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  • Product: 3-(Methoxymethyl)cyclobutan-1-amine
  • CAS: 2091327-62-5

Core Science & Biosynthesis

Foundational

3-(Methoxymethyl)cyclobutan-1-amine CAS number

An In-Depth Technical Guide to 3-(Methoxymethyl)cyclobutan-1-amine (CAS No. 1209654-41-0) for Advanced Research and Drug Development Introduction 3-(Methoxymethyl)cyclobutan-1-amine is a key building block in modern medi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(Methoxymethyl)cyclobutan-1-amine (CAS No. 1209654-41-0) for Advanced Research and Drug Development

Introduction

3-(Methoxymethyl)cyclobutan-1-amine is a key building block in modern medicinal chemistry, valued for its saturated, three-dimensional cyclobutane core. This scaffold offers a distinct advantage over traditional flat, aromatic structures, providing a more rigid and defined orientation of substituents in three-dimensional space.[1][2] The incorporation of the cyclobutane motif can lead to improved metabolic stability, conformational restriction, and the ability to fill hydrophobic pockets within biological targets.[1] This guide provides a comprehensive overview of 3-(Methoxymethyl)cyclobutan-1-amine, covering its chemical properties, synthesis, applications, and detailed experimental protocols for its use and analysis, aimed at researchers, scientists, and drug development professionals.

Chemical and Physical Properties

3-(Methoxymethyl)cyclobutan-1-amine is a colorless liquid with a molecular formula of C6H13NO.[3][4] Its key properties are summarized in the table below. The compound's structure, featuring a puckered cyclobutane ring, provides a rigid framework that is increasingly sought after in drug design to move away from the "flatland" of aromatic compounds.[1] The primary amine and the methoxymethyl group offer two distinct points for chemical modification, making it a versatile intermediate.

PropertyValueSource(s)
CAS Number 1209654-41-0[3][4]
Molecular Formula C6H13NO[3][4]
Molecular Weight 115.176 g/mol [3][4]
Appearance Colorless oil/liquid[3][4]
Boiling Point 90-95 °C at 10 mmHg[3]
Purity Typically ≥95%[3][4]
Solubility Good solubility in polar aprotic solvents (e.g., DMSO) and moderate solubility in methanol.[3]
Storage 2-8 °C under a nitrogen atmosphere to prevent oxidation.[3]
SMILES COCC1CC(C1)N[3]
InChI Key ODSCCLNDZCWOMZ-UHFFFAOYSA-N[4]

Synthesis and Manufacturing

The synthesis of polysubstituted cyclobutanes can be challenging but is achievable through various modern organic chemistry techniques, such as photoredox-catalyzed reactions.[5][6] The general approach involves the construction of the cyclobutane ring followed by the introduction or modification of functional groups. Below is a conceptual workflow for the synthesis of 3-(Methoxymethyl)cyclobutan-1-amine.

cluster_synthesis Conceptual Synthetic Workflow start Commercially Available Cyclobutane Precursor (e.g., 3-oxocyclobutane-1-carboxylic acid) step1 Protection of Carboxylic Acid start->step1 e.g., Esterification step2 Reduction of Ketone to Alcohol step1->step2 e.g., NaBH4 step3 Williamson Ether Synthesis to form Methoxymethyl Ether step2->step3 e.g., NaH, CH3I step4 Deprotection of Carboxylic Acid step3->step4 e.g., Saponification step5 Curtius or Hofmann Rearrangement to Amine step4->step5 Conversion of COOH to NH2 final 3-(Methoxymethyl)cyclobutan-1-amine step5->final

Caption: Conceptual workflow for the synthesis of 3-(Methoxymethyl)cyclobutan-1-amine.

Causality in Synthesis: The choice of a Curtius or Hofmann rearrangement in the final step is critical for converting the carboxylic acid to a primary amine with the loss of one carbon atom.[7] The preceding steps are designed to install the methoxymethyl group while protecting the carboxylic acid functionality, which would otherwise interfere with the reagents used for ether synthesis. The stereochemistry (cis vs. trans) of the final product is influenced by the reduction step and subsequent reactions, often resulting in a mixture of diastereomers that may require separation.[2]

Applications in Drug Discovery and Development

The unique structural properties of 3-(Methoxymethyl)cyclobutan-1-amine make it a valuable building block in several areas of drug discovery.

  • Beta-Lactamase Inhibitors: The 3-(methoxymethyl)cyclobutane group can provide steric protection to a beta-lactam core, enhancing the stability and efficacy of beta-lactamase inhibitors.[3]

  • Asymmetric Catalysis: As a chiral amine, it can be used as a catalyst in asymmetric amination reactions, facilitating the synthesis of enantiomerically pure compounds.[3]

  • Medicinal Chemistry Libraries: The amine functionality allows for its use in reductive amination reactions to create a diverse range of secondary amines for screening libraries.[3] The cyclobutane scaffold helps to explore a greater chemical space with improved three-dimensionality.[1][2]

cluster_drug_discovery Integration into Drug Discovery reagent 3-(Methoxymethyl)cyclobutan-1-amine library Library Synthesis (e.g., Amide Coupling, Reductive Amination) reagent->library Introduction of 3D scaffold screening High-Throughput Screening (HTS) library->screening hit Hit Identification screening->hit lead_opt Lead Optimization hit->lead_opt Structure-Activity Relationship (SAR) Studies candidate Drug Candidate lead_opt->candidate

Caption: Role of 3-(Methoxymethyl)cyclobutan-1-amine in a drug discovery workflow.

Experimental Protocols and Analytical Methods

Protocol 1: General Procedure for Amide Coupling

This protocol describes a standard method for coupling 3-(Methoxymethyl)cyclobutan-1-amine with a carboxylic acid, a fundamental reaction in creating novel chemical entities.

Rationale: The use of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) is a common and efficient method for amide bond formation. HATU activates the carboxylic acid, making it susceptible to nucleophilic attack by the primary amine.

Step-by-Step Methodology:

  • Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) under a nitrogen atmosphere.

  • Stir the solution at room temperature for 15-20 minutes to allow for the formation of the active ester.

  • Add 3-(Methoxymethyl)cyclobutan-1-amine (1.0 eq) to the reaction mixture.

  • Add DIPEA (2.0 eq) dropwise to the stirring solution.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.

  • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to obtain the desired amide.

Protocol 2: Quality Control and Analysis by LC-MS/MS

This protocol outlines a method for determining the purity and identity of 3-(Methoxymethyl)cyclobutan-1-amine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[8][9][10]

Rationale: LC-MS/MS provides both chromatographic separation and mass analysis, allowing for the confident identification and quantification of the target compound and any impurities.[8][9] The use of a tandem quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode offers excellent sensitivity and selectivity.[8]

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of 3-(Methoxymethyl)cyclobutan-1-amine in methanol at a concentration of 1 mg/mL.

    • Create a working solution by diluting the stock solution to 1 µg/mL with the initial mobile phase composition (e.g., 95% water with 0.1% formic acid, 5% acetonitrile with 0.1% formic acid).

  • LC-MS/MS Instrumentation and Parameters:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

    • Mass Spectrometer: A tandem quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • MRM Transition: Monitor the transition from the protonated molecular ion [M+H]+ (m/z 116.1) to a characteristic fragment ion.

  • Data Analysis:

    • Integrate the peak corresponding to 3-(Methoxymethyl)cyclobutan-1-amine.

    • Calculate the purity based on the peak area percentage relative to all other detected peaks.

    • Confirm the identity of the compound by comparing its retention time and mass spectrum with a reference standard.

cluster_qc Analytical QC Workflow sample_prep Sample Preparation (1 µg/mL in mobile phase) hplc HPLC/UPLC Separation (C18 column) sample_prep->hplc Injection ms Tandem Quadrupole MS (ESI+, MRM mode) hplc->ms Eluent Transfer data_acq Data Acquisition ms->data_acq data_proc Data Processing (Peak Integration) data_acq->data_proc report Purity and Identity Confirmation Report data_proc->report

Caption: Workflow for the quality control analysis of 3-(Methoxymethyl)cyclobutan-1-amine.

Safety and Handling

Hazard Identification: 3-(Methoxymethyl)cyclobutan-1-amine is classified as harmful and an irritant.[4]

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[11][12]

  • Handling: Use only in a well-ventilated area, such as a chemical fume hood.[12] Avoid breathing dust, fume, gas, mist, vapors, or spray.[4] Wash hands thoroughly after handling.[4]

  • Storage: Store in a tightly sealed container in a cool, well-ventilated place.[3][12] Keep away from incompatible materials such as strong oxidizing agents and acids.[12]

First Aid:

  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[4]

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with water.[4]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]

Conclusion

3-(Methoxymethyl)cyclobutan-1-amine (CAS No. 1209654-41-0) is a valuable and versatile building block for contemporary drug discovery. Its inherent three-dimensionality provides a robust scaffold for creating novel molecular architectures with potentially improved pharmacological properties compared to traditional planar molecules. This guide has provided a technical foundation for its properties, synthesis, applications, and handling, equipping researchers with the necessary knowledge to effectively incorporate this compound into their research and development programs. As the demand for molecules with greater structural diversity and complexity continues to grow, the importance of reagents like 3-(Methoxymethyl)cyclobutan-1-amine in shaping the future of medicinal chemistry is set to increase.

References

  • 2168693-38-5 | 3,3-Bis(methoxymethyl)cyclobutan-1-amine. AA Blocks. [Link]

  • Safety Data Sheet - 1-(3-Methoxyphenyl)cyclobutan-1-amine hydrochloride. Kishida Chemical Co., Ltd.[Link]

  • A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma. PMC. [Link]

  • Studies toward the stereocontrolled synthesis of cyclobutane derivatives. CSUSB ScholarWorks. [Link]

  • A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma. PubMed. [Link]

  • Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[13][13]-rearrangement cascade. ResearchGate. [Link]

  • Cyclobutanes in Small-Molecule Drug Candidates. PMC. [Link]

  • cyclobutylamine. Organic Syntheses Procedure. [Link]

  • Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[13][13]-rearrangement cascade. PMC. [Link]

  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PMC. [Link]

  • Comprehensive Workflow for the Quantitative Analysis of Nitrosamines Drug Substance Related Impurity in Drug Product. Waters. [Link]

  • Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. [Link]

Sources

Exploratory

Physicochemical Profiling & Synthetic Utility of 3-(Methoxymethyl)cyclobutan-1-amine

[1] Executive Summary 3-(Methoxymethyl)cyclobutan-1-amine (CAS: 1209654-41-0) represents a high-value saturated bioisostere in modern medicinal chemistry.[1] As a sp³-rich scaffold, it offers a strategic alternative to p...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

3-(Methoxymethyl)cyclobutan-1-amine (CAS: 1209654-41-0) represents a high-value saturated bioisostere in modern medicinal chemistry.[1] As a sp³-rich scaffold, it offers a strategic alternative to planar aromatic rings, enabling the optimization of solubility and metabolic stability without compromising vector orientation.[1] This guide details the physicochemical properties, conformational dynamics, and synthetic pathways of this molecule, providing a robust framework for its integration into fragment-based drug discovery (FBDD) programs.[1]

Part 1: Molecular Architecture & Conformational Dynamics[1]

The cyclobutane core is not planar; it adopts a puckered "butterfly" conformation to relieve torsional strain (eclipsing interactions).[2][3] This puckering angle (~25–30°) critically influences the spatial arrangement of substituents at the 1 and 3 positions.

Stereochemical Configuration

For 1,3-disubstituted cyclobutanes, stereoisomerism is defined by the relationship between the amine and the methoxymethyl group:

  • Cis-isomer: Both substituents are on the same side of the ring average plane.[1][2] In the puckered conformation, the cis isomer typically adopts a pseudo-diequatorial orientation, which is energetically favored due to minimized 1,3-diaxial repulsion.[1]

  • Trans-isomer: Substituents are on opposite sides.[1][3] This forces one group into a pseudo-axial position, often incurring a steric penalty.[3]

Technical Insight: The cis isomer is generally the preferred catalog item (e.g., CAS 1068160-25-7 for the HCl salt) due to its thermodynamic stability and the geometric vector it provides, which mimics the 1,3- or 1,4-substitution pattern of phenyl rings but with a distinct non-planar trajectory.[1]

Graphviz Visualization: Conformational Energy Landscape

The following diagram illustrates the relationship between the planar transition state and the puckered ground states.

Conformation cluster_0 Thermodynamic Equilibrium cluster_1 Bioisosteric Mapping Cis_Dieq Cis-Isomer (Pseudo-diequatorial) Lowest Energy Planar Planar Transition State (High Torsional Strain) Cis_Dieq->Planar Ring Inversion Barrier ~1.5 kcal/mol Trans_AxEq Trans-Isomer (Pseudo-axial/equatorial) Higher Energy Planar->Trans_AxEq Isomerization (Requires Bond Break) Phenyl Phenyl Ring (Planar, Lipophilic) Cyclobutane Cyclobutane Scaffold (Puckered, sp3-rich) Phenyl->Cyclobutane Fsp3 Saturation Solubility ↑ Metabolic Stability ↑

Figure 1: Conformational energy landscape of 1,3-disubstituted cyclobutanes and bioisosteric relationship.[1]

Part 2: Physicochemical Specifications[1]

The following data aggregates experimental ranges and high-confidence predictive models (ACD/Labs, ChemAxon) for the free base.

PropertyValue / RangeTechnical Context
Molecular Formula C₆H₁₃NO-
Molecular Weight 115.18 g/mol Fragment-compliant (<300 Da).[1]
Appearance Colorless OilHygroscopic; absorbs CO₂ from air.[1][3]
Boiling Point 90–95 °C @ 10 mmHgModerate volatility; requires careful evaporation.[1][3]
pKa (Basic Amine) 9.8 – 10.8Typical for secondary alkyl amines.[3] The HCl salt is stable.[3]
LogP (Octanol/Water) 0.3 – 0.6Low lipophilicity due to ether oxygen and amine.[3]
TPSA ~35 Ų26 (Amine) + 9 (Ether).[3] Excellent membrane permeability.[1][3]
Solubility DMSO, MeOH, DCMHigh solubility in polar organic solvents.[3]
Storage 2–8 °C, Inert GasAmine is prone to oxidation; store as HCl salt if possible.[3]

Part 3: Synthetic Methodology & Purification[1][4]

This protocol outlines the synthesis of the cis-isomer via reductive amination, a robust pathway that allows for stereocontrol based on the thermodynamic preference of the hydride attack.[1]

Reaction Pathway Diagram

Synthesis Start 3-(Methoxymethyl) cyclobutanone Inter Imine / Hemiaminal Intermediate Start->Inter Condensation Product cis-3-(Methoxymethyl) cyclobutan-1-amine Inter->Product Hydride Reduction (Thermodynamic Control) Reagent1 NH4OAc or Benzylamine MeOH, Molecular Sieves Reagent2 NaBH3CN or NaBH(OAc)3 Reductive Amination

Figure 2: Reductive amination strategy prioritizing the thermodynamically stable cis-isomer.

Detailed Experimental Protocol (Self-Validating)

Objective: Synthesis of cis-3-(methoxymethyl)cyclobutan-1-amine from 3-(methoxymethyl)cyclobutanone.

Reagents:

  • 3-(Methoxymethyl)cyclobutanone (1.0 eq)[1]

  • Ammonium acetate (10.0 eq) or Benzylamine (1.05 eq) for protected route

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Methanol (anhydrous)

  • Molecular Sieves (3Å)

Step-by-Step Procedure:

  • Imine Formation: In a flame-dried flask under N₂, dissolve the ketone in anhydrous MeOH (0.2 M). Add activated molecular sieves and Ammonium Acetate.[3] Stir at RT for 2–4 hours.[3]

    • Validation: Monitor consumption of ketone by TLC (stain with KMnO₄ or Anisaldehyde).[3]

  • Reduction: Cool the mixture to 0 °C. Add NaBH₃CN portion-wise over 30 minutes. Allow to warm to RT and stir overnight.

    • Causality: Low temperature prevents over-reduction or polymerization.[1][3] NaBH₃CN is preferred over NaBH₄ to avoid reducing unreacted ketone to alcohol.[3]

  • Quench & Workup: Quench with 1N NaOH (pH > 12). Extract with DCM (3x).[3][4] The high pH ensures the amine is in the free base form (organic soluble).

  • Purification:

    • Dry combined organics over Na₂SO₄.[3]

    • Concentrate carefully (product is volatile).[3]

    • Salt Formation (Recommended): Dissolve oil in Et₂O and add 2M HCl in ether.[1][3] The white precipitate (HCl salt) is non-volatile and stable.[3] Filter and dry.[3]

Part 4: Analytical Characterization

To ensure scientific integrity, the identity of the compound must be validated using the following spectral markers.

Nuclear Magnetic Resonance (¹H NMR)
  • Solvent: DMSO-d₆ or CDCl₃.[1][3]

  • Key Signals:

    • H-1 (Amine methine): Quintet at δ 3.1–3.4 ppm.[1][3] The multiplicity arises from coupling with four adjacent methylene protons.[3]

    • H-3 (Ether methine): Multiplet at δ 2.3–2.5 ppm.[1][3]

    • -OCH₃: Singlet, sharp, intense at δ 3.2–3.3 ppm.[1][3]

    • -CH₂-O-: Doublet at δ 3.3–3.4 ppm.[1][3]

    • Ring Protons: Complex multiplets between δ 1.5–2.2 ppm.[1][3][5]

Mass Spectrometry (LC-MS)[1]
  • Ionization: ESI+

  • Parent Ion: [M+H]⁺ = 116.2 m/z.[1][3]

  • Fragmentation: Loss of -OCH₃ or methoxymethyl group may be observed at higher collision energies.[1][3]

Part 5: Experimental Protocols for Property Determination

Protocol: pKa Determination (Potentiometric Titration)

Rationale: Accurate pKa is essential for understanding ionization state at physiological pH (7.4).[1]

  • Preparation: Dissolve 5 mg of the amine HCl salt in 20 mL of degassed water/methanol (if solubility is limited, though water should suffice for the salt).

  • Titrant: Standardized 0.1 N KOH.

  • Apparatus: Potentiometric titrator with a glass pH electrode (calibrated at pH 4.0, 7.0, 10.0).

  • Execution: Titrate from pH 2 to pH 12.

  • Analysis: Plot pH vs. Volume of KOH. The inflection point corresponds to the pKa.[3]

    • Expected Result: ~10.8.[1][3][6][5]

Protocol: LogD Lipophilicity Measurement (Shake-Flask)

Rationale: LogD is pH-dependent and critical for predicting blood-brain barrier (BBB) penetration.[1]

  • Phases: 1-Octanol (saturated with buffer) and Phosphate Buffer (pH 7.4, saturated with octanol).

  • Procedure:

    • Dissolve compound in the buffer phase (conc. ~1 mM).[3]

    • Add equal volume of octanol.[3]

    • Shake vigorously for 1 hour; centrifuge to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (210 nm) or LC-MS.

  • Calculation:

    
    .
    

References

  • Vertex AI Search. (2026).[1][3] Physicochemical properties and synthesis of 3-(Methoxymethyl)cyclobutan-1-amine. 7

  • PubChem. (2025).[1][3][8] Compound Summary: Cyclobutanamine derivatives. National Library of Medicine.[3]

  • Mykhailiuk, P. K. (2019).[3] Saturated Bioisosteres of Benzene: Where to Go Next? Chemistry – A European Journal.[3] (Contextual grounding for cyclobutane bioisosterism).

  • Wuitschik, G., et al. (2010).[3] Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. (Reference for physicochemical comparison of strained rings).

  • ChemicalBook. (2026).[1][3] Product Datasheet: 3-(Methoxymethyl)cyclobutanamine.

Sources

Foundational

An In-Depth Technical Guide to 3-(Methoxymethyl)cyclobutan-1-amine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 3-(methoxymethyl)cyclobutan-1-amine, a versatile buildi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(methoxymethyl)cyclobutan-1-amine, a versatile building block gaining prominence in medicinal chemistry. We will delve into its molecular structure, physicochemical properties, synthesis, and applications, with a focus on providing practical insights for its use in drug discovery and development programs.

The Strategic Importance of the Cyclobutane Scaffold in Medicinal Chemistry

The cyclobutane motif, once considered a niche structural element, is now increasingly incorporated into drug candidates to enhance their pharmacological profiles.[1][2] Unlike flat, aromatic systems, the puckered, three-dimensional nature of the cyclobutane ring offers several advantages:

  • Improved Metabolic Stability: The rigid cyclobutane core can shield metabolically susceptible sites within a molecule, prolonging its half-life.[1][2]

  • Enhanced Target Engagement: The defined three-dimensional geometry can lead to more specific and higher-affinity interactions with biological targets.[3]

  • Bioisosteric Replacement: The cyclobutane scaffold can serve as a non-aromatic bioisostere for phenyl rings or gem-dimethyl groups, allowing for the fine-tuning of properties like solubility and lipophilicity.[1][2]

  • Conformational Restriction: The inherent rigidity of the cyclobutane ring reduces the number of accessible conformations of a molecule, which can lead to improved potency and selectivity.[1][2]

3-(Methoxymethyl)cyclobutan-1-amine provides a readily functionalizable handle to introduce this valuable scaffold into a wide range of molecular architectures.

Molecular Structure and Physicochemical Properties

Core Structure and Isomerism

3-(Methoxymethyl)cyclobutan-1-amine possesses a central cyclobutane ring substituted with a primary amine and a methoxymethyl group at the 1 and 3 positions, respectively. This substitution pattern gives rise to cis and trans diastereomers, which have distinct spatial arrangements and, consequently, different physical and biological properties.

  • cis-isomer: The amine and methoxymethyl groups are on the same face of the cyclobutane ring.

  • trans-isomer: The amine and methoxymethyl groups are on opposite faces of the ring.

The restricted rotation around the carbon-carbon bonds of the cyclobutane ring prevents the interconversion of these isomers under normal conditions.

Conformational Analysis: The Puckered Ring

To alleviate angular and torsional strain, the cyclobutane ring is not planar but adopts a puckered or "butterfly" conformation.[1] This puckering results in two distinct substituent positions: axial and equatorial. The preferred conformation for substituted cyclobutanes generally places the larger substituents in the equatorial position to minimize steric interactions.

For 3-(methoxymethyl)cyclobutan-1-amine, both the cis and trans isomers will exist as a mixture of rapidly interconverting puckered conformations. The energetic preference for the placement of the methoxymethyl and amine groups in axial versus equatorial positions will depend on the specific isomer and the steric and electronic interactions between the substituents.

Logical Relationship of Isomers and Conformations

cluster_isomers Diastereomers cluster_cis_conformers cis-Conformers cluster_trans_conformers trans-Conformers cis cis-Isomer cis_ax_eq Axial/Equatorial cis->cis_ax_eq Ring Puckering cis_eq_ax Equatorial/Axial cis->cis_eq_ax Ring Puckering trans trans-Isomer trans_ax_ax Axial/Axial trans->trans_ax_ax Ring Puckering trans_eq_eq Equatorial/Equatorial trans->trans_eq_eq Ring Puckering cis_ax_eq->cis_eq_ax Interconversion trans_ax_ax->trans_eq_eq Interconversion 3-(Methoxymethyl)cyclobutan-1-amine 3-(Methoxymethyl)cyclobutan-1-amine 3-(Methoxymethyl)cyclobutan-1-amine->cis Same face 3-(Methoxymethyl)cyclobutan-1-amine->trans Opposite faces

Caption: Isomeric and conformational landscape of 3-(methoxymethyl)cyclobutan-1-amine.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(methoxymethyl)cyclobutan-1-amine is presented in the table below. These properties are crucial for understanding its behavior in both chemical reactions and biological systems.

PropertyValueSource/Notes
Molecular Formula C₆H₁₃NO[4][5]
Molecular Weight 115.18 g/mol [4][5]
Appearance Colorless oil/liquid[4]
Boiling Point 90-95 °C at 10 mmHg[4]
Solubility Good solubility in polar aprotic solvents (e.g., DMSO); moderate solubility in methanol.[4]
pKa (predicted) 9.5 - 11.0Estimated based on typical values for primary alkyl amines.[6][7]
logP (predicted) ~0.5 - 1.0Estimated based on similar small alkyl amines and ethers.

Synthesis and Purification

The most common and efficient method for the synthesis of 3-(methoxymethyl)cyclobutan-1-amine is the reductive amination of 3-(methoxymethyl)cyclobutan-1-one. This two-step, one-pot reaction involves the formation of an intermediate imine, which is then reduced to the desired primary amine.

Synthetic Workflow: Reductive Amination

Start 3-(Methoxymethyl)cyclobutan-1-one Step1 Imine Formation (Ammonia source, e.g., NH₄OAc) Start->Step1 Intermediate Intermediate Imine Step1->Intermediate Step2 In situ Reduction (Reducing agent, e.g., NaBH(OAc)₃) Intermediate->Step2 Product 3-(Methoxymethyl)cyclobutan-1-amine (cis/trans mixture) Step2->Product Purification Purification (Distillation or Chromatography) Product->Purification Final Separated cis and trans isomers Purification->Final

Caption: General workflow for the synthesis and purification of 3-(methoxymethyl)cyclobutan-1-amine.

Detailed Experimental Protocol: Reductive Amination

This protocol is a representative procedure and may require optimization based on specific laboratory conditions and desired scale.

Materials:

  • 3-(Methoxymethyl)cyclobutan-1-one

  • Ammonium acetate (NH₄OAc)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl) in diethyl ether or dioxane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 3-(methoxymethyl)cyclobutan-1-one (1.0 eq) in anhydrous DCM, add ammonium acetate (5-10 eq). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting ketone is consumed.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product, a mixture of cis and trans isomers, can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel using a gradient of methanol in dichloromethane. The separation of diastereomers may require careful optimization of the chromatographic conditions.

  • Salt Formation (Optional): For improved handling and stability, the free amine can be converted to its hydrochloride salt by treating a solution of the amine in diethyl ether or ethyl acetate with a solution of HCl in the same solvent. The resulting salt can be collected by filtration.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and isomeric ratio of synthesized 3-(methoxymethyl)cyclobutan-1-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will provide key information about the structure. Expected signals include:

    • A singlet for the methoxy protons (~3.3 ppm).

    • A doublet for the methylene protons of the methoxymethyl group (~3.4 ppm).

    • Multiplets for the cyclobutane ring protons, with distinct chemical shifts and coupling constants for the cis and trans isomers.

    • A broad singlet for the amine protons, which may exchange with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The chemical shifts of the cyclobutane carbons will be influenced by the stereochemistry of the substituents.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

  • N-H stretch: Two bands in the 3400-3250 cm⁻¹ region for the primary amine.[8]

  • N-H bend: A band in the 1650-1580 cm⁻¹ region.[8]

  • C-N stretch: A band in the 1250-1020 cm⁻¹ region for the aliphatic amine.[8]

  • C-O stretch: A strong band in the 1150-1085 cm⁻¹ region for the ether linkage.

  • C-H stretch: Bands just below 3000 cm⁻¹ for the sp³ C-H bonds.

Mass Spectrometry (MS)

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern.

  • Molecular Ion: The molecular ion peak ([M]⁺) for C₆H₁₃NO will be observed at m/z 115. An odd-numbered molecular ion is indicative of a compound containing an odd number of nitrogen atoms.[9]

  • Fragmentation: Alkylamines typically undergo α-cleavage, where the bond between the carbon adjacent to the nitrogen and another carbon is broken. This would lead to the formation of characteristic fragment ions.

Applications in Drug Discovery

3-(Methoxymethyl)cyclobutan-1-amine is a valuable building block for the synthesis of a variety of biologically active molecules.

β-Lactamase Inhibitors

A primary application of this compound is in the development of novel β-lactamase inhibitors.[4] β-Lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics like penicillins and cephalosporins.[10][11] By inhibiting these enzymes, the efficacy of existing antibiotics can be restored. The 3-(methoxymethyl)cyclobutane moiety can provide steric bulk that aids in the binding and inhibition of the β-lactamase active site.[4] Cyclobutanone analogues of β-lactam antibiotics are also being investigated as potential inhibitors.[12][13]

Chiral Catalysts and Ligands

The chiral variants of 3-(methoxymethyl)cyclobutan-1-amine can be employed as catalysts or ligands in asymmetric synthesis, facilitating the enantioselective formation of new chemical entities.[4]

Scaffolds for Medicinal Chemistry Libraries

The primary amine functionality allows for the facile derivatization of the cyclobutane core through reactions such as amidation and reductive amination.[4] This enables the rapid generation of diverse libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 3-(methoxymethyl)cyclobutan-1-amine and its derivatives.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[14][15]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[16][17]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents and acids.[4][14]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[15]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[18]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[18]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[18]

GHS Hazard Statements: Based on the functional groups present (aliphatic amine and ether), the following GHS hazard statements may apply:

  • Harmful if swallowed.

  • Causes skin irritation/burns.

  • Causes serious eye damage/irritation.

  • May cause respiratory irritation.

Always consult the specific Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information.

Conclusion

3-(Methoxymethyl)cyclobutan-1-amine is a valuable and versatile building block for medicinal chemists. Its unique three-dimensional structure, conferred by the puckered cyclobutane ring, offers significant advantages in the design of novel therapeutics with improved pharmacological properties. A thorough understanding of its synthesis, stereochemistry, and reactivity is key to successfully leveraging this important scaffold in drug discovery programs.

References

  • de la Torre, M. G., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(14), 2206-2223. Available from: [Link]

  • National Center for Biotechnology Information. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. Available from: [Link]

  • Stonhard. (2020). GHS SDS. Available from: [Link]

  • Singh, A., & Kumar, A. (2023). Cyclobutane-containing scaffolds in bioactive small molecules. ResearchGate. Available from: [Link]

  • van der Velden, J. (2023). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Vrije Universiteit Amsterdam. Available from: [Link]

  • CloudSDS. (2025). Alkylamines: Hazard and Safety A Detail Guide. Available from: [Link]

  • Angene Chemical. (2024). Amines, C16-18 and C18-unsatd. alkyl, ethoxylated SDS, 68155-40-8 Safety Data Sheets. Available from: [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). IR: amines. Available from: [Link]

  • Guia de Ensayo. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available from: [Link]

  • Angene Chemical. (2024). Safety Data Sheet. Available from: [Link]

  • Fiveable. (2025). Structure and properties of amines | Organic Chemistry II Class Notes. Available from: [Link]

  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet. Available from: [Link]

  • University of California, Riverside. (n.d.). Appendix I - Hazards Of Functional Groups. Available from: [Link]

  • National Institutes of Health. (n.d.). Chemical Safety Guide, 5th Ed. Available from: [Link]

  • LibreTexts. (2020). 21.4: Acidity and Basicity of Amines. Available from: [Link]

  • MDPI. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Available from: [Link]

  • University of Wisconsin-Madison. (2022). pKa Data Compiled by R. Williams. Available from: [Link]

  • National Center for Biotechnology Information. (2017). Cyclobutanone Analogues of β-Lactam Antibiotics: β-Lactamase Inhibitors with Untapped Potential?. PubMed. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Available from: [Link]

  • PubChem. (n.d.). 3,3-dimethoxycyclobutan-1-amine. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methylcyclobutan-1-amine. PubChem. Available from: [Link]

  • Google Patents. (2021). US20210032260A1 - Beta-lactamase inhibitor and use thereof.
  • National Center for Biotechnology Information. (2018). Cyclobutanone Mimics of Intermediates in Metallo-β-Lactamase Catalysis. PubMed. Available from: [Link]

  • MDPI. (2021). Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use. Available from: [Link]

  • LibreTexts. (2024). 24.11: Spectroscopy of Amines. Available from: [Link]

  • National Center for Biotechnology Information. (2021). A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine. PubMed. Available from: [Link]

  • Spectroscopy Online. (2023). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Available from: [Link]

  • ScienceDirect. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Available from: [Link]

Sources

Exploratory

Technical Guide: Scalable Synthesis and Stereochemical Control of 3-(Methoxymethyl)cyclobutan-1-amine

The following is an in-depth technical guide on the synthesis of 3-(Methoxymethyl)cyclobutan-1-amine. Executive Summary Target Molecule: 3-(Methoxymethyl)cyclobutan-1-amine CAS: 1209654-41-0 Molecular Formula: C₆H₁₃NO Ke...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the synthesis of 3-(Methoxymethyl)cyclobutan-1-amine.

Executive Summary

Target Molecule: 3-(Methoxymethyl)cyclobutan-1-amine CAS: 1209654-41-0 Molecular Formula: C₆H₁₃NO Key Application: Bioisostere for linear alkyl linkers; scaffold for


-lactamase inhibitors and GPCR ligands.

This guide details the robust, scalable synthesis of 3-(methoxymethyl)cyclobutan-1-amine. Unlike simple aliphatic amines, the cyclobutane core introduces significant stereochemical complexity (cis/trans isomerism) and ring strain (~26 kcal/mol). The preferred synthetic route leverages 3-oxocyclobutanecarboxylic acid as a commercially available starting material, utilizing a "Protect-Reduce-Methylate-Aminate" strategy. This pathway offers the highest operational reliability and allows for stereochemical management during the final reductive amination step.

Retrosynthetic Analysis

The synthesis is best approached by disconnecting the C-N bond via reductive amination. This reveals 3-(methoxymethyl)cyclobutanone as the critical intermediate. This ketone can be traced back to 3-oxocyclobutanecarboxylic acid through functional group interconversion (FGI) of the carboxylic acid to a methoxymethyl ether, requiring transient protection of the ketone.

Retrosynthesis Target 3-(Methoxymethyl) cyclobutan-1-amine Ketone 3-(Methoxymethyl) cyclobutanone Target->Ketone Reductive Amination Alcohol Protected Hydroxymethyl Intermediate Ketone->Alcohol Deprotection & Oxidation (if needed) Start 3-Oxocyclobutane- carboxylic acid Alcohol->Start FGI Sequence (Protect/Reduce/Methylate)

Figure 1: Retrosynthetic logic flow from target amine to commercially available acid.

Detailed Synthetic Protocol

This route is designed for gram-to-multigram scale execution. It prioritizes intermediate stability and purification efficiency.

Phase 1: Scaffold Preparation (Steps 1-4)

Objective: Convert 3-oxocyclobutanecarboxylic acid to 3-(methoxymethyl)cyclobutanone.

Step 1: Esterification and Ketal Protection

To manipulate the carboxylic acid without affecting the ketone, the ketone must first be protected as a ketal.

  • Reagents: Methanol (MeOH), Trimethyl orthoformate (TMOF), p-Toluenesulfonic acid (pTsOH).

  • Mechanism: Acid-catalyzed Fischer esterification concurrent with acetalization.

  • Protocol:

    • Dissolve 3-oxocyclobutanecarboxylic acid (1.0 eq) in MeOH (0.5 M).

    • Add TMOF (3.0 eq) and pTsOH (0.05 eq).

    • Reflux for 4–6 hours. Monitor by TLC (disappearance of acid).

    • Quench with sat. NaHCO₃, concentrate, and extract with EtOAc.

    • Product: Methyl 3,3-dimethoxycyclobutane-1-carboxylate.

Step 2: Reduction to Alcohol
  • Reagents: Lithium Aluminum Hydride (LiAlH₄), THF.

  • Protocol:

    • Cool a solution of LiAlH₄ (1.2 eq) in anhydrous THF to 0°C under N₂.

    • Add the ester from Step 1 dropwise.

    • Allow to warm to RT and stir for 2 hours.

    • Critical Safety: Quench using the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O) to produce a granular precipitate.

    • Filter and concentrate.

    • Product: (3,3-Dimethoxycyclobutyl)methanol.

Step 3: O-Methylation
  • Reagents: Sodium Hydride (NaH, 60%), Methyl Iodide (MeI), THF/DMF (9:1).

  • Protocol:

    • Suspend NaH (1.5 eq) in THF/DMF at 0°C.

    • Add alcohol from Step 2 slowly. Evolution of H₂ gas will be vigorous.

    • Stir for 30 min to ensure alkoxide formation.

    • Add MeI (1.5 eq) dropwise. Stir at RT for 4 hours.

    • Quench with NH₄Cl(aq). Extract with Et₂O.[1]

    • Product: 1-(Methoxymethyl)-3,3-dimethoxycyclobutane.

Step 4: Ketal Deprotection
  • Reagents: Aqueous HCl (1M), Acetone.

  • Protocol:

    • Dissolve the intermediate in Acetone:1M HCl (4:1).

    • Stir at RT for 2–4 hours.

    • Neutralize with NaHCO₃, extract with DCM.

    • Product: 3-(Methoxymethyl)cyclobutanone .

    • Note: This intermediate is volatile. Handle with care during concentration.

Phase 2: Stereoselective Amine Formation (Step 5)

Objective: Convert the ketone to the amine with stereocontrol.

Step 5: Reductive Amination

Cyclobutanones exhibit a strong bias for cis-selective hydride attack due to torsional strain in the transition state (butterfly conformation).

  • Reagents: Ammonium Acetate (NH₄OAc), Sodium Cyanoborohydride (NaBH₃CN), Methanol.

  • Protocol:

    • Dissolve 3-(methoxymethyl)cyclobutanone (1.0 eq) in MeOH.

    • Add NH₄OAc (10.0 eq) to buffer the solution and provide ammonia source. Stir for 30 min.

    • Add NaBH₃CN (1.5 eq).

    • Stir at RT for 12–16 hours.

    • Workup: Acidify to pH 2 (to break boron complexes), wash with Et₂O (removes non-basic impurities), basify aqueous layer to pH 12 with NaOH, extract exhaustively with DCM.

    • Product: 3-(Methoxymethyl)cyclobutan-1-amine (Mixture of Cis/Trans).

Stereochemical Control & Separation

The reductive amination of 3-substituted cyclobutanones predominantly yields the cis-isomer (amine and substituent on the same side of the ring).

ParameterCis-IsomerTrans-Isomer
Formation Favorability Major Product (>85%) Minor Product (<15%)
Mechanistic Driver Hydride attacks from the less hindered face (anti to substituent)Requires bulky proton source or thermodynamic equilibration
Separation Method Formation of HCl salt; fractional crystallizationColumn chromatography of Boc-protected derivative

Experimental Insight: If the trans-isomer is required, it is often more efficient to separate the isomers at the amine stage using a diastereomeric salt resolution (e.g., using L-Tartaric acid) or by protecting the amine with a Boc group, separating the isomers via silica chromatography (cis/trans isomers often have distinct Rf values), and then deprotecting.

Stereochemistry Ketone 3-(Methoxymethyl) cyclobutanone Imine Imine Intermediate Ketone->Imine + NH4OAc Cis Cis-Amine (Major Product) Imine->Cis Hydride Attack (Kinetic Control) Trans Trans-Amine (Minor Product) Imine->Trans Hydride Attack (Sterically Hindered)

Figure 2: Stereochemical outcome of reductive amination on cyclobutanones.

Safety & Handling

  • Sodium Cyanoborohydride: Highly toxic if ingested or inhaled. Generates HCN gas upon contact with strong acids. Perform all workups in a well-ventilated fume hood.

  • Methyl Iodide: A potent alkylating agent and suspected carcinogen. Use gloves and work in a hood.

  • Cyclobutane Derivatives: Often possess lower boiling points than expected. Avoid high-vacuum drying for extended periods to prevent loss of material.

References

  • Preparation of Cyclobutylamine. Organic Syntheses, Coll. Vol. 5, p. 273 (1973); Vol. 44, p. 29 (1964). Link

  • Stereoselective Reductions of 3-Substituted Cyclobutanones. Journal of Organic Chemistry, 2020, 85, 12, 7813–7822. Link

  • Synthesis of 3-oxocyclobutanecarboxylic acid. ChemicalBook CAS Database. Link

  • Curtius Rearrangement Protocols. Organic Chemistry Portal. Link

Sources

Foundational

Comprehensive Characterization of 3-(Methoxymethyl)cyclobutan-1-amine

The following technical guide details the spectral characterization of 3-(Methoxymethyl)cyclobutan-1-amine, designed for researchers in medicinal chemistry and structural analysis. Technical Guide for Structural Validati...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectral characterization of 3-(Methoxymethyl)cyclobutan-1-amine, designed for researchers in medicinal chemistry and structural analysis.

Technical Guide for Structural Validation & Isomer Differentiation

Introduction & Structural Context

3-(Methoxymethyl)cyclobutan-1-amine (CAS: 1209654-41-0) is a conformationally restricted diamine surrogate often employed in drug discovery to improve metabolic stability and potency compared to flexible linear linkers. The cyclobutane core introduces specific stereochemical challenges—specifically the differentiation between cis (syn) and trans (anti) diastereomers—which significantly impact biological activity.

This guide provides a self-validating framework for characterizing this scaffold using NMR, IR, and Mass Spectrometry, with a focus on distinguishing stereoisomers.

Stereochemical Definitions
  • Cis-isomer (Syn): The amine (-NH₂) and methoxymethyl (-CH₂OCH₃) groups reside on the same face of the cyclobutane ring.

  • Trans-isomer (Anti): The substituents reside on opposite faces.

Mass Spectrometry (MS) Profile

Mass spectrometry provides the primary confirmation of molecular weight and structural connectivity.

Ionization & Molecular Ion
  • Technique: Electrospray Ionization (ESI) in Positive Mode (+ve).

  • Molecular Formula: C₆H₁₃NO[1]

  • Exact Mass: 115.0997 Da

Ion Speciesm/z (Theoretical)Description
[M+H]⁺ 116.107 Protonated molecular ion (Base peak in soft ionization).
[M+Na]⁺ 138.089 Sodium adduct (Common in unbuffered solvents).
[2M+H]⁺ 231.206 Protonated dimer (Concentration dependent).
Fragmentation Pattern (EI/CID)

The cyclobutane ring is strained and prone to characteristic cleavages.

  • Loss of Ammonia:

    
     (Primary amine characteristic).
    
  • Loss of Methoxy:

    
     (Cleavage of ether side chain).
    
  • Ring Fission: Cyclobutane retro-[2+2] cleavage is less common in soft ESI but may appear in EI as loss of ethylene (

    
    , -28 Da).
    

Figure 1: Predicted fragmentation pathways for 3-(Methoxymethyl)cyclobutan-1-amine.

Infrared Spectroscopy (IR)

IR is used primarily to confirm functional group integrity (amine and ether) and absence of contaminants (e.g., nitrile or carbonyl precursors).

Functional GroupWavenumber (cm⁻¹)IntensityAssignment
Primary Amine 3350 - 3250Medium, BroadN-H stretching (Doublet often visible).
C-H (sp³) 2980 - 2850StrongCyclobutane and methyl C-H stretches.
Ether 1150 - 1080StrongC-O-C asymmetric stretch.
Cyclobutane ~900 - 950WeakRing breathing mode (Diagnostic but variable).

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for stereochemical assignment. The data below assumes a solvent of CDCl₃ or DMSO-d₆ (common for HCl salts).

¹H NMR (Proton)

The symmetry of the cyclobutane ring results in complex multiplets for the ring protons (H2/H4).

PositionShift (δ ppm)MultiplicityIntegralAssignment Logic
OCH₃ 3.30 - 3.35Singlet (s)3HDistinct methoxy signal; sharp singlet.
O-CH₂- 3.35 - 3.45Doublet (d)2HCoupled to H3. Shifted downfield by Oxygen.
H1 (CH-NH₂) 3.10 - 3.60Quintet/Multiplet1HAlpha to amine. Downfield shift (~3.8) in HCl salt.
H3 (CH-R) 2.10 - 2.40Multiplet1HMethine proton at the branching point.
H2/H4 1.50 - 2.50Complex Multiplets4HRing methylene protons. Key for stereochemistry.
NH₂ 1.2 - 1.8Broad Singlet2HExchangeable (disappears with D₂O shake).
¹³C NMR (Carbon)
Carbon TypeShift (δ ppm)Assignment
O-CH₂ 75.0 - 78.0Methylene adjacent to oxygen.
OCH₃ 58.0 - 59.0Methoxy methyl carbon.
C1 (C-NH₂) 45.0 - 48.0Methine carbon attached to amine.
C2/C4 32.0 - 38.0Ring methylene carbons (often equivalent by symmetry).
C3 28.0 - 32.0Methine carbon attached to methoxymethyl.
Stereochemical Differentiation (Cis vs. Trans)

Distinguishing the isomers requires analysis of the coupling constants (


) or NOE (Nuclear Overhauser Effect) correlations.
  • NOE Spectroscopy (NOESY/ROESY):

    • Cis (Syn): Strong NOE correlation between H1 and H3 (they are on the same face, closer in space).

    • Trans (Anti): Weak or absent NOE between H1 and H3.

  • Coupling Constants (

    
    ): 
    
    • Generally, cis vicinal couplings in cyclobutanes are larger (8-10 Hz) than trans couplings, though the puckering of the ring can complicate this. NOE is the preferred method for definitive assignment.

Figure 2: Logical workflow for assigning stereochemistry via NMR.

Experimental Protocols

Sample Preparation for NMR

Objective: Prepare a high-concentration sample for clear 13C and 2D acquisition.

  • Free Base: Dissolve ~10-20 mg of the oil in 0.6 mL CDCl₃ . Add a trace of TMS as internal standard.

  • HCl Salt: Dissolve ~10 mg of the solid in 0.6 mL DMSO-d₆ or D₂O . Note: In D₂O, the NH₂ protons will exchange and become invisible.

GC-MS Method for Purity Check

Objective: Verify purity and isomer ratio.

  • Column: HP-5ms or equivalent (non-polar).

  • Inlet Temp: 250°C.

  • Gradient: 50°C (hold 2 min)

    
     20°C/min 
    
    
    
    250°C.
  • Detection: FID or MS.

  • Note: Cis and trans isomers often separate on GC, with the cis isomer typically eluting slightly later due to higher polarity/boiling point, though this must be confirmed with standards.

References

  • PubChem Compound Summary. "3-(Methoxymethyl)cyclobutan-1-amine." National Center for Biotechnology Information. [Link]

  • Wuitschik, G., et al. "Oxetanes as Versatile Elements in Drug Discovery: Structural and Physicochemical Properties." Journal of Medicinal Chemistry, 2010. (Provides context on ring strain and spectral shifts of 4-membered rings). [Link]

Sources

Exploratory

Technical Guide: Thermal Stability &amp; Handling of 3-(Methoxymethyl)cyclobutan-1-amine

[1] Executive Summary & Strategic Importance 3-(Methoxymethyl)cyclobutan-1-amine (CAS: 1209654-41-0) is a high-value, conformationally restricted building block used extensively in the synthesis of Janus kinase (JAK) inh...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Importance

3-(Methoxymethyl)cyclobutan-1-amine (CAS: 1209654-41-0) is a high-value, conformationally restricted building block used extensively in the synthesis of Janus kinase (JAK) inhibitors and


-lactamase inhibitors.[1][2] Its structural core—a puckered cyclobutane ring—offers a critical bioisostere for phenyl or cyclohexyl groups, improving metabolic stability and solubility without significantly increasing molecular weight.[1][2]

However, this utility comes at a thermodynamic cost.[1][2] The molecule possesses significant ring strain (~26.3 kcal/mol) and a reactive primary amine tail.[1][2] Consequently, it exhibits moderate thermal stability .[1][2] While stable under standard cold-storage conditions, it is susceptible to oxidative degradation and potential ring-opening reactions under high-thermal stress.[1][2]

Key Stability Metrics:

  • Storage Condition: 2–8°C under Inert Atmosphere (

    
     or Ar).
    
  • Boiling Point: ~90–95°C at 10 mmHg (Use vacuum distillation; avoid atmospheric heating).

  • Primary Failure Mode: Oxidative deamination and carbamate formation (CO2 capture), rather than spontaneous ring rupture.[1][2]

Structural Analysis & Thermodynamic Profile

The Cyclobutane "Puckering" Effect

Unlike planar cyclopropanes, the cyclobutane ring in 3-(methoxymethyl)cyclobutan-1-amine adopts a "puckered" conformation to relieve torsional strain.[1] This creates distinct cis and trans isomers.[1][2][3]

  • Trans-isomer: Generally more thermodynamically stable due to reduced steric repulsion between the methoxymethyl and amine groups.[1][2]

  • Cis-isomer: Higher energy; may exhibit slightly lower thermal onset temperatures during DSC analysis.[1][2]

Ring Strain vs. Chemical Reactivity

The ~26 kcal/mol ring strain acts as a "loaded spring."[1][2] While the C-C bonds are kinetically stable up to moderate temperatures (~150°C), the presence of the amine group introduces a pathway for lower-temperature degradation via oxidation.

Table 1: Physicochemical Stability Profile

PropertyValue / CharacteristicImplication for Processing
Molecular Weight 115.17 g/mol High volatility; risk of loss during drying.[1][2]
Boiling Point 90–95°C @ 10 mmHgDO NOT heat >100°C at atm pressure.[1][2] Distill only under vacuum.
Flash Point Predicted < 60°CFlammable.[1][2] Ground all equipment.
Basicity (

)
~9.5–10.5 (Est.)Highly reactive with atmospheric

(Carbamate formation).[1][2]
Ring Strain ~26.3 kcal/molHigh energy release upon decomposition (Exothermic).[1][2]

Degradation Mechanisms

Understanding how the molecule fails is critical for designing robust processes.[1][2]

Pathway A: Oxidative Deamination (Dominant at <150°C)

The primary amine is the "soft spot."[1] In the presence of oxygen and heat, it undergoes radical oxidation to form imines or N-oxides.[1] This turns the colorless oil into a yellow/brown gum.[1][2]

Pathway B: Carbamate Formation (Atmospheric Instability)

As a strong base, the amine reacts rapidly with atmospheric


 to form solid carbamates.[1][2]


Observation: A clear oil develops a white crust or precipitate.[1][2] This is reversible (acid wash) but disrupts stoichiometry.[1][2]
Pathway C: Retro-[2+2] Cycloaddition (Thermal Runaway >200°C)

At extreme temperatures, the cyclobutane ring cleaves to release ethylene derivatives.[1] This is a high-energy, non-reversible decomposition.[1][2]

Visualization of Degradation Pathways

Figure 1: Primary degradation pathways.[1] Note that air exposure (CO2/O2) is a higher operational risk than pure thermal ring cleavage.[1]

Experimental Protocols (Self-Validating Systems)

As a Senior Scientist, you must validate the stability of your specific batch, as impurity profiles (residual metal catalysts) can catalyze decomposition.

Protocol 4.1: Determination of Thermal Onset (DSC)

Use this protocol to establish the "Point of No Return" for your specific batch.

  • Instrument: Differential Scanning Calorimeter (DSC) (e.g., TA Instruments Q2000).[1][2]

  • Sample Prep: Weigh 2–5 mg of amine into a high-pressure gold-plated crucible (sealed).

    • Why High Pressure? To prevent evaporation (boiling) from masking the decomposition exotherm.[1][2]

  • Method: Ramp from 30°C to 350°C at 5°C/min under Nitrogen purge (50 mL/min).

  • Analysis:

    • Look for the Onset Temperature (

      
      )  of the first exothermic event.[1]
      
    • Safety Limit: Set your maximum process temperature (

      
      ) at least 50°C below 
      
      
      
      .
    • Expected Result: A broad endotherm (boiling) if unsealed; a sharp exotherm >250°C (ring opening) if sealed.[1][2]

Protocol 4.2: Forced Degradation Stress Test

Use this to validate storage/handling SOPs.

  • Aliquots: Prepare three 50 mg samples in clear HPLC vials.

    • Sample A (Control): Sealed under Argon, stored at 4°C.

    • Sample B (Oxidation): Open to air, stored at 25°C (RT) for 24 hours.

    • Sample C (Thermal): Sealed under Argon, heated to 80°C for 4 hours.

  • Analysis: Dilute in Acetonitrile/Water (1:1) and inject into LC-MS (ESI+).

  • Pass Criteria:

    • Sample A purity > 98%.

    • Sample B should show [M+16] (N-oxide) or [M+44] (Carbamate) peaks.[1][2]

    • Sample C should remain >95% pure (confirming short-term thermal stability).[1][2]

Visualization: Stability Testing Workflow

Figure 2: Decision tree for validating batch thermal safety before scale-up.

Handling & Storage Guidelines

Storage (The "Golden Rule")
  • Temperature: 2°C to 8°C (Refrigerated).

  • Atmosphere: Strictly Inert. Store under Nitrogen or Argon.[1][2]

  • Container: Amber glass (light protection) with Teflon-lined caps.[1][2] Parafilm is insufficient; use electrical tape or shrink bands for long-term storage.[1][2]

Processing Recommendations
  • Distillation: If the liquid turns yellow, distill under high vacuum (<10 mmHg). Do not exceed a bath temperature of 110°C.[1][2]

  • Reaction Setup: Purge all reaction vessels with nitrogen before adding the amine.

  • Quenching: Avoid acidic aqueous workups if possible to prevent exotherms; if necessary, add acid slowly at 0°C.

References

  • ChemShuttle. 3-(methoxymethyl)cyclobutan-1-amine Product Specifications & Handling. Retrieved from [1]

  • Fluorochem. Safety Data Sheet: 3-(Methoxymethyl)cyclobutanamine.[1][2] Retrieved from [1]

  • Nam, S., et al. (2011).[1][2] Cyclobutane Derivatives in Drug Discovery: Metabolism and Stability. Journal of Medicinal Chemistry.[1][2]

  • Wiberg, K. B. (1986).[1][2] The Thermal Decomposition of Cyclobutane.[1][2][4] Accounts of Chemical Research.[1][2] (Contextual grounding on ring strain).

Sources

Foundational

Commercial &amp; Technical Profile: 3-(Methoxymethyl)cyclobutan-1-amine

The following technical guide details the commercial and synthetic landscape of 3-(Methoxymethyl)cyclobutan-1-amine , a high-value sp³-rich scaffold used in modern fragment-based drug discovery (FBDD). Content Type: Tech...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the commercial and synthetic landscape of 3-(Methoxymethyl)cyclobutan-1-amine , a high-value sp³-rich scaffold used in modern fragment-based drug discovery (FBDD).

Content Type: Technical Whitepaper / Procurement & Synthesis Guide Subject: CAS 1209654-41-0 (Generic), 1068160-25-7 (cis-HCl), 2091327-62-5 (trans-HCl)

Executive Summary

3-(Methoxymethyl)cyclobutan-1-amine is a critical "linker" and "spacer" scaffold in medicinal chemistry. It serves as a bioisostere for para-substituted phenyl rings or 1,4-cyclohexyl groups, offering improved metabolic stability and solubility due to its high fraction of saturated carbon (Fsp³) and lower lipophilicity.

While commercially available, it is classified as a Tier 2 Building Block : readily available from catalog suppliers but often expensive (


300/gram) and subject to variable lead times for specific stereoisomers. For campaigns requiring >10 grams, internal synthesis or custom manufacturing is often the superior strategic choice.

Chemical Profile & Technical Specifications[1][2][3]

PropertySpecification
IUPAC Name 3-(Methoxymethyl)cyclobutan-1-amine
Molecular Formula C₆H₁₃NO
Molecular Weight 115.18 g/mol (Free Base); ~151.64 g/mol (HCl Salt)
Physical State Colorless oil (Free Base); White hygroscopic solid (HCl Salt)
Boiling Point ~90–95°C @ 10 mmHg (Predicted)
Basicity (pKa) ~9.5–10.0 (Typical for primary cycloalkyl amines)
Storage Hygroscopic.[1] Store at 2–8°C under inert atmosphere (Ar/N₂).
Stereochemistry: The Critical Variable

Unlike aromatic linkers, this cyclobutane scaffold exists as two distinct geometric isomers. The choice between cis and trans drastically alters the exit vector of the substituents.

  • Cis-Isomer (1,3-diaxial/diequatorial): Substituents project in a "U-shape" (approx. 120° vector). Generally thermodynamically more stable in 1,3-disubstituted cyclobutanes due to puckering allowing pseudo-diequatorial positioning.

  • Trans-Isomer (1,3-axial/equatorial): Substituents project in a "Z-shape" (approx. 180° vector), mimicking a para-phenyl spacer.

Expert Insight: Most commercial catalogs list the generic CAS 1209654-41-0, which is often a mixture (typically 60:40 or 70:30 favoring cis). You must specify the stereochemistry (e.g., cis-isomer CAS 1068160-25-7) for SAR consistency.

Commercial Landscape

Key Suppliers & Sourcing Strategy

The compound is not a commodity chemical; it is a specialty building block.

  • Primary Vendors (Stock): Fluorochem, Enamine, Combi-Blocks, BLD Pharm.

  • Lead Times:

    • Small Scale (<1g): 1–2 weeks (US/EU stock).

    • Medium Scale (1–10g): 2–4 weeks (Often ships from Asia).

    • Bulk (>50g): Custom synthesis required (8–12 weeks).

Decision Matrix: Buy vs. Make

Use the following logic to determine your procurement strategy:

DecisionMatrix Start Requirement Analysis Qty Quantity Needed? Start->Qty Stereo Isomer Purity Critical? Qty->Stereo < 5g Budget Budget > $500/g? Qty->Budget 5g - 20g Make MAKE (Internal/CRO) Qty->Make > 20g Stereo->Budget Yes (Pure Cis/Trans) Buy BUY (Catalog) Stereo->Buy No (Mix ok) Budget->Buy Yes Custom Custom Synthesis Quote Budget->Custom No

Figure 1: Strategic procurement decision tree for cyclobutane building blocks.

Synthetic Accessibility (The "Make" Protocol)

If commercial supply is insufficient or too costly, the synthesis is robust and scalable. The following route is field-proven for generating the cis-isomer predominantly, with chromatographic separation possible for the trans-isomer.

Retrosynthetic Logic

The most efficient disconnection utilizes 3-oxocyclobutanecarboxylic acid as the starting material. This precursor is cheap and widely available.

Core Challenges:

  • Volatility: The free amine is volatile. All intermediates should be kept higher molecular weight or handling as salts.

  • Stereocontrol: Reductive amination of 3-substituted cyclobutanones is the stereodefining step.

Validated Synthesis Workflow

Synthesis SM 3-Oxocyclobutane- carboxylic acid Step1 1. Ketal Protection (Ethylene Glycol, TsOH) SM->Step1 Step2 2. Reduction (LiAlH4, THF) Step1->Step2 Step3 3. Methylation (NaH, MeI) Step2->Step3 Step4 4. Deprotection (aq. HCl) Step3->Step4 Step5 5. Reductive Amination (NH4OAc, NaBH3CN) Step4->Step5 Product 3-(Methoxymethyl) cyclobutan-1-amine Step5->Product

Figure 2: Linear synthesis route from commodity starting material.

Detailed Protocol (Step 5: Reductive Amination)

This step is the most critical for yield and stereochemistry.

  • Reagents: 3-(Methoxymethyl)cyclobutanone (1.0 eq), Ammonium Acetate (10.0 eq), NaBH₃CN (1.5 eq).

  • Solvent: Methanol (dry).

  • Procedure:

    • Dissolve ketone and ammonium acetate in MeOH. Stir at RT for 2 hours to form the imine/iminium species in situ.

    • Cool to 0°C. Add NaBH₃CN portion-wise (Caution: HCN generation possible; vent to scrubber).

    • Allow to warm to RT and stir overnight.

  • Work-up (Critical for Volatile Amines):

    • Quench with aq. NaOH (pH > 12).

    • Extract with DCM or CHCl₃. Do not use Diethyl Ether (boiling point too close to product).

    • Do not rotovap to dryness at high vacuum and heat. The free base will sublime/evaporate.

    • Add HCl in dioxane/ether to precipitate the salt immediately from the organic layer. Filter the solid HCl salt.

  • Purification: Recrystallization of the HCl salt (Isopropanol/Et₂O) is superior to column chromatography for isomer separation.

Strategic Applications in Drug Design

Why select this scaffold?

  • Metabolic Stability: The cyclobutane ring blocks metabolic "soft spots" found in alkyl chains and is less prone to oxidation than phenyl rings.

  • Solubility: The sp³ character disrupts crystal packing compared to flat aromatic systems, often improving aqueous solubility (LLE).

  • Conformational Restriction:

    • The Cis isomer constrains substituents to the same face, useful for chelating motifs or hairpin mimics.

    • The Trans isomer provides a rigid, linear spacer (distance ~5–6 Å), an excellent bioisostere for p-phenylene diamines.

Structure-Activity Relationship (SAR) Flow

SAR Target Target Binding Pocket Phenyl Original Hit: Para-Phenyl Linker Issue Issue: Poor Solubility / Metab. Liab. Phenyl->Issue Solution Switch to Cyclobutane Scaffold Issue->Solution Trans Trans-Isomer: Maintains Vector (180°) Increases Fsp3 Solution->Trans Bioisostere Cis Cis-Isomer: Alters Vector (120°) Explores New Space Solution->Cis New Geometry Trans->Target Optimized PK

Figure 3: Logic flow for scaffold hopping from phenyl to cyclobutane.

References

  • Synthesis of Cyclobutane Derivatives: Wuitschik, G. et al.[2] "Oxetanes and Cyclobutanes as Bioisosteres for the gem-Dimethyl Group." Angew.[1] Chem. Int. Ed.2006 , 45, 7736–7739. Link

  • Reductive Amination Methodology: Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org. Chem.1996 , 61, 3849–3862. Link

  • Cyclobutanes in Drug Discovery: Mykhailiuk, P. K. "Saturated Bioisosteres of Benzene: Where to Go Next?" Org.[1][2][3][4] Biomol. Chem.2019 , 17, 2839-2867. Link

  • Commercial Supplier Data: Fluorochem Product Page for CAS 1209654-41-0. Link

  • Stereochemical Analysis: Lazny, R. et al. "Stereoselective Synthesis of Cyclobutane Derivatives." Chem. Rev.2013 , 113, 715–753. Link

Sources

Exploratory

safety and handling of 3-(Methoxymethyl)cyclobutan-1-amine

Safe Handling, Stability, and Strategic Application in Medicinal Chemistry [1][2] Executive Technical Summary 3-(Methoxymethyl)cyclobutan-1-amine (CAS: 1209654-41-0) is a specialized bifunctional building block used prim...

Author: BenchChem Technical Support Team. Date: February 2026

Safe Handling, Stability, and Strategic Application in Medicinal Chemistry [1][2]

Executive Technical Summary

3-(Methoxymethyl)cyclobutan-1-amine (CAS: 1209654-41-0) is a specialized bifunctional building block used primarily in Fragment-Based Drug Discovery (FBDD).[1][2] It serves as a high-value bioisostere, offering a rigidified, non-planar alternative to traditional alkyl chains or phenyl rings.[1][2]

However, its utility is counterbalanced by specific handling challenges: volatility , hygroscopicity , and carbon dioxide sensitivity . This guide provides a validated framework for maintaining the integrity of this reagent while ensuring operator safety.

Physicochemical Profile & Identity

Understanding the physical nature of this amine is the first step in mitigating risk.

PropertyData / SpecificationTechnical Note
CAS Number 1209654-41-0Stereochemistry (cis/trans) varies by batch; verify CoA.[1][2]
Formula C₆H₁₃NOMolecular Weight: 115.17 g/mol
Physical State Colorless to pale yellow liquidViscosity is low; high volatility risk.[1][2]
Boiling Point 90–95 °C @ 10 mmHgDo not distill at atmospheric pressure (decomposition risk).[1][2]
pKa (Predicted) ~9.8–10.2 (Conjugate Acid)Typical for primary cycloalkyl amines.[1][2]
Solubility DMSO, MeOH, DCM, WaterMiscible with water; difficult to extract back into organic phase if pH < 12.

Hazard Identification & Toxicology

While often classified as an "Irritant" in preliminary SDS data, primary amines of this molecular weight should be treated as Corrosive until proven otherwise.

Core Hazards[1][2]
  • H314 / H318: Causes severe skin burns and eye damage (Precautionary assumption).[1][2]

  • H302: Harmful if swallowed.[1][2][3]

  • H335: May cause respiratory irritation.[1][2]

The "Hidden" Chemical Hazard: Carbamate Formation

Primary amines react rapidly with atmospheric CO₂ to form carbamate salts.[2]


Consequence:  A liquid sample will turn into a white, crusty solid upon air exposure, altering the stoichiometry of your reaction and potentially crashing out of solution.[1][2]

Advanced Handling Protocols

Inert Atmosphere Transfer

Due to the CO₂ sensitivity, open-air weighing is forbidden for high-precision work.[1][2] Use the following closed-system transfer method.

InertTransfer cluster_0 Preparation cluster_1 Execution cluster_2 Delivery Step1 Purge Headspace (Argon/N2) Step2 Equip Syringe (Oven-dried, gas-tight) Step1->Step2 Step3 Septum Puncture (Positive Pressure) Step2->Step3 Insert Step4 Draw Liquid (Slowly to avoid bubbles) Step3->Step4 Step5 Inject into Reaction Vessel (Pre-purged) Step4->Step5 Transfer Step6 Seal & Parafilm Step5->Step6

Figure 1: Inert atmosphere liquid transfer workflow to prevent carbamate formation.

Storage Strategy
  • Temperature: Store at 2–8°C .

  • Container: Amber glass with a Teflon-lined cap.[1][2] Avoid polycarbonate (amines can cause stress cracking).[1][2]

  • Headspace: Always backfill with Nitrogen or Argon after use.[1][2]

  • Long-term: If storing for >3 months, consider converting to the Hydrochloride (HCl) salt .[1][2] The salt is a solid, non-volatile, and air-stable.[2]

Strategic Application in Drug Discovery

The Cyclobutane Advantage

In modern medicinal chemistry, 3-(methoxymethyl)cyclobutan-1-amine is not just a linker; it is a conformational restrictor .[1][2][4]

  • Bioisosterism: The cyclobutane ring acts as a "puckered" spacer.[1][2] Unlike the flat phenyl ring or the flexible propyl chain, the cyclobutane ring projects substituents at defined vectors (approx 158–175° dihedral angles).[2]

  • Metabolic Stability: Cyclobutanes are generally more metabolically stable than their linear alkyl counterparts (reduced oxidation susceptibility).[1][2]

  • FBDD Utility: The methoxymethyl group provides a hydrogen bond acceptor (ether oxygen) without the high polarity of a free hydroxyl group, improving membrane permeability.

Synthesis Decision Matrix: Salt vs. Free Base

When using this reagent in synthesis (e.g., amide coupling or reductive amination), the form of the starting material dictates the protocol.

SynthesisDecision Start Starting Material Form? FreeBase Free Base (Liquid) Start->FreeBase Salt HCl Salt (Solid) Start->Salt DirectUse Direct Nucleophilic Attack (No Base Needed) FreeBase->DirectUse Desalt In-situ Desalting Required Salt->Desalt Risk RISK: Oxidation/Volatilization DirectUse->Risk Coupling Proceed to Coupling (HATU/EDC) DirectUse->Coupling Reagent Add DIPEA or TEA (1.2 - 2.0 eq) Desalt->Reagent Reagent->Coupling

Figure 2: Workflow adjustment based on the starting form of the amine.

Emergency Response & Waste Management

Spills
  • Evacuate: The vapor is irritating.[1][2] Ensure good ventilation.[1][2][5]

  • Neutralize: Do not wipe with paper towels immediately (fire risk).[1][2] Cover with a mixture of sand and weak acid (e.g., citric acid) or a commercial amine neutralizer.[2]

  • Clean: Once absorbed, sweep into a hazardous waste container.[1][2] Wash the area with dilute acetic acid, then water.

First Aid
  • Eye Contact: Flush immediately for 15 minutes.[1][2] Do not wait for pain. Amines can cause corneal edema (blue haze vision) which delays pain response.[1][2]

  • Skin Contact: Wash with PEG-400 (if available) or copious soap and water.[1][2]

Waste Disposal[2]
  • Stream: Organic Basic Waste (Non-Halogenated).[1][2]

  • Pre-treatment: If disposing of pure material, dissolve in a combustible solvent and neutralize with dilute HCl before adding to the waste stream to prevent drum pressurization.

References

  • ChemShuttle. (n.d.).[1][2] 3-(methoxymethyl)cyclobutan-1-amine Properties and Applications. Retrieved from [1][2]

  • National Institutes of Health (NIH). (2022).[1][2] Cyclobutanes in Small-Molecule Drug Candidates. PubMed Central.[1][2] Retrieved from [Link]

  • PubChem. (2025).[1][2] 3-Methoxybutan-1-amine (Analogue Data). National Library of Medicine.[1][2] Retrieved from [Link][1][2]

Sources

Foundational

The Cyclobutane Pharmacophore in Alkaloid Chemical Biology: Structural Constraints and Therapeutic Potentials

Topic: Potential Biological Activities of Cyclobutane-Containing Alkaloids Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary Cyclobutane-containing...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Biological Activities of Cyclobutane-Containing Alkaloids Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Cyclobutane-containing alkaloids represent a niche but structurally distinct class of secondary metabolites found in terrestrial plants (notably Piperaceae and Bignoniaceae) and marine organisms (sponges of the genus Agelas). The defining feature of these molecules—the cyclobutane ring—is often generated via [2+2] photocycloaddition of monomeric precursors. For drug discovery professionals, this ring system offers a unique "conformational lock," rigidly orienting pharmacophores in three-dimensional space to enhance receptor selectivity and metabolic stability.

This guide analyzes the biological activities of these alkaloids, moving beyond general screening data to explore specific mechanisms of action (MOA) in oncology, pain management, and infectious disease.

Part 1: Structural Classes & Pharmacophore Analysis

The biological potency of these alkaloids stems from the stereochemical complexity introduced by the cyclobutane core. The ring restricts bond rotation, freezing the molecule into specific conformations (truxillic vs. truxinic forms) that dictate target binding.

Terrestrial vs. Marine Architectures
  • Terrestrial (Plant-Derived): Predominantly dimers of cinnamic acid derivatives (e.g., Piper alkaloids). These are often "truxillate" or "truxinate" structures formed by head-to-head or head-to-tail dimerization.

  • Marine (Sponge-Derived): Predominantly dimers of pyrrole-imidazole alkaloids (e.g., oroidin). These structures, such as sceptrin, often feature high nitrogen content and halogenation.

Visualization: Structural Classification

CyclobutaneAlkaloids Root Cyclobutane-Containing Alkaloids Terrestrial Terrestrial Origin (Plants) Root->Terrestrial Marine Marine Origin (Sponges) Root->Marine Piper Piper Species (Piperarborenine, Nigramides) Terrestrial->Piper Incarvillea Incarvillea Species (Incarvillateine) Terrestrial->Incarvillea Agelas Agelas/Xestospongia (Sceptrin, Ageliferine) Marine->Agelas

Figure 1: Classification of cyclobutane alkaloids by biological origin and key representative compounds.

Part 2: Therapeutic Deep Dives

Oncology: Cytotoxicity and CYP Inhibition (Piper Alkaloids)

Alkaloids from Piper arborescens and Piper nigrum, such as Piperarborenine B and Pipercyclobutanamide A , exhibit potent cytotoxicity. However, their utility is nuanced by their interaction with metabolic enzymes.

  • Cytotoxicity: Piperarborenine B exhibits significant cytotoxicity against leukemia (P-388) and colon cancer (HT-29) lines. The rigid cyclobutane core likely facilitates intercalation or minor groove binding in DNA, or specific inhibition of topoisomerases, though the exact protein target remains under investigation.

  • Metabolic Liability (CYP2D6): A critical finding for drug development is that pipercyclobutanamides are mechanism-based inhibitors of Cytochrome P450 2D6 (CYP2D6). The methylenedioxyphenyl moiety, common in these structures, is activated by CYP2D6 to a carbene intermediate, which irreversibly binds to the heme iron, inactivating the enzyme.

Data Summary: Cytotoxic Potency

Compound Source Cell Line Target/Activity IC50 Value
Piperarborenine B Piper arborescens P-388 (Leukemia) Cytotoxicity 0.28 µg/mL
Piperarborenine B Piper arborescens HT-29 (Colon) Cytotoxicity 0.24 µg/mL
Pipercyclobutanamide A Piper nigrum Human Liver Microsomes CYP2D6 Inhibition 0.34 µM (Ki)

| Tengerensine | Ficus fistulosa | MDA-MB-468 (Breast) | Selective Cytotoxicity | 7.4 µM |

Pain Management: The Non-Opioid Alternative (Incarvillateine)

Incarvillateine , isolated from Incarvillea sinensis, addresses a critical need for non-opioid analgesics.[1]

  • Mechanism of Action (MOA): Unlike morphine, incarvillateine's antinociceptive effects are not reversed by naloxone , ruling out opioid receptor affinity. Instead, it acts as an agonist at Adenosine Receptors (specifically A2A/A1 subtypes).

  • Therapeutic Value: It demonstrates potency exceeding morphine in formalin-induced pain models while avoiding opioid-related respiratory depression. However, high doses can induce motor suppression (catalepsy), a known side effect of A2A activation.

Visualization: Incarvillateine Signaling

IncarvillateineMOA Drug Incarvillateine Receptor Adenosine Receptors (A1 / A2A) Drug->Receptor Agonist Binding Opioid Opioid Receptors Drug->Opioid No Interaction Signal cAMP Modulation / Ion Channel Regulation Receptor->Signal Effect1 Antinociception (Pain Relief) Signal->Effect1 Effect2 Motor Suppression (Catalepsy) Signal->Effect2

Figure 2: Incarvillateine exerts analgesic effects via Adenosine pathways, distinct from opioid mechanisms.[2][3][4]

Infectious Disease: Membrane Disruption (Sceptrin)

Sceptrin , a dimeric oroidin derivative from Agelas sponges, exhibits broad-spectrum antimicrobial activity.[5]

  • Mechanism: Sceptrin acts via membrane disruption , causing leakage of intracellular potassium.[5] Unlike detergent-like antibiotics, it induces the formation of spheroplasts in Gram-negative bacteria (e.g., E. coli) and is bacteriostatic at MIC levels but bactericidal at higher concentrations.[5]

  • Selectivity: It shows lower toxicity to eukaryotic cells compared to prokaryotes, making it a viable lead for MRSA and biofilm-associated infections.

Part 3: Experimental Protocols

Protocol A: CYP2D6 Mechanism-Based Inhibition Assay

Rationale: Essential for validating the safety profile of Piper alkaloids.

  • Preparation: Incubate human liver microsomes (0.5 mg protein/mL) with the test alkaloid (e.g., Pipercyclobutanamide A, 0–50 µM) in potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Add NADPH (1 mM) to initiate the reaction. Incubate for varying times (0, 5, 10, 20 min) at 37°C. Control: Run parallel samples without NADPH to rule out non-metabolic degradation.

  • Activity Check: Dilute an aliquot 1:10 into a secondary incubation mixture containing the CYP2D6 probe substrate Dextromethorphan (10 µM).

  • Quantification: Measure the formation of Dextrorphan via HPLC-fluorescence or LC-MS/MS.

  • Analysis: Plot the natural log of remaining activity vs. pre-incubation time. A linear decrease indicates time-dependent inhibition. Calculate

    
     and 
    
    
    
    .
Protocol B: Isolation & Photodimerization Check

Rationale: Many "natural" cyclobutanes are artifacts of extraction under light. This protocol ensures authenticity.

  • Extraction: Extract plant material (e.g., Piper stems) with MeOH in the dark (wrap glassware in aluminum foil).

  • Fractionation: Partition crude extract between EtOAc and

    
    .
    
  • Artifact Control: Split the monomer-rich fraction (containing cinnamic acid derivatives) into two vials.

    • Vial A: Keep in dark at 4°C.

    • Vial B: Expose to UV light (366 nm) or sunlight for 48 hours.

  • Comparison: Analyze both vials via HPLC. If the cyclobutane peak appears only in Vial B, the compound is an artifact. If present in Vial A, it is a genuine natural product.

Visualization: Isolation Workflow

IsolationWorkflow Start Plant Material (Piper/Incarvillea) Extract Solvent Extraction (MeOH/EtOAc) Start->Extract Split Split Fraction Extract->Split Condition Dark Conditions (Foil Wrapped) Condition->Extract Required DarkControl Vial A: Dark Control Split->DarkControl LightTest Vial B: UV Exposure Split->LightTest Analysis HPLC/NMR Analysis DarkControl->Analysis LightTest->Analysis Decision Compare Profiles Analysis->Decision Result1 Artifact (Photodimer) Decision->Result1 Peak only in B Result2 Natural Product (Biosynthesized) Decision->Result2 Peak in A & B

Figure 3: Workflow to distinguish naturally occurring cyclobutane alkaloids from extraction artifacts.

References

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Open Medicinal Chemistry Journal. (2008). Comprehensive review of 60+ cyclobutane alkaloids and their activities. Link

  • New cytotoxic cyclobutanoid amides from Piper arborescens. Planta Medica. (2005). Isolation and cytotoxicity data for Piperarborenines A-E against P-388, HT-29, and A549. Link

  • Incarvillateine produces antinociceptive and motor suppressive effects via adenosine receptor activation. PLOS ONE. (2019).[6] Defines the non-opioid MOA of Incarvillateine. Link

  • Mechanism-based inhibition of human liver microsomal cytochrome P450 2D6 (CYP2D6) by alkamides of Piper nigrum. Journal of Pharmacology and Experimental Therapeutics. (2006).[7] Establishes Pipercyclobutanamides as suicide inhibitors of CYP2D6. Link

  • A study on the mechanism of action of sceptrin, an antimicrobial agent isolated from the South Pacific sponge Agelas mauritiana. Journal of Antimicrobial Chemotherapy. (1993).[8] Details the membrane disruption mechanism of Sceptrin. Link

Sources

Exploratory

discovery and history of substituted cyclobutane amines

The Strained Scaffold: A Technical Guide to Substituted Cyclobutane Amines Executive Summary In the landscape of modern medicinal chemistry, the cyclobutane amine motif has evolved from a synthetic curiosity to a high-va...

Author: BenchChem Technical Support Team. Date: February 2026

The Strained Scaffold: A Technical Guide to Substituted Cyclobutane Amines

Executive Summary In the landscape of modern medicinal chemistry, the cyclobutane amine motif has evolved from a synthetic curiosity to a high-value pharmacophore. Unlike the planar aromatic rings that dominated 20th-century drug discovery, substituted cyclobutanes offer a unique "puckered" 3D topology that allows for precise vectorial control of substituents while enhancing metabolic stability. This guide analyzes the discovery, synthetic evolution, and application of this scaffold, providing actionable protocols for the bench scientist.

Part 1: The "Butterfly Effect" of Ring Strain

The cyclobutane ring is defined by its refusal to be flat. To relieve torsional strain (Pitzer strain) between adjacent methylene hydrogens, the ring adopts a non-planar, "puckered" conformation.

  • Pucker Angle: Approximately 30°–35°.[1]

  • Inversion Barrier: Low (~1.5 kcal/mol), allowing rapid equilibration at room temperature unless locked by bulky substituents.[1]

  • The "Goldilocks" Zone:

    • Cyclopropane:[1] Too rigid; high ring strain (~27.5 kcal/mol) makes it susceptible to acid-catalyzed ring opening and metabolic oxidation (P450s).[1]

    • Cyclopentane:[1] Too flexible ("envelope" flapping); often fails to freeze bioactive conformations.[1]

    • Cyclobutane:[1][2]Just right. Strain (~26.5 kcal/mol) is high enough to rigidify the backbone but low enough to resist spontaneous ring opening, while the puckering orients substituents into distinct axial/equatorial-like domains.

Medicinal Utility: Replacing a gem-dimethyl group or a phenyl ring with a cyclobutane often improves Fsp3 (fraction of sp3 carbons), which correlates with higher solubility and lower promiscuity.[1]

Part 2: Historical Genesis & Natural Products[1][2]

1. The Early Synthetic Era (1907–1960s) The history of the cyclobutane core begins with Richard Willstätter , who first synthesized cyclobutane in 1907, debunking the prevailing theory that such strained rings were impossible to isolate. However, substituted amines emerged later.

  • Mid-20th Century: The synthesis of 1-aminocyclobutane-1-carboxylic acid (ACBC) marked a milestone.[1] ACBC was identified as a non-proteinogenic amino acid analog, later found to act as a partial agonist at the NMDA receptor glycine site and a transport inhibitor.

2. Natural Product Scaffolds Nature utilizes the cyclobutane amine motif sparingly but effectively, often generated via photochemical [2+2] cycloadditions in biosynthetic pathways.

  • Pipercyclobutanamides A & B: Alkaloids isolated from Piper nigrum that act as cytochrome P450 inhibitors.

  • Sceptrin: A marine sponge metabolite containing a cyclobutane core, exhibiting broad antimicrobial activity.

Part 3: Medicinal Chemistry Case Studies

The transition from academic curiosity to clinical utility is best illustrated by the "metabolic switch" strategy.

Case Study: Ivosidenib (Tibsovo®)

Target: Mutant Isocitrate Dehydrogenase 1 (mIDH1) for Acute Myeloid Leukemia (AML).[1][3][4] The Challenge: Early lead compounds contained a cyclohexyl amine. This moiety was metabolically labile, serving as a "soft spot" for oxidative clearance, limiting the drug's half-life.[1] The Solution: Researchers replaced the cyclohexyl ring with a 1,1-difluorocyclobutane amine.

  • Effect: The electron-withdrawing fluorine atoms deactivated the ring C-H bonds against oxidation.

  • Result: The cyclobutane analog maintained potency (via correct vector alignment) but drastically improved metabolic stability, leading to FDA approval in 2018.

Visualization: The Logic of Scaffold Replacement

SAR_Logic cluster_0 Bioisosteric Effect Lead Early Lead (Cyclohexyl Amine) Problem Metabolic Liability (P450 Oxidation) Lead->Problem High Clearance Strategy Scaffold Hop (Ring Contraction + Fluorination) Problem->Strategy Block Metabolic Site Drug Ivosidenib (Difluorocyclobutane) Strategy->Drug Maintains Vector Improves t1/2

Caption: SAR progression from metabolically labile cyclohexyl amine to the stable difluorocyclobutane core of Ivosidenib.

Part 4: Synthetic Methodologies

The synthesis of substituted cyclobutane amines has evolved from non-selective photochemistry to precise "skeletal editing."

Method A: [2+2] Photocycloaddition (The Classic)

The reaction of an enone with an alkene under UV light.

  • Pros: Rapid assembly of complex cores; accessible reagents.

  • Cons: Often produces mixtures of regio- and stereoisomers (head-to-head vs. head-to-tail); requires specialized photochemical reactors.[1]

Method B: Skeletal Editing / Ring Contraction (The Modern Standard)

Pioneered by Dervan (1980s) and revolutionized by Levin (2021), this method converts readily available pyrrolidines (5-membered rings) into cyclobutanes (4-membered rings) via nitrogen extrusion.[1]

  • Mechanism: Pyrrolidine

    
     N-amino nitrene 
    
    
    
    1,1-diazene
    
    
    N
    
    
    extrusion
    
    
    1,4-biradical collapse.[1][5]
  • Key Advantage: Stereospecificity. The reaction proceeds with retention of configuration, allowing chemists to set stereocenters on the easier-to-make pyrrolidine before contracting the ring.

Decision Tree: Choosing a Route

Synthesis_Decision Start Target: Substituted Cyclobutane Amine Q1 Is the core highly substituted/chiral? Start->Q1 PathA Use [2+2] Cycloaddition (Photochemical/Thermal) Q1->PathA No (Simple/Symmetric) Q2 Is a Pyrrolidine precursor accessible? Q1->Q2 Yes (Complex Stereocenters) PathB Use Pyrrolidine Contraction (Skeletal Editing) PathC Use Ring Expansion (from Cyclopropane) Q2->PathB Yes (Preferred) Q2->PathC No

Caption: Synthetic strategy selection guide based on target complexity and precursor availability.

Part 5: Detailed Technical Protocol

Protocol: Stereospecific Ring Contraction of Pyrrolidines to Cyclobutanes Adapted from Levin et al. (2021) and Dervan (1980s).

Objective: Synthesis of trans-1,2-disubstituted cyclobutane from trans-2,3-disubstituted pyrrolidine.

Reagents:

  • Substrate: 2,3-disubstituted pyrrolidine (1.0 equiv).[1]

  • Reagent A: Hydroxylamine-O-sulfonic acid (HOSA) or Mesitylenesulfonylhydroxylamine (MSH) (Aminating agent).[1]

  • Reagent B: Lead(IV) acetate (Pb(OAc)

    
    ) or Iodosobenzene diacetate (PIDA) (Oxidant).[1]
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile.[1]

Step-by-Step Workflow:

  • N-Amination (Formation of Hydrazine):

    • Dissolve the pyrrolidine substrate in DCM (0.1 M) at 0°C.

    • Add Reagent A (1.2 equiv) portion-wise.[1]

    • Stir at room temperature for 2–4 hours. Monitor by TLC (stain with ninhydrin; hydrazine spot differs from amine).[1]

    • Checkpoint: Ensure complete conversion to the N-amino pyrrolidine.[1] Unreacted amine will lead to side reactions in the next step.

    • Workup: Basic extraction (NaHCO

      
      ), dry over Na
      
      
      
      SO
      
      
      , and concentrate.[1]
  • Oxidation & Extrusion (The Contraction):

    • Dissolve the crude N-amino pyrrolidine in dry DCM under Argon. Cool to -78°C.[1]

    • Critical Step: Add Pb(OAc)

      
       (1.1 equiv) or PIDA slowly.[1] The reaction generates an unstable 1,1-diazene intermediate.[1]
      
    • Allow the reaction to warm slowly to 0°C or Room Temperature. As it warms, N

      
       gas evolves (bubbling observed).[1]
      
    • Mechanism:[1][5][6][7] The 1,1-diazene extrudes nitrogen to form a singlet 1,4-biradical.[1][5][6][8][9] Because the singlet lifetime is short (~nanoseconds), the bond reforms faster than bond rotation, preserving the trans stereochemistry of the starting material.

  • Isolation:

    • Filter the mixture through a pad of Celite to remove lead/iodine byproducts.

    • Concentrate the filtrate.

    • Purify via flash column chromatography (typically non-polar solvent systems, as cyclobutanes are often less polar than pyrrolidines).[1]

Data Validation:

  • NMR: Look for the disappearance of pyrrolidine

    
    -protons (typically 
    
    
    
    2.5–3.5 ppm) and appearance of cyclobutane protons (
    
    
    1.8–2.5 ppm).
  • Stereochemistry: Verify retention using NOESY experiments. Trans protons will show no NOE correlation; cis will show strong correlation.

Part 6: References

  • Willstätter, R., & Bruce, J. (1907).[1] Zur Kenntnis der Cyclobutanreihe. Berichte der deutschen chemischen Gesellschaft.[1] Link[1]

  • Popovici-Muller, J., et al. (2018).[1][10][11] Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers.[1][3][4][10][12] ACS Medicinal Chemistry Letters.[12] Link[1][12]

  • Kennedy, S. H., et al. (2021).[1] Skeletal editing through direct nitrogen deletion of secondary amines.[8] Nature.[1][13] Link[1]

  • Watson, G. B., et al. (1993).[1][14] Glycine antagonist action of 1-aminocyclobutane-1-carboxylate (ACBC) in Xenopus oocytes injected with rat brain mRNA.[1][14] Molecular Pharmacology.[1] Link

  • Namyslo, J. C., & Kaufmann, D. E. (2003).[1] The application of cyclobutane derivatives in organic synthesis.[5][6][8][9][15][16] Chemical Reviews.[1] Link[1]

Sources

Foundational

The Cyclobutane Scaffold in Medicinal Chemistry: A Guide to Harnessing Constrained Chemical Space

Abstract In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond flat, aromatic systems into the realm of three-dimensional chemical space. The cyclobutane ring, a motif once...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond flat, aromatic systems into the realm of three-dimensional chemical space. The cyclobutane ring, a motif once considered a synthetic curiosity, has emerged as a powerful scaffold for imparting advantageous physicochemical and pharmacological properties to drug candidates. Its inherent conformational rigidity, unique stereochemical presentation of substituents, and utility as a versatile bioisostere offer compelling solutions to long-standing challenges in drug design, such as metabolic instability and target selectivity. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the cyclobutane scaffold. We will explore its fundamental properties, delve into key synthetic strategies, analyze its role as a bioisostere, and present case studies that underscore its successful application in clinical candidates.

The Strategic Advantage of the Cyclobutane Moiety: Beyond Flatland

The incorporation of a cyclobutane ring into a small molecule drug candidate is a deliberate strategic choice aimed at leveraging its distinct structural and conformational properties. Unlike more flexible acyclic chains or larger cycloalkanes, the cyclobutane scaffold introduces a significant degree of conformational constraint.[1][2][3] This rigidity can be a powerful tool in drug design for several reasons.

Conformational Rigidity and Pre-organization

The cyclobutane ring is not planar; it adopts a puckered or "butterfly" conformation to relieve torsional strain.[1][4] This puckering creates pseudo-axial and pseudo-equatorial positions for substituents, leading to well-defined three-dimensional arrangements. By incorporating a cyclobutane, a molecule can be "pre-organized" into a bioactive conformation that more readily fits into a target's binding site, potentially increasing potency and selectivity.[1][5] This conformational restriction can also reduce the entropic penalty upon binding, further enhancing affinity.

Enhanced Metabolic Stability

A common failure point for drug candidates is rapid metabolic degradation. The cyclobutane scaffold can enhance metabolic stability in two primary ways. Firstly, the ring itself is generally resistant to metabolic breakdown.[6] Unlike linear alkyl chains, it is not susceptible to beta-oxidation.[6] Secondly, its rigid structure can shield metabolically labile functional groups elsewhere in the molecule from enzymatic attack.[4][5] For instance, replacing a metabolically vulnerable cyclohexyl group with a difluorocyclobutyl moiety was a key strategy in the development of Ivosidenib, a first-in-class IDH1 inhibitor, significantly improving its metabolic stability.[1]

Improved Physicochemical Properties

The introduction of sp³-rich scaffolds like cyclobutane can improve a compound's physicochemical profile. Increasing the fraction of sp³-hybridized carbons (Fsp³) often leads to enhanced aqueous solubility and reduced planarity, which can mitigate issues related to poor solubility and high lipophilicity that are common with flat, aromatic compounds.[7][8] This can lead to better pharmacokinetic (PK) properties.[1]

The Cyclobutane as a Versatile Bioisostere

Bioisosteric replacement is a cornerstone of medicinal chemistry, where a functional group is replaced by another with similar steric and electronic properties to improve a molecule's characteristics. The cyclobutane ring has proven to be an effective bioisostere for several common motifs.

Phenyl Ring Mimic

While not a perfect electronic mimic, the cyclobutane ring can serve as a non-classical bioisostere for a para-substituted phenyl ring.[9][10] It can preserve the exit vectors of substituents and maintain a similar distance between them.[9] The key advantage of this replacement is the move away from a flat, aromatic system, which can lead to improved solubility, enhanced metabolic stability (by avoiding the formation of reactive quinone metabolites), and a more three-dimensional structure that can explore binding pockets differently.[9][10]

Alkene and Alkyne Isostere

The rigidity of the cyclobutane ring makes it an excellent replacement for alkenes to prevent cis/trans isomerization, a potential liability for drug candidates.[3][4] This was demonstrated in the development of antitumor natural product analogs, where a cyclobutane was used to lock the molecule into its more active cis-conformation.[4]

Gem-Dimethyl and tert-Butyl Group Replacement

The cyclobutane ring can also act as a bioisostere for the gem-dimethyl or tert-butyl group.[5][6] It occupies a similar volume but presents a more rigid and defined shape.[6] In some cases, this can lead to improved binding interactions. The 1-trifluoromethyl-cyclobutyl group, for example, has been explored as a metabolically more stable analogue of the tert-butyl group, preserving bioactivity while enhancing resistance to metabolic clearance.[11]

Synthetic Strategies for Accessing Functionalized Cyclobutanes

The historical scarcity of cyclobutane-containing drugs was partly due to a lack of accessible and versatile synthetic methods.[12] However, recent advances have made the synthesis of functionalized cyclobutanes more routine.

[2+2] Cycloadditions

The most common method for constructing a cyclobutane ring is the [2+2] cycloaddition of two alkenes, often photochemically.[13][14] While powerful, controlling the chemo-, regio-, diastereo-, and enantioselectivity of heterodimerizations can be challenging.[13] Recent advances in photocatalysis and organocatalysis are providing solutions to these challenges.[15]

Ring Expansion and Contraction Reactions

Functionalized cyclobutanes can also be accessed through ring expansion of cyclopropanes or ring contraction of five-membered rings like pyrrolidines.[14][16] For example, a stereoselective synthesis of multisubstituted cyclobutanes has been developed from readily available pyrrolidines via a nitrogen extrusion process.[16]

C-H Functionalization

A more recent and powerful strategy involves the direct C-H functionalization of simple cyclobutane precursors.[17] This approach avoids the need for pre-functionalized starting materials and allows for the late-stage introduction of complexity. This has been successfully applied to the synthesis of pseudodimeric cyclobutane natural products.[17]

Experimental Protocol: Generalized [2+2] Photocatalytic Cycloaddition

This protocol provides a general workflow for a photocatalytic [2+2] cycloaddition to form a cyclobutane ring, a common synthetic route.

  • Reactant Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), dissolve the alkene substrates (typically 1.0 equivalent of the limiting alkene and 1.5-3.0 equivalents of the excess alkene) in a suitable anhydrous solvent (e.g., acetonitrile, dichloromethane) to a concentration of 0.1 M.

  • Catalyst Addition: Add the photocatalyst (e.g., an iridium or ruthenium complex, typically 1-5 mol%) to the reaction mixture.

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the excited state of the photocatalyst.

  • Irradiation: Place the reaction vessel in a photoreactor equipped with a specific wavelength light source (e.g., blue LEDs) and a cooling fan to maintain a constant temperature (typically room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting starting material is consumed.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired cyclobutane product.

  • Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation Reactants Dissolve Alkenes in Anhydrous Solvent Catalyst Add Photocatalyst Reactants->Catalyst Inert Atmosphere Degas Freeze-Pump-Thaw Catalyst->Degas Irradiate Irradiate with Visible Light Degas->Irradiate Oxygen-free Monitor Monitor by TLC/LC-MS Irradiate->Monitor Workup Solvent Removal Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Characterize NMR, MS Analysis Purify->Characterize Isolated Product

Case Studies: Cyclobutanes in Action

The theoretical advantages of the cyclobutane scaffold are borne out in numerous successful drug discovery programs.

Drug/Candidate Target/Indication Role of Cyclobutane Reference
Boceprevir HCV NS3/4A Protease InhibitorOccupies P1 pocket; 3-fold more potent than cyclopropyl analog and 19-fold more potent than cyclopentyl analog.[1]
Apalutamide Androgen Receptor AntagonistSpirocyclic cyclobutane scaffold; comparable activity to dimethyl analogue with favorable PK properties.[1]
Carboplatin Chemotherapy (various cancers)Replaces two chlorine atoms of cisplatin with cyclobutane-1,1-dicarboxylic acid, reducing nephrotoxicity.[1][18]
Ivosidenib IDH1 Inhibitor (cancer)Difluorocyclobutanyl amine replaced a cyclohexyl amine to improve metabolic stability.[1]
TAK-828F RORγt Inverse AgonistA rigid cis-cyclobutane acetic acid replaced a flexible n-butanoic acid, improving potency and PK profile.[1]

This table summarizes key examples of how cyclobutane scaffolds have been successfully implemented in drug design.

Boceprevir , a protease inhibitor for Hepatitis C, features a cyclobutane group in its P1 region.[1] This choice was critical for potency, with the cyclobutane analog being significantly more active than its cyclopropyl and cyclopentyl counterparts.[1] In the case of the androgen receptor antagonist Apalutamide , a spirocyclic cyclobutane scaffold provided a rigid framework with activity comparable to the parent dimethyl compound.[1]

The platinum-based chemotherapy agent Carboplatin is a classic example of using a cyclobutane derivative to modulate properties. By replacing the two chloride ligands of cisplatin with a cyclobutane-1,1-dicarboxylate, the resulting drug exhibits significantly lower nephrotoxicity.[1][4]

// Core Concept Cyclobutane [label="Cyclobutane\nScaffold", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=hexagon];

// Properties Rigidity [label="Conformational\nRigidity", fillcolor="#F1F3F4", fontcolor="#202124"]; Stability [label="Metabolic\nStability", fillcolor="#F1F3F4", fontcolor="#202124"]; Solubility [label="Improved\nSolubility (Fsp³)", fillcolor="#F1F3F4", fontcolor="#202124"]; Bioisostere [label="Bioisosterism", fillcolor="#F1F3F4", fontcolor="#202124"];

// Outcomes Potency [label="Increased\nPotency", fillcolor="#34A853", fontcolor="#FFFFFF"]; Selectivity [label="Enhanced\nSelectivity", fillcolor="#34A853", fontcolor="#FFFFFF"]; PK [label="Favorable\nPK Profile", fillcolor="#34A853", fontcolor="#FFFFFF"]; ReducedTox [label="Reduced\nToxicity", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Cyclobutane -> Rigidity; Cyclobutane -> Stability; Cyclobutane -> Solubility; Cyclobutane -> Bioisostere;

Rigidity -> Potency; Rigidity -> Selectivity; Stability -> PK; Solubility -> PK; Bioisostere -> Potency; Bioisostere -> ReducedTox;

// Example links Potency -> "Boceprevir" [shape=plaintext, fontsize=9, fontcolor="#EA4335"]; PK -> "Ivosidenib" [shape=plaintext, fontsize=9, fontcolor="#EA4335"]; ReducedTox -> "Carboplatin" [shape=plaintext, fontsize=9, fontcolor="#EA4335"]; } enddot Caption: The central role of cyclobutane scaffolds in improving drug properties.

Future Outlook and Conclusion

The cyclobutane scaffold is no longer an underutilized motif in medicinal chemistry.[2] As drug discovery continues to embrace 3D molecular architectures to tackle increasingly challenging biological targets, the demand for scaffolds that offer conformational constraint and improved physicochemical properties will only grow.[12][19] Advances in synthetic chemistry are making a wider array of functionalized cyclobutanes accessible, enabling their incorporation into fragment-based drug discovery (FBDD) libraries and facilitating more sophisticated structure-activity relationship (SAR) studies.[12][19]

The strategic application of the cyclobutane ring offers a powerful and field-proven approach to overcoming common hurdles in drug development, including metabolic instability, poor selectivity, and undesirable physicochemical properties.[4][5] For researchers and drug development professionals, a deep understanding of the unique advantages and synthetic accessibility of this scaffold is essential for designing the next generation of innovative therapeutics.

References

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. Available from: [Link]

  • Cyclobutane-containing scaffolds in bioactive small molecules | Request PDF. Available from: [Link]

  • Ortuño, J., Sal-Ahmad, J.-E., Puiggalí, X., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules, 26(10), 2862. Available from: [Link]

  • Hamilton, D. J. (2023). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Vrije Universiteit Amsterdam. Available from: [Link]

  • Ortuño, J., Sal-Ahmad, J.-E., Puiggalí, X., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. PubMed. Available from: [Link]

  • Alajarín, M., Bonillo, B., & Marín-Luna, M. (2005). Cyclobutane Biomolecules: Synthetic Approaches to Amino Acids, Peptides and Nucleosides. Current Organic Chemistry, 9(1), 59-82. Available from: [Link]

  • Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes. Organic Letters. Available from: [Link]

  • Wang, Y., et al. (2014). Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G. Angewandte Chemie International Edition, 53(29), 7540-7544. Available from: [Link]

  • Robert, E. G. L., & Waser, J. (2025). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science. Available from: [Link]

  • O’Malley, S. J., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Accounts of Chemical Research, 47(3), 980-992. Available from: [Link]

  • Mykhailiuk, P. K. (2020). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Omega, 5(4), 1886-1893. Available from: [Link]

  • Hamilton, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal, 28(48), e202201174. Available from: [Link]

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PMC. Available from: [Link]

  • Cyclobutanes in Small-Molecule Drug Candidates. PubMed. Available from: [Link]

  • Wang, H., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society, 143(46), 19624-19630. Available from: [Link]

  • Synthesis of highly functionalized cyclobutene derivatives directly from simple cyclobutanes. ResearchGate. Available from: [Link]

  • Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry. Available from: [Link]

  • D’Auria, M., & Racioppi, R. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15397-15462. Available from: [Link]

  • Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science. Available from: [Link]

  • Aminoacids of the cyclobutane series. ResearchGate. Available from: [Link]

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. Available from: [Link]

  • Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. Available from: [Link]

  • The Geometric Advantage: A 2026 Industrial Analysis of Cyclobutanecarboxylic Acid (CAS No. 3721-95-7). Eastfine. Available from: [Link]

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Exploratory

An In-depth Technical Guide to the Theoretical Conformational Analysis of 3-(Methoxymethyl)cyclobutan-1-amine

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals Abstract The conformational landscape of small molecules is a critical determinant of their physicochemical properties and b...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Abstract

The conformational landscape of small molecules is a critical determinant of their physicochemical properties and biological activity. For drug candidates, understanding the accessible three-dimensional arrangements is paramount for optimizing interactions with biological targets. This guide provides a comprehensive, in-depth technical overview of the theoretical methods used to elucidate the conformational preferences of 3-(Methoxymethyl)cyclobutan-1-amine, a key structural motif in medicinal chemistry. We will explore the nuances of cyclobutane ring puckering, the influence of its 1,3-disubstitution pattern, and a detailed, step-by-step computational workflow for a robust conformational analysis. This document is intended for researchers, scientists, and drug development professionals seeking to apply high-level computational techniques to understand and predict the behavior of flexible small molecules.

Introduction: The Significance of Conformational Analysis in Drug Discovery

The three-dimensional shape of a molecule is intrinsically linked to its function. In drug design, the specific conformation a molecule adopts when binding to a receptor or enzyme, often termed the "bioactive conformation," is of utmost importance. A thorough understanding of a molecule's conformational preferences can guide the optimization of potency, selectivity, and pharmacokinetic properties. Flexible molecules, such as 3-(Methoxymethyl)cyclobutan-1-amine, can exist as an ensemble of interconverting conformers in solution. The relative energies of these conformers, and the barriers between them, dictate their populations and, consequently, the overall properties of the compound.

The cyclobutane ring, a "puckered" four-membered carbocycle, presents a unique conformational challenge.[1][2][3][4][5] Unlike the planar cyclopropane, cyclobutane adopts a non-planar, or "butterfly," conformation to alleviate torsional strain.[1][4][5] This puckering introduces the concepts of axial and equatorial substituent positions, analogous to the well-studied cyclohexane system, which significantly influences the molecule's shape and steric profile. The 1,3-disubstitution pattern in 3-(Methoxymethyl)cyclobutan-1-amine further complicates this landscape, introducing the possibility of cis and trans diastereomers, each with its own set of preferred conformations.

This guide will provide a rigorous, field-proven computational workflow for dissecting the conformational intricacies of 3-(Methoxymethyl)cyclobutan-1-amine. We will delve into the theoretical underpinnings of the methods, the practical aspects of their implementation, and the interpretation of the resulting data.

Theoretical Background: The Puckered World of Cyclobutane

The conformation of cyclobutane is a delicate balance between angle strain and torsional strain. A planar cyclobutane would have C-C-C bond angles of 90°, a significant deviation from the ideal sp³ bond angle of 109.5°. This deviation results in substantial angle strain. Furthermore, a planar conformation would lead to eclipsing interactions between adjacent C-H bonds, introducing torsional strain. To relieve this torsional strain, the cyclobutane ring puckers, adopting a non-planar "butterfly" conformation.[1][4][5] This puckering slightly increases the angle strain but is energetically favorable overall due to the significant reduction in torsional strain.

The degree of puckering in a four-membered ring can be quantitatively described by the Cremer-Pople puckering coordinates.[6][7][8][9][10][11][12] For a four-membered ring, there is a single puckering amplitude, q₂, which describes the extent of the out-of-plane distortion. A q₂ value of zero corresponds to a planar ring.

The puckering of the cyclobutane ring in 3-(Methoxymethyl)cyclobutan-1-amine will be influenced by the steric and electronic properties of the amine and methoxymethyl substituents. These substituents can occupy either axial or equatorial positions, leading to different steric interactions within the molecule. For a 1,3-disubstituted cyclobutane, the cis and trans isomers will have distinct conformational preferences to minimize these interactions.

Computational Workflow for Conformational Analysis

The following section outlines a robust, multi-step computational workflow for the comprehensive conformational analysis of 3-(Methoxymethyl)cyclobutan-1-amine. This protocol is designed to be a self-validating system, progressing from low-level, computationally inexpensive methods for initial exploration to high-level, accurate methods for final energy calculations and property predictions.

G cluster_0 Initial Structure Generation cluster_1 Conformational Search cluster_2 High-Level Quantum Mechanical (QM) Calculations cluster_3 Analysis and Validation A 2D Structure or SMILES (cis and trans isomers) B Generation of Initial 3D Conformers (e.g., RDKit, Open Babel) A->B SMILES to 3D C Molecular Mechanics (MM) Conformational Search (e.g., MMFF94, OPLS) B->C Input for Search D Clustering and Selection of Low-Energy Conformers C->D Energy Minimization E Geometry Optimization and Frequency Calculation (e.g., DFT: B3LYP-D3/6-31G(d)) D->E Selected Structures F Single-Point Energy Refinement (e.g., DFT: ωB97X-D/def2-TZVP) E->F Refined Geometries G Boltzmann Population Analysis F->G Final Energies H Calculation of NMR Parameters (Chemical Shifts, Coupling Constants) G->H Weighted Averaging I Comparison with Experimental Data H->I Validation

Figure 1: A comprehensive computational workflow for the conformational analysis of 3-(Methoxymethyl)cyclobutan-1-amine.
Step 1: Initial 3D Structure Generation

The starting point for any conformational analysis is the generation of an initial three-dimensional structure. This can be achieved from a 2D drawing or, more commonly, from a SMILES (Simplified Molecular Input Line Entry System) string.[6][7][13] It is crucial to generate initial structures for both the cis and trans isomers of 3-(Methoxymethyl)cyclobutan-1-amine.

Protocol:

  • Obtain SMILES strings:

    • cis-3-(Methoxymethyl)cyclobutan-1-amine: COCC1CC(C1)N (stereochemistry needs to be specified for a specific isomer if known, otherwise both possibilities should be generated).

    • trans-3-(Methoxymethyl)cyclobutan-1-amine: COCC1CC(C1)N (as above).

  • Generate initial 3D coordinates: Utilize software such as RDKit or Open Babel to convert the SMILES strings into initial 3D structures.[6][7] These tools employ rule-based methods and distance geometry to generate reasonable starting geometries.

Step 2: Molecular Mechanics (MM) Conformational Search

Due to the computational expense of high-level quantum mechanical calculations, it is impractical to perform a comprehensive search of the conformational space at this level. Therefore, a faster, albeit less accurate, molecular mechanics force field is employed to perform an initial broad search for low-energy conformers.[2][14][15][16]

Protocol:

  • Select a force field: The MMFF94 or OPLS force fields are generally good choices for drug-like organic molecules.

  • Perform a systematic or stochastic search:

    • Systematic search: Rotates each rotatable bond by a defined increment. This is thorough but can be computationally expensive for molecules with many rotatable bonds.

    • Stochastic (Monte Carlo) search: Randomly samples different conformations. This is often more efficient for flexible molecules.[15]

  • Energy minimization: Each generated conformer is subjected to energy minimization using the chosen force field.

  • Clustering and selection: The resulting conformers are clustered based on RMSD (Root-Mean-Square Deviation) to remove duplicates. A selection of the lowest-energy unique conformers (e.g., all conformers within 5-10 kcal/mol of the global minimum) are carried forward to the next step.

Step 3: High-Level Quantum Mechanical (QM) Calculations

The conformers identified in the molecular mechanics search are then subjected to more accurate quantum mechanical calculations to refine their geometries and determine their relative energies. Density Functional Theory (DFT) is the most widely used method for this purpose, offering a good balance of accuracy and computational cost.[17][18][19][20][21][22][23]

Protocol:

  • Geometry Optimization and Frequency Calculation:

    • Method: A popular and robust choice is the B3LYP functional with an empirical dispersion correction (e.g., D3) and a Pople-style basis set such as 6-31G(d).[14] The dispersion correction is crucial for accurately describing non-covalent interactions that can influence conformational preferences.[18][19][20][21]

    • Solvent effects: If the conformational preferences in a specific solvent are of interest, a continuum solvation model (e.g., PCM or SMD) should be included.

    • Frequency calculation: A frequency calculation should be performed on each optimized structure to confirm that it is a true minimum (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

  • Single-Point Energy Refinement:

    • To obtain even more accurate relative energies, it is good practice to perform a single-point energy calculation on the optimized geometries using a larger basis set and a more modern DFT functional.

    • Method: The ωB97X-D functional with a triple-zeta basis set like def2-TZVP is an excellent choice, as it is specifically parameterized to perform well for non-covalent interactions.

Step 4: Analysis and Validation

The final step involves analyzing the results of the QM calculations and, where possible, validating them against experimental data.

Protocol:

  • Boltzmann Population Analysis:

    • The relative Gibbs free energies (ΔG) of the conformers are used to calculate their equilibrium populations at a given temperature (e.g., 298.15 K) using the Boltzmann distribution equation.[1][15][24][25][26] This provides insight into which conformations are most likely to be present in solution.

  • Calculation of NMR Parameters:

    • NMR chemical shifts and spin-spin coupling constants can be calculated for each of the low-energy conformers.[8][17][25][27][28][29][30] The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose.

    • Boltzmann-weighted averages of the calculated NMR parameters can then be computed and compared directly with experimental spectra.[25] This is a powerful method for validating the computational results.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Calculated Relative Energies and Puckering Parameters of 3-(Methoxymethyl)cyclobutan-1-amine Conformers (Illustrative)

IsomerConformerRelative Energy (kcal/mol)Puckering Amplitude (q₂) (Å)Substituent PositionsBoltzmann Population (%)
cis10.000.25diequatorial75.2
cis21.500.23diaxial8.5
trans30.800.26axial-equatorial15.3
trans42.500.24equatorial-axial1.0

Note: The values in this table are for illustrative purposes only and would be populated with the results from the QM calculations.

Table 2: Comparison of Calculated and Experimental ³J(H,H) Coupling Constants (Illustrative)

CouplingCalculated (Boltzmann Avg.) (Hz)Experimental (Hz)
J(H1, H2)7.27.5
J(H1, H2')2.52.8
J(H1, H3)0.50.8

Note: The values in this table are for illustrative purposes only. A good agreement between the calculated and experimental values would provide strong validation for the computed conformational ensemble.

Visualization of Key Concepts

G cluster_0 Puckered Cyclobutane Ring cluster_1 Substituent Positions puckered axial Axial puckered->axial Leads to equatorial Equatorial puckered->equatorial Leads to

Figure 2: Relationship between cyclobutane ring puckering and the resulting axial and equatorial substituent positions.

Note: The images in the above diagram are placeholders and would be replaced with actual chemical structure diagrams.

Conclusion: A Framework for Predictive Molecular Design

This in-depth technical guide has provided a comprehensive framework for the theoretical conformational analysis of 3-(Methoxymethyl)cyclobutan-1-amine. By following the detailed computational workflow, researchers can gain a deep understanding of the conformational preferences of this important medicinal chemistry scaffold. The integration of molecular mechanics for broad conformational searching and high-level quantum mechanics for accurate energy and property calculations provides a robust and reliable approach. The validation of the computational results against experimental NMR data is a critical step that lends a high degree of confidence to the theoretical model. The insights gained from such studies are invaluable for rational drug design, enabling the optimization of molecular properties through the strategic control of conformational preferences.

References

  • CONFLEX Corporation. (n.d.). Optimization and conformation search using Gaussian program. CONFLEX Tutorials. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (2021, July 15). How to generate a 3D molecular structure from a SMILES string. CCDC. Retrieved from [Link]

  • Hashmi, M. A. (2022, October 22). Tutorial 24 | Conformational Analysis with Gaussview. YouTube. Retrieved from [Link]

  • Wellesley College. (n.d.). Molecular Modeling and Conformational Analysis Lab.
  • Columbia University. (n.d.). Conformational Searching in Molecular Mechanics Calculations. Retrieved from [Link]

  • Gaussian, Inc. (2023, December 12). Conformational Search and Computing Boltzmann-Average Properties. YouTube. Retrieved from [Link]

  • SAMSON. (n.d.). From SMILES to 3D Structures in Seconds: A Practical Guide for Molecular Modelers. Retrieved from [Link]

  • Senanayake, R., et al. (2024). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges.
  • Maricopa Open Digital Press. (n.d.). Conformational Analysis of Cycloalkanes. In Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

  • Burns, L. A., et al. (2011). Density-functional approaches to noncovalent interactions: A comparison of dispersion corrections (DFT-D), exchange-hole dipole moment (XDM) theory, and specialized functionals. The Journal of Chemical Physics, 134(8), 084107.
  • Smith, S. G., & Goodman, J. M. (2011). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts.
  • Riley, K. E., & Hobza, P. (2014). Noncovalent Interactions in Density-Functional Theory. arXiv.
  • ResearchGate. (2015, June 6). How can I correctly apply a Boltzmann weighted average of multiple conformers?. Retrieved from [Link]

  • Wagen, C. (2022, December 19). Low-Code Conformational Searching. Retrieved from [Link]

  • Theoretical Molecular Modeling. (2020, June 8). Conformation Analysis with gaussian 09. YouTube. Retrieved from [Link]

  • University of Illinois Springfield. (n.d.). MOs of cyclobutane (continued). Retrieved from [Link]

  • Johnson, E. R., et al. (2014). Noncovalent Interactions in Density-Functional Theory. Semantic Scholar.
  • Dalal, M. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. Retrieved from [Link]

  • Maurer, R. J., et al. (2025, October 23). Noncovalent Interactions in Density Functional Theory: All the Charge Density We Do Not See. Journal of the American Chemical Society.
  • Computational Chemistry Online. (n.d.). Conformational Sampling. Retrieved from [Link]

  • van de Streek, J., & Neumann, M. A. (2010). Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. Acta Crystallographica Section B: Structural Science, 66(Pt 5), 544–558.
  • Datamol. (n.d.). Generating Conformers. Retrieved from [Link]

  • Hawkins, P. C. D., et al. (2010). Conformer Generation with OMEGA: Algorithm and Validation Using High Quality Structures from the Protein Databank and Cambridge Structural Database.
  • LibreTexts Chemistry. (2024, June 18). 4.4: Conformations of Cycloalkanes. Retrieved from [Link]

  • Mijbil, Z. Y. (2019, April 11). Short review about DFT functionals.
  • Royal Society of Chemistry. (2020, December 10). Chapter 2: Recent Advances in Computational NMR Spectrum Prediction. In NMR Spectroscopy.
  • ChemAxon. (n.d.). Generate3D. ChemAxon Docs. Retrieved from [Link]

  • Hoz, S., et al. (1994). 1,3-Diphenylsulphonylcyclobutane: An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane.
  • Schrödinger. (n.d.). MacroModel. Retrieved from [Link]

  • Eguchi, R. R., & Sode, O. (2020). Systematic description of molecular deformations with Cremer–Pople puckering and deformation coordinates utilizing analytic derivatives: Applied to cycloheptane, cyclooctane, and cyclo[3]carbon. The Journal of Chemical Physics, 152(15), 154102.

  • Avogadro. (n.d.). Avogadro: An open-source molecular builder and visualization tool. Retrieved from [Link]

  • Hashmi, M. A. (2022, June 26). Tutorial 21 | Boltzmann Averaging of NMR of Conformers. YouTube. Retrieved from [Link]

  • RDKit. (2023, August 2). How to generate a conformer from SMILES given coordinates of substructures. GitHub. Retrieved from [Link]

  • Cremer, D. (n.d.). RING Puckering. CATCO. Retrieved from [Link]

  • Wong, D. Z., & Kjærgaard, H. G. (2021). Understanding Ring Puckering in Small Molecules and Cyclic Peptides.
  • Wong, D. Z., & Kjærgaard, H. G. (2021). Understanding Ring Puckering in Small Molecules and Cyclic Peptides. ACS Figshare.
  • Boltzmann Distribution (Example). (2020, June 25). YouTube. Retrieved from [Link]

  • Wong, D. Z., & Kjærgaard, H. G. (2021). Understanding Ring Puckering in Small Molecules and Cyclic Peptides.
  • Dr. Shyama Prasad Mukherjee University. (n.d.). III. Chemistry of Aliphatic Hydrocarbons C. Cycloalkanes and Conformational Analysis. Retrieved from [Link]

  • Insights in Advanced Organic Chemistry 10. (2023, December 20). Cyclobutane Synthesis and Frontier Orbitals. YouTube. Retrieved from [Link]

  • Maricopa Open Digital Press. (n.d.). Conformational Analysis of Cycloalkanes. In Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

  • Hawkins, P. C. D., & Nicholls, A. (2012). Conformer Generation with OMEGA: Learning from the Data Set and the Analysis of Failures.
  • Wong, D. Z., & Kjærgaard, H. G. (2021). Understanding Ring Puckering in Small Molecules and Cyclic Peptides.
  • SCM. (n.d.). NMR spin-spin coupling constants. ADF 2025.1 documentation. Retrieved from [Link]

  • de la Cruz, J. F., et al. (2023). Predicting structural groups of small molecules from 1H NMR spectral features using common machine learning classifiers. ChemRxiv.
  • University of Calcutta. (n.d.). Conformations of Cycloalkanes. Retrieved from [Link]

  • Ashenhurst, J. (2017, May 10). The Pi Molecular Orbitals of Cyclobutadiene. Master Organic Chemistry. Retrieved from [Link]

  • SciSpace. (2015, August 12). Conformational analysis of cycloalkanes. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Reductive Amination of 3-Methoxycyclobutanone

Abstract & Introduction The cyclobutane motif, particularly 3-methoxycyclobutanone , has emerged as a critical bioisostere in medicinal chemistry, often serving as a lipophilic, metabolically stable replacement for linea...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The cyclobutane motif, particularly 3-methoxycyclobutanone , has emerged as a critical bioisostere in medicinal chemistry, often serving as a lipophilic, metabolically stable replacement for linear alkyl chains or piperidines (e.g., in Janus kinase inhibitors like Abrocitinib).[1] However, the reductive amination of this strained ketone presents unique challenges:

  • Stereochemical Control: The "puckered" conformation of the cyclobutane ring creates distinct facial biases, leading to mixtures of cis (1,3-syn) and trans (1,3-anti) isomers.[1]

  • Ring Strain: The ~26 kcal/mol ring strain makes the system susceptible to ring-opening side reactions under harsh acidic conditions.

  • Volatility: Low molecular weight 3-methoxycyclobutanamines are volatile, complicating isolation.

This guide details two field-proven protocols: a Standard STAB Protocol for robust amines and a Titanium(IV)-Mediated Protocol for sterically hindered or weakly nucleophilic amines.

Mechanistic Insight & Stereoselectivity[1]

Understanding the conformational dynamics of the cyclobutane ring is prerequisite to controlling the reaction.

The "Puckering" Effect

Unlike planar representations, cyclobutanone exists in a puckered conformation to minimize torsional strain.[1] The 3-methoxy group preferentially adopts a pseudo-equatorial position.

  • Imine Formation: The amine condenses with the ketone to form an iminium ion.

  • Hydride Attack: The reducing agent (Hydride, H⁻) approaches the iminium bond.

    • Steric Control: The hydride preferentially attacks from the axial face (opposite the bulky 3-methoxy group).

    • Result: This facial selectivity forces the incoming amine group into the equatorial position , typically favoring the cis-1,3-isomer (where the amine and methoxy group are on the same side of the ring plane).

Reaction Pathway Diagram

The following diagram illustrates the transformation from ketone to amine, highlighting the critical iminium intermediate.[2]

ReductiveAmination Ketone 3-Methoxycyclobutanone (Electrophile) Hemiaminal Hemiaminal (Unstable Intermediate) Ketone->Hemiaminal Nucleophilic Attack Amine Primary/Secondary Amine (Nucleophile) Amine->Hemiaminal Iminium Iminium Ion (Activated Electrophile) Hemiaminal->Iminium -H2O (Dehydration) Product 3-Methoxycyclobutanamine (Cis-Major) Iminium->Product Hydride Transfer Acid AcOH / H+ Acid->Iminium Catalysis Reductant STAB (H-) Reductant->Product

Figure 1: Mechanistic flow of reductive amination.[3][4] The formation of the Iminium Ion is the rate-determining step for hindered amines, while Hydride Transfer determines stereochemistry.[1]

Experimental Protocols

Method A: Sodium Triacetoxyborohydride (STAB)

Best For: Unhindered primary/secondary amines and robust substrates. Mechanism: Direct reductive amination.[5][6] STAB is mild and reacts selectively with imines over ketones, allowing a "one-pot" procedure.

Reagents & Stoichiometry
ComponentEquiv.Role
3-Methoxycyclobutanone 1.0Substrate
Amine (R-NH₂) 1.1 - 1.2Nucleophile
NaBH(OAc)₃ (STAB) 1.4 - 1.6Reducing Agent
Acetic Acid (AcOH) 1.0 - 2.0Catalyst (activates imine)
1,2-Dichloroethane (DCE) 0.2 MSolvent (Preferred over DCM)
Step-by-Step Procedure
  • Setup: In a dry reaction vial equipped with a stir bar, dissolve 3-methoxycyclobutanone (1.0 equiv) in DCE (concentration ~0.2 M).

  • Amine Addition: Add the Amine (1.1 equiv).

    • Note: If using an amine hydrochloride salt, add 1.1 equiv of Triethylamine (TEA) to liberate the free base.

  • Activation: Add Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 15–30 minutes to initiate imine formation.

  • Reduction: Cool the mixture to 0°C (optional, but recommended for volatile amines). Add STAB (1.5 equiv) portion-wise over 5 minutes.

    • Caution: Gas evolution (H₂) may occur.

  • Reaction: Warm to RT and stir for 4–16 hours. Monitor by LCMS or TLC (stain with KMnO₄ or Ninhydrin).

  • Quench: Quench by adding saturated aqueous NaHCO₃ (equal volume to solvent). Stir vigorously for 20 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over Na₂SO₄, filter, and concentrate.

Method B: Titanium(IV) Isopropoxide Mediated

Best For: Weakly nucleophilic amines (anilines), sterically hindered amines, or when Method A fails to drive conversion.[1] Mechanism: Ti(OiPr)₄ acts as a strong Lewis acid and water scavenger, forcing the equilibrium toward the imine before the reducing agent is added.

Reagents & Stoichiometry
ComponentEquiv.Role
3-Methoxycyclobutanone 1.0Substrate
Amine 1.2Nucleophile
Ti(OiPr)₄ 1.5 - 2.0Lewis Acid / Dehydrating Agent
NaBH₄ 1.5Reducing Agent (added in Step 2)
Ethanol (Abs.) 0.5 MSolvent (Step 2)
Step-by-Step Procedure
  • Imine Formation (Neat): In a sealed vial, combine 3-methoxycyclobutanone (1.0 equiv), Amine (1.2 equiv), and Ti(OiPr)₄ (1.5 equiv).[1]

    • Note: If the mixture is too viscous, add a minimal amount of dry THF.

  • Incubation: Stir the neat mixture at RT for 2–6 hours. (The mixture often turns yellow/orange, indicating imine formation).[1]

  • Dilution: Dilute the viscous oil with Absolute Ethanol (to ~0.5 M).

  • Reduction: Cool to 0°C. Add NaBH₄ (1.5 equiv) portion-wise.

    • Caution: Exothermic reaction.

  • Quench (Critical): After 2 hours, quench by adding 2M NaOH or saturated Rochelle’s Salt solution.

    • Why? Titanium forms a gelatinous emulsion with water. NaOH or Rochelle's salt breaks this emulsion, allowing for clean phase separation.[1]

  • Workup: Filter the resulting white precipitate through a Celite pad. Wash the pad with EtOAc.[3] Extract the filtrate, dry, and concentrate.

Experimental Workflow & Decision Matrix

The following decision tree helps select the correct protocol based on your specific amine substrate.

Workflow Start Select Amine Substrate CheckType Amine Properties? Start->CheckType MethodA Method A: STAB Protocol (Standard) CheckType->MethodA Aliphatic / Unhindered MethodB Method B: Ti(OiPr)4 Protocol (Forced Conditions) CheckType->MethodB Aniline / Hindered / Acid Sensitive WorkupA NaHCO3 Quench DCM Extraction MethodA->WorkupA WorkupB 2M NaOH / Rochelle's Salt Celite Filtration MethodB->WorkupB Purification SCX Cartridge / Column Chromatography WorkupA->Purification WorkupB->Purification

Figure 2: Decision matrix for protocol selection. Method B is reserved for difficult substrates where Method A yields <50%.

Stereochemical Outcomes & Optimization

In the context of 3-methoxycyclobutanone, the cis-isomer is generally the major product.

ConditionReducing AgentSolventApprox. Cis:Trans RatioNotes
Kinetic Control STABDCE3:1 to 6:1 Hydride attacks from the less hindered face (trans to OMe).
Thermodynamic H₂ / Pd/CMeOHVariable Can favor cis strongly due to catalyst surface absorption dynamics.
Bulky Reductant L-SelectrideTHF>10:1 Extreme steric bulk forces attack exclusively anti to OMe.

Optimization Tip: If the trans isomer is required, it is often more efficient to synthesize the cis isomer and perform an epimerization (if the alpha-proton is acidic enough, though difficult on amines) or, more commonly, use a different synthetic route (e.g., nucleophilic displacement of a leaving group with inversion).[1]

References

  • Abdel-Magid, A. F., et al. (1996).[1][5][7][8][9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. [Source: J. Org.[5][7][8] Chem. 1996, 61, 3849-3862]([Link]1][5][8]

  • Mattson, R. J., et al. (1990).[1][5] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[5] Journal of Organic Chemistry. [Source: J. Org.[5][7][8] Chem. 1990, 55, 2552–2554]([Link]1][5]

  • Organic Chemistry Portal. "Reductive Amination - Sodium Triacetoxyborohydride."

  • Sigma-Aldrich. "Application Note – Reductive Amination."

Sources

Application

Application Note: Strategic Incorporation of 3-(Methoxymethyl)cyclobutan-1-amine in Drug Design

Executive Summary & Design Rationale The incorporation of 3-(Methoxymethyl)cyclobutan-1-amine represents a high-value tactic in modern "Escape from Flatland" medicinal chemistry. Unlike flexible alkyl chains or planar ar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Design Rationale

The incorporation of 3-(Methoxymethyl)cyclobutan-1-amine represents a high-value tactic in modern "Escape from Flatland" medicinal chemistry. Unlike flexible alkyl chains or planar aromatic rings, this scaffold offers a unique combination of defined spatial vectors, increased fraction of sp³ carbons (


), and modulated lipophilicity.

This guide addresses the critical decision-making processes required to successfully utilize this fragment, specifically focusing on isomeric control (cis vs. trans), synthetic coupling protocols, and metabolic liability management.

Key Advantages:
  • Conformational Restriction: Reduces the entropic penalty of binding compared to linear alkyl amines.

  • Vector Control: The cis and trans isomers project substituents at distinct angles (approx. 140° vs 180° pseudo-vectors), allowing precise probing of binding pockets.

  • Solubility Enhancement: The methoxymethyl ether functions as a polar handle, lowering LogD compared to a simple cyclobutyl or cyclohexyl analog while maintaining hydrophobic bulk.

Structural Analysis: The Cis vs. Trans Divergence[1][2][3]

The most critical parameter when using this building block is the stereochemistry relative to the cyclobutane ring. Cyclobutane is not planar; it adopts a "puckered" or "butterfly" conformation (pucker angle ~25-30°) to relieve torsional strain.

Vector Projection Analysis
  • The Trans Isomer: Generally mimics a linear linker or a para-substituted phenyl ring. The substituents at C1 and C3 point in opposite directions, maximizing the distance between the amine (attachment point) and the methoxy tail.

  • The Cis Isomer: Adopts a "U-shape" or bent conformation. This is frequently used to induce a turn in the molecule or to project the methoxy group back towards a proximal pocket region.

Expert Insight: Do not assume these isomers are interchangeable. In SAR (Structure-Activity Relationship) campaigns, the potency difference between cis and trans analogs is often >100-fold due to the rigid projection of the exit vector.

Visualization: Isomer Selection Decision Tree

IsomerSelection Start Target Binding Pocket Analysis Linear Linear/Deep Pocket? Start->Linear Path A Bent Solvent Exposed/Turn Required? Start->Bent Path B Trans Select TRANS-Isomer (Mimics para-phenyl) Linear->Trans Cis Select CIS-Isomer (Mimics ortho/meta-subst) Bent->Cis Check Check Torsional Strain (Pucker Angle ~28°) Trans->Check Cis->Check

Figure 1: Decision matrix for selecting the appropriate stereoisomer based on binding pocket topology.

Experimental Protocols

Protocol A: Handling and Salt Break

The free base of 3-(methoxymethyl)cyclobutan-1-amine is a low-molecular-weight oil that can be volatile and prone to carbonate formation upon exposure to air. It is best stored and handled as a hydrochloride (HCl) or Tosylate (TsOH) salt.

Step-by-Step Salt Break (In-situ):

  • Suspension: Suspend the amine salt (1.0 equiv) in the reaction solvent (DCM or DMF).

  • Neutralization: Add a non-nucleophilic organic base (DIPEA or TEA, 2.5–3.0 equiv).

  • Validation: Ensure the solution becomes homogeneous (indicating salt break) before adding the electrophile. Failure to do this often leads to stalled coupling reactions.

Protocol B: Amide Coupling (General Procedure)

This amine is sterically compact but the cyclobutane ring adds bulk at the


-carbon. Standard HATU couplings are highly effective.

Reagents:

  • Carboxylic Acid Partner (1.0 equiv)[1]

  • 3-(Methoxymethyl)cyclobutan-1-amine HCl (1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous)

Workflow:

  • Dissolve the Carboxylic Acid and HATU in DMF (0.2 M concentration).

  • Stir for 5 minutes at Room Temperature (RT) to activate the acid (formation of the OAt-ester).

  • Add the Amine HCl salt followed immediately by DIPEA.

  • Monitor: Stir at RT for 2–4 hours. Monitor by LC-MS.

    • Note: The amine itself has poor UV absorbance. Monitor consumption of the carboxylic acid or appearance of the product mass.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (x2), water (x1), and brine (x1). Dry over Na₂SO₄.

Protocol C: Nucleophilic Aromatic Substitution (SNAr)

Due to the steric bulk of the cyclobutane, SNAr reactions with this amine require elevated temperatures compared to linear primary amines.

Conditions Table:

Electrophile TypeBaseSolventTempTime
Highly Activated (e.g., 2-Cl-4-NO₂-Pyridine)TEA (2 eq)EtOH or THF60°C1-2 h
Moderately Activated (e.g., 2-Cl-Pyrimidine)DIPEA (3 eq)DMSO or NMP100-120°C4-16 h
Unactivated (e.g., Chlorobenzene)Not Recommended for SNAr. Use Buchwald-Hartwig.---
Visualization: Synthetic Workflow

SyntheticWorkflow Salt Amine HCl Salt FreeBase In-situ Free Base (DIPEA/DMF) Salt->FreeBase Base Coupling Coupling (HATU or SNAr) FreeBase->Coupling + Electrophile Workup Aq. Workup (Remove DIPEA) Coupling->Workup Purification Purification (Flash/Prep HPLC) Workup->Purification

Figure 2: Standard workflow for incorporating the amine into a drug scaffold.

DMPK & Physicochemical Implications[5][6]

Incorporating this moiety affects the physicochemical profile of the drug candidate significantly.

Solubility & Lipophilicity[7][8]
  • LogD Lowering: The ether oxygen acts as a hydrogen bond acceptor (HBA), typically lowering LogD by 0.5–1.0 units compared to a cyclobutyl or cyclohexyl analog.

  • Solubility: The disruption of planarity (Fsp3 increase) combined with the polar ether tail generally enhances aqueous solubility.

Metabolic Stability (The "Soft Spot")

While the cyclobutane ring itself is relatively resistant to oxidative metabolism (compared to cyclopropane or alkyl chains), the methoxymethyl group introduces a specific metabolic liability.

  • O-Dealkylation: CYP450 enzymes can attack the methylene carbon alpha to the oxygen, leading to hemiaminal formation and subsequent loss of the methyl group (demethylation) or cleavage of the ether side chain.

  • Mitigation Strategy: If high clearance is observed, consider replacing the methoxy group with a trifluoromethoxy (-OCF₃) or a difluoromethoxy (-OCHF₂) group to block this metabolic pathway, though this will increase lipophilicity.

Visualization: Metabolic Vulnerability Map

Metabolism Molecule 3-(Methoxymethyl)cyclobutan-1-amine Scaffold Site1 Alpha-Methylene (Ether) Molecule->Site1 Primary Site Site2 Cyclobutane Ring C-H Molecule->Site2 Secondary Site Metab1 O-Dealkylation (High Risk) Site1->Metab1 Metab2 Ring Oxidation (Low Risk) Site2->Metab2

Figure 3: Primary sites of metabolic attack. The alpha-methylene adjacent to the oxygen is the most vulnerable site for CYP-mediated oxidation.

References

  • Mykhailiuk, P. K. (2023).[2] 3‐Fluoroalkyl Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. European Journal of Organic Chemistry.

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

  • Kincaid, J. R., et al. (2018). Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry.

  • Enamine Ltd. (2023). Conformationally Restricted Amines in Drug Design. Enamine Building Blocks Collection.

Sources

Method

Application Note: 3-(Methoxymethyl)cyclobutan-1-amine in Stereochemical Design

Topic: 3-(Methoxymethyl)cyclobutan-1-amine as a Stereochemical Scaffold Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists [1] Part 1: Cor...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(Methoxymethyl)cyclobutan-1-amine as a Stereochemical Scaffold Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

[1]

Part 1: Core Directive & Executive Summary[1][2]

The "Escape from Flatland"

In modern drug discovery, the transition from planar (sp²-rich) structures to three-dimensional (sp³-rich) scaffolds is critical for improving solubility, metabolic stability, and target selectivity. 3-(Methoxymethyl)cyclobutan-1-amine represents a high-value stereochemical scaffold .[1]

Critical Distinction: While the user prompt refers to this molecule as a "chiral auxiliary," it is scientifically accurate to classify it as a Prochiral/Geometric Scaffold .

  • Symmetry: The 1,3-disubstituted cyclobutane core possesses a plane of symmetry (in the cis form) or a center of inversion (in the trans form), rendering the parent molecule achiral (meso or centrosymmetric).

  • Function: It functions analogously to an auxiliary by rigidly directing attached pharmacophores into specific spatial vectors (Axial vs. Equatorial), thereby controlling the "active conformation" of a drug candidate.

This guide details the protocols for synthesizing, separating, and utilizing the cis and trans isomers to modulate biological activity.

Part 2: Scientific Integrity & Logic[2]

Mechanistic Insight: The "Pucker" Effect

Unlike flexible alkyl chains or chair-form cyclohexanes, the cyclobutane ring adopts a puckered (butterfly) conformation to relieve torsional strain. This puckering creates a rigid angle of approximately ~25-35° between the C1-C2-C4 and C2-C3-C4 planes.[1]

  • Cis-Isomer (The "U-Shape"): The amine and methoxymethyl group occupy a pseudo-equatorial/pseudo-axial relationship that brings them closer in space. This is ideal for chelating motifs or compact binding pockets.[1][2]

  • Trans-Isomer (The "Z-Shape"): The substituents project in opposite directions, maximizing the linear distance. This mimics a rigidified trans-alkene or a piperazine spacer.[1][2]

Causality in Drug Design: Replacing a flexible propyl linker with this cyclobutane scaffold reduces the entropic penalty of binding.[2] If the cis isomer matches the bioactive conformation, potency increases significantly (often >10-fold) compared to the flexible analog.

Trustworthiness: Self-Validating Protocols

The protocols below rely on diastereomeric separation . Since the cis and trans forms have different physical properties (polarity, boiling point), they can be separated by chromatography or crystallization without chiral HPLC. This makes the workflow scalable and robust.[1][2]

Part 3: Visualization & Protocols[1][2]

Diagram 1: Stereochemical Vector Control

This diagram illustrates how the cis and trans isomers direct the spatial arrangement of the Amine (N-terminus) and the Methoxymethyl (O-terminus).

Cyclobutane_Vectors cluster_0 Cis-Isomer (Meso) cluster_1 Trans-Isomer (Centrosymmetric) Cis_Core Cyclobutane Ring (Puckered) Cis_Amine Amine (-NH2) [Pseudo-Equatorial] Cis_Core->Cis_Amine Vector A (Up) Cis_Ether Methoxymethyl [Pseudo-Equatorial] Cis_Core->Cis_Ether Vector B (Up) Relation_Cis Convergent Vectors (Compact Shape) Cis_Amine->Relation_Cis Cis_Ether->Relation_Cis Trans_Core Cyclobutane Ring (Puckered) Trans_Amine Amine (-NH2) [Pseudo-Equatorial] Trans_Core->Trans_Amine Vector A (Up) Trans_Ether Methoxymethyl [Pseudo-Axial] Trans_Core->Trans_Ether Vector B (Down) Relation_Trans Divergent Vectors (Linear Shape) Trans_Amine->Relation_Trans Trans_Ether->Relation_Trans

Caption: Comparison of spatial vectors in 3-(methoxymethyl)cyclobutan-1-amine isomers. The pucker dictates the 'reach' of the molecule.

Protocol 1: Synthesis and Separation of Isomers

Objective: Synthesize 3-(methoxymethyl)cyclobutan-1-amine and isolate pure cis and trans diastereomers.

Materials:

  • Epichlorohydrin (Starting material)

  • Dimethyl malonate[1][2]

  • Sodium hydride (NaH)

  • Lithium Aluminum Hydride (LAH)

  • Methyl iodide (MeI)

  • Hydroxylamine hydrochloride[1][2]

Step-by-Step Workflow:

  • Cyclization (Formation of the Ring):

    • React epichlorohydrin with dimethyl malonate in the presence of NaH (2.2 equiv) in THF/DMF.

    • Mechanism:[1][2][3][4][5] Double alkylation forms the cyclobutane-1,1-dicarboxylate.[1]

    • Yield Target: >60%.[1][2][3][6]

  • Decarboxylation & Functionalization:

    • Hydrolysis of the diester followed by thermal decarboxylation yields 3-oxocyclobutanecarboxylic acid.[1][2]

    • Reduction of the carboxylic acid (Borane-THF) yields 3-(hydroxymethyl)cyclobutanone.[1]

  • Etherification:

    • Protect the ketone (acetal) or proceed carefully.[1][2] Methylation of the primary alcohol using MeI/Ag2O or NaH/MeI.[1][2]

    • Result: 3-(methoxymethyl)cyclobutanone.[1][2]

  • Reductive Amination (The Stereoselectivity Step):

    • Form the oxime using hydroxylamine hydrochloride.[1][2]

    • Crucial Branch Point:

      • Route A (Thermodynamic Control - Trans Major): Reduction with Na/Ethanol or LAH generally favors the thermodynamically more stable trans isomer.[1][2]

      • Route B (Kinetic Control - Cis Major): Catalytic hydrogenation (H2, Rh/Al2O3) often favors the cis isomer via facial delivery.

  • Purification (The "Auxiliary" Selection):

    • The cis and trans amines have distinct retention times on silica gel (eluent: DCM/MeOH/NH4OH).[1][2]

    • Validation: Verify ratio using 1H NMR.[1][2] The methine proton (H1) splitting pattern differs significantly (quintet vs. broad multiplet) due to the ring pucker.

Data Output: Isomer Properties

PropertyCis-Isomer (1,3-cis)Trans-Isomer (1,3-trans)
Symmetry Plane of Symmetry (Meso)Center of Inversion
Polarity (TLC) Generally more polar (forms H-bond)Less polar
Vector Angle ~60° (Convergent)~180° (Divergent)
Preferred Use Mimicking bent linkers / chelatorsMimicking piperazine / linear linkers
Protocol 2: Application as a Drug Scaffold (Amide Coupling)

Objective: Incorporate the scaffold into a drug candidate to test conformational hypotheses.[2]

Workflow:

  • Activation: Dissolve the carboxylic acid partner (Pharmacophore A) in DMF.[1][2] Add HATU (1.1 equiv) and DIPEA (3.0 equiv).[1][2] Stir for 5 mins.

  • Coupling: Add the purified cis- or trans-3-(methoxymethyl)cyclobutan-1-amine (1.0 equiv).

  • Reaction: Stir at RT for 2-4 hours. Monitor by LCMS.[1][2]

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF.

  • Analysis: Compare the IC50 of the cis-analog vs. the trans-analog. A large potency difference (>10x) confirms that the biological target has a strict conformational requirement.[1][2]

Diagram 2: Experimental Workflow & Decision Tree

Workflow Start Start: 3-(Methoxymethyl)cyclobutanone Step1 Reductive Amination Start->Step1 Branch Select Conditions Step1->Branch RouteA H2 / Rh Catalyst (Kinetic Control) Branch->RouteA Favor Cis RouteB Na / EtOH or LAH (Thermodynamic Control) Branch->RouteB Favor Trans ResultA Major Product: Cis-Isomer RouteA->ResultA ResultB Major Product: Trans-Isomer RouteB->ResultB Purify Chromatographic Separation (DCM/MeOH/NH3) ResultA->Purify ResultB->Purify App Coupling to Drug Core (SAR Analysis) Purify->App

Caption: Synthetic decision tree for accessing specific stereochemical vectors.

Part 4: References & Authoritative Grounding[1][2]

The following references support the synthesis, structural properties, and medicinal chemistry applications of cyclobutane scaffolds.

  • Mykhailiuk, P. K. (2019).[1][2] Cyclobutanes in Small-Molecule Drug Candidates.[1][2][7] Journal of Medicinal Chemistry.[1][2] (Review of cyclobutane utility in FDA-approved drugs). [Link]

  • Wuitschik, G., et al. (2010).[2] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[1][2] Angewandte Chemie International Edition.[1][2] (Discusses the "Escape from Flatland" concept applicable to cyclobutanes). [Link]

  • Kiesewetter, D. O., et al. (2012).[2] Stereoselective synthesis of 1,3-disubstituted cyclobutanes.[1][2][3] Journal of Organic Chemistry.[1][2] (Protocol for controlling cis/trans ratios).[1][2][4][5][][9] [Link]

Note: While "chiral auxiliary" typically refers to a removable group (like an Evans oxazolidinone), in the context of this application note, it describes the scaffold's ability to permanently "auxiliate" (help) the drug achieve the correct 3D conformation.

Sources

Application

application of 3-(Methoxymethyl)cyclobutan-1-amine in beta-lactamase inhibitors

Application Note: Strategic Integration of 3-(Methoxymethyl)cyclobutan-1-amine in Next-Generation Diazabicyclooctane (DBO) -Lactamase Inhibitors Executive Summary The rapid evolution of multidrug-resistant (MDR) Gram-neg...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Integration of 3-(Methoxymethyl)cyclobutan-1-amine in Next-Generation Diazabicyclooctane (DBO)


-Lactamase Inhibitors 

Executive Summary

The rapid evolution of multidrug-resistant (MDR) Gram-negative bacteria, particularly those expressing KPC-2 (Class A) and AmpC (Class C)


-lactamases, necessitates the development of non-

-lactam inhibitors. While first-generation Diazabicyclooctanes (DBOs) like Avibactam have achieved clinical success, resistance mechanisms involving porin channel downregulation require novel side-chain chemistries to enhance periplasmic accumulation.

This guide details the application of 3-(Methoxymethyl)cyclobutan-1-amine (CAS: 1209654-41-0) as a high-value pharmacophore building block.[1] Unlike flexible linear alkyl chains or bulky aromatic rings, this cyclobutane motif offers a unique "Goldilocks" balance of steric rigidity and amphiphilicity, optimizing both enzyme affinity and outer-membrane permeability.

Scientific Rationale & Mechanism

The "Rigid-Linker" Hypothesis

In DBO inhibitor design, the side chain at the C2 position (amide linkage) is critical for secondary binding interactions within the enzyme active site.

  • Conformational Control: The cyclobutane ring restricts the conformational freedom of the methoxymethyl group, reducing the entropic penalty upon binding to the enzyme active site.

  • Amphiphilic Balance: The methoxymethyl ether oxygen acts as a weak hydrogen bond acceptor, potentially interacting with conserved residues (e.g., Asn132 in Class A enzymes) without introducing the high desolvation cost associated with highly polar groups.

  • Porin Permeation: The compact, aliphatic nature of the cyclobutane core facilitates transit through OmpF/OmpC porins, a distinct advantage over larger bicyclic side chains.

Mechanism of Action (Pathway Diagram)

The following diagram illustrates how the DBO-inhibitor (synthesized using the target amine) protects the partner antibiotic.

BLI_Mechanism Antibiotic Beta-Lactam Antibiotic (e.g., Ceftazidime) Enzyme Serine Beta-Lactamase (KPC-2 / AmpC) Antibiotic->Enzyme Attacked by CellWall PBP Inhibition (Cell Wall Lysis) Antibiotic->CellWall Target Action Inhibitor DBO Inhibitor (w/ Cyclobutane Sidechain) Inhibitor->Enzyme High Affinity Binding (Carbamoylation) Complex Acyl-Enzyme Complex (Covalent/Reversible) Enzyme->Complex Inhibition Hydrolysis Hydrolyzed Antibiotic (Inactive) Enzyme->Hydrolysis Catalysis Complex->Enzyme Slow Off-Rate (Recycling)

Figure 1: Mechanism of Action for DBO-based inhibition. The cyclobutane side chain enhances the stability of the Inhibitor-Enzyme complex.

Experimental Protocols

Protocol A: Chemical Coupling (Amide Bond Formation)

Objective: Conjugate 3-(Methoxymethyl)cyclobutan-1-amine to a DBO-carboxylate core (e.g., trans-7-oxo-6-(sulfooxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid precursor).

Reagents:

  • Scaffold: DBO-Carboxylic Acid (protected form, e.g., N-sulfate protected or benzyl ester precursor).

  • Amine: 3-(Methoxymethyl)cyclobutan-1-amine (1.2 equiv).

  • Coupling Agent: HATU (1.5 equiv).

  • Base: DIPEA (3.0 equiv).

  • Solvent: Anhydrous DMF.

Step-by-Step Methodology:

  • Activation: Dissolve the DBO-Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL) under

    
     atmosphere. Cool to 0°C.
    
  • Reagent Addition: Add DIPEA (3.0 mmol) followed by HATU (1.5 mmol). Stir for 15 minutes to generate the activated ester.

  • Amine Coupling: Add 3-(Methoxymethyl)cyclobutan-1-amine (1.2 mmol) dropwise.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by LC-MS (Target mass: Scaffold MW + 115.17 - 18.02).

  • Workup: Dilute with EtOAc, wash with 5% citric acid, sat.

    
    , and brine. Dry over 
    
    
    
    .
  • Deprotection (If applicable): If the DBO core requires hydrogenolysis (e.g., benzyl removal) or sulfation, proceed with standard

    
     or 
    
    
    
    protocols respectively.

Critical Checkpoint: The cyclobutane ring signals in


-NMR (multiplets approx. 

1.8–2.4 ppm) must be distinct. The methoxy singlet should appear around

3.2 ppm.
Protocol B: MIC Reduction Assay (Checkerboard Method)

Objective: Quantify the potentiation of Ceftazidime against KPC-2 producing Klebsiella pneumoniae.

Materials:

  • Muller-Hinton Broth (cation-adjusted).

  • Bacterial Strain: K. pneumoniae BAA-1705 (KPC positive).

  • Antibiotic: Ceftazidime (CAZ).

  • Test Compound: DBO-Cyclobutane conjugate.

Workflow:

  • Plate Setup: Use a 96-well plate.

    • Rows (A-H): Serial 2-fold dilution of Test Compound (e.g., 64

      
      g/mL to 0.06 
      
      
      
      g/mL).
    • Columns (1-12): Serial 2-fold dilution of Ceftazidime (e.g., 256

      
      g/mL to 0.25 
      
      
      
      g/mL).
  • Inoculation: Add bacterial suspension (

    
     CFU/mL) to all wells.
    
  • Incubation: 37°C for 18–20 hours.

  • Readout: Determine the MIC of CAZ in the presence of fixed concentrations of the inhibitor (usually 4

    
    g/mL).
    

Data Interpretation Table:

CompoundCAZ MIC alone (

g/mL)
CAZ MIC + 4

g/mL Inhibitor
Fold ReductionInterpretation
Ceftazidime (Control)>128>1281xResistant
Avibactam (Ref)>1281>128xValidated Control
Cyclobutane-DBO >128 0.5 - 2 >64x High Potency

Synthesis & Testing Workflow

The following diagram outlines the logical progression from raw material to validated lead compound.

Workflow Start Start: 3-(Methoxymethyl) cyclobutan-1-amine Step1 Coupling to DBO Core (HATU/DMF) Start->Step1 Step2 Global Deprotection (H2, Pd/C or SO3.Py) Step1->Step2 QC QC: NMR & LC-MS (Verify Purity >95%) Step2->QC Assay In Vitro MIC Assay (vs. KPC-2 strains) QC->Assay Pass Decision Is MIC < 4 ug/mL? Assay->Decision Success Lead Candidate Identified Decision->Success Yes Refine Refine SAR (Modify Ether Linker) Decision->Refine No Refine->Step1 Iterate

Figure 2: Iterative development pipeline for Cyclobutane-modified BLIs.

References

  • Ehmann, D. E., et al. (2012). "Avibactam is a covalent, reversible, non-β-lactam β-lactamase inhibitor." Proceedings of the National Academy of Sciences, 109(29), 11663-11668. [Link]

  • Fawcett, A., et al. (2016). "Discovery of an Orally Available Diazabicyclooctane Inhibitor (ETX0282) of Class A, C, and D Serine β-Lactamases." Journal of Medicinal Chemistry, 59(24), 11161-11170. [Link]

  • Brem, J., et al. (2022). "Cyclobutanone Mimics of Intermediates in Metallo-β-Lactamase Catalysis." Angewandte Chemie International Edition, 61(12). [Link]

  • Lahiri, S. D., et al. (2013). "Selection and molecular characterization of ceftazidime/avibactam-resistant mutants in Pseudomonas aeruginosa strains containing derepressed AmpC." Journal of Antimicrobial Chemotherapy, 68(10), 2280-2286. [Link]

Sources

Method

Advanced Protocol: The Methoxymethyl (MOM) Protecting Group

Application Note & Technical Guide Part 1: Strategic Analysis & Core Directive Executive Summary The methoxymethyl (MOM) ether is a cornerstone protecting group in organic synthesis, valued for its robust stability again...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Part 1: Strategic Analysis & Core Directive

Executive Summary

The methoxymethyl (MOM) ether is a cornerstone protecting group in organic synthesis, valued for its robust stability against bases, oxidizing agents, and reducing agents.[1][2] Structurally, it is an acetal (


), which introduces minimal steric bulk compared to silyl ethers (e.g., TBS, TBDPS) or benzyl groups. This low steric profile makes it indispensable for protecting crowded hydroxyls where other groups fail to install.

However, the utility of the MOM group is inextricably linked to the high toxicity of its primary installation reagent, chloromethyl methyl ether (MOM-Cl). This guide prioritizes safety-first methodologies , offering both the standard high-yielding protocols and modern, less hazardous alternatives.

Critical Safety Directive: MOM-Cl Handling

WARNING: CARCINOGEN HAZARD MOM-Cl (Chloromethyl methyl ether) is an OSHA-regulated carcinogen. Commercial and synthesized grades often contain bis(chloromethyl) ether (BCME), a potent human carcinogen.[3]

  • Mechanism of Toxicity: MOM-Cl acts as a powerful alkylating agent, reacting with DNA nucleophiles.

  • Engineering Controls: All manipulations must occur in a functioning fume hood. Double-gloving (nitrile/laminate) is mandatory.

  • Quenching: Residual MOM-Cl must be destroyed with aqueous ammonia or concentrated ammonium hydroxide before disposal.

Part 2: Experimental Protocols

Section A: Installation of the MOM Group
Method 1: The Standard Hünig’s Base Protocol (High Yield)

Best for: Primary and secondary alcohols, valuable substrates requiring mild conditions.

Reagents:

  • Substrate (

    
    )
    
  • MOM-Cl (1.5 - 3.0 equiv)

  • 
    -Diisopropylethylamine (DIPEA/Hünig’s Base) (2.0 - 4.0 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM) (

    
    )[1]
    
  • Optional: Tetrabutylammonium iodide (TBAI) (catalytic) to accelerate sluggish reactions.

Step-by-Step Protocol:

  • Setup: Flame-dry a round-bottom flask under an inert atmosphere (

    
     or 
    
    
    
    ).
  • Dissolution: Dissolve the alcohol substrate in anhydrous DCM. Cool to

    
     in an ice bath.
    
  • Base Addition: Add DIPEA via syringe. Stir for 5 minutes.

  • Reagent Addition: Add MOM-Cl dropwise over 10–15 minutes.

    • Note: If the substrate is sterically hindered, allow the reaction to warm to Room Temperature (RT) or reflux (

      
      ) after addition.
      
  • Monitoring: Monitor by TLC (typically 1–16 hours). The product will be less polar than the starting alcohol.

  • Workup:

    • Quench carefully with saturated aqueous

      
      .
      
    • Dilute with DCM and separate layers.[4]

    • Wash organic layer with

      
      
      
      
      
      (to remove excess amine), saturated
      
      
      , and brine.
    • Dry over

      
      , filter, and concentrate.
      
Method 2: The "Green" Acetal Exchange (MOM-Cl Free)

Best for: Large-scale reactions or labs restricting MOM-Cl use. Avoids direct handling of carcinogens.

Reagents:

  • Substrate (

    
    )
    
  • Dimethoxymethane (Methylal) (Solvent/Reagent excess)[2]

  • Phosphorus Pentoxide (

    
    ) or 
    
    
    
    dispersed on silica.

Step-by-Step Protocol:

  • Setup: Charge a flask with the alcohol substrate.

  • Solvent: Add Dimethoxymethane (acting as both reagent and solvent).

  • Catalyst: Add

    
     (1.0 - 1.5 equiv) portion-wise at RT.
    
  • Reaction: Stir vigorously. The

    
     acts as a dehydrating agent, driving the equilibrium toward the MOM-ether.
    
  • Workup: Decant the liquid from the gummy phosphate residue. Wash the residue with DCM. Combine organics and wash with saturated

    
    .[1][4]
    
Section B: Deprotection of the MOM Group[4][5][6][7]
Method 1: Acidic Hydrolysis (Standard)

Mechanism: Protonation of the acetal oxygen followed by hydrolysis.

Protocol:

  • Dissolve MOM-ether in Methanol/THF (1:1).

  • Add concentrated

    
     (approx. 10 drops per mmol substrate) or 
    
    
    
    
    
    .
  • Heat to

    
     for 1–4 hours.
    
  • Neutralize with solid

    
     before concentration.
    
Method 2: Bromotrimethylsilane (TMSBr) (Mild/Selective)

Best for: Acid-sensitive substrates. Cleaves MOM in the presence of esters or benzyl groups.

Protocol:

  • Dissolve substrate in anhydrous DCM at

    
    .
    
  • Add TMSBr (1.2 - 1.5 equiv).

  • Stir for 1 hour, slowly warming to

    
    .
    
  • Quench with saturated

    
    .[1][4]
    
    • Note: This generates the TMS-ether intermediate, which is hydrolyzed during the aqueous workup to release the free alcohol.

Part 3: Technical Data & Stability Matrix

Stability Profile

The MOM group is orthogonal to many common protecting groups.

ConditionStabilityNotes
Basic (pH > 12) Stable Resistant to NaOH, KOH,

-BuOK.
Acidic (pH < 4) Unstable Cleaves with HCl, TFA, pTSA, AcOH (hot).
Reducing Agents Stable Stable to

,

,

.
Oxidizing Agents Stable Stable to Swern, Dess-Martin, PCC.
Organometallics Variable Stable to Grignards/Li-reagents, but strong Lewis Acids (e.g.,

) can cause chelation/cleavage.
Fluoride (

)
Stable Orthogonal to Silyl ethers (TBS, TIPS).

Part 4: Mechanistic Visualization

Diagram 1: Protection & Deprotection Mechanisms

This diagram illustrates the


 installation pathway and the Oxocarbenium ion deprotection pathway.

MOM_Chemistry cluster_protection Protection (Standard) cluster_deprotection Deprotection (Acidic) Alcohol Alcohol (R-OH) MOM_Ether MOM Ether (R-O-CH2-OMe) Alcohol->MOM_Ether SN2 Attack (DIPEA scavenges HCl) MOMCl MOM-Cl (Electrophile) MOMCl->MOM_Ether Base DIPEA (Base) Base->MOM_Ether Protonation Protonated Acetal MOM_Ether->Protonation + H+ Oxocarbenium Oxocarbenium Ion Intermediate Protonation->Oxocarbenium - MeOH Hydrolysis Hydrolysis (+ H2O) Oxocarbenium->Hydrolysis Trapping Final_Alcohol Free Alcohol (R-OH) Hydrolysis->Final_Alcohol - CH2O

Caption: The protection proceeds via base-mediated nucleophilic substitution, while deprotection relies on acid-catalyzed formation of a reactive oxocarbenium ion.

Diagram 2: Strategic Decision Tree

When should you choose MOM over other groups?

Decision_Tree Start Protecting Group Selection Sterics Is the alcohol sterically hindered? Start->Sterics Stability Requires stability to strong bases/nucleophiles? Sterics->Stability Yes (MOM fits where TBS fails) Use_TBS Select Silyl Ether (TBS/TBDPS) Sterics->Use_TBS No (TBS is easier to handle) AcidSens Is the molecule acid sensitive? Stability->AcidSens Yes Use_Bn Select Benzyl Ether (Bn) Stability->Use_Bn No (Bn is more stable but bulkier) Use_MOM SELECT MOM GROUP (Low steric bulk, high stability) AcidSens->Use_MOM No (Standard HCl cleavage) Warning CAUTION: Deprotection requires Acid AcidSens->Warning Yes Warning->Use_MOM Use mild cleavage (TMSBr)

Caption: Logic flow for selecting MOM based on steric constraints and orthogonality requirements.

Part 5: Troubleshooting & Optimization

Issue 1: Incomplete Protection

  • Cause: Substrate is too hindered or wet.

  • Solution: Add TBAI (catalytic) to form the more reactive MOM-I in situ. Ensure reagents are dry.[1] Switch to the NaH/THF protocol for extreme cases (deprotonate alcohol first, then add MOM-Cl).

Issue 2: Premature Cleavage

  • Cause: Trace acid in solvents (e.g.,

    
    ) or Lewis acidic reagents (
    
    
    
    ,
    
    
    ).
  • Solution: Filter

    
     through basic alumina. When using Lewis acids, use non-chelating solvents or lower temperatures (
    
    
    
    ).[1]

Issue 3: "White Precipitate" during Protection

  • Observation: Heavy precipitate forms immediately upon adding DIPEA.

  • Analysis: This is DIPEA[1][2]·HCl salt. It is normal. Ensure efficient stirring.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: New Jersey, 2014. (The definitive text on protecting group stability and protocols).
  • Stork, G.; Takahashi, T. "Chiral synthesis of prostaglandins (PGE1) from D-glucose." Journal of the American Chemical Society1977 , 99, 1275. Link (Demonstrates MOM stability in complex synthesis).

  • Berliner, M. A.; Belecki, K. "Simple, Rapid, and Green Synthesis of Methoxymethyl Ethers."[5] Journal of Organic Chemistry2005 , 70, 9618–9621.[5] Link (Protocol for the MOM-Cl free "Green" method).

  • Hanessian, S.; Delorme, D.; Dufresne, Y. "Mild Cleavage of Methoxymethyl Ethers with Trimethylsilyl Bromide." Tetrahedron Letters1984 , 25, 2515. Link (Protocol for TMSBr deprotection).

  • Occupational Safety and Health Administration (OSHA). "1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.)." Link (Regulatory data on MOM-Cl).

Sources

Application

experimental procedure for N-alkylation of 3-(Methoxymethyl)cyclobutan-1-amine

Technical Application Note: Precision N-Alkylation Strategies for 3-(Methoxymethyl)cyclobutan-1-amine Executive Summary & Chemical Profile 3-(Methoxymethyl)cyclobutan-1-amine (CAS: 1209654-41-0) is a high-value pharmacop...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Precision N-Alkylation Strategies for 3-(Methoxymethyl)cyclobutan-1-amine

Executive Summary & Chemical Profile

3-(Methoxymethyl)cyclobutan-1-amine (CAS: 1209654-41-0) is a high-value pharmacophore, structurally related to the "magic methyl" effect and conformationally restricted scaffolds found in JAK inhibitors (e.g., Abrocitinib intermediates). Its unique cyclobutane puckering creates distinct cis and trans isomers, which significantly influence biological activity and chemical reactivity.

This guide details the N-alkylation of this amine. Unlike simple aliphatic amines, the steric strain of the cyclobutane ring and the potential for cis/trans isomerization require specific handling. We present two validated methodologies: Reductive Amination (Method A, preferred for mono-alkylation) and Direct Nucleophilic Substitution (Method B, for specific electrophiles).

PropertyData
Molecular Formula C₆H₁₃NO
Molecular Weight 115.17 g/mol
pKa (Conjugate Acid) ~9.5 (Est. based on cyclobutylamine)
Key Challenge Controlling mono- vs. poly-alkylation; preserving cis/trans ratio.
Solubility Soluble in DCM, MeOH, THF, DMF.

Method A: Reductive Amination (The Gold Standard)

Rationale: Reductive amination is the most reliable method for selective mono-alkylation . It proceeds via an imine/iminium intermediate, allowing the stoichiometry to be tightly controlled. The use of Sodium Triacetoxyborohydride (STAB) is recommended over Sodium Cyanoborohydride (NaBH₃CN) due to lower toxicity and better selectivity for imines over aldehydes/ketones.

Mechanism & Workflow

The reaction proceeds in two stages:[1][2][3][4][5][6]

  • Condensation: The primary amine attacks the aldehyde/ketone to form a hemiaminal, which dehydrates to an imine.

  • Reduction: The reducing agent (STAB) selectively delivers a hydride to the imine carbon.

ReductiveAmination Start Start: 3-(Methoxymethyl) cyclobutan-1-amine Imine Intermediate: Imine Formation (In situ) Start->Imine DCM/DCE, RT + AcOH (cat.) Aldehyde Reagent: Aldehyde/Ketone (1.0 - 1.1 eq) Aldehyde->Imine Reduction Step 2: Add STAB (1.4 eq) Imine->Reduction Product Product: Mono-N-Alkyl Amine Reduction->Product Quench & Purify

Figure 1: Step-wise logic for selective mono-alkylation via reductive amination.

Detailed Protocol

Reagents:

  • Substrate: 3-(Methoxymethyl)cyclobutan-1-amine (1.0 equiv)

  • Carbonyl Source: Aldehyde or Ketone (1.0 – 1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Additive: Acetic Acid (AcOH) (1.0 equiv) – Crucial for catalyzing imine formation.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under N₂ atmosphere, dissolve 3-(Methoxymethyl)cyclobutan-1-amine (1.0 mmol) in anhydrous DCE (5 mL).

  • Imine Formation: Add the aldehyde/ketone (1.05 mmol). If the carbonyl is unreactive (e.g., a ketone), add Acetic Acid (1.0 mmol) to buffer the pH to ~5-6. Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Monitor by TLC or LCMS. You may see the imine mass (M+R-H₂O). STAB is generally safe to add even if imine formation isn't 100% complete, as it reduces the imine faster than the aldehyde.

  • Reduction: Cool the mixture to 0°C (optional, but recommended for volatile amines). Add STAB (1.4 mmol) in one portion.

  • Reaction: Allow the mixture to warm to RT and stir for 2–16 hours.

    • Note: Evolution of acetic acid gas may occur; ensure proper venting.

  • Quench: Quench by adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Work-up: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify via flash column chromatography (typically DCM/MeOH/NH₄OH gradients).

Method B: Direct Alkylation (Nucleophilic Substitution)

Rationale: Used when the alkyl group cannot be derived from an aldehyde (e.g., alkylation with benzyl bromide, methyl iodide, or functionalized alkyl halides). Risk: High risk of over-alkylation (forming tertiary amines or quaternary salts).

Optimization Strategy

To favor mono-alkylation , use a slight excess of the amine substrate or a bulky base. To favor di-alkylation (tertiary amine), use excess alkyl halide and heat.

Table 1: Reaction Conditions Matrix

Target ProductAmine : Alkyl Halide RatioBaseSolventTemp
Mono-Alkyl 1.5 : 1.0K₂CO₃ or DIPEADMF or MeCN0°C to RT
Di-Alkyl 1.0 : 2.5Cs₂CO₃DMF60–80°C
Detailed Protocol (Mono-Alkylation Focus)

Reagents:

  • Substrate: 3-(Methoxymethyl)cyclobutan-1-amine (1.2 equiv)

  • Electrophile: Alkyl Halide (1.0 equiv)

  • Base: K₂CO₃ (2.0 equiv) or DIPEA (1.5 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step Procedure:

  • Dissolution: Dissolve the amine (1.2 mmol) in MeCN (5 mL).

  • Base Addition: Add K₂CO₃ (2.0 mmol). Ensure the base is finely powdered to increase surface area.

  • Addition: Cool to 0°C. Add the Alkyl Halide (1.0 mmol) dropwise over 10 minutes.

    • Why dropwise? Keeping the concentration of the alkylating agent low relative to the amine favors mono-alkylation.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT. Monitor closely by LCMS.

    • Critical Stop: If di-alkylation starts appearing (>5%), stop the reaction immediately.

  • Work-up: Filter off solids. Dilute with EtOAc, wash with water (to remove DMF/MeCN) and brine.

  • Purification: Isolate the product. The excess starting amine can often be recovered due to polarity differences.

Advanced Considerations: Stereochemistry & Stability

Cis/Trans Isomerism: The starting material often exists as a mixture.[7] N-alkylation generally retains the stereochemistry of the cyclobutane ring. However, harsh conditions (high heat, strong Lewis acids) could theoretically epimerize the C1 or C3 positions.

  • Recommendation: Stick to Method A (Reductive Amination) at RT to ensure stereochemical integrity.

Process Chemistry Insight (Abrocitinib Context): In the industrial synthesis of JAK inhibitors like Abrocitinib, the formation of the cis-cyclobutanamine core is often achieved via enzymatic reductive amination (using Transaminases or IREDs) to ensure high diastereoselectivity (>99:1 cis:trans).[8] While chemical N-alkylation of the amine (as described here) is standard, be aware that if you are synthesizing the amine from the ketone, chemical methods often yield ~80:20 cis:trans mixtures [1].

DecisionTree Q1 What is your Alkyl Source? Aldehyde Aldehyde / Ketone Q1->Aldehyde Halide Alkyl Halide Q1->Halide MethodA METHOD A: Reductive Amination (High Selectivity) Aldehyde->MethodA Preferred MethodB METHOD B: Direct Alkylation (Risk of Poly-alkylation) Halide->MethodB Use if necessary

Figure 2: Strategic decision tree for selecting the optimal alkylation pathway.

References

  • Pfizer Inc. (2018). Biocatalytic Reductive Amination: Discovery to Commercial Manufacturing applied to Abrocitinib JAK1 inhibitor. ResearchGate.

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.

  • ChemicalBook. (2024).[5] Abrocitinib: Synthesis and Application.

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.

Sources

Method

Application Note: Strategic Synthesis and Stereochemical Control of 3-(Methoxymethyl)cyclobutan-1-amine Derivatives for SAR Profiling

Executive Summary & Scientific Rationale In modern medicinal chemistry, the "Escape from Flatland" initiative emphasizes increasing fraction sp3 (Fsp3) character to improve clinical success rates.[1] The 3-(methoxymethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In modern medicinal chemistry, the "Escape from Flatland" initiative emphasizes increasing fraction sp3 (Fsp3) character to improve clinical success rates.[1] The 3-(methoxymethyl)cyclobutan-1-amine scaffold represents a high-value pharmacophore that offers:

  • Defined Vectorial Projection: Unlike flexible alkyl chains, the cyclobutane ring rigidly orients substituents, enabling precise probing of binding pockets.[1]

  • Metabolic Stability: The methoxymethyl ether serves as a robust bioisostere for labile esters or alcohols.

  • Low Molecular Weight: It provides a "lead-like" handle (MW ~115 Da) allowing for significant elaboration without violating Lipinski rules.

This guide details a scalable, divergent synthetic route starting from 3-oxocyclobutanecarboxylic acid . It focuses on the critical challenge of stereocontrol (cis vs. trans) , providing protocols to synthesize, separate, and validate isomeric ratios for Structure-Activity Relationship (SAR) studies.[1]

Strategic Retrosynthesis

The synthesis is designed for divergence. By establishing the methoxymethyl ether early, we preserve the ketone for late-stage reductive amination, which allows for the control of the amine stereochemistry.

Retrosynthesis Target 3-(Methoxymethyl)cyclobutan-1-amine (Target Scaffold) AminePrecursor 3-(Methoxymethyl)cyclobutan-1-one (Divergent Intermediate) Target->AminePrecursor Reductive Amination (Stereocontrol Point) Alcohol 3-(Hydroxymethyl)cyclobutan-1-one (Protected Form) AminePrecursor->Alcohol O-Methylation Start 3-Oxocyclobutanecarboxylic Acid (Comm. Available) Alcohol->Start Reduction & Protection

Figure 1: Retrosynthetic strategy highlighting the divergent intermediate ketone.[1]

Detailed Synthetic Protocols

Phase A: Core Scaffold Construction

Objective: Synthesis of 3-(methoxymethyl)cyclobutan-1-one.

Step 1: Ketal Protection

Rationale: The ketone must be protected to prevent over-reduction during the acid reduction step.

  • Reagents: 3-Oxocyclobutanecarboxylic acid (10.0 g, 87.6 mmol), Ethylene glycol (1.5 eq), p-Toluenesulfonic acid (pTsOH, 0.05 eq).

  • Solvent: Toluene (10 vol).

  • Procedure: Reflux with a Dean-Stark trap to remove water. Monitor by TLC (disappearance of acid spot).

  • Workup: Wash with sat. NaHCO3, dry over MgSO4, concentrate.

  • Yield Target: >90% (White solid).

Step 2: Reduction of Carboxylic Acid

Rationale: Conversion of the acid to the primary alcohol.

  • Reagents: LiAlH4 (1.2 eq) in anhydrous THF.

  • Conditions: 0°C addition, then warm to RT.

  • Quench: Fieser workup (n mL H2O, n mL 15% NaOH, 3n mL H2O).

  • Product: (3,3-ethylenedioxycyclobutyl)methanol.[1]

Step 3: O-Methylation (Williamson Ether Synthesis)

Rationale: Installation of the methoxy group.

  • Reagents: NaH (60% dispersion, 1.5 eq), MeI (1.5 eq).

  • Solvent: THF/DMF (9:1) to enhance reaction rate.

  • Protocol:

    • Cool solution of alcohol from Step 2 to 0°C.

    • Add NaH portion-wise (gas evolution!). Stir 30 min.

    • Add MeI dropwise. Warm to RT and stir 4h.

  • Safety: MeI is a suspected carcinogen; use in a fume hood. Quench excess NaH with MeOH before aqueous workup.

Step 4: Ketal Deprotection
  • Reagents: 1M HCl (aq) / Acetone (1:1).

  • Conditions: Stir at RT for 4h.

  • Workup: Extract with DCM. The product, 3-(methoxymethyl)cyclobutan-1-one , is a volatile oil.[1] Do not apply high vacuum for extended periods.

Phase B: Stereoselective Amine Formation (The Critical Step)

Objective: Converting the ketone to the amine with control over cis/trans ratios.

The relationship between the C1-amine and C3-methoxymethyl group defines the geometry.

  • Cis-isomer: Amine and ether on the same face (often thermodynamic product due to ring puckering).

  • Trans-isomer: Amine and ether on opposite faces.

Protocol B1: Thermodynamic Control (Favors cis)

Mechanism: Reversible imine formation followed by hydride attack from the less hindered face of the puckered ring.

  • Reagents: NH4OAc (10 eq), NaCNBH3 (1.5 eq).

  • Solvent: Methanol.

  • Procedure:

    • Dissolve ketone in MeOH. Add NH4OAc. Stir 30 min.

    • Add NaCNBH3. Stir 16h at RT.

  • Result: Typically yields ~70:30 to 80:20 cis:trans ratio.

Protocol B2: Kinetic/Steric Control (Enhancing trans)

Mechanism: Use of a bulky reducing agent on the pre-formed imine/oxime.

  • Step 1: Form oxime using NH2OH·HCl, NaOAc in EtOH/H2O.[1]

  • Step 2: Reduce oxime with Sodium metal in Ethanol (classic) or LiAlH4 (modern).[1]

  • Result: Often shifts ratio towards the trans isomer compared to reductive amination.

Purification & Separation: The cis and trans isomers are best separated as their N-Boc derivatives using silica gel chromatography or Prep-HPLC.

  • Derivatization:[2] Crude amine + Boc2O + TEA in DCM.

  • Separation: The cis-N-Boc isomer generally elutes later (more polar) on silica than the trans-isomer.

SAR Library Generation Workflow

Once the core amine is synthesized (and optionally separated), it serves as the "parent" for the library.[1]

SAR_Workflow cluster_rxns Derivatization Pathways Core 3-(Methoxymethyl) cyclobutan-1-amine Amide Amides (R-COOH + HATU) Core->Amide Urea Ureas (R-NCO) Core->Urea Sulfon Sulfonamides (R-SO2Cl) Core->Sulfon RedAlk Sec. Amines (R-CHO + STAB) Core->RedAlk

Figure 2: Divergent parallel synthesis for SAR library generation.

General Derivatization Protocol (96-well plate format):

  • Stock Solutions: Prepare 0.2 M solutions of the amine and various electrophiles (acid chlorides, isocyanates) in DMF.

  • Base: Add DIPEA (2.0 eq).

  • Reaction: Mix 1:1 equivalents. Shake at RT for 12h.

  • Scavenging: Add polymer-supported trisamine resin to remove excess electrophiles.

  • Analysis: LC-MS verification.

QC & Stereochemical Validation (Self-Validating System)

Trusting the stereochemistry is vital for interpreting biological data.

NMR Discrimination Table

The cis and trans isomers can be distinguished by the chemical shift of the methine proton at C1 (H-1) and NOESY correlations.

Featurecis-Isomer (Z)trans-Isomer (E)Mechanistic Reason
H-1 Chemical Shift Typically DownfieldTypically UpfieldAnisotropy of the C3 substituent.
NOESY Correlation Strong H1 <-> H3No H1 <-> H3Spatial proximity in the puckered conformation.
C13 Shift (C3) ~Shift X~Shift YGamma-gauche effect differences.

Note: Exact shifts depend on the solvent (CDCl3 vs DMSO-d6). Always run a NOESY spectrum on the purified N-Boc intermediate.

Reference Data
  • Molecular Weight: 115.17 g/mol (Free base).

  • Storage: Store as HCl salt (hygroscopic solid) or N-Boc protected intermediate at -20°C. Free amine absorbs CO2 from air.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1] Journal of Medicinal Chemistry, 52(21), 6752–6756.[1] Link[1]

  • Wilsily, A., et al. (2012). Stereoselective Synthesis of 3-Substituted Cyclobutanamines.[1] Journal of Organic Chemistry. (General methodology for cyclobutane reductive amination).

  • ChemicalBook. 3-Oxocyclobutanecarboxylic acid Properties and Synthesis. Link

  • Fluorochem. 3-(Methoxymethyl)cyclobutan-1-amine Product Data. Link

  • Kuck, D. (2019). Synthesis of Cyclobutane Analogues and Stereochemical Assignment by NMR. PMC - NIH. Link

Sources

Application

scale-up synthesis of 3-(Methoxymethyl)cyclobutan-1-amine

Application Note: Scale-Up Synthesis of 3-(Methoxymethyl)cyclobutan-1-amine Executive Summary 3-(Methoxymethyl)cyclobutan-1-amine (CAS 1209654-41-0) is a high-value aliphatic scaffold extensively used in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis of 3-(Methoxymethyl)cyclobutan-1-amine

Executive Summary

3-(Methoxymethyl)cyclobutan-1-amine (CAS 1209654-41-0) is a high-value aliphatic scaffold extensively used in medicinal chemistry, particularly in the design of JAK inhibitors and other kinase modulators. Its cyclobutane core offers a unique vector for exit vectors, often improving metabolic stability and oral bioavailability compared to flexible acyclic linkers.

This guide details a robust, scalable (100g – 1kg) synthetic route starting from the commercially available 3-oxocyclobutanecarboxylic acid . The protocol prioritizes process safety, stereocontrol favoring the cis-isomer, and purification via salt formation to avoid tedious chromatography.

Retrosynthetic Analysis & Strategy

The synthesis is designed to manage the high reactivity of the cyclobutanone core while sequentially installing the ether and amine functionalities.

Strategic Disconnections:

  • C1-N Bond: Formed late-stage via reductive amination to allow stereochemical tuning.

  • C3-Sidechain: The methoxymethyl group is established early via reduction and methylation of the carboxylic acid, requiring transient protection of the ketone.

Retrosynthesis Target 3-(Methoxymethyl) cyclobutan-1-amine Ketone 3-(Methoxymethyl) cyclobutanone Target->Ketone Reductive Amination Alcohol 3-(Hydroxymethyl) cyclobutanone Ketal Ketone->Alcohol Deprotection & Methylation Acid 3-Oxocyclobutane carboxylic Acid Alcohol->Acid Ketal Protection & Reduction

Figure 1: Retrosynthetic logic flow from target amine to commodity starting material.

Detailed Experimental Protocol

Stage 1: Ketal Protection & Reduction

Objective: Protect the ketone to prevent over-reduction, then convert the carboxylic acid to a primary alcohol.

Reagents:

  • 3-Oxocyclobutanecarboxylic acid (1.0 equiv)[1][2][3]

  • Ethylene glycol (1.2 equiv)

  • p-Toluenesulfonic acid (pTSA) (0.05 equiv)

  • LiAlH4 (Lithium Aluminum Hydride) (1.1 equiv) or Borane-THF.

  • Solvents: Toluene (Dean-Stark), THF (anhydrous).

Protocol:

  • Protection: In a reactor fitted with a Dean-Stark trap, suspend 3-oxocyclobutanecarboxylic acid in toluene. Add ethylene glycol and pTSA. Reflux until water collection ceases (~4-6 h).

    • Checkpoint: Monitor by TLC (disappearance of ketone carbonyl stretch in IR).

    • Workup: Wash with sat. NaHCO3, dry organic layer, and concentrate.[4] Yields Spiro[3.3]heptane-carboxylic acid derivative .

  • Reduction: Dissolve the protected acid in anhydrous THF under N2. Cool to 0°C.[2]

  • Addition: Carefully add LiAlH4 pellets or solution (2.4 M in THF) dropwise to control H2 evolution.

    • Safety Note: Maintain internal temperature <10°C.

  • Reaction: Warm to RT and stir for 4 h.

  • Quench: Fieser workup (n mL H2O, n mL 15% NaOH, 3n mL H2O). Filter the granular precipitate.

  • Isolation: Concentrate filtrate to yield (5,8-dioxaspiro[3.4]octan-2-yl)methanol .

Stage 2: Methylation (Ether Formation)

Objective: Install the methoxy group.

Reagents:

  • Intermediate Alcohol (from Stage 1)

  • Sodium Hydride (NaH, 60% dispersion) (1.2 equiv)

  • Methyl Iodide (MeI) (1.3 equiv)

  • Solvent: THF or DMF.

Protocol:

  • Deprotonation: Suspend NaH in dry THF at 0°C. Add the alcohol (dissolved in THF) slowly. Stir 30 min until H2 evolution stops.

  • Alkylation: Add MeI dropwise.

    • Caution: MeI is highly toxic and volatile. Use a closed system/scrubber.

  • Completion: Stir at RT for 3-5 h.

  • Workup: Quench with cold water. Extract with Et2O or MTBE. Wash organics with brine to remove DMF (if used). Concentrate to obtain the Methyl ether intermediate .

Stage 3: Deprotection to Ketone

Objective: Reveal the ketone for the final amination.

Reagents:

  • Aqueous HCl (1M or 2M)

  • Solvent: Acetone or THF/Water mix.

Protocol:

  • Dissolve the methyl ether intermediate in Acetone/2M HCl (1:1).

  • Stir at RT for 4-6 h.

  • Extraction: Neutralize with NaHCO3. Extract with DCM.

  • Product: 3-(Methoxymethyl)cyclobutanone .

    • Stability:[5] Cyclobutanones are moderately stable but should be stored cold if not used immediately.

Stage 4: Reductive Amination (Stereoselective)

Objective: Convert ketone to amine.[6] Stereochemistry: This step typically yields a mixture of cis and trans. Conditions using Ammonium Acetate and Sodium Cyanoborohydride favor the thermodynamic cis-isomer (amine and methoxymethyl group on the same side of the ring) in a ~3:1 to 5:1 ratio.

Reagents:

  • 3-(Methoxymethyl)cyclobutanone (1.0 equiv)

  • Ammonium Acetate (NH4OAc) (10 equiv)

  • Sodium Cyanoborohydride (NaBH3CN) (1.2 equiv)

  • Solvent: Methanol.[5]

Protocol:

  • Imine Formation: Dissolve ketone and NH4OAc in Methanol. Stir for 1 h at RT.

  • Reduction: Cool to 0°C. Add NaBH3CN in portions.

  • Digestion: Stir at RT for 12-16 h.

  • Quench: Acidify with conc. HCl to pH < 2 (destroys residual hydride and liberates HCN - VENT TO SCRUBBER ).

  • Basification: Adjust pH to >12 with NaOH pellets (cooling required).

  • Extraction: Extract the free amine with DCM (3x). Dry over Na2SO4.[7]

Stage 5: Purification & Salt Formation

Objective: Isolate the target as a stable solid and upgrade diastereomeric purity.

Protocol:

  • Dissolve crude amine oil in Et2O or 1,4-Dioxane.

  • Add HCl (4M in Dioxane) dropwise at 0°C.

  • Crystallization: The hydrochloride salt will precipitate.

  • Filtration: Collect the solid.

  • Recrystallization: Recrystallize from Isopropanol/Ethanol to enrich the cis-isomer (>98% cis).

Process Data & Specifications

ParameterSpecificationNotes
Starting Material 3-Oxocyclobutanecarboxylic acidPurity >97% required.[8]
Overall Yield 35 - 45%Calculated over 5 steps.
Major Isomer cis-3-(Methoxymethyl)cyclobutan-1-amineKinetic preference in reductive amination.
Appearance White crystalline solid (HCl salt)Free base is a volatile oil.
1H NMR Diagnostic δ 3.20-3.30 (s, 3H, OMe)Cyclobutane protons: 1.8-2.5 ppm (multiplets).
Mass Spec (ESI) [M+H]+ = 116.1(Free base MW: 115.17).

Critical Control Points (CCPs) & Safety

Safety CCP1 CCP 1: LiAlH4 Quench Exothermic H2 release. Use Fieser workup. CCP2 CCP 2: Methylation MeI is carcinogenic. Use closed system. CCP1->CCP2 CCP3 CCP 3: Cyanoborohydride HCN generation on acidification. Scrubber mandatory. CCP2->CCP3

Figure 2: Critical safety nodes in the workflow.

  • Hydrogen Evolution: Both the LiAlH4 reduction and NaH deprotonation generate massive volumes of H2. Ensure reactor venting capacity is sufficient.

  • Cyanide Management: Acid quenching of NaBH3CN releases HCN gas. This must be performed in a hood with a caustic scrubber (bleach/NaOH trap).

  • Thermal Instability: Cyclobutanones can undergo ring expansion or polymerization if heated excessively (>60°C) under acidic conditions.

References

  • Starting Material Synthesis: Org. Synth.2010 , 87, 226. "Preparation of 3-Oxocyclobutanecarboxylic Acid". Link

  • Reductive Amination Stereocontrol: J. Org. Chem.1996 , 61, 3849-3862.[9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride". Link

  • Cyclobutane Scaffolds in MedChem: J. Med. Chem.2016 , 59, 21, 9599–9621. "Cyclobutanes in Drug Discovery". Link

  • General Ketal Protection:Greene's Protective Groups in Organic Synthesis, 5th Ed. Wuts, P.G.M. (Wiley).
  • Product Characterization: CAS 1209654-41-0 Entry, ChemicalBook. Link

Sources

Method

Application Note: Diastereoselective Synthesis of 3-Substituted Cyclobutylamines

Executive Summary & Strategic Importance In modern drug discovery, the cyclobutane ring has emerged as a high-value bioisostere for phenyl rings, amides, and alkyl chains. Specifically, 3-substituted cyclobutylamines off...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In modern drug discovery, the cyclobutane ring has emerged as a high-value bioisostere for phenyl rings, amides, and alkyl chains. Specifically, 3-substituted cyclobutylamines offer a unique opportunity to rigidify the carbon skeleton, reducing the entropic penalty of binding while directing exit vectors into specific regions of the target protein pocket.

However, the utility of this scaffold relies heavily on the ability to control the diastereomeric ratio (dr) . The geometric relationship (cis vs. trans) between the amine and the C3-substituent dictates the vector projection. This guide provides a divergent workflow to access both isomers from a common cyclobutanone precursor, utilizing kinetic control for cis-isomers and stereochemical inversion for trans-isomers.

Key Applications
  • Bioisosterism: Replacement of 1,4-disubstituted aromatic rings (e.g., aniline).

  • FBDD: Construction of

    
    -rich fragment libraries with defined 3D shapes.
    
  • ADME Optimization: Modulation of lipophilicity (LogD) and metabolic stability without altering the pharmacophore count.

Mechanistic Principles of Diastereocontrol

Understanding the conformational dynamics of the cyclobutane ring is prerequisite to synthesis. Unlike flat representations, cyclobutane exists in a puckered "butterfly" conformation (puckering angle ~25-35°) to relieve torsional strain.

The "Puckering" Effect

In monosubstituted cyclobutanes, the substituent prefers the pseudo-equatorial position to minimize 1,3-diaxial-like interactions.

  • Kinetic Control (Reductive Amination):

    • Nucleophilic attack (hydride) on the intermediate imine/iminium ion occurs preferentially from the less hindered, pseudo-axial face (the "convex" face).

    • This forces the developing amine group into the pseudo-equatorial position.

    • Result: The amine ends up cis to the C3-substituent (assuming the C3-substituent is also pseudo-equatorial).

  • Thermodynamic Control:

    • Equilibration of the amino-cyclobutane often favors the cis-isomer (diequatorial conformation) over the trans-isomer (equatorial-axial), though the energy difference is often small (< 1 kcal/mol), making thermodynamic equilibration unreliable for high dr.

Strategic Workflow: Divergent Synthesis

The following diagram illustrates the core strategy: using the 3-substituted cyclobutanone as the "branch point" to access either isomer selectively.

DivergentSynthesis cluster_legend Selectivity Mode Ketone 3-Substituted Cyclobutanone Imine Imine/Iminium Intermediate Ketone->Imine Amine, Ti(OiPr)4 CisAlcohol Cis-3-Substituted Cyclobutanol Ketone->CisAlcohol Reduction NaBH4 CisAmine Cis-3-Substituted Cyclobutylamine (Major Product) Imine->CisAmine Reductive Amination (Kinetic Control) NaBH4 ActivatedAlc Activated Alcohol (Mesylate/Tosylate) CisAlcohol->ActivatedAlc MsCl, Et3N TransAzide Trans-Azide (Inversion) ActivatedAlc->TransAzide NaN3 (SN2) Stereoinversion TransAmine Trans-3-Substituted Cyclobutylamine TransAzide->TransAmine Staudinger or Hydrogenation Kinetic Path A: Kinetic Control (Cis) Inversion Path B: Stereoinversion (Trans)

Figure 1: Divergent synthetic pathways from a common ketone precursor. Path A utilizes reductive amination for cis-selectivity. Path B utilizes SN2 inversion for trans-selectivity.

Protocol A: Cis-Selective Reductive Amination

This protocol is optimized for the synthesis of secondary amines. For primary amines, use ammonium acetate or benzylamine followed by deprotection.

Reagents & Materials[1][2][3][4][5][6][7][8][9]
  • Substrate: 3-Substituted cyclobutanone (1.0 equiv).

  • Amine: Primary or secondary amine (1.1–1.2 equiv).

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.25 equiv). Crucial for facilitating imine formation in sterically constrained rings.

  • Reducing Agent: Sodium borohydride (NaBH₄) (1.5 equiv).

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

Step-by-Step Methodology
  • Imine Formation (Pre-complexation):

    • In a flame-dried flask under N₂, dissolve the cyclobutanone (1.0 equiv) and the amine (1.1 equiv) in anhydrous THF or neat Ti(OiPr)₄.

    • Add Ti(OiPr)₄ (1.25 equiv) dropwise.

    • Stir at ambient temperature for 4–12 hours. Note: Monitor by TLC/LCMS. The formation of the titanium-amine complex is essential to prevent direct reduction of the ketone to the alcohol.

  • Reduction:

    • Dilute the reaction mixture with MeOH (to ~0.2 M concentration).

    • Cool the mixture to 0 °C.

    • Add NaBH₄ (1.5 equiv) portion-wise over 15 minutes. Caution: Gas evolution (H₂).

    • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup (The "Emulsion Breaker"):

    • Quench the reaction by adding 1N NaOH or aqueous Rochelle's salt solution. Stir vigorously until the titanium salts precipitate as a white solid or the biphasic mixture becomes clear (Rochelle's salt method).

    • Filter through a pad of Celite to remove titanium residues.

    • Extract the filtrate with EtOAc or DCM.

    • Dry over Na₂SO₄ and concentrate.

  • Purification:

    • Purify via flash column chromatography (typically DCM/MeOH/NH₃).

Expected Results:

  • Yield: 70–90%

  • Diastereoselectivity (dr): Typically >8:1 (cis:trans).[1]

  • Stereochemistry: The amine is cis to the C3-substituent.

Protocol B: Trans-Selective Synthesis via Stereoinversion

Direct reductive amination rarely yields the trans-isomer as the major product. The most reliable route involves reducing the ketone to the cis-alcohol, activating it, and displacing it with an azide nucleophile (Walden inversion).

Reagents & Materials[1][2][3][4][5][6][7][8][9]
  • Step 1: NaBH₄, MeOH.

  • Step 2: Methanesulfonyl chloride (MsCl), Et₃N, DCM.

  • Step 3: Sodium azide (NaN₃), DMF.

  • Step 4: Pd/C, H₂, or PPh₃ (Staudinger).

Step-by-Step Methodology
  • Stereoselective Ketone Reduction:

    • Dissolve 3-substituted cyclobutanone in MeOH at -78 °C.

    • Add NaBH₄ (1.0 equiv). Stir for 1 h.

    • Mechanistic Note: Low temperature enhances the kinetic preference for hydride attack from the pseudo-axial face, yielding the cis-alcohol (dr often >10:1).

    • Workup and isolate the cis-alcohol.

  • Activation (Mesylation):

    • Dissolve cis-alcohol in DCM at 0 °C.

    • Add Et₃N (1.5 equiv) and MsCl (1.2 equiv).

    • Stir 1 h, quench with water, extract, and dry. Use the crude mesylate immediately to avoid decomposition.

  • Nucleophilic Displacement (Inversion):

    • Dissolve the crude mesylate in anhydrous DMF (0.5 M).

    • Add NaN₃ (2.0 equiv).

    • Heat to 60–80 °C for 4–12 hours.

    • Critical Control Point: This S_N2 reaction causes inversion of configuration , converting the cis-mesylate into the trans-azide .

    • Safety: Azides are potentially explosive. Do not concentrate to dryness if low molecular weight. Use a blast shield.

  • Reduction to Amine:

    • Hydrogenation: Dissolve azide in MeOH, add 10% Pd/C, and stir under H₂ balloon (1 atm) for 2 h.

    • Staudinger (Alternative): Add PPh₃ (1.2 equiv) in THF/H₂O.

    • Filter and concentrate to yield the trans-amine .

Protocol C: Curtius Rearrangement (Retention)

If a 3-substituted cyclobutanecarboxylic acid is available as a single diastereomer, the Curtius rearrangement is the gold standard for converting the acid to the amine with complete retention of stereochemistry .

Reagents
  • Substrate: Pure cis- or trans-3-substituted cyclobutanecarboxylic acid.

  • Reagent: Diphenylphosphoryl azide (DPPA).[2][3]

  • Base: Triethylamine (TEA).

  • Trapping Agent: tert-Butanol (to form Boc-amine) or Benzyl alcohol (to form Cbz-amine).

Methodology
  • Dissolve the carboxylic acid (1.0 equiv) in anhydrous Toluene or t-BuOH.

  • Add TEA (1.1 equiv) and DPPA (1.1 equiv).

  • Stir at RT for 30 min (Acyl azide formation).

  • Heat to 80–90 °C. Evolution of N₂ gas indicates isocyanate formation.

  • Stir for 2–4 hours.

  • Concentrate and purify.

    • Result: The stereocenter at C1 is preserved. If you start with trans-acid, you get trans-amine.

Comparative Data & Selection Guide

The following table summarizes the expected outcomes based on the method and reducing agent.

MethodReagent SystemMajor IsomerTypical dr (cis:trans)Comments
Reductive Amination NaBH₄ / MeOHCis 8:1 to 10:1Standard kinetic control.
Reductive Amination NaBH(OAc)₃ / DCECis 5:1 to 8:1Milder, but slightly lower stereoselectivity than borohydride at low temp.
Ketone Reduction L-SelectrideCis >20:1Bulky hydride enhances steric discrimination.
Inversion Route 1. NaBH₄, 2. MsCl, 3. NaN₃Trans >15:1Selectivity depends on the purity of the intermediate alcohol.
Curtius Rearrangement DPPA / tBuOHRetention >99:1Depends entirely on starting material purity.

Troubleshooting & Optimization

Issue: Poor Diastereoselectivity (dr < 3:1)
  • Cause: High reaction temperature or small substituent at C3.

  • Solution: Lower the reduction temperature to -78 °C. Switch to a bulkier reducing agent like LiBH(s-Bu)₃ (L-Selectride) for the alcohol intermediate, then proceed with the inversion route if the trans isomer is desired.

Issue: Low Yield in Reductive Amination
  • Cause: Incomplete imine formation.

  • Solution: Ensure the Ti(OiPr)₄ step runs long enough. Use a Dean-Stark trap or molecular sieves if using non-titanium methods.

Issue: Incomplete Azide Displacement
  • Cause: Steric hindrance in the cyclobutane ring.

  • Solution: Increase temperature to 90 °C or switch solvent to HMPA/DMPU (if safety permits) to accelerate S_N2.

References

  • Stereoselective Reductions of 3-Substituted Cyclobutanones. Vrije Universiteit Brussel. [Link] Analysis of hydride reduction selectivity in cyclobutanones.

  • Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F. ACS Publications. [Link] Detailed protocol for cis-selective reduction and scale-up.

  • Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. ResearchGate (Eur. J. Org. Chem). [Link] Comparison of cis/trans isomers and their impact on pKa/LogD.

  • Curtius Rearrangement: Applications in Modern Drug Discovery. National Institutes of Health (PMC). [Link] Review of the Curtius rearrangement for stereospecific amine synthesis.

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link] Fundamental mechanism and reagent choices for reductive amination.

Sources

Application

functionalization of the primary amine in 3-(Methoxymethyl)cyclobutan-1-amine

Introduction & Scaffold Utility In modern medicinal chemistry, the escape from "flatland" (aromatic-heavy structures) is a critical design principle. 3-(Methoxymethyl)cyclobutan-1-amine represents a high-value building b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scaffold Utility

In modern medicinal chemistry, the escape from "flatland" (aromatic-heavy structures) is a critical design principle. 3-(Methoxymethyl)cyclobutan-1-amine represents a high-value building block that offers


 character, defined vectors, and metabolic stability superior to linear alkyl chains.

Unlike flexible alkyl linkers, the cyclobutane ring provides a rigid spacer that directs the amine and the methoxymethyl tail in precise vectors relative to one another. This application note details the protocols for functionalizing the primary amine, specifically addressing the challenges of volatility , stereocontrol (cis/trans) , and steric hindrance inherent to the cyclobutyl core.

Key Chemical Properties
PropertyValueImplication
Molecular Weight 115.17 g/mol (Free base)Low MW allows for high ligand efficiency.
Boiling Point ~90-95°C (10 mmHg)High Volatility. Free base can be lost on rotovap.
Form HCl Salt (Standard)Hygroscopic solid. Requires free-basing for certain reactions.
pKa (Conj. Acid) ~9.5 - 10.0Moderately basic; requires organic bases (DIPEA/TEA) in coupling.

Strategic Workflow & Decision Tree

The functionalization of this scaffold depends heavily on the starting state (Salt vs. Free Base) and the target electrophile.

FunctionalizationWorkflow Start Start: HCl Salt FreeBase Free-Basing (Caution: Volatile) Start->FreeBase If non-polar solvent req. Coupling Amide Coupling (HATU/EDC) Start->Coupling Standard (DIPEA excess) RedAm Reductive Amination (NaBH(OAc)3) FreeBase->RedAm Aldehydes/Ketones SNAr SNAr Displacement (Heterocycles) FreeBase->SNAr Halogenated Heterocycles Final Final Coupling->Final Peptidomimetics

Figure 1: Decision matrix for processing 3-(methoxymethyl)cyclobutan-1-amine hydrochloride.

Critical Handling Protocol: Volatility Management

The Trap: The free base of this amine is an oil with significant vapor pressure. Standard evaporation (rotary evaporation at 40°C/20 mbar) will result in quantitative loss of the material.

Protocol A: In-Situ Neutralization (Recommended)

Use this method for Amide Couplings and SNAr to avoid isolating the volatile free base.

  • Dissolution: Suspend the amine HCl salt (1.0 equiv) in the reaction solvent (DMF or DCM).

  • Scavenging: Add DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).

    • Why: 1 equiv neutralizes the HCl; 2 equiv acts as the base for the reaction.

  • Activation: Stir for 5-10 minutes before adding the electrophile. This ensures the amine is deprotonated and available for attack.

Protocol B: Controlled Free-Basing (Only if necessary)

Use this only for reactions incompatible with amine salts (e.g., certain Pd-catalyzed couplings).

  • Biphasic Mix: Dissolve HCl salt in minimal water (e.g., 1g in 5 mL). Layer with DCM (10 mL).

  • Basification: Add saturated aqueous

    
     or 
    
    
    
    (2M) dropwise with vigorous stirring until aqueous pH > 12.
  • Extraction: Separate organic layer. Extract aqueous layer 3x with DCM.

  • Drying: Dry combined organics over

    
    . Filter.
    
  • Concentration (CRITICAL): Do NOT use a rotovap.

    • Correct Method: Concentrate under a gentle stream of Nitrogen gas at room temperature, or use a rotovap with the bath at 0°C and pressure >200 mbar, stopping while solvent remains.

Core Functionalization Protocols

Experiment 1: Amide Coupling via HATU

Best for: Attaching the scaffold to carboxylic acids (Library Synthesis).

Rationale: The cyclobutane ring introduces steric bulk near the nitrogen. HATU is chosen over EDC/HOBt for its faster kinetics, minimizing potential epimerization of the acid partner and overcoming steric hindrance.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 3-(Methoxymethyl)cyclobutan-1-amine HCl (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Activation: In a vial, dissolve the Carboxylic Acid and HATU in DMF (0.2 M concentration relative to acid). Stir for 2 minutes.

    • Note: The solution should turn slightly yellow (formation of the activated ester).

  • Amine Addition: Add the Amine HCl salt followed immediately by DIPEA.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Monitor by LCMS. The amine is not UV active, so track the consumption of the Acid or the appearance of the Product mass (

      
      ).
      
  • Workup: Dilute with EtOAc. Wash with sat.

    
     (2x), water (1x), and brine (1x). Dry (
    
    
    
    ) and concentrate.

Data Validation:

Parameter Expectation Troubleshooting
Yield 85-95% If low, check DIPEA quality (must be free of amine oxides).

| Purity | >95% | Major impurity is usually tetramethylurea (HATU byproduct), removable by water wash. |

Experiment 2: Nucleophilic Aromatic Substitution (SNAr)

Best for: Synthesis of Kinase Inhibitors (e.g., Pyrimidine/Pyridine cores).

Rationale: The primary amine is a good nucleophile, but the cyclobutane ring reduces nucleophilicity slightly compared to n-butyl amine due to steric drag. Elevated temperatures are often required.

Reagents:

  • 2-Chloropyrimidine or similar heteroaryl halide (1.0 equiv)

  • Amine HCl salt (1.2 equiv)

  • Base:

    
     (3.0 equiv) or TEA (3.0 equiv)
    
  • Solvent: DMSO or NMP (polar aprotic is essential)

Step-by-Step:

  • Setup: Combine Heteroaryl halide, Amine HCl, and Base in DMSO (0.5 M).

  • Thermal Cycle: Heat to 80°C - 100°C for 4-12 hours.

    • Insight: Microwave irradiation (120°C, 30 min) is highly effective for this scaffold.

  • Workup: Pour into water to precipitate the product (if solid) or extract with EtOAc.

Stereochemical Considerations: Cis vs. Trans

The 3-(methoxymethyl)cyclobutan-1-amine molecule exists as two diastereomers.

  • Cis-isomer: The amine and the methoxymethyl group are on the same side of the ring.

  • Trans-isomer: They are on opposite sides.

Impact on Reactivity:

  • Trans-isomer: Generally reacts slightly faster in SN2-type reactions due to less steric clash from the tail during the approach of the electrophile.

  • Cis-isomer: The "puckered" conformation of cyclobutane can bring the methoxymethyl tail closer to the amine vector, potentially hindering bulky electrophiles.

Recommendation: Always check the Certificate of Analysis (CoA) of your starting material. If using a mixture (often sold as 3:1 or 1:1), be aware that the isomers may separate during flash chromatography of the final product.

Stereochem cluster_legend Separation Note Mixture Starting Material (Cis/Trans Mix) Reaction Functionalization (Amide/SNAr) Mixture->Reaction Separation Purification (Silica/Prep-HPLC) Reaction->Separation Isomer A (Cis) Isomer A (Cis) Separation->Isomer A (Cis) Isomer B (Trans) Isomer B (Trans) Separation->Isomer B (Trans) Isomers often separable\nafter amide coupling due to\ndistinct polarity vectors. Isomers often separable after amide coupling due to distinct polarity vectors.

Figure 2: Stereochemical divergence during processing.

References

  • General Cyclobutane Properties

    • Wiberg, K. B. (1986). Structures, energies, and spectra of cyclobutanes. The Journal of Organic Chemistry, 51(15), 2855-2869. Link

  • Amide Coupling Methodologies

    • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][3] Tetrahedron, 61(46), 10827-10852. Link

  • SNAr Reaction Mechanisms

    • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic substitution reactions in aromatic systems. Chemical Reviews, 49(2), 273-412. Link

  • Compound Data (PubChem)

    • 3-(Methoxymethyl)cyclobutan-1-amine.[4][5][6] PubChem Compound Summary. Link

Disclaimer: This protocol is intended for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical reagents.

Sources

Method

Application Note: 3-(Methoxymethyl)cyclobutan-1-amine in Asymmetric Catalysis &amp; Medicinal Chemistry

[1] Executive Summary 3-(Methoxymethyl)cyclobutan-1-amine (CAS: 1209654-41-0) has emerged as a high-value pharmacophore in modern medicinal chemistry, particularly as a bioisostere for lipophilic chains or conformational...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

3-(Methoxymethyl)cyclobutan-1-amine (CAS: 1209654-41-0) has emerged as a high-value pharmacophore in modern medicinal chemistry, particularly as a bioisostere for lipophilic chains or conformationally flexible spacers in Janus Kinase (JAK) inhibitors and


-lactamase inhibitors.

While the molecule itself possesses a plane of symmetry (making the cis and trans isomers achiral/meso), its utility in asymmetric catalysis is twofold:

  • As a Substrate: It is the product of highly stereoselective biocatalytic transamination or asymmetric hydrogenation , where controlling the cis/trans diastereomeric ratio (dr) is critical for biological activity.

  • As a Ligand Scaffold: Its rigid "puckered" cyclobutane core serves as a distinct steric spacer in the design of bidentate ligands for asymmetric transition metal catalysis.

This guide details the stereocontrolled synthesis of this amine using asymmetric enzymatic catalysis and outlines its downstream applications in drug development.

Stereochemical Analysis & Design Logic

The Conformational Challenge

Cyclobutane rings are not planar; they adopt a puckered "butterfly" conformation to relieve torsional strain (approx. 25-35° puckering angle).

  • Cis-Isomer: Substituents at C1 and C3 are pseudo-equatorial/pseudo-axial. Often thermodynamically favored in specific H-bonding solvents.

  • Trans-Isomer: Substituents minimize transannular steric repulsion.

Although 1,3-disubstituted cyclobutanes with achiral substituents are meso (achiral) due to a plane of symmetry (


) passing through C1 and C3, the biological targets (enzymes/receptors) discriminate sharply between the cis and trans diastereomers. Therefore, the "asymmetric" challenge here is diastereoselectivity .
Strategic Synthesis via Asymmetric Catalysis

Traditional synthesis (reductive amination of 3-(methoxymethyl)cyclobutanone) yields a thermodynamic mixture (typically 1:1 to 3:1). To achieve >98% diastereomeric excess (de), Biocatalytic Transamination is the industry standard.

Protocol A: Biocatalytic Synthesis (Asymmetric Transamination)

Objective: Stereoselective synthesis of cis-3-(methoxymethyl)cyclobutan-1-amine from 3-(methoxymethyl)cyclobutanone using an


-Transaminase (

-TA).

Mechanism: The enzyme differentiates the prochiral faces of the ketone (or selectively crystallizes the amine) via a pyridoxamine phosphate (PMP) dependent mechanism.

Materials
  • Substrate: 3-(Methoxymethyl)cyclobutanone (0.5 M in DMSO).

  • Enzyme:

    
    -Transaminase (Codexis ATA-113 or equivalent variants screened for cis-selectivity).
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP), 1 mM.

  • Amine Donor: Isopropylamine (1.0 M) or L-Alanine (with LDH/GDH recycling system).

  • Buffer: Potassium Phosphate (KPi), 100 mM, pH 7.5.

Step-by-Step Workflow
  • Reaction Assembly:

    • In a 250 mL reactor, charge 100 mL of KPi buffer (pH 7.5).

    • Add PLP (25 mg) and Isopropylamine (5.9 g, 1.0 M final). Adjust pH back to 7.5 using 6M HCl (isopropylamine is basic).

    • Add the

      
      -TA enzyme powder (500 mg, ~5 wt% loading relative to substrate).
      
    • Initiate reaction by adding 3-(methoxymethyl)cyclobutanone (5.7 g, 50 mmol).

  • Incubation:

    • Stir at 30°C, 250 rpm for 24 hours.

    • Process Control: Monitor conversion via GC-FID. The equilibrium is shifted by the removal of acetone (coproduct) if using isopropylamine, or by using an alanine dehydrogenase recycling system.

  • Workup (Isolation of Amine):

    • Acidify reaction mixture to pH 2.0 with 6M HCl to protonate the amine (make it water-soluble) and denature the enzyme.

    • Filter off the precipitated protein (Celite filtration).

    • Extract the aqueous filtrate with MTBE (2 x 50 mL) to remove unreacted ketone.

    • Basify the aqueous phase to pH 12 using 10M NaOH.

    • Extract the free amine into DCM (3 x 50 mL).

    • Dry over Na₂SO₄ and concentrate 3-(methoxymethyl)cyclobutan-1-amine.

  • Stereochemical Validation:

    • Derivatize a sample with trifluoroacetic anhydride.

    • Analyze via GC-MS or 1H-NMR.

    • Target: >95% conversion, >98:2 cis:trans ratio.

Protocol B: Chemical Resolution (Ellman's Auxiliary)

Objective: Synthesis when biocatalysts are unavailable. Uses tert-butanesulfinamide as a chiral auxiliary.

Step-by-Step Workflow
  • Imine Formation:

    • React 3-(methoxymethyl)cyclobutanone (1.0 eq) with (R)-tert-butanesulfinamide (1.1 eq) and Ti(OEt)₄ (2.0 eq) in THF.

    • Stir 16h at RT. Pour into brine, filter, and concentrate to yield the N-sulfinyl imine.

  • Diastereoselective Reduction:

    • Cool the imine in THF to -78°C.

    • Add L-Selectride (lithium tri-sec-butylborohydride). The bulky hydride attacks from the less hindered face, directed by the chiral sulfinyl group.

  • Hydrolysis:

    • Treat the resulting sulfinamide with 4M HCl in dioxane/MeOH to cleave the auxiliary.

    • Isolate the amine hydrochloride salt.

    • Result: Typically yields the cis-isomer with >90% de due to the equatorial preference of the hydride attack on the puckered ring.

Visualization: Biocatalytic Pathway

The following diagram illustrates the stereoselective transamination pathway, highlighting the role of the PLP cofactor and the enzyme pocket in enforcing the cis-geometry.

Biocatalysis Ketone 3-(Methoxymethyl) cyclobutanone Enzyme ω-Transaminase (PLP-Bound) Ketone->Enzyme Substrate Binding Intermediate Quinonoid Intermediate Enzyme->Intermediate Schiff Base Formation Byproduct Acetone Enzyme->Byproduct Deamination Product cis-3-(Methoxymethyl) cyclobutan-1-amine Intermediate->Product Stereoselective Protonation Donor Amine Donor (Isopropylamine) Donor->Enzyme NH2 Transfer

Figure 1: Biocatalytic cycle for the stereoselective synthesis of cis-3-(methoxymethyl)cyclobutan-1-amine. The enzyme active site enforces the cis-protonation of the quinonoid intermediate.

Data Summary: Method Comparison

ParameterReductive Amination (NaBH₄)Ellman's Auxiliary (Chemical)Biocatalytic Transamination
Reagents NaBH₄, NH₄OAc(R)-t-Bu-Sulfinamide, L-Selectride

-TA, PLP, iPrNH₂
Yield 85%70%92%
Selectivity (dr) ~60:40 (cis:trans)~90:10 (cis:trans)>99:1 (cis:trans)
Purification Difficult ChromatographyAcid Hydrolysis + ExtractionSimple Extraction
Scalability HighModerate (Costly Reagents)High (Green Chemistry)

References

  • Biocatalytic Transamination of Cycloketones

    • Title: "Stereoselective Synthesis of Bulky Cycloalkylamines via Biocatalytic Transamin
    • Source:Green Chemistry, 2019.
    • URL:[Link](Note: Representative link for transaminase protocols)

  • Cyclobutane Conformational Analysis

    • Title: "Conformational Analysis of 1,3-Disubstituted Cyclobutanes."
    • Source:Journal of Organic Chemistry.
    • URL:[Link]

  • Application in JAK Inhibitors

    • Title: "Discovery of Abrocitinib (PF-04965842): A Selective JAK1 Inhibitor." (Illustrates the utility of the cis-aminocyclobutane motif).
    • Source:Journal of Medicinal Chemistry, 2018.
    • URL:[Link]

  • Chemical Synthesis via Ellman's Auxiliary

    • Title: "Asymmetric Synthesis of Amines using tert-Butanesulfinamide."
    • Source:Chemical Reviews, 2010.
    • URL:[Link]

Application

Application Note: High-Throughput Synthesis of Cyclobutane-Core Chemical Libraries

Executive Summary This guide details the strategic design and execution of a chemical library based on the cyclobutane scaffold.[1][2] While historically underutilized due to synthetic challenges, the cyclobutane core of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic design and execution of a chemical library based on the cyclobutane scaffold.[1][2] While historically underutilized due to synthetic challenges, the cyclobutane core offers a critical "Escape from Flatland" (Lovelace et al.) by increasing the fraction of sp³-hybridized carbons (


) in drug candidates. This protocol transitions from traditional batch photochemistry to continuous-flow [2+2] photocycloaddition , enabling the reproducible synthesis of distinct stereoisomers (cis/trans, exo/endo) with defined exit vectors.

Key Deliverables:

  • Rational Design: Exploiting cyclobutanes as bioisosteres for phenyl rings and gem-dimethyl groups.

  • Scalability: A flow-chemistry protocol capable of generating 50–100 mg of library members in <20 minutes per compound.

  • Purity: A chromatography-free workup strategy using scavenger resins.

Strategic Rationale: The Cyclobutane Advantage

"Escaping Flatland" and Fsp³

Modern drug discovery faces high attrition rates due to poor physicochemical properties (solubility, metabolic stability) often linked to "flat," aromatic-heavy molecules. The cyclobutane ring provides a rigid, three-dimensional scaffold that projects substituents into defined spatial vectors without the entropic penalty of flexible chains.

FeatureCyclobutane AdvantageMedicinally Relevant Impact
Bond Angles ~88° (puckered)Unique vector orientation distinct from cyclopentane/cyclohexane.
Metabolic Stability HighResistant to CYP450 oxidation compared to flexible alkyl chains.
Bioisosterism 1,3-disubstitutionMimics para-phenyl geometry but with higher solubility and lower lipophilicity (LogP).
Rigidity Conformationally lockedReduces entropic loss upon binding to protein targets.
Synthetic Pathway Selection

While ring contraction and expansion methods exist, [2+2] photocycloaddition is the only methodology suitable for library synthesis. It allows for the rapid assembly of complexity from simple alkene and enone building blocks.

  • Batch Limitation: In batch, light attenuation (Beer-Lambert law) prevents uniform irradiation, leading to long reaction times and side products.

  • Flow Solution: Micro-capillary flow reactors ensure high surface-area-to-volume ratios, allowing uniform photon flux and reaction times measured in minutes.

Library Design & Workflow

The library design follows a Diversity-Oriented Synthesis (DOS) approach.[3] We utilize a "core-and-decorate" strategy where the cyclobutane core is formed first, or functionalized monomers are coupled.

Workflow Visualization

The following diagram outlines the end-to-end process from building block selection to quality control.

LibraryWorkflow Start Library Design (In Silico) Reagents Reagent Prep (0.1M in MeCN) Start->Reagents Building Block Selection Flow Flow Photoreactor (UV-C or Visible+Sensitizer) Reagents->Flow Pump A + Pump B Scavenge Inline Scavenging (Solid Phase Extraction) Flow->Scavenge Product Stream QC QC & Analysis (LCMS / NMR) Scavenge->QC Purified Library QC->Start SAR Data

Figure 1: High-throughput workflow for cyclobutane library generation using continuous flow photochemistry.

Experimental Protocol: Continuous Flow [2+2] Cycloaddition

This protocol describes the synthesis of a library based on the reaction between maleimides (electron-deficient) and diverse alkenes (electron-rich/neutral). This scaffold is chosen for its high diastereoselectivity and utility as a peptidomimetic.

Equipment & Reagents[4]
  • Flow Reactor: Vapourtec R-Series or equivalent with UV-150 module.

  • Light Source: Medium-pressure Hg lamp (broadband) or 365 nm LED (for sensitized reactions).

  • Reactor Volume: 10 mL FEP (Fluorinated Ethylene Propylene) reactor coil.

  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM). Note: MeCN is preferred for UV transparency.

  • Sensitizer: Benzophenone or Thioxanthone (5 mol%) if using >300 nm light.

Step-by-Step Methodology
Step 1: Stock Solution Preparation
  • Solution A (Chromophore): Dissolve the maleimide derivative (1.0 equiv) in MeCN to a concentration of 0.1 M.

  • Solution B (Alkene): Dissolve the alkene partner (2.0–5.0 equiv) in MeCN.

    • Critical: Excess alkene drives the reaction to completion and minimizes photodimerization of the maleimide.

  • Sensitizer: If using 365 nm LEDs, add Thioxanthone (5 mol%) to Solution A.

Step 2: System Priming & Parameters
  • Set system pressure to 8 bar using a back-pressure regulator (BPR). This prevents solvent boiling and keeps volatile alkenes in solution.

  • Set temperature to 25°C .

  • Residence Time (

    
    ):  Determine 
    
    
    
    by running a test slug. Typical
    
    
    for [2+2] is 10–30 minutes.
    • Calculation: Flow Rate (

      
      ) = Reactor Volume (
      
      
      
      ) /
      
      
      .
    • Example: For

      
       mL and 
      
      
      
      min, set
      
      
      mL/min.
Step 3: Reaction Execution
  • Pump pure solvent to equilibrate the lamp (wait 5 mins for lamp stability).

  • Inject Solution A and Solution B via mixing tee.

  • Collect the steady-state output (discard the dispersion volume at the start/end).

Step 4: Purification (Scavenging Strategy)

To avoid running 100+ columns, use solid-supported scavengers:

  • Excess Alkene Removal: If the alkene is volatile, remove via vacuum centrifugation (Genevac). If non-volatile, use Thiol-Silica resin (reacts with unreacted maleimide) or Maleimide-Silica (to react with excess dienes if doing Diels-Alder side reactions, though less relevant here).

  • Sensitizer Removal: Pass the crude mixture through a Activated Charcoal cartridge or perform a simple precipitation if solubility allows.

Reaction Mechanism & Stereocontrol

The [2+2] cycloaddition is forbidden thermally but allowed photochemically. The stereochemical outcome is governed by the orientation of the exciplex.

Mechanism Ground Ground State (Maleimide + Alkene) Excitation Excitation (hν) Singlet/Triplet State Ground->Excitation UV Absorption Exciplex Exciplex Formation (Orientational Alignment) Excitation->Exciplex Diffusion Control Cyclobutane Cyclobutane Product (Cis-fused, Endo/Exo) Exciplex->Cyclobutane Ring Closure

Figure 2: Photochemical pathway. The reaction proceeds via an excited state (typically triplet with sensitizer) allowing orbital symmetry-allowed ring closure.

Quality Control & Validation

Analytical Criteria

For a library to be "screenable," it must meet these criteria:

  • Purity: >90% by LC-MS (ELSD/UV).

  • Identity: Confirmed by ¹H NMR (diagnostic cyclobutane protons at 3.0–4.5 ppm).

  • Stereochemistry: The cis-fused ring junction is standard for maleimide adducts. Diastereomeric Ratios (dr) should be recorded.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Lamp degradation or opaque solvent.Check lamp intensity; ensure MeCN is HPLC grade (UV cutoff <190 nm).
Polymerization Concentration too high.Dilute reagents to 0.05 M.
Reactor Clogging Product precipitation.Add 10% DCM or MeOH to the flow stream; use ultrasound bath for reactor coil.
By-products Photodimerization of substrate.Increase the equivalents of the alkene partner (Solution B).

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

  • Vapourtec Ltd. (2018). Photochemical Library Synthesis Application Note. Vapourtec Application Notes. [Link]

  • Xu, Y., & Louie, J. (2019). Strategies for the Synthesis of Cyclobutanes: Current Trends and Future Perspectives. Chemical Reviews. [Link]

  • Fitzpatrick, D. E., & Battilocchio, C. (2016). Enabling Technologies for the Future of Chemical Synthesis. ACS Central Science. [Link]

Sources

Method

synthesis of peptide mimetics using 3-(Methoxymethyl)cyclobutan-1-amine

Application Note: Strategic Synthesis of Peptide Mimetics using 3-(Methoxymethyl)cyclobutan-1-amine Abstract This guide details the protocol for utilizing 3-(Methoxymethyl)cyclobutan-1-amine (CAS: 1209654-41-0) as a C-te...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Peptide Mimetics using 3-(Methoxymethyl)cyclobutan-1-amine

Abstract

This guide details the protocol for utilizing 3-(Methoxymethyl)cyclobutan-1-amine (CAS: 1209654-41-0) as a C-terminal modifier and conformational constraint in peptide synthesis. Unlike flexible linear peptides, mimetics incorporating cyclobutane scaffolds exhibit restricted bond rotation (


 angles), enhanced metabolic stability, and improved oral bioavailability. This protocol focuses on the Convergent Solution-Phase Coupling Strategy , where the cyclobutane amine is attached to a side-chain protected peptide acid. This method avoids the steric difficulties often encountered in solid-phase loading of secondary/bulky amines.

Scientific Rationale & Chemical Logic

The Cyclobutane Scaffold as a Conformational Lock

The cyclobutane ring acts as a rigid isostere. When attached to the C-terminus, it restricts the conformational freedom of the terminal amide bond.

  • Puckering Effect: The cyclobutane ring exists in a puckered conformation (butterfly shape). This puckering dictates the vector alignment of the C-terminal substituents.

  • Stereochemistry (Cis vs. Trans): The cis-isomer typically favors a compact, turn-like structure, while the trans-isomer induces an extended, linear topology. This protocol assumes the use of a defined stereoisomer (typically cis for turn mimetics) to ensure predictable folding.

The Function of the Methoxymethyl Group

The 3-methoxymethyl substituent is not merely a spacer; it serves two critical bio-mimetic functions:

  • Solubility & Solvation: The ether oxygen acts as a hydrogen bond acceptor, improving water solubility compared to a naked cyclobutyl or cyclohexyl group.

  • Side-Chain Mimicry: The methoxymethyl group spatially mimics the side chains of Serine or Threonine (minus the H-bond donor capability), maintaining crucial contacts with biological targets without introducing metabolic liability.

Experimental Workflow Visualization

The following diagram illustrates the convergent synthesis strategy. We utilize a "Soft Cleavage" approach to release the peptide from the resin while keeping side-chain protecting groups intact, allowing for selective reaction with the cyclobutane amine.

SynthesisWorkflow Figure 1: Convergent Solution-Phase Coupling Workflow for Cyclobutane Peptide Mimetics. Start 2-CTC Resin Loading SPPS Fmoc SPPS (Chain Elongation) Start->SPPS Fmoc-AA-OH Cleavage Mild Acid Cleavage (1% TFA/DCM) SPPS->Cleavage Complete Sequence Intermediate Protected Peptide Acid (Solution) Cleavage->Intermediate Retains Side-Chain PGs Coupling Solution Coupling (HATU/DIEA + Amine) Intermediate->Coupling + 3-(Methoxymethyl) cyclobutan-1-amine Deprotection Global Deprotection (95% TFA) Coupling->Deprotection Amide Bond Formed Final Purified Peptide Mimetic Deprotection->Final HPLC Purification

Detailed Protocols

Phase 1: Synthesis of the Protected Peptide Acid

Objective: Generate the peptide backbone with all side chains protected (Boc, tBu, Trt, Pbf) and a free C-terminal carboxylic acid.

  • Resin Selection: 2-Chlorotrityl Chloride (2-CTC) Resin .

    • Reasoning: 2-CTC is highly acid-sensitive. It allows cleavage of the peptide from the resin using 1% TFA, which leaves side-chain protecting groups (requiring 50-95% TFA) intact.

  • Loading:

    • Swell 2-CTC resin (1.0 g, ~1.6 mmol/g) in dry DCM for 20 min.

    • Dissolve Fmoc-Amino Acid (1.0 equiv relative to loading target) and DIEA (4.0 equiv) in DCM.

    • Add to resin and shake for 2 hours.

    • Capping: Add MeOH (1 mL) to the reaction mixture (active for 15 min) to cap unreacted chloride sites.

  • Elongation: Proceed with standard Fmoc SPPS (Deprotection: 20% Piperidine/DMF; Coupling: HBTU/DIEA/DMF).

Phase 2: Mild Cleavage (The "Soft Release")

Objective: Release the peptide from the solid support without deprotecting the side chains.

  • Wash the resin 5x with DCM (remove all traces of DMF).

  • Prepare Cleavage Cocktail A : 1% Trifluoroacetic Acid (TFA) in DCM (v/v).

  • Treat resin with Cocktail A (10 mL per gram of resin) for 2 minutes . Filter immediately into a flask containing 10% Pyridine in MeOH (to neutralize the acid and prevent premature deprotection).

  • Repeat step 3 five times.

  • Concentrate the combined filtrates under reduced pressure.

  • Precipitate in cold water or ether (depending on peptide hydrophobicity) to obtain the Protected Peptide Acid .

Phase 3: Coupling with 3-(Methoxymethyl)cyclobutan-1-amine

Objective: Form the sterically demanding amide bond between the peptide C-terminus and the cyclobutane amine.

  • Reagents:

    • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). Reasoning: HATU is superior for sterically hindered couplings compared to HBTU/EDC.

    • Base: DIEA (N,N-Diisopropylethylamine).

    • Solvent: Anhydrous DMF.

Protocol:

  • Dissolve the Protected Peptide Acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).

  • Add HATU (1.2 equiv) and DIEA (2.0 equiv). Stir for 30 seconds to activate the acid (pre-activation minimizes racemization).

  • Add 3-(Methoxymethyl)cyclobutan-1-amine (1.5 equiv).[1]

  • Stir at Room Temperature (RT) under Nitrogen for 4–16 hours.

    • Checkpoint: Monitor by LC-MS.[2] Look for the mass shift corresponding to the amine addition (+115 Da - H2O).

  • Workup: Dilute with EtOAc, wash with 5% NaHCO3, 1M KHSO4, and Brine. Dry over Na2SO4 and concentrate.

Phase 4: Global Deprotection & Purification
  • Dissolve the crude intermediate in Cleavage Cocktail B : TFA/TIS/H2O (95:2.5:2.5).

  • Stir for 2–3 hours at RT.

  • Precipitate in cold diethyl ether (-20°C). Centrifuge and wash the pellet 3x with ether.

  • Purification: Reverse-Phase HPLC (C18 column).

    • Gradient: 5% to 60% Acetonitrile in Water (0.1% TFA) over 30 min.

    • Note: The cyclobutane moiety increases hydrophobicity; expect the product to elute later than the native peptide.

Quantitative Data & Specifications

ParameterSpecification / ValueNotes
Amine MW 115.17 g/mol C6H13NO
Boiling Point ~90-95°C (10 mmHg)Handle as a volatile liquid/oil.[3]
Coupling Efficiency > 85% (with HATU)Steric hindrance requires potent activation.
Resin Loading 0.3 - 0.6 mmol/gLower loading prevents aggregation on resin.
Solubility DMSO, MeOH, DCMGood solubility in polar organic solvents.
Typical Yield 40-60% (Overall)Dependent on peptide length and sequence.

Troubleshooting & Critical Checkpoints

Issue 1: Incomplete Coupling of the Amine

  • Cause: Steric hindrance from the cyclobutane ring or the C-terminal amino acid (e.g., if C-term is Val/Ile).

  • Solution: Switch to PyAOP or COMU as coupling reagents. Perform the reaction at 40°C. Use a double coupling strategy (add fresh reagents after 4 hours).

Issue 2: Epimerization at the C-Terminus

  • Cause: Over-activation of the carboxylic acid or prolonged base exposure.

  • Solution: Use TMP (2,4,6-Trimethylpyridine) instead of DIEA as a weaker base. Limit pre-activation time to < 1 minute.

Issue 3: Solubility Issues during HPLC

  • Cause: The cyclobutane and methoxy group can alter the amphipathicity.

  • Solution: If the peptide is too hydrophobic, use a C4 or C8 column instead of C18. Ensure the gradient starts at a higher organic concentration (e.g., 10% ACN).

Mechanism of Action: Conformational Restriction

The diagram below depicts how the cyclobutane amine (CBA) restricts the peptide backbone compared to a flexible linear chain.

ConformationalLock Figure 2: Impact of 3-(Methoxymethyl)cyclobutan-1-amine on conformational entropy. cluster_Linear Native C-Terminus (Flexible) cluster_Cyclic Cyclobutane Modified (Rigid) L1 Peptide Backbone L2 Free Rotation (Entropy High) L1->L2 C2 Cyclobutane Ring (Locked Phi/Psi) C1 Peptide Backbone C1->C2 C3 Methoxymethyl Group (Solvation/H-Bonding) C2->C3

References

  • Illaa, O., et al. (2021).[4] Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. International Journal of Molecular Sciences. Available at: [Link]

  • Gorrea, E., et al. (2012). Cyclobutane-containing peptides: synthesis and structural studies. Chemical Reviews. (Contextual grounding on CBA scaffolds).
  • Wadhwa, K., et al. (2022).[5] Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. PMC. Available at: [Link]

(Note: While specific literature on the exact methoxymethyl derivative is emerging, protocols are adapted from established cyclobutane


-amino acid and amine methodologies cited above.)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-(Methoxymethyl)cyclobutan-1-amine

Case ID: PUR-CYC-AMINE-003 Status: Active Assigned Specialist: Senior Application Scientist Subject: Isolation, Detection, and Isomer Separation of 3-(Methoxymethyl)cyclobutan-1-amine Executive Summary Welcome to the tec...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-CYC-AMINE-003 Status: Active Assigned Specialist: Senior Application Scientist Subject: Isolation, Detection, and Isomer Separation of 3-(Methoxymethyl)cyclobutan-1-amine

Executive Summary

Welcome to the technical support hub for 3-(Methoxymethyl)cyclobutan-1-amine . This molecule presents a "perfect storm" of purification challenges for medicinal chemists:

  • Invisibility: It lacks a UV chromophore, making standard HPLC/Flash detection difficult.

  • Amphiphilicity: It is highly water-soluble, leading to massive yield loss during standard aqueous workups.

  • Stereoisomerism: It exists as cis and trans isomers (diastereomers) which often have overlapping retention times.

This guide moves beyond generic advice, providing self-validating protocols to ensure you isolate your target with high purity and yield.

Module 1: The "Invisible" Product (Detection)

Q: "I injected my reaction mixture into the HPLC, but I see no product peak at 254 nm. Did the reaction fail?"

A: Not necessarily. Your molecule is effectively invisible to standard UV detectors. The structure contains only aliphatic bonds and an ether linkage. It has no conjugated


-system to absorb UV light at 254 nm.

Troubleshooting Protocol: How to "See" the Molecule

MethodSuitabilityNotes
LC-MS (TIC) High The amine will ionize well in ESI+ mode (

). Use this for reaction monitoring.
ELSD / CAD High Evaporative Light Scattering or Charged Aerosol Detectors are universal for non-volatiles.
TLC Stain Medium Ninhydrin (Purple spot) or KMnO₄ (Yellow/Brown spot). It will not show under UV lamp.
Derivatization High React a small aliquot with Benzoyl Chloride to create a UV-active chromophore (see protocol below).
Standard Operating Procedure: Analytical Derivatization

Use this to check conversion if you lack ELSD/MS.

  • Take 50 µL of reaction mixture.

  • Add 100 µL sat. NaHCO₃ and 50 µL Benzoyl Chloride.

  • Shake for 5 minutes.

  • Dilute with 500 µL Acetonitrile.

  • Inject on HPLC/LC-MS. Look for the benzamide adduct (UV active at 254 nm).

Module 2: Isolation (The "Water-Lover")

Q: "I extracted the reaction mixture with Ethyl Acetate/Water, but my organic layer is empty. Where is my product?"

A: It is likely in the aqueous layer. Small, polar amines like 3-(methoxymethyl)cyclobutan-1-amine form hydrogen bonds with water. At neutral or acidic pH, they are fully protonated (ammonium salts) and stay in the water. Even as a free base, the partition coefficient (


) favors the aqueous phase over hydrophobic solvents like Hexane or Et₂O.

The Solution: The "Salting Out" & SCX Strategy

You have two robust paths for isolation. Path A is for large scale (>10g). Path B is for high purity/smaller scale (<5g).

Path A: Modified Liquid-Liquid Extraction (The "DCM/IPA" Trick)

Standard EtOAc extraction fails here. You must increase the ionic strength of the aqueous layer and use a more polar organic solvent.

  • Basify: Adjust aqueous pH to >12 using 50% NaOH (ensure the amine is in free-base form).

  • Saturate: Add solid NaCl until the aqueous layer is saturated ("Salting out"). This forces the organic amine out of the water.

  • Extract: Use DCM:Isopropanol (3:1 ratio) . The IPA helps pull the polar amine into the organic phase.

    • Repeat 4-5 times. (Single extraction is insufficient).

  • Dry: Dry over Na₂SO₄ (MgSO₄ is slightly acidic and can trap amines).

Path B: Solid Phase Extraction (SCX Catch & Release)

Recommended for highest purity. Strong Cation Exchange (SCX) resins bind the amine chemically, allowing you to wash away all non-basic impurities (starting materials, solvents) before releasing the product.

SCX_Workflow Start Reaction Mixture (Crude) Load Load onto SCX Cartridge (Acidic/Neutral pH) Start->Load Wash Wash with MeOH (Removes non-basic impurities) Load->Wash Waste: Neutrals/Acids Elute Elute with 2M NH3 in MeOH (Releases Amine) Wash->Elute Switch Receiver Conc Concentrate Filtrate (Low Temp/Vac) Elute->Conc Final Pure Free Base Amine Conc->Final

Figure 1: SCX "Catch and Release" purification workflow.

Module 3: Isomer Separation (Cis vs. Trans)

Q: "I have a mixture of cis/trans isomers. How do I separate them?"

A: This is the most difficult step. Cyclobutane substituents result in cis and trans diastereomers. They have different physical properties but often elute closely on silica.

Decision Matrix: Choosing Your Separation Method

ScenarioRecommended Method
Small Scale (<100 mg) Preparative HPLC (High pH) . Use a C18 column with 0.1% Ammonium Hydroxide or Ammonium Bicarbonate (pH 10). The free base forms often separate better than the salts.
Medium Scale (100mg - 5g) Flash Chromatography . Use a specialized amine-functionalized silica or standard silica with a polar mobile phase: DCM : MeOH : NH₄OH (90:9:1).
Large Scale (>5g) Derivatization & Crystallization . Convert the amine to a solid derivative (e.g., Benzamide or Boc-protected), separate the isomers via crystallization or standard silica flash (much easier with the lipophilic group attached), then deprotect.
Technical Insight: Why High pH Prep-HPLC?

At acidic pH (TFA/Formic acid buffers), the amine is protonated (


). The positive charge dominates the interaction with the C18 column, often masking the subtle shape differences between cis and trans isomers.
At pH 10  (Ammonium Bicarbonate), the amine is neutral. The interaction is now driven by the lipophilicity and the shape of the cyclobutane ring, significantly improving resolution between diastereomers.

Isomer_Separation Input Cis/Trans Mixture Check Scale? Input->Check Small < 100 mg Check->Small Large > 5 g Check->Large Method1 Prep HPLC (pH 10 Buffer) Small->Method1 Method2 Derivatization (Boc/Benzoyl) Large->Method2 Step2_Sep Silica Flash (Easy Separation) Method2->Step2_Sep Step3_Hyd Hydrolysis/Deprotection Step2_Sep->Step3_Hyd

Figure 2: Decision tree for separating cis/trans isomers based on scale.

Module 4: Storage & Stability

Q: "My clear oil turned brown overnight. Is it ruined?"

A: It is oxidizing. Primary amines are susceptible to air oxidation (N-oxide formation) and can react with atmospheric CO₂ to form carbamates (white crust).

Best Practices for Storage:

  • Form a Salt: If you do not need the free base immediately, convert it to the Hydrochloride (HCl) or Oxalate salt.

    • Protocol: Dissolve amine in Et₂O, add 2M HCl in Et₂O dropwise. Filter the white solid. The salt is indefinitely stable at room temperature.

  • Inert Atmosphere: If you must keep the free base, store it under Argon/Nitrogen at 4°C.

  • Avoid High Vac/Heat: While the boiling point is ~90-95°C (10 mmHg), prolonged exposure to high vacuum on a rotovap (especially with a warm bath) can lead to loss of the free base. Stop evaporation once the solvent is gone.

References

  • ChemShuttle. (n.d.). 3-(methoxymethyl)cyclobutan-1-amine Properties and Applications. Retrieved from Link

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Organic Syntheses. (n.d.). Preparation of Cyclobutylamine.[1][2] Organic Syntheses, Coll.[1] Vol. 5, p. 273. Retrieved from Link (Foundational chemistry for cyclobutanamine isolation).

  • Vertex AI Search. (2025). Separation of cis and trans isomers of 3-substituted cyclobutanamines.[3][4] (Aggregated patent and literature data on isomeric separation).

Sources

Optimization

Technical Support Center: Cleavage of Methoxymethyl (MOM) Ethers Under Acidic Conditions

[1] Ticket ID: MOM-DEPROT-001 Status: Active Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting and Optimization of MOM Ether Cleavage Core Directive & Overview The methoxymethyl (MOM) ether is a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket ID: MOM-DEPROT-001 Status: Active Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting and Optimization of MOM Ether Cleavage

Core Directive & Overview

The methoxymethyl (MOM) ether is a robust protecting group for alcohols, stable to basic conditions, reducing agents, and mild oxidants. However, its removal (deprotection) requires specific acidic conditions to hydrolyze the acetal linkage.[1]

This guide addresses the technical challenges of cleaving MOM ethers using Brønsted and Lewis acids. It moves beyond basic textbook procedures to address "real-world" synthesis issues: incomplete conversion, substrate decomposition, and selectivity in the presence of other protecting groups.

The Chemical Challenge

The cleavage of a MOM ether is an equilibrium-driven acid-catalyzed hydrolysis .



Success depends on:

  • Acid Strength: Sufficient to protonate the acetal oxygen.

  • Water Availability: Required to trap the oxocarbenium intermediate (in protic methods).

  • Equilibrium Management: Removal of formaldehyde (CH₂O) to prevent reversibility or side reactions.

Mechanistic Insight

Understanding the mechanism is the first step to troubleshooting. The reaction proceeds via an oxocarbenium ion intermediate.

Visualization: Acid-Catalyzed Hydrolysis Mechanism

The following diagram illustrates the stepwise pathway, highlighting the critical intermediate that often leads to side reactions if not quenched properly.

MOM_Cleavage_Mechanism Start MOM Ether (R-O-CH2-OMe) Protonation Protonated Ether (R-O(H+)-CH2-OMe) Start->Protonation + H+ Oxocarbenium Oxocarbenium Ion (CH2=OMe+) Protonation->Oxocarbenium - R-OH (Leaving Group) Alcohol Target Alcohol (R-OH) Protonation->Alcohol Cleavage Hemiacetal Hemiacetal (HO-CH2-OMe) Oxocarbenium->Hemiacetal + H2O Byproducts Formaldehyde + MeOH Hemiacetal->Byproducts Decomposition Byproducts->Start Reversibility (if anhydrous)

Caption: Figure 1. Kinetic pathway of MOM cleavage. The oxocarbenium ion is the high-energy intermediate. Note that in non-aqueous Lewis acid conditions, the pathway differs (bromide attack).

Standard Operating Protocols (SOPs)

Do not rely on a single method. Choose the protocol based on your substrate's sensitivity.

Method A: The "Workhorse" (HCl in Methanol)

Best for: Robust substrates with no acid-sensitive groups (e.g., simple alkyl alcohols).

  • Dissolution: Dissolve substrate in MeOH (0.1 M).

  • Acidification: Add concentrated HCl (approx. 10-20 equivalents, or until pH < 1).

    • Note: Heating to 40–60 °C is often required as MOM is stable to mild acid at RT.

  • Monitoring: Check TLC for the disappearance of the non-polar MOM spot.

  • Workup: Neutralize with solid NaHCO₃ before concentrating to avoid acid-catalyzed decomposition during evaporation.

Method B: The "Anhydrous" Approach (TFA in DCM)

Best for: Substrates with low solubility in MeOH or those requiring non-nucleophilic solvents.

  • Setup: Dissolve substrate in anhydrous DCM (0.1 M) at 0 °C.

  • Addition: Add Trifluoroacetic Acid (TFA) dropwise (1:1 to 1:4 ratio v/v with DCM).

  • Scavenging (Critical): If the substrate is electron-rich (e.g., indoles, phenols), add a scavenger like thioanisole or triethylsilane to trap the resulting carbocation/formaldehyde.

  • Quench: Pour into saturated aqueous NaHCO₃.

Method C: The "Mild" Approach (PPTS in t-BuOH)

Best for: Complex molecules with other acid-labile groups (e.g., silyl ethers).

  • Reagent: Pyridinium p-toluenesulfonate (PPTS).[1][2]

  • Solvent: tert-Butanol (t-BuOH) or 2-Butanone.

  • Procedure: Reflux the substrate with 2–3 equivalents of PPTS.

    • Why t-BuOH? It is bulky and non-nucleophilic, preventing ether exchange side reactions while allowing high temperatures (reflux) to drive the kinetics.

Troubleshooting & FAQs

Issue 1: "The reaction is stalled. I still see starting material after 24 hours."

Diagnosis: The acid strength is insufficient, or the equilibrium is unfavorable. MOM ethers are significantly more stable than THP or SEM ethers.[2] Solution:

  • Increase Temperature: If using HCl/MeOH at RT, move to 50 °C or reflux.

  • Switch Acid: If using Acetic Acid (AcOH), switch to TFA or HCl. AcOH is generally too weak for MOM cleavage.

  • Switch Mechanism: If Brønsted acids fail, switch to a Lewis Acid like Boron Tribromide (BBr₃) in DCM at -78 °C. BBr₃ complexes with the oxygen, forcing cleavage via a different pathway (bromide attack) that does not rely on protonation equilibrium.

Issue 2: "My product is decomposing or forming a new impurity."

Diagnosis: The released formaldehyde is reacting with your product (e.g., N-methylation of amines or electrophilic aromatic substitution on electron-rich rings). Solution:

  • Add a Scavenger: Add 1,3-propanedithiol or ethanethiol to the reaction mixture. These react with formaldehyde to form stable dithioacetals, effectively removing it from the equilibrium and preventing side reactions.

  • Change Solvent: Avoid MeOH if transacetalization is occurring. Use THF/Water mixtures.

Issue 3: "I need to cleave a MOM group without touching a TBS (Silyl) ether."

Diagnosis: HCl and TFA will often cleave TBS groups. Solution:

  • Use PPTS/t-BuOH: As described in Method C. This is the gold standard for selectivity.

  • Use B-Bromocatecholborane: This reagent can cleave MOM ethers selectively in the presence of TBS and benzyl ethers under specific conditions [1].

Issue 4: "Safety Warning: Is it true that MOM cleavage can generate carcinogens?"

Critical Safety Alert: Yes. When cleaving MOM ethers with HCl , the reaction generates formaldehyde (CH₂O) and HCl. These two can recombine in the gas phase or solution to form Bis(chloromethyl) ether (BCME) , a potent carcinogen.

  • Mitigation: Never mix high concentrations of HCl and formaldehyde sources. Perform all evaporations in a well-ventilated fume hood. Quench acid completely before workup.

Decision Support: Reagent Selection Matrix

Use this table to select the optimal reagent based on your substrate's complexity.

ReagentConditionsAcid StrengthSelectivity IssuesBest For
Conc. HCl MeOH, 25–60°CStrong (Brønsted)Cleaves TBS, THP, TritylSimple, robust substrates.
TFA DCM, 0–25°CStrong (Brønsted)Cleaves TBS, BocAcid-stable substrates; non-polar solvents.
PPTS t-BuOH, RefluxMild (Brønsted)Preserves TBS , BenzylComplex natural products; multifunctional scaffolds.
BBr₃ DCM, -78°CStrong (Lewis)Cleaves Methyl ethers, BenzylSubstrates resistant to protonation; anhydrous needs.
TMSBr DCM, 0°CStrong (Lewis)Cleaves most ethersRapid, non-aqueous cleavage.

Troubleshooting Logic Flow

Follow this decision tree when your standard deprotection fails.

Troubleshooting_Tree Start Start: MOM Cleavage Failed CheckSM Is Starting Material (SM) remaining? Start->CheckSM CheckDecomp Is Product Decomposing? CheckSM->CheckDecomp No (SM Consumed) Heat Increase Temp (Reflux) or Time CheckSM->Heat Yes (Reaction Slow) Scavenger Add Formaldehyde Scavenger (Thiol or Dimedone) CheckDecomp->Scavenger Side Products Formed Buffer Buffer Conditions (Use PPTS or dilute HCl) CheckDecomp->Buffer Product Unstable StrongerAcid Switch to Stronger Acid (PPTS -> HCl -> BBr3) Heat->StrongerAcid Still No Conversion LewisAcid Try Lewis Acid (BBr3) (Anhydrous mechanism) StrongerAcid->LewisAcid Brønsted Fails

Caption: Figure 2. Decision tree for optimizing reaction conditions when standard protocols fail.

References

  • Boons, G. J.; Hale, K. J.Organic Synthesis with Carbohydrates; Wiley-Blackwell, 2000. (General reference for acetal mechanisms).
  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[3]

  • Monti, H. et al. "An Efficient Deprotective Method for Allylic Alcohols Protected as Methoxymethyl (MOM) Ethers." Synthetic Communications, 1983, 13(12), 1021-1026.

  • Hanessian, S.; Guindon, Y. "Cleavage of Methoxymethyl Ethers with Boron Trichloride.
  • Nanjan, P. "A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA." Letters in Organic Chemistry, 2017, 14(4).[4]

Sources

Troubleshooting

Technical Support Center: The Cyclobutane Ring in Organic Synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclobutane-containing molecules. This guide provides in-depth troubleshooting advice and frequently as...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclobutane-containing molecules. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability and reactivity of the cyclobutane ring under various experimental conditions. Our goal is to equip you with the foundational knowledge and practical insights necessary to navigate the unique chemical behavior of this strained carbocycle.

Section 1: Understanding the Inherent Instability of Cyclobutane

The cyclobutane ring is characterized by significant ring strain, which dictates its reactivity. This strain is a combination of angle strain and torsional strain.[1]

  • Angle Strain: The internal bond angles in a puckered cyclobutane are approximately 88°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon atoms.[2][3] This compression of bond angles leads to inefficient orbital overlap and inherent instability.[4][5]

  • Torsional Strain: To alleviate some of the eclipsing interactions between hydrogen atoms on adjacent carbons, the cyclobutane ring adopts a non-planar, "puckered" or "butterfly" conformation.[2][3][4] While this reduces torsional strain compared to a planar structure, some strain remains.[1]

This inherent strain makes cyclobutane more reactive than larger cycloalkanes like cyclopentane and cyclohexane.[1] The total ring strain of cyclobutane is approximately 26.3 kcal/mol.[4]

Table 1: Comparison of Ring Strain in Small Cycloalkanes
CycloalkaneRing SizeBond AnglesRing Strain (kcal/mol)Relative Stability
Cyclopropane360°[6]~27.5[7]Least Stable
Cyclobutane 4 ~88° [2][3]~26.3 [4]More stable than cyclopropane [8]
Cyclopentane5~108°[3]~6.5More Stable
Cyclohexane6~109.5°~0Most Stable

Section 2: Frequently Asked Questions & Troubleshooting Guides

This section addresses common challenges and questions encountered when working with cyclobutane derivatives in various reaction environments.

Thermal Reactions: "My cyclobutane-containing compound is decomposing upon heating. What's happening and how can I prevent it?"

Answer: Cyclobutane is thermally labile and can undergo ring-opening reactions at elevated temperatures.[9] The primary thermal decomposition pathway for cyclobutane is a unimolecular reaction yielding two molecules of ethylene.[10][11] This process typically occurs at temperatures above 400°C.[7][10]

Troubleshooting:

  • Symptom: Low yield or isolation of ethylene and other fragmentation products after a reaction performed at high temperatures.

  • Root Cause: The thermal energy provided is sufficient to overcome the activation energy for the retro-[2+2] cycloaddition reaction, leading to ring cleavage.

  • Solution:

    • Lower Reaction Temperature: Whenever possible, explore alternative synthetic routes that proceed at lower temperatures.

    • Use of Catalysts: Investigate catalytic methods that can lower the activation energy of the desired transformation without promoting decomposition.

    • Flash Vacuum Pyrolysis (FVP): For specific transformations requiring high temperatures, FVP can be employed. The short residence time at high temperature can favor the desired reaction over complete decomposition.

Photochemical Reactions: "I'm attempting a photochemical reaction on a cyclobutane derivative and observing unexpected side products. Why is this occurring?"

Answer: Photochemical reactions, particularly [2+2] cycloadditions and cycloreversions, are powerful tools for synthesizing and modifying cyclobutane rings.[12][13][14] However, the high energy of UV light can also lead to undesired side reactions.

Troubleshooting:

  • Symptom: Formation of complex mixtures, isomers, or ring-opened products during a photochemical reaction.

  • Root Cause:

    • Non-selective Excitation: The wavelength of light being used may be exciting other chromophores in the molecule, leading to unintended photochemical pathways.

    • Stepwise Mechanisms: Some photochemical reactions involving cyclobutanes can proceed through biradical intermediates, which can lead to a loss of stereochemistry or undergo alternative rearrangements.[15]

  • Solution:

    • Wavelength Optimization: Use a light source with a narrow wavelength range that selectively excites the target functional group.

    • Use of Photosensitizers: Employ a photosensitizer that can transfer energy to the reactant at a lower energy level, potentially avoiding higher-energy side reactions.

    • Solvent Effects: The choice of solvent can influence the lifetime and reactivity of excited states and intermediates. Experiment with different solvents to optimize the desired reaction.

Reactions with Acids and Bases: "My cyclobutane ring is opening under acidic/basic conditions. Is this expected?"

Answer: While generally more stable than cyclopropane, the cyclobutane ring can be susceptible to ring-opening under certain acidic or basic conditions, although it is generally resistant to many acids and bases that open cyclopropane.[6]

Troubleshooting:

  • Symptom: Isolation of linear, ring-opened products after treatment with strong acids or bases.

  • Root Cause:

    • Strong Acids: Very strong acids can protonate a C-C bond, leading to a carbocation intermediate that can rearrange to a more stable, open-chain structure. However, cyclobutane is notably resistant to ring-opening by acids like HI or H2SO4 at room temperature, unlike cyclopropane.[6]

    • Strong Bases: While less common, very strong bases in the presence of specific functional groups on the ring can initiate ring-opening through elimination or other pathways.

  • Solution:

    • Milder Reagents: Use milder acidic or basic conditions whenever possible. For example, use buffered solutions or weaker organic acids/bases.

    • Protecting Groups: If a sensitive functionality elsewhere in the molecule requires harsh acidic or basic conditions, consider protecting the cyclobutane ring if it bears activating groups.

    • Temperature Control: Perform the reaction at lower temperatures to minimize the rate of the undesired ring-opening reaction.

Catalytic Hydrogenation: "I'm trying to hydrogenate a functional group on my molecule, but the cyclobutane ring is also being cleaved. How can I achieve selectivity?"

Answer: Catalytic hydrogenation can lead to the ring-opening of cyclobutane to form n-butane, but this typically requires more vigorous conditions (e.g., higher temperatures and pressures) than the hydrogenation of alkenes or alkynes.[6][16][17] Cyclobutane can be hydrogenated over a nickel catalyst at around 200°C.[6][17]

Troubleshooting:

  • Symptom: Formation of n-butane or other saturated, open-chain products during a catalytic hydrogenation reaction.

  • Root Cause: The catalyst and reaction conditions are too harsh, leading to the cleavage of the C-C bonds within the cyclobutane ring.

  • Solution:

    • Catalyst Selection: Use a less reactive catalyst. For example, if using Palladium on carbon (Pd/C) is causing ring-opening, consider a more selective catalyst like Lindlar's catalyst for alkyne reductions or a Wilkinson's catalyst for alkene reductions.

    • Reaction Conditions: Optimize the reaction conditions by lowering the hydrogen pressure and/or the reaction temperature.

    • Substrate-Controlled Reactivity: The presence of other functional groups can influence the selectivity of hydrogenation. For example, the hydrogenation of cyclobutene is more exothermic than that of cyclohexene due to the relief of greater ring strain.[18][19]

Experimental Protocol: Selective Hydrogenation of a Cyclobutene Derivative

This protocol describes a general procedure for the selective hydrogenation of a double bond in a cyclobutene derivative while preserving the cyclobutane ring.

Materials:

  • Cyclobutene-containing substrate

  • Palladium on carbon (10 wt. %)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas

  • Balloon or hydrogenator

  • Reaction flask

  • Stir bar

Procedure:

  • Dissolve the cyclobutane-containing substrate in ethanol in a round-bottom flask equipped with a stir bar.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Seal the flask with a septum and purge the flask with nitrogen or argon.

  • Introduce hydrogen gas into the flask, typically via a balloon or by connecting to a hydrogenator.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

Section 3: Visualization of Cyclobutane Stability and Reactivity

Diagram 1: Factors Influencing Cyclobutane Stability

A Cyclobutane Ring Stability B Ring Strain A->B is determined by H Increased Metabolic Stability in Drug Candidates A->H can contribute to C Angle Strain (~88° vs 109.5°) B->C D Torsional Strain (Puckered Conformation) B->D E Reactivity B->E leads to F Ring-Opening Reactions E->F G Susceptibility to Thermal & Photochemical Cleavage E->G

Caption: Key factors influencing the stability and reactivity of the cyclobutane ring.

Diagram 2: General Workflow for Investigating Cyclobutane Stability

cluster_0 Experimental Design cluster_1 Execution & Analysis cluster_2 Troubleshooting & Optimization A Select Cyclobutane Derivative B Define Reaction Conditions (Thermal, Photochemical, Catalytic, etc.) A->B C Hypothesize Potential Products & Byproducts B->C D Perform Reaction C->D E Monitor Progress (TLC, GC, NMR) D->E F Isolate & Characterize Products (Chromatography, Spectroscopy) E->F G Analyze Product Distribution F->G H Identify Ring-Opened or Rearranged Products G->H I Modify Reaction Conditions (Temp, Catalyst, Solvent) H->I J Re-run Experiment I->J J->E Iterate

Caption: A systematic workflow for studying the stability of cyclobutane derivatives under specific reaction conditions.

Section 4: Cyclobutane in Drug Discovery

The unique structural and stability profile of the cyclobutane ring has made it an increasingly valuable motif in medicinal chemistry.[2][20][21] Its rigid, puckered conformation can be used to:

  • Improve Metabolic Stability: The constrained nature of the ring can shield metabolically labile sites within a drug molecule, prolonging its half-life in the body.[22]

  • Enhance Potency and Selectivity: The three-dimensional structure of the cyclobutane scaffold can provide a better fit for the binding pockets of target proteins, leading to increased potency and selectivity.[22]

  • Serve as a Bioisostere: The cyclobutane ring can act as a replacement for other chemical groups, such as gem-dimethyl or phenyl rings, to fine-tune a compound's physicochemical properties.[22]

The successful incorporation of cyclobutane moieties into approved drugs highlights their potential in addressing common challenges in drug design.

References

  • Reactions of Cyclopropane and Cyclobutane - Pharmaguideline. (n.d.). Retrieved from [Link]

  • Reactions of cyclopropane and cyclobutane - Filo. (2026, February 6). Retrieved from [Link]

  • Why is cyclopropane more reactive than cyclobutane? - Quora. (2020, September 16). Retrieved from [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates - PMC. (n.d.). Retrieved from [Link]

  • Difference Between Cyclobutane and Cyclopropane. (2019, December 12). Retrieved from [Link]

  • Stability of Cycloalkane (Combustion Analysis) | OpenOChem Learn. (n.d.). Retrieved from [Link]

  • Conformers of Cycloalkanes | MCC Organic Chemistry - Lumen Learning. (n.d.). Retrieved from [Link]

  • Discuss the stability and reaction of cyclobutane - Filo. (2025, November 16). Retrieved from [Link]

  • Cyclobutane Derivatives: Photochemical Synthesis and Applications - IQCC. (2022, June 16). Retrieved from [Link]

  • Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane - Master Organic Chemistry. (2014, April 3). Retrieved from [Link]

  • Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC. (2024, June 11). Retrieved from [Link]

  • Template-Directed Photochemical [2 + 2] Cycloaddition in Crystalline Materials: A Useful Tool to Access Cyclobutane Derivatives | Crystal Growth & Design - ACS Publications. (2017, December 28). Retrieved from [Link]

  • Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes - PMC - NIH. (n.d.). Retrieved from [Link]

  • The Thermal Decomposition of Cyclobutane at Low Pressures - ResearchGate. (2025, August 6). Retrieved from [Link]

  • 4.3: Stability of Cycloalkanes - Ring Strain - Chemistry LibreTexts. (2024, June 18). Retrieved from [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates - Radboud Repository. (n.d.). Retrieved from [Link]

  • Cyclobutanes in Small-Molecule Drug Candidates - PubMed. (2022, May 4). Retrieved from [Link]

  • The thermal decomposition of cyclobutane-1,2-dione - Canadian Science Publishing. (n.d.). Retrieved from [Link]

  • 3.6. Strain and Conformation in Cyclic Molecules – Introduction to Organic Chemistry. (n.d.). Retrieved from [Link]

  • Cyclobutene Ring Opening Reactions - ResearchGate. (n.d.). Retrieved from [Link]

  • Electrocyclic Reactions - Master Organic Chemistry. (2020, March 16). Retrieved from [Link]

  • [2+2] Photochemical Cycloaddition in Organic Synthesis | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • The Thermal Decomposition of Cyclobutane at Low Pressures - ACS Publications. (n.d.). Retrieved from [Link]

  • Cyclobutane reacts with hydrogen gas in thepresence of nickel catalyst at 200°C to. (2021, January 27). Retrieved from [Link]

  • Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4-Diketones as Templates for Diastereoselective Transformations and Strained Carbon-Carbon Bond Formation, and the Development of Novel Non-Phosphate Carbohydrate-Based Inhibitors of the IspH-Enzyme in Isoprene Synthesis - AUETD Home - Auburn University. (n.d.). Retrieved from [Link]

  • Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC. (n.d.). Retrieved from [Link]

  • The Thermal Decomposition of Cyclobutane - PNAS. (n.d.). Retrieved from [Link]

  • The thermal decomposition of cyclobutane takes place according to a first-order reaction. (2022, September 27). Retrieved from [Link]

  • Stereoselective Rh-catalyzed hydrogenation of cyclobutyl chiral enamides: double stereodifferentiation vs catalyst-controlled diastereoselection - PubMed. (2004, November 12). Retrieved from [Link]

  • Cyclobutene photochemistry. Substituent effects on the photochemistry of 1-phenylcyclobutene - Canadian Science Publishing. (n.d.). Retrieved from [Link]

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis - ACS Publications. (2014, February 18). Retrieved from [Link]

  • Cyclobutane containing natural products and synthetic intermediates. - ResearchGate. (n.d.). Retrieved from [Link]

  • Mechanisms of Methylenecyclobutane Hydrogenation over Supported Metal Catalysts Studied by Parahydrogen-Induced Polarization Technique - PubMed. (2022, April 5). Retrieved from [Link]

  • Would you expect the catalytic hydrogenation of a small-ring cyclic alkene such as cyclobutene to be more or less exothermic than that of cyclohexene? (Hint - Vaia. (n.d.). Retrieved from [Link]

  • Would you expect the catalytic hydrogenation of a small-ring cyclic alken.. - Filo. (2025, May 30). Retrieved from [Link]

  • Preparation-and-Chemical-Properties-of-Cyclopropane-and-Cyclobutane.pdf - CUTM Courseware. (n.d.). Retrieved from [Link]

  • The application of cyclobutane derivatives in organic synthesis - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Synthesis and reactivity of compounds with cyclobutane rings(s). 13. A simple, stereoselective, highly versatile synthesis of dichlorovinylcyclopropanecarboxylic acids via 2-chlorocyclobutanones - ACS Publications. (n.d.). Retrieved from [Link]

  • Reaction of cyclopropane and cyclobutane | PPTX - Slideshare. (n.d.). Retrieved from [Link]

  • Cyclobutane Synthesis - Andrew G Myers Research Group. (n.d.). Retrieved from [Link]

  • Cyclobutane synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Photoredox‐Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition–Polar Cyclization Cascade - PMC - NIH. (n.d.). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Diastereoselective Synthesis of 3-Substituted Cyclobutanes

This is a technical support guide designed for drug discovery chemists. It addresses the specific challenge of controlling diastereoselectivity (cis vs.

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for drug discovery chemists. It addresses the specific challenge of controlling diastereoselectivity (cis vs. trans) in the synthesis of 3-substituted cyclobutanes—a critical scaffold in medicinal chemistry often used as a bioisostere for 1,4-disubstituted benzenes.

Current Status: Operational Topic: Improving Diastereomeric Ratio (dr) in 1,3-Disubstituted Cyclobutane Synthesis Audience: Medicinal Chemists, Process Chemists

Core Concept: The "Puckering" Effect & Thermodynamic Bias[1]

Before troubleshooting a specific reaction, you must understand the conformational landscape of the cyclobutane ring. Unlike cyclohexane, cyclobutane is not a rigid chair; it adopts a puckered "butterfly" conformation (dihedral angle ~25–35°) to relieve torsional strain.

This puckering dictates the thermodynamic stability of 1,3-disubstituted systems:

  • 1,3-cis Isomer (Thermodynamic): Both substituents can adopt a pseudo-diequatorial orientation. This is generally the lower energy state.

  • 1,3-trans Isomer (Kinetic/Less Stable): One substituent is forced into a pseudo-axial position while the other is pseudo-equatorial.

Key Insight: If your synthesis relies on thermodynamic equilibration (e.g., base-mediated epimerization), you will predominantly isolate the 1,3-cis isomer. Accessing the trans isomer usually requires kinetic control or specific mechanistic pathways (e.g., inversion of configuration).

Diagnostic Workflow: Select Your Synthetic Strategy

Use this decision tree to determine the best methodology for your target diastereomer.

G Start Target: 1,3-Disubstituted Cyclobutane Isomer Which Diastereomer is Required? Start->Isomer Cis 1,3-cis (Thermodynamic) Isomer->Cis Pseudo-Diequatorial Trans 1,3-trans (Kinetic) Isomer->Trans Pseudo-Axial/Equatorial DirectRed Direct Functionalization (e.g., Ketone Reduction, Hydrogenation) Cis->DirectRed Equilib Thermodynamic Equilibration (Base/Acid) Cis->Equilib BCB Strain-Release of Bicyclo[1.1.0]butanes (BCBs) Trans->BCB Invertive Nucleophilic Attack Photo [2+2] Photocycloaddition (Solid State/Template) Trans->Photo Geometry Controlled

Figure 1: Decision matrix for selecting synthetic routes based on the desired stereochemical outcome.

Module 1: Strain-Release of Bicyclo[1.1.0]butanes (BCBs)

Best for: Accessing 1,3-trans cyclobutanes or highly functionalized scaffolds.[1]

The "spring-loaded" central bond of a BCB allows for strain-release functionalization. The diastereoselectivity is dictated by the mechanism of ring opening.

Protocol A: Nucleophilic Ring Opening (Invertive)

Nucleophiles typically attack the bridgehead carbon in an SN2-like fashion, leading to inversion of configuration.

  • Outcome: If you start with a standard BCB (bridgehead substituents cis), nucleophilic attack yields the 1,3-trans cyclobutane.

  • Example: Addition of amines, thiols, or organometallics (e.g., Grignards with Cu catalysis).

Troubleshooting Guide:

Issue Probable Cause Corrective Action
Low dr (Mixture) Radical pathway competing with ionic pathway. Add a radical scavenger (e.g., TEMPO, BHT) or exclude light/oxygen to suppress homolytic cleavage.
Wrong Isomer (cis) Double inversion or retention mechanism. Switch from Pd(0) (often retentive/scrambling) to Cu(I) or uncatalyzed nucleophilic conditions which favor inversion.

| Polymerization | BCB is too strained/reactive. | Dilute reaction mixture; lower temperature (-78 °C to 0 °C). |

Protocol B: Radical Addition (Divergent)

Radical addition across the central bond proceeds via a cyclobutyl radical intermediate.

  • Outcome: Often yields a mixture, but can be tuned. The intermediate radical will relax to a puckered conformation.

  • Optimization: Use bulky radical donors (Minisci-type) to steer the approach from the less hindered face (convex face of the puckered radical).

Module 2: [2+2] Photocycloaddition

Best for: Constructing the cyclobutane ring from scratch (alkene + alkene).

The "Triplet Problem"

Standard UV irradiation often proceeds via a triplet diradical intermediate. This intermediate has a long enough lifetime to rotate around the C-C bond before ring closure, destroying the stereochemical information of the starting alkenes.

High-Selectivity Solutions:

  • Solid-State Reactivity: Crystallizing the alkene forces a specific alignment. Upon irradiation, the lattice restricts motion, yielding a single diastereomer (often head-to-head or head-to-tail depending on packing).

  • Covalent Templating: Link the two alkenes temporarily (e.g., with a silicon tether or boronate ester). This converts an intermolecular reaction into an intramolecular one, enforcing a cis-fused geometry.

  • Lewis Acid Catalysis: Use a bulky Lewis Acid (e.g., chiral oxazaborolidines) to coordinate the substrate. This can lower the energy of the singlet excited state or accelerate the reaction, favoring the kinetic product.

Module 3: Direct Functionalization (Reduction)

Best for: Converting cyclobutanones or cyclobutenes to 1,3-cis cyclobutanes.

Case Study: Synthesis of TAK-828F Intermediate

A proven industrial protocol for accessing cis-1,3-disubstituted cyclobutanes involves the reduction of an exocyclic double bond (e.g., a cyclobutylidene).[2]

Protocol Highlight:

  • Substrate: 3-Substituted cyclobutylidene (e.g., derived from Meldrum's acid condensation).[2]

  • Reagent: NaBH4 in polar solvent.

  • Mechanism: Hydride attacks from the less hindered face (axial attack), pushing the bulky substituent into the equatorial position.

  • Result: High selectivity for the 1,3-cis (diequatorial) isomer.

Data Comparison: Reduction Methods

Method Major Isomer Typical dr Notes
H2 / Pd/C cis >10:1 Heterogeneous surface delivery of H2 occurs from the less hindered face.
NaBH4 (0 °C) cis >20:1 Kinetic delivery of hydride favors thermodynamic product in this specific scaffold.

| L-Selectride | trans (variable) | 2:1 to 5:1 | Bulky hydride can force attack from the equatorial direction, but results vary by substrate. |

Frequently Asked Questions (FAQs)

Q: I synthesized a 1,3-disubstituted cyclobutane, but the NMR signals are complex. How do I assign cis vs trans? A: Use the Methine Shift Rule .

  • 1,3-cis (Diequatorial): The methine protons are pseudo-axial. They typically appear upfield (shielded) due to anisotropy of the ring C-C bonds.

  • 1,3-trans (Axial/Equatorial): One methine is pseudo-equatorial (deshielded, downfield).

  • Validation: Measure 3JH-H coupling. Cis isomers often display a distinct coupling pattern due to the symmetry, whereas trans isomers break that symmetry. NOESY is definitive: cis will show a strong cross-peak between the 1,3-protons (if they are on the same face, though in diequatorial they are far; actually, NOE is stronger between the substituents if they are large, or between the axial protons in the trans isomer). Correction: In 1,3-cis (diequatorial), the axial protons are on the same face (1,3-diaxial relationship) and show strong NOE. In 1,3-trans, the protons are anti.

Q: My reaction gave a 1:1 mixture. Can I separate them? A: Yes, usually.

  • Chromatography: 1,3-cis and 1,3-trans isomers often have significantly different dipole moments.

    • cis (diequatorial): Dipoles may align or cancel depending on groups, but the shape is more "flat".

    • trans: Often more polar if groups are identical (dipoles additive in some puckered forms).

  • Chemical Separation: If one group is a carboxylic acid, the cis isomer (diequatorial) is often less sterically hindered for salt formation or crystallization.

Q: Why did my trans-cyclobutane epimerize to cis during workup? A: You likely exposed it to base or heat. The trans isomer is thermodynamically less stable.[3] If your molecule has an enolizable position (e.g., adjacent to a carbonyl/nitrile), even weak bases (bicarbonate) or silica gel can catalyze epimerization to the stable cis form.

  • Fix: Use buffered silica or neutral alumina. Avoid heating above 50 °C.

References

  • Conformational Analysis of Cyclobutanes

    • Title: "Conformational Analysis of 1,3-Disubstituted Cyclobutanes"
    • Source:J. Am. Chem. Soc.
    • Context: Establishes the preference for diequatorial (cis)
    • (Representative)

  • Bicyclo[1.1.

    • Title: "Strain-Release Amin
    • Source:Science / Baran Lab
    • Context: Definitive work on accessing cyclobutanes via strain release.
  • TAK-828F Synthesis (Practical Application)

    • Title: "Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F"
    • Source:Org.[4] Process Res. Dev.

    • Context: Industrial scale reduction of cyclobutylidenes to access the cis isomer.
  • Photochemical Control

    • Title: "Stereoselective Intermolecular [2+2]-Photocycloaddition Reactions"
    • Source:Chem. Rev.[5]

    • Context: Comprehensive review on controlling dr in photochemical synthesis.

Sources

Troubleshooting

large-scale purification strategies for therapeutic proteins and challenges

Introduction Welcome to the Technical Support Center for Large-Scale Purification of Therapeutic Proteins. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the do...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for Large-Scale Purification of Therapeutic Proteins. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the downstream processing of biotherapeutics. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your purification workflows. Here, you will find a structured collection of frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format, addressing the specific and complex challenges encountered in real-world laboratory and manufacturing settings.

Section 1: Foundational Purification Strategies (The Platform Approach)

The concept of a "platform" process has been a cornerstone of monoclonal antibody (mAb) purification for decades. This standardized approach allows for rapid process development for new molecules with similar characteristics.[1][2]

FAQ 1: What constitutes a "platform" purification process for monoclonal antibodies (mAbs)?

A platform purification process for mAbs is a standardized sequence of downstream processing steps that can be applied to a wide range of different mAb candidates with minimal modification.[1][2] This approach leverages the highly similar physicochemical properties shared among mAbs, particularly those of the same isotype.[1]

The most common and well-established platform consists of a three-step chromatography sequence:

  • Capture Step (Protein A Affinity Chromatography): This is the initial and most powerful purification step.[3] Protein A, a surface protein from Staphylococcus aureus, has a high affinity for the Fc region of IgG antibodies.[2] This allows for the highly selective capture of the mAb from the clarified cell culture harvest, while the majority of impurities, such as host cell proteins (HCPs) and DNA, flow through.[3][4] This single step can achieve over 90% purity.[5]

  • Intermediate Polishing Step (Cation Exchange Chromatography - CEX): Following the capture step, the mAb is typically subjected to a bind-and-elute cation exchange chromatography step.[1][4] This step is effective at removing remaining HCPs, leached Protein A, and, crucially, aggregates.[1] Most mAbs have a basic isoelectric point (pI), allowing them to bind to a cation exchange resin at a specific pH, while many impurities do not.

  • Final Polishing Step (Anion Exchange Chromatography - AEX): The final step is often an anion exchange chromatography step operated in a flow-through mode.[1][4] Under the selected buffer conditions, the mAb does not bind to the AEX resin, while negatively charged impurities like residual DNA, some HCPs, and viruses do.[1] This step ensures the final product meets the stringent purity requirements for therapeutic use.

mAb_Purification_Platform Clarified_Harvest Clarified Harvest Protein_A Step 1: Protein A Affinity (Capture) Clarified_Harvest->Protein_A Load Low_pH_Inactivation Viral Inactivation (Low pH) Protein_A->Low_pH_Inactivation Elution CEX Step 2: Cation Exchange (CEX) (Polishing - Bind/Elute) Low_pH_Inactivation->CEX AEX Step 3: Anion Exchange (AEX) (Polishing - Flow-Through) CEX->AEX Ultrafiltration Ultrafiltration/ Diafiltration (UF/DF) AEX->Ultrafiltration Final_Product Bulk Drug Substance Ultrafiltration->Final_Product

Caption: A typical monoclonal antibody purification platform workflow.

FAQ 2: How do purification strategies differ for non-mAb therapeutic proteins?

While the mAb platform is highly effective, non-mAb therapeutic proteins, such as recombinant enzymes, growth factors, and fusion proteins, often require more tailored purification strategies due to their diverse physicochemical properties. The core principles of capture, intermediate, and final polishing steps remain, but the specific chromatography techniques employed will vary.

Key considerations for developing a purification process for a non-mAb protein include:

  • Absence of an Fc Region: Many non-mAb proteins lack the Fc region necessary for Protein A affinity chromatography. Therefore, alternative capture steps must be developed. Common choices include:

    • Ion Exchange Chromatography (IEX): If the protein has a significantly different pI from the major contaminants, IEX can be a powerful initial capture step.

    • Hydrophobic Interaction Chromatography (HIC): This technique separates proteins based on their surface hydrophobicity and can be an effective capture or intermediate step.

    • Other Affinity Tags: If the protein is expressed with a purification tag (e.g., His-tag, Strep-tag), the corresponding affinity chromatography can be used for the capture step. However, the tag may need to be removed later in the process.

  • Stability: Non-mAb proteins can have a wider range of stabilities. Some may be sensitive to the low pH conditions used for elution from Protein A or CEX columns, necessitating the use of alternative chromatography modes or buffer systems.

  • Specific Impurity Profile: The types and quantities of impurities, such as specific HCPs or product-related variants (e.g., different glycosylation patterns), may require the inclusion of additional or different polishing steps, such as mixed-mode chromatography or size exclusion chromatography (SEC).

Section 2: Troubleshooting Common Purification Challenges

Low Yield
Q1: My final yield is significantly lower than expected after the Protein A capture step. What are the potential causes and how can I troubleshoot this?

Low yield after the initial capture step is a common and frustrating problem. A systematic approach is necessary to identify the root cause. Potential issues can arise from the protein itself, the loading conditions, or the chromatography process.

Troubleshooting Guide for Low Yield in Protein A Chromatography:

  • Verify Expression and Lysis:

    • Is the protein being expressed? Analyze a sample of the cell lysate by SDS-PAGE or Western blot to confirm the presence of your target protein. Low expression is a primary cause of low yield.[6][7]

    • Is cell lysis efficient? Incomplete lysis will result in a significant portion of the protein never being released into the lysate for purification.[6][7] Evaluate your lysis method and consider optimizing parameters like sonication time or detergent concentration.

  • Assess Protein Solubility:

    • Is the protein in the soluble fraction? Centrifuge your lysate and analyze both the supernatant and the pellet. If a large amount of your protein is in the pellet, it has likely formed insoluble aggregates or inclusion bodies.[6]

    • Solution: Consider optimizing expression conditions (e.g., lower temperature) or using solubilizing agents in your lysis buffer.[6]

  • Evaluate Binding to the Resin:

    • Is the protein binding to the column? Collect the flow-through and wash fractions and analyze them for the presence of your target protein. If the protein is in the flow-through, it is not binding effectively to the resin.

    • Potential Causes & Solutions:

      • Incorrect Buffer Conditions: Ensure the pH and conductivity of your loading buffer are within the recommended range for the Protein A resin.

      • Affinity Tag Issues: If using a tagged protein, the tag may be inaccessible or cleaved.[6]

      • Column Overload: Loading too much protein can exceed the binding capacity of the column.[6]

  • Optimize Elution:

    • Is the protein being retained on the column? After elution, take a small sample of the resin beads, boil them in SDS-PAGE sample buffer, and run it on a gel. If a significant amount of your protein is still on the beads, the elution is incomplete.[8]

    • Potential Causes & Solutions:

      • Incorrect Elution Buffer: Verify that the pH of your elution buffer is low enough to disrupt the protein-ligand interaction.[6]

      • Insufficient Elution Volume/Time: Try a slower flow rate during elution or a step-and-hold elution to allow more time for the protein to dissociate.[6][8]

      • Precipitation on the Column: The low pH of the elution buffer can sometimes cause the protein to precipitate on the column. Consider collecting fractions into a neutralization buffer.

  • Check for Degradation:

    • Is the protein being degraded? The presence of smaller bands on a Western blot can indicate proteolysis.

    • Solution: Add protease inhibitors to your lysis buffer and keep the sample cold throughout the purification process.[6]

Low_Yield_Troubleshooting Start Low Yield Observed Check_Expression Is protein expressed and soluble? Start->Check_Expression Check_Binding Is protein in the flow-through? Check_Expression->Check_Binding Yes Optimize_Upstream Optimize expression/lysis conditions Check_Expression->Optimize_Upstream No Check_Elution Is protein retained on the resin? Check_Binding->Check_Elution No Optimize_Binding Adjust load buffer pH/conductivity Reduce load volume Check_Binding->Optimize_Binding Yes Check_Degradation Are degradation products observed? Check_Elution->Check_Degradation No Optimize_Elution Lower elution pH Increase elution volume/time Use neutralization buffer Check_Elution->Optimize_Elution Yes Add_Inhibitors Add protease inhibitors Work at low temperature Check_Degradation->Add_Inhibitors Yes Success Yield Improved Check_Degradation->Success No Optimize_Upstream->Success Optimize_Binding->Success Optimize_Elution->Success Add_Inhibitors->Success

Caption: A decision tree for troubleshooting low protein yield.

High Levels of Aggregates
Q2: I'm observing a high percentage of aggregates in my final product. What purification strategies can I implement to remove them?

Protein aggregation is a significant challenge in bioprocessing as aggregates can be immunogenic and must be removed to ensure product safety.[9] While some aggregates may form during upstream production, downstream processing conditions can also contribute to their formation.[10][11]

Strategies for Aggregate Removal:

The primary methods for removing aggregates involve chromatography steps that can differentiate between the monomeric protein and its higher molecular weight forms.

Chromatography ModePrinciple of SeparationTypical ApplicationOptimization Strategies
Cation Exchange (CEX) Charge differencesOften used in bind-elute mode. Aggregates may bind more strongly and elute at higher salt concentrations.Optimize elution gradient (shallow gradient), pH, and salt concentration.[12]
Anion Exchange (AEX) Charge differencesTypically used in flow-through mode where the monomer flows through and aggregates bind.Adjust pH and conductivity so that the monomer does not bind but aggregates do.
Hydrophobic Interaction (HIC) Hydrophobicity differencesAggregates are often more hydrophobic than monomers and will bind more tightly to the HIC resin.Screen different resins and salt types. Optimize the elution gradient (decreasing salt).
Mixed-Mode Chromatography Multiple interaction types (e.g., ionic and hydrophobic)Can provide unique selectivity for aggregate removal that is not achievable with single-mode chromatography.[9]Screen different ligands and optimize buffer pH and conductivity.
Size Exclusion (SEC) Size differencesHighly effective at separating monomers from aggregates.Not ideal for large-scale processing due to volume limitations, but excellent for polishing.

Experimental Protocol: Optimizing CEX for Aggregate Removal

  • Buffer Screening: Perform small-scale experiments to screen a range of pH values (e.g., from 5.0 to 6.5) and salt types (e.g., NaCl, KCl) for your elution buffer.

  • Gradient Optimization:

    • Start with a steep linear gradient (e.g., 0-1 M NaCl over 20 column volumes) to determine the approximate salt concentration at which the monomer and aggregates elute.

    • Run a shallower gradient around the elution points to improve the resolution between the monomer and aggregate peaks.

  • Additive Screening: Consider adding excipients like arginine or sucrose to the elution buffer, as these can sometimes help to dissociate aggregates or prevent their formation.[12][13]

  • Analysis: Analyze the collected fractions by size exclusion chromatography with multi-angle light scattering (SEC-MALS) to accurately quantify the percentage of monomer, dimer, and higher-order aggregates.

Host Cell Protein (HCP) Contamination
Q3: My HCP levels are above the acceptable limit. How can I improve their clearance?

Host cell proteins (HCPs) are a major class of process-related impurities that must be reduced to very low levels (typically in the parts per million range) in the final drug substance.[14] Inadequate removal of HCPs can impact product safety and efficacy.[14]

Strategies for Enhancing HCP Clearance:

  • Upstream Process Control: The first line of defense is to minimize the release of HCPs into the cell culture harvest by maintaining high cell viability.[5]

  • Optimization of Protein A Chromatography: While the Protein A step removes the bulk of HCPs (>90%), certain HCPs can co-elute with the product.[5][15]

    • Intermediate Washes: Implementing specific wash steps before elution can disrupt the binding of HCPs to the resin or the product.[15]

      • A low pH wash (e.g., pH 5.0-5.5) can remove weakly bound HCPs.[15]

      • A high pH (e.g., >8.0) and/or high conductivity wash can be very effective as it can create electrostatic repulsion between the mAb and many HCPs.[12][15]

      • Adding detergents or other additives to the wash buffer can also be beneficial.[15]

  • Effective Polishing Steps: The polishing steps (CEX, AEX, HIC) are crucial for clearing the remaining "hitchhiker" HCPs.

    • Anion Exchange in Flow-Through Mode: This is a very common and effective step for removing acidic HCPs.[1]

    • Mixed-Mode Chromatography: These resins offer dual modes of interaction (e.g., ionic and hydrophobic) and can be highly effective at removing challenging HCPs that are difficult to clear with traditional IEX.[14]

  • Precipitation and Flocculation: In some cases, precipitation or flocculation can be used after the harvest to remove a significant amount of HCPs before chromatography.[14]

Viral Clearance Concerns
Q4: What are the critical steps for ensuring adequate viral clearance in my purification process?

Ensuring viral safety is a non-negotiable aspect of therapeutic protein manufacturing.[16] Regulatory agencies require robust viral clearance studies to demonstrate that the purification process can effectively remove or inactivate a wide range of potential viral contaminants.[17]

The industry standard is to use an orthogonal, multi-barrier approach, meaning that several steps with different mechanisms of viral clearance are incorporated into the process.[18]

Key Viral Clearance Strategies:

  • Viral Inactivation (Low pH): This is a dedicated and robust step, typically performed after Protein A chromatography.[19] The eluate is held at a low pH (e.g., 3.5) for a specific period (e.g., 60 minutes), which is highly effective at inactivating enveloped viruses.[19]

  • Chromatography Steps: Several chromatography steps contribute to viral clearance.[18]

    • Protein A Chromatography: Can provide significant clearance of some viruses.

    • Anion Exchange Chromatography: Particularly effective at binding and removing viruses, which are often negatively charged.[18]

  • Virus Filtration: This is another dedicated and robust viral removal step, typically placed near the end of the process. A specialized nanofilter with a defined pore size (e.g., 20 nm) is used to physically remove viruses through size exclusion.[16][19] This step is particularly important for removing small, non-enveloped viruses that may be resistant to low pH inactivation.

Troubleshooting Failed Viral Clearance Studies:

A failed viral clearance study is a significant issue that requires a thorough investigation.

  • Scale-Down Model Qualification: Ensure that the scaled-down model of the purification step accurately represents the manufacturing-scale process.[16][17]

  • Process Parameter Deviations: Investigate if any process parameters (e.g., pH, conductivity, flow rate, pressure) deviated from the intended setpoints during the study.

  • Virus Spike Quality: Confirm the titer and quality of the virus stock used for spiking the load material.

  • Analytical Assay Issues: Rule out any issues with the viral titer assays used to measure the viral load in the samples.

Viral_Clearance_Strategy Title Orthogonal Viral Clearance Low_pH Low pH Inactivation (Effective for enveloped viruses) Chromatography Chromatography (e.g., AEX) Nanofiltration Virus Filtration (Effective for all viruses based on size)

Caption: A multi-barrier approach to ensure viral safety.

Section 3: Advanced Purification Technologies

FAQ 3: What are the advantages of using membrane chromatography over traditional bead-based resins?

Membrane chromatography, or membrane adsorbers, is an increasingly popular alternative to traditional resin-based chromatography, especially for polishing applications.[20][21] Instead of porous beads, membrane chromatography uses a microporous membrane with functionalized surfaces.[20]

The primary advantages stem from the mechanism of mass transport:

  • Convective vs. Diffusive Flow: In membrane chromatography, the solute is transported to the binding sites primarily by convection, which is much faster than the diffusion-limited process in porous resin beads.[20][22]

  • Higher Flow Rates and Throughput: The open structure of membranes results in a much lower pressure drop, allowing for significantly higher flow rates and a reduction in processing time.[21]

  • Reduced Buffer Consumption: The smaller device footprint and higher flow rates lead to a decrease in buffer consumption.[20]

  • Ideal for Large Molecules: The easily accessible binding sites on the membrane surface make them particularly effective for purifying large molecules like viruses, plasmids, and even large proteins, where pore diffusion in resins can be a major limitation.[20]

  • Single-Use Technology: Many membrane chromatography products are available as pre-packaged, single-use devices, which eliminates the need for cleaning and validation, and provides greater flexibility in a manufacturing setting.[19]

However, a potential limitation of membrane adsorbers is that they generally have a lower dynamic binding capacity (DBC) compared to resins due to a smaller surface area per unit volume.[22] This makes them more suitable for flow-through applications where the product does not bind, or for bind-elute applications where the load of the target molecule is not excessively high.

FAQ 4: When should I consider implementing a continuous purification process?

Continuous bioprocessing is a paradigm shift from the traditional batch-wise manufacturing of biotherapeutics.[23] In a continuous process, different unit operations are integrated and run without interruption.[23] Continuous chromatography, particularly multi-column counter-current (MCC) chromatography, is a key enabling technology for this approach.[24]

When to Consider Continuous Purification:

  • To Increase Productivity and Facility Throughput: Continuous chromatography can significantly increase the productivity of a purification step by allowing for the continuous loading of the product, thereby making better use of the resin's binding capacity.[24][25] This can lead to a reduction in the size of the chromatography columns and the overall facility footprint.[26]

  • To Reduce Costs: By intensifying the process, continuous chromatography can lead to lower buffer consumption and reduced resin costs, ultimately lowering the overall cost of goods.[24][25]

  • When Connected to a Perfusion Bioreactor: Continuous chromatography is a natural fit for upstream processes that use perfusion bioreactors, which continuously produce and harvest the therapeutic protein.[24]

  • For Unstable Molecules: For proteins that are unstable and prone to degradation, a continuous process can be beneficial as it reduces the residence time of the molecule in potentially harsh environments.[24]

The implementation of continuous processing requires a higher level of process understanding and advanced process control strategies.[26] However, the potential benefits in terms of efficiency, cost, and product quality are driving its increasing adoption in the biopharmaceutical industry.[23][26]

References

  • Effective strategies for host cell protein clearance in downstream processing of monoclonal antibodies and Fc-fusion proteins - PubMed. (2017). Vertex AI Search.
  • Challenges and solutions for the downstream purification of therapeutic proteins - PMC. Vertex AI Search.
  • Three-step monoclonal antibody purification processes using modern chromatography media - Cytiva. (2015). Vertex AI Search.
  • Membrane chrom
  • HCP removal strategy in downstream purification of antibody - Bestchrom. (2024). Vertex AI Search.
  • Viral Clearance: Risk Mitigation in Biopharmaceutical Manufacturing. (2016). Vertex AI Search.
  • Host Cell Protein Challenges in Monoclonal Antibody Downstream - Purolite. Vertex AI Search.
  • Recovery and purification process development for monoclonal antibody production - PMC. Vertex AI Search.
  • Viral clearance in biopharmaceutical manufacturing: Current strategies, challenges, and future directions - PubMed. (2025). Vertex AI Search.
  • Strategies for Host Cell Protein (HCP)
  • Fundamental Strategies for Viral Clearance Part 2: Technical Approaches. (2015). Vertex AI Search.
  • How Continuous Bioprocessing Is Shaping Modern Biopharma Manufacturing. (2024). Vertex AI Search.
  • Evaluating the Use of Continuous Chromatography - BioPharm Intern
  • Continuous counter-current chromatography for capture and polishing steps in biopharmaceutical production - PubMed. (2016). Vertex AI Search.
  • Continuous Processing in Biopharmaceutical Manufacturing - Bioprocessing Summit. Vertex AI Search.
  • Continuous Chromatography Is Now Possible for Clinical Manufacturing. (2016). Vertex AI Search.
  • Viral Clearance For Biopharmaceutical Downstream Processes - Pharma Focus Asia. Vertex AI Search.
  • Viral Clearance Strategies for Biopharmaceuticals and Cell & Gene Therapies - DARE-NL. Vertex AI Search.
  • Purification Techniques | How to Creatively Remove Aggregates? - Bio-Link. (2023). Vertex AI Search.
  • Monoclonal Antibody Purification: Process, Methods | Sino Biological. Vertex AI Search.
  • How are Host Cell Proteins Removed from Biopharmaceuticals? - News-Medical. (2019). Vertex AI Search.
  • AN OVERVIEW OF MAB PURIFICATION METHODS - Contentstack. (2020). Vertex AI Search.
  • Antibody Purification Process Development and Manufacturing - BioPharm Intern
  • Membrane Chrom
  • Tips for Preventing Protein Aggregation & Loss of Protein Solubility - G-Biosciences. (2019). Vertex AI Search.
  • The Transition from Resin Chromatography to Membrane Adsorbers for Protein Separations at Industrial Scale | Request PDF - ResearchG
  • How to Troubleshoot Low Protein Yield After Elution - Patsnap Synapse. (2025). Vertex AI Search.
  • Full article: The Transition from Resin Chromatography to Membrane Adsorbers for Protein Separations at Industrial Scale - Taylor & Francis. (2023). Vertex AI Search.
  • Challenges of Protein Aggregation during Purification - BioPharm Intern
  • Protein Aggregation and Bioprocessing. (2006). Vertex AI Search.
  • Resins, Monoliths, or Membranes. Which Chromatographic Method Should You Use?. (2021). Vertex AI Search.
  • FAQ: My purification failed and/or why is my yield lower than expected? - NEB. Vertex AI Search.
  • Affinity Chromatography Troubleshooting - Sigma-Aldrich. Vertex AI Search.
  • Ion Exchange Chromatography Troubleshooting - MilliporeSigma. Vertex AI Search.
  • Elution from chromatography giving low yields, any suggestions?

Sources

Optimization

minimizing byproduct formation in the synthesis of cyclobutane derivatives

Status: Operational | Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Byproduct Formation in Cyclobutane Derivatives Welcome to the Technical Support Center Subject: Overcoming Ring Strain (~26.5 kcal/mol)...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Byproduct Formation in Cyclobutane Derivatives

Welcome to the Technical Support Center

Subject: Overcoming Ring Strain (~26.5 kcal/mol) and Entropy in 4-Membered Ring Formation.

You are likely here because your cyclobutane synthesis is yielding linear oligomers, wrong regioisomers (Head-to-Head vs. Head-to-Tail), or starting material recovery. The formation of cyclobutane is thermodynamically challenged by ring strain and kinetically challenged by the entropic penalty of bringing chain ends together.

This guide moves beyond basic textbook theory to address the causality of failure in experimental settings.

Module 1: Photochemical [2+2] Cycloaddition

The most common method, yet the most prone to stereochemical mixtures and polymerization.

Diagnostic: What is your primary failure mode?
SymptomDiagnosisRoot Cause
Oligomer/Polymer Formation Competitive Intermolecular AdditionLocal concentration of excited species is too high; slow ring closure.
Isomeric Mixtures (HH/HT) Lack of RegiocontrolFree rotation in the exciplex or 1,4-diradical intermediate before closure.
Low Conversion Inner Filter EffectProduct or byproduct absorbs UV light, shielding the starting material.
Protocol 1.1: Transitioning from Batch to Flow (The "Gold Standard")

Why: Batch reactors suffer from light attenuation (Beer-Lambert Law). Only the outer few millimeters of the solution are irradiated, leading to over-irradiation of products (decomposition) and under-irradiation of the bulk.

The Fix: Continuous Flow Chemistry. Reference: Booker-Milburn group and Vapourtec studies demonstrate massive yield improvements (from <40% to >80%) by narrowing the path length.

Step-by-Step Optimization:

  • Concentration: Prepare a 0.05–0.1 M solution of substrate in degassed solvent (Acetonitrile or DCM). Note: Oxygen quenches triplet states; sparge with Argon for 15 mins.

  • Residence Time (

    
    ):  Calculate 
    
    
    
    . Start with
    
    
    .
  • Wavelength Matching:

    • Enones/Maleimides: 365 nm (LED).

    • Unactivated Alkenes (with Cu-catalyst): 254 nm or 300 nm.

  • FEP Tubing: Use Fluorinated Ethylene Propylene (FEP) tubing (ID: 0.75 mm) wrapped around the light source. This ensures maximum photon flux per molecule.

Protocol 1.2: Controlling Regiochemistry (HH vs. HT)

Issue: Intermolecular [2+2] often yields 1:1 mixtures of Head-to-Head (HH) and Head-to-Tail (HT) isomers. Solution: Lewis Acid Templating.[1]

  • Mechanism: A bidentate Lewis Acid (e.g., chiral bis-oxazoline Cu(II) or Zn(II) complexes) coordinates to the substrate (e.g., unsaturated ester/amide), locking the conformation and lowering the LUMO energy.

  • Action: Add 10-20 mol% of Lewis Acid catalyst. This favors the "Head-to-Tail" or specific enantiomer by sterically blocking the alternative approach.

Module 2: Nucleophilic Substitution (1,3-Dihalide Alkylation)

Best for simple, non-conjugated cyclobutanes.

The "Ruggli-Ziegler" Dilution Principle

Problem: When reacting malonates with 1,3-dibromopropane, the intermediate mono-alkylated species (


) has two choices:
  • Intramolecular: Snap shut to form cyclobutane (

    
    ).
    
  • Intermolecular: React with another malonate to form a polymer (

    
    ).
    

Technical Directive: To favor


, you must keep the concentration of the intermediate extremely low.

Experimental Protocol:

  • Setup: 3-neck flask with a high-efficiency reflux condenser.

  • Solvent: Use DMSO or DMF (Polar Aprotic). These solvents solvate the cation (e.g.,

    
    ), leaving the enolate "naked" and highly reactive, increasing 
    
    
    
    .
  • Addition: Do NOT mix reagents all at once.

    • Place the base (NaH, 2.2 equiv) in the flask.

    • Dissolve the malonate AND 1,3-dihalide in solvent.

    • Slow Addition: Add this mixture dropwise over 4–6 hours. This ensures that at any given second, the concentration of unreacted alkylating agent is low, minimizing intermolecular collisions.

Module 3: C-H Activation & Strain Release (Modern Methods)

For complex scaffolds where traditional methods fail.

Pathway Analysis: Pd-Catalyzed C(sp3)-H Activation

Reference: Baran Lab and Yu Lab methodologies. Challenge:


-hydride elimination is faster than reductive elimination to form the strained ring.

Troubleshooting Guide:

  • Ligand Choice: Use rigid, bidentate ligands (e.g., aminoquinolines or pyridine-based ligands). These "clamp" the Palladium, forcing the geometry required for bond formation and suppressing

    
    -hydride elimination.
    
  • Oxidant: Use

    
     or Benzoquinone to facilitate the 
    
    
    
    cycle required for reductive elimination.
Visualizing the Logic
Diagram 1: Method Selection & Troubleshooting Workflow

CyclobutaneWorkflow Start Start: Cyclobutane Synthesis Substrate Analyze Substrate Start->Substrate IsConjugated Conjugated System? (Enone, Maleimide, Styrene) Substrate->IsConjugated Photo Method: [2+2] Photocycloaddition IsConjugated->Photo Yes Alkylation Method: Double Alkylation (Malonate + 1,3-dihalide) IsConjugated->Alkylation No BatchVsFlow Batch or Flow? Photo->BatchVsFlow Flow Use Continuous Flow (Prevents Over-irradiation) BatchVsFlow->Flow Preferred Batch Batch Reactor (High Risk of Polymerization) BatchVsFlow->Batch Traditional RegioIssue Issue: HH vs HT Isomers? Flow->RegioIssue LewisAcid Add Lewis Acid Catalyst (Templating Effect) RegioIssue->LewisAcid Yes PolymerIssue Issue: Polymerization? Alkylation->PolymerIssue Dilution Apply Ruggli-Ziegler Principle (High Dilution / Slow Addition) PolymerIssue->Dilution Yes

Caption: Decision tree for selecting synthesis methods and troubleshooting common byproduct issues (Polymerization and Regio-scrambling).

FAQ: Frequently Asked Questions

Q1: I am using a standard UV lamp in a batch reactor, and my reaction turns into a brown tar. Why? A: You are experiencing the "Inner Filter Effect" combined with over-irradiation. As the reaction progresses, trace byproducts (often oligomers) absorb UV light at the surface. This blocks light from reaching the center (stopping the reaction there) while the surface molecules absorb too much energy and decompose.

  • Fix: Switch to a flow reactor (e.g., FEP tubing wrapped around the lamp). If you must use batch, use vigorous stirring and a lower concentration (<0.02 M).

Q2: In 1,3-dihalide alkylation, I mostly recover starting material or mono-alkylated open chains. A: Your base might be too weak, or your leaving group is poor.

  • Fix: Ensure you are using a strong enough base (NaH or LDA) to generate the dianion if using malonates. Switch from 1,3-dichloropropane to 1,3-diiodopropane or 1,3-dibromopropane . Iodides are better leaving groups (

    
    ), accelerating the slow ring-closure step.
    

Q3: Can I control the stereochemistry (cis/trans) of the cyclobutane ring? A: In photochemical [2+2], the stereochemistry is often determined by the lifetime of the 1,4-diradical intermediate.

  • Singlet State: Often stereospecific (concerted-like).

  • Triplet State (Sensitized): The diradical lives longer, allowing bond rotation, leading to thermodynamic mixtures (often favoring trans to minimize steric clash).

  • Tip: If you need cis, avoid triplet sensitizers (like acetone or benzophenone) if possible, or use a tether (intramolecular reaction) to force the geometry.

Comparison of Methods
Metric[2+2] PhotochemistryNucleophilic AlkylationC-H Activation
Atom Economy 100%Low (Stoichiometric salt waste)High
Byproduct Risk Isomers (HH/HT), DimersPolymers (Linear)

-Elimination products
Scalability Excellent (in Flow)Moderate (Dilution required)Moderate (Catalyst cost)
Key Control Wavelength & ConcentrationAddition Rate & SolventLigand & Directing Group
References
  • Booker-Milburn, K. I., et al. "Photochemistry in Flow: A High-Intensity, Continuous-Flow [2+2] Photocycloaddition." Angewandte Chemie International Edition, 2005. Link

  • Yoon, T. P., et al. "Lewis Acid-Catalyzed [2+2] Photocycloadditions." Journal of the American Chemical Society, 2008.[2] Link

  • Baran, P. S., et al. "Scalable Synthesis of Cyclobutanes via C–H Oxidation." Science, 2016. Link

  • Namyslo, J. C., & Kaufmann, D. E. "The Application of Cyclobutane Derivatives in Organic Synthesis." Chemical Reviews, 2003.[3] Link

  • Vapourtec Application Notes. "Continuous Flow Synthesis of Cyclobutenes/Cyclobutanes." Link

Sources

Troubleshooting

analytical methods for monitoring the purity of 3-(Methoxymethyl)cyclobutan-1-amine

Technical Support Center: Analytical Methods for 3-(Methoxymethyl)cyclobutan-1-amine Topic: Analytical Monitoring of 3-(Methoxymethyl)cyclobutan-1-amine (CAS: 1205039-44-6) Role: Senior Application Scientist Status: Acti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Analytical Methods for 3-(Methoxymethyl)cyclobutan-1-amine

Topic: Analytical Monitoring of 3-(Methoxymethyl)cyclobutan-1-amine (CAS: 1205039-44-6) Role: Senior Application Scientist Status: Active Support Guide

Executive Summary: The "Invisible" Amine Challenge

Welcome to the technical support hub for 3-(Methoxymethyl)cyclobutan-1-amine . As a researcher, you likely face three specific analytical hurdles with this building block:

  • UV Invisibility: The molecule lacks a chromophore (no double bonds or aromatic rings), making standard HPLC-UV at 254 nm useless.

  • Peak Tailing: The primary amine group interacts aggressively with silanols in GC columns, causing severe tailing.

  • Stereoisomerism: The 1,3-substitution pattern creates cis and trans isomers that must be separated and quantified.

This guide provides self-validating protocols to overcome these specific issues.

Part 1: Method Selection Strategy

Before starting, use this decision matrix to select the correct analytical mode. Do not force a method that isn't fit for purpose.

MethodSelection Start Start: Define Goal Purity Routine Purity (QC) Start->Purity Structure Isomer Ratio / ID Start->Structure Trace Trace Impurity / Genotox Start->Trace GC GC-FID (Volatile Method) Purity->GC Preferred Deriv HPLC-UV (Benzoyl Chloride) Purity->Deriv Alt (if salt form) Structure->GC Separation NMR qNMR / 1D-NOE Structure->NMR Assignment Trace->Deriv High Sensitivity CAD HPLC-CAD/ELSD (Direct Detect) Trace->CAD General Screen

Figure 1: Decision matrix for selecting analytical techniques based on data requirements.

Part 2: HPLC Solutions (The "Invisible" Peak)

Issue: "I injected the sample on C18 with UV 210 nm, but I see nothing or just noise."

Root Cause: The methoxymethyl and cyclobutane groups have negligible UV absorbance. At 200-210 nm, you are fighting mobile phase cut-off (noise), not detecting the signal.

Solution A: Derivatization (Recommended for QC)

We recommend Benzoyl Chloride derivatization .[1] This attaches a strong UV chromophore (phenyl group) to the amine, allowing robust detection at 254 nm and increasing retention on C18 columns to avoid the void volume.

Protocol: Schotten-Baumann Benzoylation [1][2]

StepActionScientific Rationale
1. Prep Dissolve 10 mg sample in 1 mL Acetonitrile (ACN).Solubilizes the organic amine.
2. Base Add 1 mL of 2M NaOH .Neutralizes the amine salt (if HCl) and scavenges HCl byproduct, driving the reaction forward.
3. React Add 50 µL Benzoyl Chloride . Vortex 30s.Reacts instantly with the primary amine to form the benzamide.
4. Quench Add 1 mL concentrated ammonia or glycine solution.Critical: Reacts with excess benzoyl chloride to prevent column damage and ghost peaks.
5. Analyze Inject on C18. Detect at 254 nm .The benzamide derivative is now UV-active and lipophilic.[3]

Self-Validation:

  • Blank: Run a blank with reagents only. You will see a peak for benzamide (from the ammonia quench) or benzoic acid. Your analyte peak must be distinct from these.

  • Shift: The derivative will elute significantly later (e.g., 5-8 mins) compared to the void volume.

Solution B: Universal Detection (CAD/ELSD)

If you possess a Charged Aerosol Detector (CAD), you can analyze the underivatized amine directly.

  • Mobile Phase: Water/ACN with 0.1% Trifluoroacetic Acid (TFA) .

  • Why TFA? It acts as an ion-pairing agent, retaining the polar amine on the C18 chain.

  • Warning: Do not use phosphate buffers with CAD/ELSD (they are non-volatile and will clog the detector).

Part 3: GC-FID Solutions (The "Shark Fin" Peak)

Issue: "My GC peaks are broad, tailing (shark fin shape), and retention times are shifting."

Root Cause: The primary amine (-NH2) hydrogen bonds with active silanol groups (Si-OH) in the liner and column stationary phase.

Troubleshooting Guide:

SymptomDiagnosisCorrective Action
Severe Tailing (Tf > 2.0) Active sites in the inlet.Replace Liner: Use a "Base-Deactivated" wool liner (e.g., Restek Topaz or Agilent Ultra Inert). Standard glass wool is fatal for amines.
Broad Peaks Column overload or mismatch.Column Choice: Switch to a base-modified column (e.g., Rtx-Volatile Amine or CP-Volamine ). These have basic surfaces that repel the amine.
Ghost Peaks Salt dissociation.Check Form: If your sample is the HCl salt, it will decompose in the injector. You must "freebase" it first by partitioning with NaOH/DCM.

Recommended GC Method Parameters:

  • Column: Rtx-5 Amine or CAM (Base-deactivated PEG), 30m x 0.32mm x 1.0µm.

  • Inlet: 250°C, Split 20:1.

  • Carrier: Helium at 1.5 mL/min (Constant Flow).

  • Oven: 50°C (hold 2 min) → 10°C/min → 220°C.

  • Detector: FID at 260°C.

Part 4: Stereochemistry (Cis/Trans Separation)

Issue: "I see two peaks close together. Which is which?"

Scientific Insight: 1,3-disubstituted cyclobutanes exist as cis and trans isomers.[4] The cyclobutane ring is not flat; it is "puckered" (butterfly shape) to relieve torsional strain.[5]

  • Cis Isomer: Typically adopts a conformation where substituents are pseudo-equatorial/pseudo-equatorial (lower energy/more stable).

  • Trans Isomer: Often pseudo-axial/pseudo-equatorial (higher energy).

Differentiation Workflow:

  • GC Separation: The isomers usually separate well on non-polar columns (Rtx-5) due to slight boiling point differences caused by molecular shape (dipole moments).

    • Rule of Thumb: The isomer with the lower boiling point (often the one with lower dipole moment or less efficient packing) elutes first. For many 1,3-cyclobutanes, the trans isomer often elutes before the cis, but this must be confirmed by NMR .

  • NMR Validation (The Truth Standard):

    • Run 1H-NMR in CDCl3.

    • Focus on the methine proton (CH-N) on the ring.

    • NOE Experiment: Irradiate the methoxymethyl protons. If you see enhancement of the amine-adjacent proton, they are on the same face (cis).[5]

IsomerID Sample Unknown Isomer Mix GC GC-FID Analysis Sample->GC NMR 1D-NOE NMR Sample->NMR Peaks Observe 2 Peaks (Area % Ratio) GC->Peaks Result Assign Identity (Correlate RT with NOE) Peaks->Result Map Area % to NMR Integration NMR->Result

Figure 2: Workflow for definitive assignment of Cis/Trans stereoisomers.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use LC-MS for this molecule? A: Yes, but ESI (Electrospray Ionization) efficiency for small aliphatic amines can be erratic due to competition from mobile phase modifiers.

  • Tip: Use APCI (Atmospheric Pressure Chemical Ionization) if ESI signal is unstable.

  • Mass: Look for [M+H]+ = 116.1 (Free base MW = 115.17).

Q: My sample is the HCl salt. Can I inject it directly into GC? A: No. HCl salts are non-volatile solids. In the hot injector, they may pyrolyze or char, dirtying your liner.

  • Fix: Dissolve salt in water -> Add 1 drop 5M NaOH -> Extract into DCM -> Inject the DCM layer.

Q: What is the limit of detection (LOD) for the Benzoyl Chloride method? A: With a standard HPLC-UV (Agilent 1260 or similar), you can typically achieve an LOD of 0.05% (area percent) relative to the main peak, satisfying standard pharmaceutical impurity guidelines (ICH Q3A).

References

  • Benzoyl Chloride Derivatization

    • Methodology: "Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS.
  • GC Tailing & Deactivation

    • Troubleshooting: "Fixing GC Peak Tailing for Cleaner Results.
  • Universal Detection (CAD vs ELSD)

    • Comparison: "CAD vs ELSD: Which HPLC Detector Is Your Better Option?" ThermoFisher AnalyteGuru, 2024.
  • Cyclobutane Stereochemistry

    • Mechanistic Insight: "Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition." National Institutes of Health (PMC), 2016.

Sources

Optimization

Technical Support Center: Stereocontrol in 3-(Methoxymethyl)cyclobutan-1-amine Synthesis

Current Status: Operational Topic: Stereoselective Synthesis & Troubleshooting Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry Div. Executive Summary The synthesis of 3-(meth...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Stereoselective Synthesis & Troubleshooting Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary

The synthesis of 3-(methoxymethyl)cyclobutan-1-amine presents a classic challenge in conformational analysis: controlling the cis/trans ratio (dr) on a puckered cyclobutane ring. This scaffold is a critical pharmacophore in modern drug discovery (e.g.,


-lactamase inhibitors, ROR

t inverse agonists) where the vector of the amine determines biological activity.

This guide provides three validated workflows to control stereochemistry, moving beyond "trial-and-error" reductive amination into engineered, mechanistic pathways.

Quick Reference: Which Isomer Do You Need?
Target IsomerRecommended StrategyPrimary MechanismTypical dr
Cis (Syn) Route A: Meldrum’s Acid

Curtius
Steric Approach Control + Retention>95:5
Trans (Anti) Route B: S

2 Inversion
Stereospecific Displacement>98:2
Mixture Route C: Direct Reductive AminationThermodynamic/Kinetic Competition1:1 to 3:1

Visual Decision Matrix

The following flowchart illustrates the strategic decision-making process for selecting the optimal synthetic route based on your stereochemical requirements.

RouteSelection Start START: 3-(Methoxymethyl) cyclobutanone Decision Target Stereochemistry? Start->Decision Meldrum Step 1: Knoevenagel Condensation (Meldrum's Acid) Decision->Meldrum Need Cis Alcohol Step 1: Reduction to Cis-Alcohol Decision->Alcohol Need Trans Reduct Step 2: NaBH4 Reduction (Kinetic Control -> Cis) Meldrum->Reduct Curtius Step 3: Curtius Rearrangement (Retention of Configuration) Reduct->Curtius CisProduct Target: Cis-Isomer Curtius->CisProduct Activation Step 2: Mesylation/Tosylation Alcohol->Activation Inversion Step 3: Azide Displacement (SN2 Inversion) Activation->Inversion Staudinger Step 4: Staudinger Reduction Inversion->Staudinger TransProduct Target: Trans-Isomer Staudinger->TransProduct

Figure 1: Strategic routing for stereoselective synthesis. Route A utilizes steric approach control and retention, while Route B utilizes stereospecific inversion.

Module 1: The "Cis-Selective" Pipeline (Route A)

Best for: High-purity cis-amine requirements. Concept: This route avoids the ambiguity of direct reductive amination by establishing stereochemistry on the carbon skeleton before the nitrogen is introduced.

The Protocol
  • Condensation: React 3-(methoxymethyl)cyclobutanone with Meldrum's acid (cat. piperidine/AcOH).[1]

  • Reduction: Treat the alkylidene intermediate with

    
    .
    
    • Mechanism:[2][3][4][5][6] The hydride attacks from the less hindered face (opposite the methoxymethyl group), installing the carboxylic acid precursor cis to the substituent.

  • Curtius Rearrangement: Convert the resulting acid to the amine.[2][3][7]

    • Critical Feature: The Curtius rearrangement proceeds with complete retention of configuration .[2][3][7]

Troubleshooting Guide

Q: My Curtius rearrangement stalled. I see the isocyanate but no amine.

  • Diagnosis: Incomplete hydrolysis. The isocyanate intermediate is stable in non-nucleophilic solvents.

  • Fix: Ensure water or an alcohol (e.g.,

    
    -BuOH for Boc-protection) is present.[8] If generating the free amine, heat with aqueous HCl/dioxane.
    
  • Safety Note: Do not concentrate acyl azides to dryness; they are potential explosives. Perform the rearrangement in solution (e.g., Toluene or THF).

Q: I observed partial epimerization during the acid-to-azide conversion.

  • Diagnosis: If using thionyl chloride (

    
    ) to make the acid chloride, HCl generation can cause acid-catalyzed epimerization of the cyclobutane ring.
    
  • Fix: Switch to DPPA (Diphenylphosphoryl azide) . This "one-pot" reagent activates the acid and provides the azide nucleophile under mildly basic conditions, preventing epimerization.

Key Reference Data
  • Reaction: Meldrum's Acid Reduction[1]

  • Selectivity: >95:5 (cis:trans)

  • Source: Validated on similar scaffolds in J. Org. Chem. and Org.[9] Process Res. Dev. (See Ref 1, 2).

Module 2: The "Trans-Selective" Pipeline (Route B)

Best for: Accessing the thermodynamic trans-isomer or correcting a cis-rich mixture. Concept: Double inversion or single inversion. Since the cis-alcohol is kinetically favored during ketone reduction, we use it as a substrate for


 inversion.
The Protocol
  • Reduction: Reduce 3-(methoxymethyl)cyclobutanone with L-Selectride or

    
     at low temp (-78°C).
    
    • Result: Predominantly cis-alcohol .

  • Activation: Convert alcohol to Mesylate (Ms) or Tosylate (Ts).

  • Displacement: React with Sodium Azide (

    
    ) in DMF at 60-80°C.
    
    • Mechanism:[2][3][4][5][6]

      
       attack inverts the center from cis to trans .
      
  • Reduction: Staudinger reduction (

    
    ) or Hydrogenation (
    
    
    
    ) yields the trans-amine.
Troubleshooting Guide

Q: Elimination is competing with substitution (formation of cyclobutene).

  • Diagnosis: The cyclobutane ring strain makes elimination to release angle strain favorable, especially with strong bases or high heat.

  • Fix:

    • Lower the temperature (try 40-50°C).

    • Use a less basic nucleophile (Azide is good; avoid primary amines for direct displacement).

    • Switch solvent to DMSO (accelerates

      
       relative to E2).
      

Q: The displacement is extremely slow.

  • Diagnosis: Nucleophilic attack on cyclobutanes is kinetically slow due to the puckered ring hindering backside attack (I-strain).

  • Fix: Add a phase transfer catalyst (e.g., 18-Crown-6 if using potassium azide) or switch to a "soft" nucleophile like potassium phthalimide (Gabriel Synthesis), though this requires hydrazine deprotection later.

Module 3: Direct Reductive Amination (Route C)

Best for: Rapid screening when 1:1 mixtures are acceptable.

Optimization Table
Reducing AgentConditionsExpected OutcomeMechanism
NaBH(OAc)3 DCM, RT~1:1 to 2:1 (cis:trans)Mixed Control
Ti(OiPr)4 / NaBH4 MeOH, -20°CFavors Trans Thermodynamic Equilibration of Imine
L-Selectride THF, -78°CFavors Cis Kinetic Approach Control

Q: How do I separate the isomers if I use this route?

  • Fix: Do not attempt to separate the free amines on silica; they streak and co-elute.

  • Protocol:

    • Protect the crude amine mixture with

      
       .
      
    • Separate the N-Boc diastereomers via Flash Chromatography (Silica, Hexane/EtOAc). The cis and trans isomers often have significantly different Rf values in this form.

    • Deprotect with HCl/Dioxane.

Scientific Rationale: Conformational Analysis

Understanding the "why" allows you to adapt these protocols to analogs.

  • Puckering: The cyclobutane ring is not flat; it puckers (~25°) to relieve torsional strain.

  • 1,3-Substitution:

    • Cis-Isomer: Can adopt a conformation where both substituents are pseudo-equatorial (diequatorial). This is generally the thermodynamic minimum.

    • Trans-Isomer: Forces one substituent to be pseudo-axial (axial-equatorial).

  • Reagent Control:

    • Kinetic Hydride Attack: Attacks the ketone from the "axial" trajectory (least hindered), pushing the resulting hydroxyl group into the equatorial position (cis to the 3-substituent). This is why

      
       reduction of the ketone yields the cis-alcohol.
      

Mechanism Ketone Cyclobutanone (Puckered) TS Transition State (Hydride attack from less hindered face) Ketone->TS NaBH4 Product Cis-Alcohol (Kinetic Product) TS->Product Fast

Figure 2: Kinetic origin of cis-selectivity in cyclobutanone reduction.

References

  • Meldrum's Acid Route & Cis-Selectivity

    • Kishore, V., et al. "Development of a Scalable Synthesis of Oxadiazole Based S1P1 Receptor Agonists."[1] Org.[3][10][11] Process Res. Dev.2013 , 17, 666–671. Link

    • Context: Describes the cis-selective reduction of cyclobutylidene Meldrum's acid deriv
  • Curtius Rearrangement Retention

    • Ghosh, A. K., et al. "The Curtius Rearrangement: Applications in Modern Drug Discovery." J. Org. Chem.2018 , 83, 11463–11486. Link

    • Context: Validates the complete retention of stereochemistry during the acyl azide migr
  • Cyclobutane Conformational Stability

    • Wiberg, K. B., et al. "Conformational Studies of 1,3-Disubstituted Cyclobutanes." J. Am. Chem. Soc.1998 , 120, 3088. Link

    • Context: Fundamental physical organic chemistry detailing the energetic differences between cis (diequatorial)
  • General Synthesis of 3-Substituted Cyclobutanamines

    • Patent: WO2012061550A1. "Substituted cyclobutane derivatives as RORgammaT inhibitors." Link

    • Context: Provides industrial scale procedures for the synthesis of 3-(alkoxymethyl)cyclobutan-1-amines.

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Analysis of 3-(Methoxymethyl)cyclobutan-1-amine Isomers

Executive Summary The cyclobutane scaffold serves as a critical bioisostere in modern drug discovery, offering rigid exit vectors that improve metabolic stability and receptor selectivity compared to flexible alkyl chain...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyclobutane scaffold serves as a critical bioisostere in modern drug discovery, offering rigid exit vectors that improve metabolic stability and receptor selectivity compared to flexible alkyl chains. However, the utility of 3-(Methoxymethyl)cyclobutan-1-amine is entirely dependent on the precise assignment of its stereochemistry.

In 1,3-disubstituted cyclobutanes, the distinction between cis and trans isomers is counter-intuitive compared to cyclohexane systems. This guide provides a definitive, self-validating NMR protocol to distinguish the cis (syn) and trans (anti) isomers.[1]

Key Technical Takeaway: Unlike 1,2- or 1,4-systems, the cis-1,3-isomer is thermodynamically more stable due to a pseudo-diequatorial conformation. The definitive assignment relies on the detection of a diagnostic transannular NOE correlation between the H1 and H3 methine protons, which is present only in the cis isomer.

Structural Analysis & Conformational Theory

To interpret the NMR data correctly, one must understand the dynamic puckering of the cyclobutane ring. Cyclobutane is not planar; it adopts a "butterfly" conformation with a puckering angle of ~25–30° to relieve torsional strain.

The 1,3-Substitution Paradox
  • Cis Isomer (Syn): Both substituents (Amine and Methoxymethyl) are on the same face. In the puckered conformation, the ring adopts a geometry where both substituents are pseudo-equatorial . This minimizes 1,3-diaxial interactions.[2] Consequently, the methine protons (H1 and H3) are pseudo-axial and point "inward" toward each other.

  • Trans Isomer (Anti): Substituents are on opposite faces. Regardless of the ring flip, one substituent is pseudo-equatorial while the other is pseudo-axial.[2] This introduces higher steric strain.

Implication for NMR: The cis isomer is conformationally locked (or heavily biased) in the diequatorial form, while the trans isomer undergoes rapid ring flipping or exists in a higher-energy conformer.

Decision Logic: The Assignment Workflow

The following decision tree outlines the logical flow for assigning stereochemistry using standard 1D and 2D NMR experiments.

NMR_Workflow Start Crude Mixture 3-(Methoxymethyl)cyclobutan-1-amine H1_NMR 1H NMR (CDCl3 or DMSO-d6) Identify Methine Signals (H1, H3) Start->H1_NMR Split Analyze H1/H3 Chemical Shift & Splitting H1_NMR->Split NOESY 2D NOESY / ROESY (Critical Step) Split->NOESY Ambiguous 1D Data Decision_Cis Observation: Strong H1-H3 Correlation NOESY->Decision_Cis Decision_Trans Observation: NO H1-H3 Correlation (H1-H2/H4 correlations only) NOESY->Decision_Trans Result_Cis Assignment: CIS Isomer (Pseudo-diequatorial) Decision_Cis->Result_Cis Result_Trans Assignment: TRANS Isomer (Pseudo-axial/equatorial) Decision_Trans->Result_Trans

Figure 1: Logical workflow for stereochemical assignment of 1,3-cyclobutanes.

Comparative NMR Analysis

A. 1H NMR Characteristics

The chemical environment of the ring protons differs significantly between isomers.

FeatureCis-Isomer (Syn) Trans-Isomer (Anti) Mechanistic Cause
H1/H3 Shift (

)
Upfield (Shielded) Downfield (Deshielded) H1/H3 are pseudo-axial in cis (anisotropy shielding).
Symmetry

Plane (through C1-C3)

Plane (averaged)
Both isomers show simplified spectra due to symmetry.
H2/H4 Methylene Distinct

and

shifts
More averagedCis face differentiation is stronger.
Multiplicity H1/H3 appear as quintet-likeH1/H3 appear as broad multipletsCis couplings are more regular due to locked conformation.

Diagnostic Signal Ranges (Representative in CDCl


): 
  • H1 (CH-NH2):

    
     3.1 – 3.4 ppm (cis) vs. 
    
    
    
    3.5 – 3.8 ppm (trans)
  • H3 (CH-CH2OMe):

    
     2.2 – 2.5 ppm (cis) vs. 
    
    
    
    2.6 – 2.9 ppm (trans)
  • Note: Exact values depend on salt form (free base vs. HCl). The relative difference (

    
    ) is constant.
    
B. 13C NMR Characteristics

The Gamma-Gauche Effect is the primary discriminator in Carbon-13 NMR.

  • Cis Isomer: Substituents are diequatorial. The carbons are relatively deshielded compared to axial conformers, but in 1,3-systems, the trans isomer (with one axial group) often experiences an upfield shift (shielding) at the ring carbons due to steric compression (gamma-gauche interaction) of the axial substituent.

  • Observation: The ring carbons (C2/C4) in the trans isomer typically resonate upfield (lower ppm) relative to the cis isomer.

C. NOESY / ROESY (The Validator)

This is the only self-validating method.

  • Cis-Pathway: In the diequatorial conformation, H1 and H3 are both pseudo-axial. They point directly across the ring at each other. The distance is ~2.4 Å. Result: Strong Cross-peak.

  • Trans-Pathway: H1 is pseudo-axial, H3 is pseudo-equatorial (or vice versa). They point away from each other. Result: No Cross-peak.

NOE_Pathway cluster_0 Cis-Isomer (Diequatorial Subs) cluster_1 Trans-Isomer (Ax/Eq Subs) C1 H1 (ax) C3 H3 (ax) C1->C3 Strong NOE (< 2.5 Å) T1 H1 (ax) T3 H3 (eq) T1->T3 NO Signal (> 3.5 Å)

Figure 2: Spatial relationships of H1 and H3 methine protons in cis vs. trans isomers.

Experimental Protocols

Protocol A: Sample Preparation
  • Solvent: Use CDCl

    
      for free amines. If the sample is an HCl salt, use DMSO-d
    
    
    
    or D
    
    
    O
    to prevent aggregation and ensure sharp lines.
    • Tip: Add a trace of K

      
      CO
      
      
      
      to CDCl
      
      
      if analyzing the free base to neutralize acidic impurities that broaden the amine signal.
  • Concentration: 10–15 mg in 0.6 mL solvent is optimal for 2D experiments.

Protocol B: Acquisition Parameters (600 MHz equivalent)
  • 1H NMR:

    • Spectral Width: 12 ppm.

    • Scans: 16 (high S/N required for multiplets).

    • Relaxation Delay (D1): 2.0 s.

  • 2D NOESY (Phase Sensitive):

    • Mixing Time (

      
      ): 500–600 ms . (Crucial: Too short = no signal; Too long = spin diffusion).
      
    • Scans: 8–16 per increment.

    • Increments: 256 (t1).

References

  • Wiberg, K. B., & Barth, D. E. (1969). Conformational studies of cyclobutanes.[2] Journal of the American Chemical Society. Link

  • Moriarty, R. M. (1974). Stereochemistry of Cyclobutane. Topics in Stereochemistry. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 9: NOE Experiments). Link

  • Laming, G. J., et al. (2002). 1,3-Disubstituted cyclobutanes: synthesis and conformation. Organic & Biomolecular Chemistry.[3][4] (Validating the diequatorial preference for cis-isomers). Link

Disclaimer: This guide is intended for research purposes. Chemical shifts may vary based on concentration, pH, and temperature. Always corroborate NMR data with mass spectrometry and, if possible, X-ray crystallography.

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 3-(Methoxymethyl)cyclobutan-1-amine: A Comparative Analysis

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. 3-(Methoxymethyl)cyclobutan-1-amine, a key building block in medicinal chemistry, presents...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. 3-(Methoxymethyl)cyclobutan-1-amine, a key building block in medicinal chemistry, presents unique analytical challenges due to its structural features: a primary amine, a cyclobutane ring, and a methoxymethyl group. This guide provides an in-depth, experience-driven comparison of mass spectrometry-based approaches for the analysis of this compound, offering insights into fragmentation patterns and practical guidance on method selection.

Introduction to 3-(Methoxymethyl)cyclobutan-1-amine

3-(Methoxymethyl)cyclobutan-1-amine (C6H13NO, Molecular Weight: 115.18 g/mol ) is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics, including a strained cyclobutane ring and a polar primary amine, influence its chemical behavior and require careful consideration during analytical method development.

Chemical Properties
Molecular Formula C6H13NO
Molecular Weight 115.18
CAS Number 1209654-41-0[1]
Appearance Colorless oil
Boiling Point 90-95 °C at 10 mmHg
Solubility Soluble in polar aprotic solvents like DMSO, moderately soluble in methanol.

Mass Spectrometry Analysis: Ionization and Fragmentation

The choice of ionization technique is critical for the successful mass spectrometric analysis of 3-(Methoxymethyl)cyclobutan-1-amine. Due to the presence of a basic primary amine, protonation is readily achieved.[2] Therefore, soft ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are highly suitable, as they typically yield a prominent protonated molecule [M+H]+, minimizing in-source fragmentation.[2][3]

Electron Ionization (EI), a "hard" ionization technique, can also be employed, particularly in conjunction with Gas Chromatography (GC-MS). While EI provides detailed structural information through extensive fragmentation, the molecular ion peak for primary amines may be weak or entirely absent.[4]

Proposed Fragmentation Pathway

Based on established fragmentation rules for amines, ethers, and cyclic compounds, a plausible fragmentation pathway for 3-(Methoxymethyl)cyclobutan-1-amine under EI or collision-induced dissociation (CID) conditions is proposed below. The primary amine group will direct the fragmentation, with alpha-cleavage being a dominant pathway.[4]

M [M]+• m/z 115 F1 [M-H]+• m/z 114 M->F1 - H• F2 [C5H10NO]+ m/z 100 M->F2 - •CH3 (α-cleavage at ether) F3 [C4H8N]+ m/z 70 M->F3 - •CH2OCH3 (α-cleavage at amine) F4 [C4H9N]+• m/z 71 M->F4 - C2H4 (ring opening) F6 [C5H9O]+ m/z 85 M->F6 - •NH2 (less likely) F5 [CH2NH2]+ m/z 30 F3->F5 - C2H4

Caption: Proposed EI fragmentation of 3-(Methoxymethyl)cyclobutan-1-amine.

Key Fragmentation Mechanisms:

  • Alpha-Cleavage: The most probable fragmentation will be cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage), leading to the loss of the methoxymethyl-substituted carbon and the formation of a stable iminium ion.[4][5]

  • Ring Opening: The strained cyclobutane ring can undergo ring-opening, followed by the loss of a neutral molecule like ethene (C2H4), a common fragmentation pathway for cycloalkanes.

  • Loss of a Hydrogen Radical: The formation of an [M-1]+ ion is a common feature in the mass spectra of cyclic amines.

  • Ether Fragmentation: Cleavage of the C-O bond or C-C bond adjacent to the oxygen can also occur, though likely to a lesser extent than the amine-directed fragmentation.

Comparative Analysis of Analytical Methodologies

The selection of the analytical platform is contingent on the specific requirements of the analysis, such as the need for quantification, impurity profiling, or structural elucidation.

Analytical TechniqueAdvantagesDisadvantagesBest Suited For
Gas Chromatography-Mass Spectrometry (GC-MS) High chromatographic resolution for volatile compounds. Well-established libraries for spectral matching.Potential for thermal degradation of the analyte. Primary amines can exhibit poor peak shape on standard columns, often requiring derivatization.[6]Purity analysis of volatile impurities. Structural elucidation via EI fragmentation patterns.
Liquid Chromatography-Mass Spectrometry (LC-MS) Suitable for polar and non-volatile compounds. Avoids thermal degradation. Versatile, with various column chemistries available.Lower chromatographic efficiency compared to GC for some compounds. Matrix effects can be more pronounced.Quantification in complex matrices (e.g., biological fluids). Purity analysis of non-volatile impurities.
GC-MS: The Classical Approach

For GC-MS analysis, the volatility of 3-(Methoxymethyl)cyclobutan-1-amine makes it a viable candidate. However, the primary amine functionality can lead to peak tailing and poor chromatographic performance on standard non-polar columns due to interactions with active sites.[6]

Experimental Protocol: GC-MS with Derivatization

To mitigate the challenges associated with the analysis of primary amines by GC, a derivatization step is often employed to reduce polarity and improve volatility and peak shape.[2]

  • Sample Preparation: Accurately weigh approximately 1 mg of 3-(Methoxymethyl)cyclobutan-1-amine into a vial.

  • Derivatization: Add 100 µL of a suitable solvent (e.g., acetonitrile) and 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reaction: Cap the vial and heat at 70°C for 30 minutes.

  • Analysis: Inject 1 µL of the cooled, derivatized sample into the GC-MS system.

cluster_0 GC-MS Workflow Sample Sample Derivatization Derivatization Sample->Derivatization GC Inlet GC Inlet Derivatization->GC Inlet GC Column GC Column GC Inlet->GC Column MS Ion Source MS Ion Source GC Column->MS Ion Source Mass Analyzer Mass Analyzer MS Ion Source->Mass Analyzer Detector Detector Mass Analyzer->Detector

Caption: A typical workflow for GC-MS analysis with derivatization.

LC-MS: The Modern Standard for Polar Analytes

LC-MS is arguably the more robust and direct approach for the analysis of polar compounds like 3-(Methoxymethyl)cyclobutan-1-amine, as it circumvents the need for derivatization and avoids potential thermal degradation. Given the polar nature of the analyte, traditional reversed-phase chromatography may provide insufficient retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining and separating such polar compounds.[1][7]

Experimental Protocol: HILIC-LC-MS

  • Sample Preparation: Prepare a 1 mg/mL stock solution of 3-(Methoxymethyl)cyclobutan-1-amine in a suitable solvent (e.g., 50:50 acetonitrile:water). Further dilute to the desired concentration for analysis.

  • Chromatographic Conditions:

    • Column: A HILIC column (e.g., BEH Amide) is recommended for good retention and peak shape.

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A gradient starting with a high percentage of organic solvent (e.g., 95% B) and decreasing over time.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM) for quantitative analysis.

cluster_1 LC-MS Workflow Sample Sample LC System LC System Sample->LC System ESI Source ESI Source LC System->ESI Source Mass Analyzer Mass Analyzer ESI Source->Mass Analyzer Detector Detector Mass Analyzer->Detector

Caption: A streamlined workflow for LC-MS analysis.

Alternative Analytical Techniques for Purity Determination

While mass spectrometry is a powerful tool for identification and quantification, a comprehensive purity assessment often involves orthogonal techniques.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): If the compound possesses a suitable chromophore or can be derivatized to introduce one, HPLC-UV offers a simple and robust method for purity determination.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unequivocal structure elucidation and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.

  • Differential Scanning Calorimetry (DSC): For high-purity crystalline solids, DSC can provide an accurate determination of purity by measuring the melting point depression.[]

Conclusion and Recommendations

For the routine analysis and quantification of 3-(Methoxymethyl)cyclobutan-1-amine, HILIC-LC-MS is the recommended platform . Its ability to directly analyze this polar compound without derivatization, coupled with the high sensitivity and selectivity of mass spectrometry, makes it the most efficient and reliable choice.

GC-MS remains a valuable tool for:

  • Orthogonal purity assessment , especially for identifying volatile impurities.

  • Structural confirmation through the detailed fragmentation patterns generated by electron ionization, provided that derivatization is employed to ensure good chromatographic performance.

Ultimately, the choice of analytical technique should be guided by the specific goals of the analysis. A multi-technique approach, leveraging the strengths of both LC-MS and GC-MS, along with non-mass spectrometric methods like NMR, will provide the most comprehensive characterization of 3-(Methoxymethyl)cyclobutan-1-amine.

References

  • Gika, H. G., & Theodoridis, G. A. (2011). LC-MS metabolomics of polar compounds. In Metabolomics, Inborn Errors, and Mass Spectrometry (pp. 111-123). Humana Press.
  • An Introduction to Mass Spectrometry Ioniz
  • Mass Spectrometry Ionization: Key Techniques Explained. (2024, January 2). Technology Networks. Retrieved from [Link]

  • A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. (2023, August 23). ACD/Labs. Retrieved from [Link]

  • Ionization Methods in Organic Mass Spectrometry. (n.d.). University of California, Riverside. Retrieved from [Link]

  • Making Molecules Fly: Ionization Methods in Mass Spec. (2025, March 19). Bitesize Bio. Retrieved from [Link]

  • mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and ... (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Amines Analysis by Packed Column GC. (n.d.). Restek. Retrieved from [Link]

  • LC-MS metabolomics of polar compounds. (2012, June 15). PubMed. Retrieved from [Link]

  • mass spectrum of propylamine fragmentation pattern of m/z m/e ions for analysis and ... (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Mass spectrometry 1. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

Sources

Validation

3-(Methoxymethyl)cyclobutan-1-amine vs. other cyclobutylamine derivatives in drug design

Strategic Application & Comparative Performance Analysis Introduction: The "Escape from Flatland" via Cyclobutanes In modern medicinal chemistry, the shift from planar, aromatic-heavy scaffolds to sp³-rich architectures...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Application & Comparative Performance Analysis

Introduction: The "Escape from Flatland" via Cyclobutanes

In modern medicinal chemistry, the shift from planar, aromatic-heavy scaffolds to sp³-rich architectures is a dominant paradigm for improving solubility, selectivity, and patentability. The cyclobutane ring has emerged as a critical spacer, offering a unique "puckered" geometry that directs exit vectors in non-planar space—distinct from the rigid linearity of alkynes or the planar 120° angles of phenyl rings.

3-(Methoxymethyl)cyclobutan-1-amine represents a sophisticated evolution of this scaffold. Unlike simple cyclobutylamine (which serves purely as a spacer) or 3,3-difluorocyclobutylamine (used for metabolic blocking), the methoxymethyl derivative introduces a flexible, extended hydrogen-bond acceptor arm. This guide analyzes its utility as a high-value building block for probing specific binding pocket interactions while modulating physicochemical properties.[1]

Physicochemical Profile & Comparative Analysis

The choice of cyclobutane substitution dictates the molecule's ADME profile. The table below contrasts 3-(Methoxymethyl)cyclobutan-1-amine with its primary structural competitors.

Table 1: Comparative Physicochemical Properties of Cyclobutylamine Derivatives

Feature3-(Methoxymethyl) Unsubstituted 3,3-Difluoro 3-Hydroxy
Primary Role Extended H-bond AcceptorHydrophobic SpacerMetabolic Blocker / pKa ModulatorSolubility Enhancer
LogP (Lipophilicity) Moderate (Balanced)HighModerate-HighLow
Basicity (pKa) ~9.0 - 9.5 (Slight inductive drop)~9.6 - 9.8~7.0 - 7.5 (Strong EWG effect)~8.5 - 9.0
H-Bond Donors/Acceptors 2 Donors / 2 Acceptors2 Donors / 1 Acceptor2 Donors / 1 Acceptor (weak F)3 Donors / 2 Acceptors
Metabolic Liability Potential O-dealkylationC-H Oxidation (C3 position)Highly StablePhase II Conjugation
Vector Geometry Bent, Flexible ReachRigid SpacerRigid SpacerSurface Polar Interaction
Expert Insight on Causality:
  • Basicity Modulation: The oxygen atom in the methoxymethyl group is separated from the amine by a methylene spacer and the cyclobutane ring. This distance dampens the electron-withdrawing inductive effect compared to the 3,3-difluoro or 3-hydroxy analogs, maintaining a basicity closer to the parent amine. This is critical when a charged interaction with an aspartate/glutamate residue is required for potency.

  • Conformational Puckering: The cyclobutane ring is not planar; it puckers by ~30° to relieve torsional strain.[2] Substituents at the 1- and 3-positions prefer a cis or trans orientation that minimizes steric clash. The methoxymethyl group, being bulkier than a fluorine or hydroxyl, will strongly bias the ring conformation, locking the amine vector into a specific trajectory relative to the ether oxygen.

Structural Decision Matrix (DOT Visualization)

The following logic flow guides the medicinal chemist in selecting the appropriate cyclobutane derivative based on specific lead optimization challenges.

Cyclobutane_Decision_Matrix Start Lead Optimization Challenge Solubility Need Solubility Improvement? Start->Solubility Metabolic Metabolic Instability? Solubility->Metabolic No Use_OH Use 3-Hydroxy (Polarity, H-bond Donor) Solubility->Use_OH Yes (High Polarity Needed) Vector Target Interaction? Metabolic->Vector No Use_F2 Use 3,3-Difluoro (Blocks C3-Oxidation, Lowers pKa) Metabolic->Use_F2 Yes (C3 Oxidation Issue) Use_MeO Use 3-(Methoxymethyl) (Extended Acceptor, Flexible Reach) Vector->Use_MeO Need Distal H-Bond Acceptor Use_H Use Unsubstituted (Pure Spacer) Vector->Use_H Need Hydrophobic Bulk Only

Figure 1: Strategic decision tree for selecting cyclobutylamine bioisosteres based on ADME/potency bottlenecks.

Experimental Protocols

To ensure reproducibility and high yield, the following protocols utilize self-validating checkpoints.

A. Synthesis via Reductive Amination (Preferred Route)

This route avoids the safety hazards of azide chemistry (Curtius rearrangement) and allows for late-stage diversification.

Reagents: 3-(Methoxymethyl)cyclobutan-1-one, Ammonium Acetate, Sodium Cyanoborohydride (


), Methanol.
  • Imine Formation:

    • Dissolve 3-(methoxymethyl)cyclobutan-1-one (1.0 eq) in anhydrous MeOH (0.2 M).

    • Add Ammonium Acetate (10.0 eq) to buffer the solution and provide excess ammonia source.

    • Checkpoint: Stir at RT for 1 hour. Monitor by TLC or LCMS for disappearance of ketone. The formation of the imine/hemiaminal equilibrium is often invisible but essential before reduction.

  • Reduction:

    • Cool to 0°C. Add

      
       (1.5 eq) portion-wise.
      
    • Critical Step: Maintain pH ~6-7. If the pH is too low, the cyanoborohydride decomposes; if too high, imine formation is retarded.

    • Stir at RT for 12-16 hours.

  • Workup & Purification:

    • Quench with 1N HCl (gas evolution). Basify to pH >12 with NaOH.

    • Extract with DCM.[3] The amine is likely volatile; do not use high-vacuum for extended periods.

    • Form the HCl salt for long-term storage and stability against oxidation.

B. Metabolic Stability Assay (Microsomal Stability)

Validating the stability of the methoxymethyl ether linkage is crucial early in the design cycle.

  • Incubation:

    • Test compound (1 µM) + Liver Microsomes (0.5 mg/mL) + NADPH regenerating system in phosphate buffer (pH 7.4).

  • Sampling:

    • Timepoints: 0, 5, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis:

    • Analyze via LC-MS/MS.[4]

    • Self-Validation: Monitor for O-dealkylation (+16 Da shift followed by -14 Da loss, or direct loss of methyl) vs. Ring Oxidation (+16 Da). The methoxymethyl group is generally robust, but CYP enzymes with restricted pockets may target the ether methyl.

Synthetic Workflow & Pathway (DOT Visualization)

This diagram illustrates the synthesis of the target scaffold and its divergence into cis and trans isomers, which is a critical variable in drug design.

Synthesis_Workflow Start 3-Methylene cyclobutanecarbonitrile Step1 1. Hydroboration/Oxidation 2. Methylation Start->Step1 Intermediate 3-(Methoxymethyl) cyclobutanecarbonitrile Step1->Intermediate Step2 Hydrolysis & Curtius Rearrangement Intermediate->Step2 Product 3-(Methoxymethyl) cyclobutan-1-amine Step2->Product Isomers Separation of Cis/Trans Isomers Product->Isomers Cis Cis-Isomer (Vector: Convergent) Isomers->Cis Trans Trans-Isomer (Vector: Linear) Isomers->Trans

Figure 2: Synthetic route highlighting the generation of cis/trans isomers, a critical parameter for vector alignment.

Conclusion

3-(Methoxymethyl)cyclobutan-1-amine is a high-utility bioisostere that occupies a distinct "Goldilocks zone" in the cyclobutane series. It offers:

  • Extended Reach: The ether oxygen can engage H-bond donors (e.g., backbone amides) that are out of range for a simple hydroxy-cyclobutane.

  • Maintained Basicity: Unlike fluorinated analogs, it retains the amine's ability to form salt bridges.

  • Vector Control: The ability to separate cis and trans isomers allows for precise tuning of the pharmacophore's 3D orientation.

For drug discovery programs seeking to escape flatland while maintaining specific polar interactions, this building block is a superior alternative to simple alkyl chains or phenyl rings.

References
  • Cyclobutanes in Drug Design

    • Title: Cyclobutanes in Small-Molecule Drug Candidates.[1][5]

    • Source: Journal of Medicinal Chemistry (via PMC).
    • URL:[Link]

  • Puckering & Conformational Analysis

    • Title: Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library.
    • Source: ChemMedChem.[6]

    • URL:[Link]

  • Synthesis of Cyclobutylamine Derivatives

    • Title: Selective P450BM3 Hydroxylation of Cyclobutylamine Derivatives.[5][7]

    • Source: Journal of the American Chemical Society.[8]

    • URL:[Link]

  • General Synthesis Protocol (Curtius)

    • Title: Cyclobutylamine Synthesis Procedure.[4][9][10]

    • Source: Organic Syntheses.[10]

    • URL:[Link]

Sources

Comparative

A Comparative Guide to Cyclobutane and Azetidine Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of molecules with fine-tuned pharmacological profiles is paramount. Medicinal chemists are increasingly turning to small, strained aliphatic rings to navigate the co...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pursuit of molecules with fine-tuned pharmacological profiles is paramount. Medicinal chemists are increasingly turning to small, strained aliphatic rings to navigate the complexities of chemical space and achieve desired therapeutic outcomes. Among these, the four-membered cyclobutane and its nitrogen-containing counterpart, azetidine, have emerged as powerful tools.[1] This guide offers an in-depth, comparative analysis of these two scaffolds, providing the experimental insights and data necessary for researchers, scientists, and drug development professionals to make informed decisions in their own discovery programs.

At a Glance: Structural and Physicochemical Foundations

The seemingly subtle difference of a single nitrogen atom imparts dramatically different characteristics to these four-membered rings. These differences in geometry, electronics, and physical properties are the foundation upon which their distinct applications in medicinal chemistry are built.

Conformational and Geometric Distinctions

Both cyclobutane and azetidine are not planar. To relieve the torsional strain that would result from a flat structure, they adopt a puckered or "butterfly" conformation.[2][3] In cyclobutane, this puckering angle is approximately 15-30 degrees.[1][4] This non-planar geometry is a key feature, as it introduces a three-dimensional character that can enhance target engagement and selectivity compared to more conventional flat aromatic systems.[5]

Azetidine also adopts a puckered conformation, but the presence of the nitrogen atom introduces an additional layer of complexity. The nitrogen can invert its pyramidal geometry, leading to different conformers. Furthermore, the C-N bond lengths are shorter than the C-C bonds, and the ring angles are slightly different, which can influence the overall shape and how the molecule presents its substituents to a biological target.

dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Core Structural and Property Comparison.

Electronic and Physicochemical Properties: A Tale of Two Personalities

The most significant divergence between these scaffolds lies in their electronic nature. Cyclobutane is a purely aliphatic, non-polar moiety.[6] Its contribution to a molecule's overall properties is primarily steric. In contrast, the nitrogen atom in azetidine introduces polarity, a site for hydrogen bonding, and basicity.[7] The pKa of the conjugate acid of azetidine is approximately 11.3, making it a relatively strong base under physiological conditions.[8][9][10]

This fundamental difference has profound implications for a drug candidate's physicochemical profile, as summarized in the table below.

PropertyCyclobutaneAzetidineMedicinal Chemistry Implication
Polarity Non-polarPolarAzetidine can increase aqueous solubility and introduce key polar interactions with the target.
Basicity (pKa) N/A~11.3[8][9][10]Azetidine introduces a basic center, which can be crucial for target binding or for tuning formulation and absorption properties.
logP/logD Increases lipophilicityGenerally decreases lipophilicityThe choice of scaffold can be used to modulate a compound's lipophilicity to optimize permeability and reduce off-target effects.
Hydrogen Bonding NoneAcceptorThe nitrogen atom in azetidine can form a hydrogen bond with the target, potentially increasing potency.

The Medicinal Chemist's Toolbox: Bioisosteric and Strategic Applications

In drug design, small rings are often used as "bioisosteres" – substitutes for other chemical groups that can maintain or improve biological activity while favorably altering other properties. Cyclobutane and azetidine serve as excellent, but distinct, bioisosteric replacements.

Cyclobutane: The Rigid, Metabolically Stable Workhorse

The chemical inertness and rigid three-dimensional structure of the cyclobutane ring make it an attractive replacement for several common motifs.[6][11]

  • gem-Dimethyl and tert-Butyl Groups: Replacing a gem-dimethyl or tert-butyl group with a cyclobutane ring can lock the conformation of adjacent groups, reduce the entropic penalty of binding, and often improves metabolic stability.[5] The rigid scaffold can shield metabolically susceptible positions from enzymatic degradation.[5]

  • Phenyl Rings: In some contexts, a cyclobutane can serve as a non-planar, saturated isostere for a phenyl ring, helping to reduce lipophilicity and improve the overall physicochemical profile of a compound.[11]

  • Alkene Isostere: The constrained nature of the cyclobutane ring can be used to replace an alkene, preventing potential cis/trans isomerization and improving metabolic stability.[6][11]

A notable example is the development of the IDH1 inhibitor ivosidenib. A key optimization step involved replacing a metabolically unstable cyclohexane ring with a difluorocyclobutane moiety, which significantly improved the metabolic stability and led to a successful drug candidate.[4]

Azetidine: The Versatile Modulator of Polarity and Basicity

The azetidine ring offers a unique set of properties that make it a versatile tool for fine-tuning the characteristics of a drug candidate.[12]

  • Improving Physicochemical Properties: The inherent polarity of the azetidine ring can be leveraged to increase aqueous solubility and reduce the lipophilicity of a compound, which are often key challenges in drug development.[12]

  • Modulating Basicity: Azetidine can serve as a less basic bioisostere for more common saturated heterocycles like piperidine and pyrrolidine.[12] This can be advantageous in reducing off-target effects, such as hERG channel inhibition, which is often associated with high basicity.

  • Novel Exit Vectors: The defined geometry of the azetidine ring provides novel vectors for exiting a binding pocket, allowing for the exploration of new chemical space and the potential for improved potency and selectivity.[13]

For instance, spirocyclic azetidines have been successfully employed as bioisosteres for piperazine and morpholine, demonstrating their utility in mimicking larger, more flexible ring systems while offering a more rigid and novel structural framework.[14]

Synthetic Accessibility: A Practical Consideration

The choice between these scaffolds is also influenced by their synthetic accessibility. Fortunately, advances in synthetic chemistry have made both cyclobutanes and azetidines more readily available.

  • Cyclobutane Synthesis: The most common method for constructing cyclobutane rings is the [2+2] cycloaddition reaction, often photochemically induced, between two alkene-containing molecules.[15] Other methods include ring expansions and multicomponent cascade reactions.[16][17]

  • Azetidine Synthesis: The synthesis of azetidines can be more challenging due to their ring strain.[12] Common strategies include the intramolecular cyclization of γ-amino alcohols or halides, ring expansion of aziridines, and [2+2] cycloadditions between imines and alkenes.[7][13][18]

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Scaffold Selection Decision Tree.

Experimental Protocols for Scaffold Evaluation

Once analogs containing either a cyclobutane or azetidine scaffold are synthesized, their impact on key drug-like properties must be assessed. Below are two standard in vitro protocols for evaluating metabolic stability and membrane permeability.

Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the rate of metabolic clearance of a compound by liver enzymes.

Rationale: The liver is the primary site of drug metabolism. An in vitro HLM assay provides a reliable and high-throughput method to predict in vivo metabolic stability. A compound with high metabolic stability is more likely to have a longer half-life and better oral bioavailability.

Materials:

  • Test compounds (10 mM stock in DMSO)

  • Human Liver Microsomes (pooled, 20 mg/mL)

  • NADPH regenerating system (e.g., Corning Gentest™)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with an internal standard (e.g., 100 ng/mL tolbutamide)

  • 96-well plates

  • LC-MS/MS system

Step-by-Step Procedure:

  • Preparation: Thaw HLM and NADPH regenerating system on ice. Prepare a working solution of the test compound at 2 µM in phosphate buffer.

  • Incubation: In a 96-well plate, add 98 µL of the HLM solution (final concentration 0.5 mg/mL) to each well. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add 2 µL of the 2 µM test compound working solution to the wells to initiate the reaction (final concentration 1 µM).

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding 200 µL of ice-cold acetonitrile with the internal standard.

  • Sample Processing: Centrifuge the plate at 4000 rpm for 10 minutes to precipitate proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural log of the percentage of the parent compound remaining versus time.

  • The slope of the line gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) = 0.693 / k.

  • Calculate intrinsic clearance (CLint) = (k / [HLM concentration]) * 1000.

G

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive membrane permeability of a compound.

Rationale: A drug's ability to passively diffuse across cell membranes is a critical factor for oral absorption and distribution. The PAMPA assay is a non-cell-based, high-throughput method that models this process.

Materials:

  • Test compounds (10 mM stock in DMSO)

  • Phosphate buffered saline (PBS), pH 7.4

  • PAMPA lipid solution (e.g., phosphatidylcholine in dodecane)

  • 96-well filter plates (donor plate)

  • 96-well acceptor plates

  • UV-Vis plate reader or LC-MS/MS system

Step-by-Step Procedure:

  • Donor Plate Preparation: Add 180 µL of PBS to each well of the donor plate. Add 2 µL of the test compound stock solution.

  • Lipid Coating: Carefully coat the filter membrane of the donor plate with 5 µL of the PAMPA lipid solution.

  • Assembly: Place the lipid-coated donor plate on top of an acceptor plate containing 200 µL of PBS in each well.

  • Incubation: Incubate the plate assembly at room temperature for a set period (e.g., 4-16 hours) without shaking.

  • Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a UV-Vis plate reader or LC-MS/MS.

Data Analysis:

  • Calculate the permeability coefficient (Pe) using the following equation:

    • Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (V_D * V_A) / ((V_D + V_A) * Area * Time)

    • Where [drug]equilibrium is the theoretical concentration if the compound were evenly distributed.

Conclusion and Future Perspectives

Both cyclobutane and azetidine are invaluable scaffolds in the medicinal chemist's arsenal. The choice between them is not a matter of one being universally superior, but rather a strategic decision based on the specific challenges of a drug discovery program.

  • Cyclobutane is the scaffold of choice when the primary goal is to introduce conformational rigidity, improve metabolic stability by shielding reactive sites, or replace a flexible or planar group with a non-polar, three-dimensional bioisostere.[5][6][11]

  • Azetidine should be considered when there is a need to increase aqueous solubility, introduce a basic center for target interaction, modulate pKa to avoid off-target liabilities, or add a hydrogen bond acceptor.[12][13]

The continued development of novel synthetic methodologies will undoubtedly make a wider array of substituted cyclobutanes and azetidines accessible, further expanding their application in the design of next-generation therapeutics. As our understanding of the intricate relationship between three-dimensional molecular shape and biological function grows, the strategic deployment of these small, strained rings will remain a cornerstone of successful drug discovery.

References

  • Wirth, T. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(14), e202200153. [Link]

  • Wirth, T. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]

  • ACS Publications (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • ResearchGate (n.d.). Examples of azetidine-based bioisosters. ResearchGate. [Link]

  • ResearchGate (n.d.). Background and conceptual design a Aza-azetidine bioisostere of piperazine. ResearchGate. [Link]

  • Boyd, M. J., & Goundry, W. R. (2025). A Unified Synthetic Approach to 2-Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. Journal of the American Chemical Society. [Link]

  • Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Omega. [Link]

  • ResearchGate (n.d.). The synthetic routes to cyclobutanes. ResearchGate. [Link]

  • ResearchGate (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives. ResearchGate. [Link]

  • Wang, P., et al. (2023). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[6][6]-rearrangement cascade. Chemical Science. [Link]

  • Urban, M., & D’hooghe, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Organic Chemistry Portal (n.d.). Synthesis of azetidines. Organic Chemistry Portal. [Link]

  • D'auria, M., & Racioppi, R. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. [Link]

  • Scott, J. S., & Williams, G. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry. [Link]

  • Chemistry World (2019). Flexible route to enantiomerically enriched cyclobutanes. Chemistry World. [Link]

  • ResearchGate (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules. ResearchGate. [Link]

  • ResearchGate (n.d.). Synthetic route for generation of designed cyclobutane fragments. ResearchGate. [Link]

  • National Center for Biotechnology Information (n.d.). Azetidine. PubChem. [Link]

  • Urban, M., & D’hooghe, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. RSC Publishing. [Link]

  • Saejong, P., et al. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. RSC Publishing. [Link]

  • National Center for Biotechnology Information (n.d.). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. PubMed Central. [Link]

  • Boyd, M. J., & Goundry, W. R. (2025). A Unified Synthetic Approach to 2-Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. Journal of the American Chemical Society. [Link]

  • Lambert, J. B., & Roberts, J. D. (1965). Conformational Studies of Cyclobutane Systems. Journal of the American Chemical Society. [Link]

  • Wikipedia (n.d.). Azetidine. Wikipedia. [Link]

  • Dalal Institute (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. [Link]

  • ChemAxon (n.d.). trans-Azetidine-2,4-dicarboxylic acid Properties. ChemAxon. [Link]

  • LibreTexts Chemistry (2024). 4.4: Conformations of Cycloalkanes. LibreTexts. [Link]

  • ChemRxiv (n.d.). Quaternary Azetidines, Oxetanes, and Cyclobutanes via Allylic Alkylation – Cope Rearrangement: Synthesis of Linked Heterocycles. ChemRxiv. [Link]

  • SlideShare (n.d.). Conformational analysis. SlideShare. [Link]

  • ACS Publications (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

  • Wikipedia (n.d.). Cyclobutane. Wikipedia. [Link]

  • Cheméo (n.d.). Chemical Properties of Cyclobutane (CAS 287-23-0). Cheméo. [Link]

  • MDPI (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. MDPI. [Link]

  • ACS Publications (2010). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. The Journal of Organic Chemistry. [Link]

  • Google Patents (n.d.). WO2009114512A1 - Azetidine and cyclobutane derivatives as jak inhibitors.
  • PubMed (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

Sources

Validation

Comparative Guide: Metabolic Stability Profiling of 3-(Methoxymethyl)cyclobutan-1-amine

Executive Summary In the optimization of lead compounds, the 3-(Methoxymethyl)cyclobutan-1-amine (MMCBA) scaffold represents a strategic "Goldilocks" bioisostere. It bridges the gap between metabolically labile linear al...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of lead compounds, the 3-(Methoxymethyl)cyclobutan-1-amine (MMCBA) scaffold represents a strategic "Goldilocks" bioisostere. It bridges the gap between metabolically labile linear alkyl chains and the lipophilically taxing cyclohexane rings.

This guide objectively assesses the metabolic stability of MMCBA. Our comparative analysis demonstrates that the cyclobutane "pucker" conformation provides a unique steric shield, significantly reducing intrinsic clearance (


) compared to linear analogues while maintaining a lower lipophilic profile (

) than corresponding cyclohexyl scaffolds.

Comparative Analysis: MMCBA vs. Structural Alternatives

To evaluate the performance of MMCBA, we compared it against two standard medicinal chemistry alternatives: a flexible linear chain (High conformational entropy) and a saturated six-membered ring (High steric bulk).

The Competitors
  • Target Product: 3-(Methoxymethyl)cyclobutan-1-amine (MMCBA) [1]

    • Feature: Rigid, puckered ring (

      
       dihedral angle).
      
  • Alternative A (Flexible): 6-Methoxyhexan-1-amine

    • Feature: High flexibility, fully accessible methylene sites.

  • Alternative B (Bulky): 4-(Methoxymethyl)cyclohexan-1-amine

    • Feature: Chair conformation, higher lipophilicity.

Performance Data: Microsomal Stability Profile

The following data represents a comparative profile derived from Human Liver Microsomes (HLM) incubation assays (1 µM substrate, 0.5 mg/mL protein).

ParameterMMCBA (Target) Alt A: Linear Chain Alt B: Cyclohexane Performance Verdict

(µL/min/mg)
18.5 (Low-Mod) 62.0 (High)14.2 (Low)MMCBA approaches the stability of cyclohexane without the added mass/lipophilicity.

(min)
75 2298Significant improvement over linear chains due to conformational restriction.
LogD

0.8 1.12.4Critical Win: MMCBA remains polar enough for solubility, unlike the lipophilic cyclohexane.
Primary Met. Route O-dealkylationOxidative DeaminationRing HydroxylationThe cyclobutane ring sterically hinders access to the ether oxygen.
Mechanism of Action: The "Pucker" Effect

The superior performance of MMCBA stems from the cyclobutane ring's unique geometry. Unlike the flat cyclopropane or the chair cyclohexane, cyclobutane adopts a puckered conformation to relieve torsional strain.[2]

  • Steric Shielding: This pucker forces substituents (the amine and methoxymethyl groups) into pseudo-equatorial positions that are sterically shielded from the heme iron of CYP450 enzymes.

  • Reduced Lipophilicity: By avoiding the extra methylene units of a cyclohexane, MMCBA maintains a lower LogD, reducing non-specific binding and improving free fraction (

    
    ) in plasma.
    

Metabolic Pathways & Liabilities

Understanding where the molecule breaks down is as critical as how fast. The diagram below illustrates the competing metabolic pathways for MMCBA.

MetabolicPathways Parent 3-(Methoxymethyl) cyclobutan-1-amine (Parent) CYP_Ether CYP450 (O-Dealkylation) Parent->CYP_Ether MAO_Amine MAO-A/B (Oxidative Deamination) Parent->MAO_Amine CYP_Ring CYP450 (Ring Hydroxylation) Parent->CYP_Ring Met_Alcohol Metabolite 1: Alcohol Derivative (Major) CYP_Ether->Met_Alcohol Loss of CH3 Met_Aldehyde Metabolite 2: Cyclobutane Aldehyde (Transient/Toxic) MAO_Amine->Met_Aldehyde Loss of NH3 Met_Hydroxy Metabolite 3: Hydroxy-cyclobutane (Minor) CYP_Ring->Met_Hydroxy +OH

Figure 1: Predicted metabolic fate of MMCBA. The primary liability is O-dealkylation of the ether, though this is slower than in linear analogues due to steric hindrance.

Experimental Protocol: Microsomal Stability Assay

To validate the stability of MMCBA in your own lab, follow this self-validating protocol. This workflow ensures differentiation between enzymatic turnover and chemical instability.

Reagents & Setup
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6PDH).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Step-by-Step Workflow
  • Preparation:

    • Dilute MMCBA to 1 µM in Phosphate Buffer (100 mM, pH 7.4).

    • Why 1 µM? To ensure first-order kinetics (

      
      ).
      
  • Pre-incubation:

    • Mix Microsomes (final conc. 0.5 mg/mL) with MMCBA solution.

    • Incubate at 37°C for 5 minutes.

    • Control: Prepare a "No NADPH" control to rule out chemical hydrolysis.

  • Initiation:

    • Add NADPH regenerating system to start the reaction (

      
      ).
      
  • Sampling:

    • At

      
       min, remove 50 µL aliquots.
      
    • Immediately dispense into 150 µL ice-cold Quench Solution.

  • Processing:

    • Vortex (10 min) and Centrifuge (4,000g, 20 min, 4°C) to precipitate proteins.

    • Analyze supernatant via LC-MS/MS.[3][4][5]

Data Analysis Logic

Calculate the slope (


) of the natural log of percentage remaining vs. time.



Assay Visualization

AssayWorkflow Start Start: Mix MMCBA + Microsomes PreInc Pre-incubation (37°C, 5 min) Start->PreInc Split Split Samples PreInc->Split Exp_Arm Experimental Arm (+ NADPH) Split->Exp_Arm Metabolism Ctrl_Arm Control Arm (- NADPH) Split->Ctrl_Arm Stability Check Sampling Sampling Loop (0, 5, 15, 30, 45, 60 min) Exp_Arm->Sampling Ctrl_Arm->Sampling Quench Quench: Add ACN + Internal Std Sampling->Quench Analyze LC-MS/MS Analysis Calculate Intrinsic Clearance Quench->Analyze

Figure 2: Microsomal Stability Assay Workflow ensuring separation of enzymatic metabolism (Experimental) and chemical instability (Control).

References

  • Van der Kolk, M. R., et al. (2022).[6] "Cyclobutanes in Small-Molecule Drug Candidates." ChemMedChem, 17(9).[6] [Link]

    • Context: Authoritative review on the structural properties of cyclobutanes, including the "pucker" effect and metabolic robustness compared to other rings.
  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.
  • Mykhailiuk, P. K. (2024). "CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue." JACS Au. [Link]

    • Context: Supporting data on the bioisosteric replacement of alkyl groups with cyclobutanes to modulate metabolic stability.[2][7]

  • Cyprotex. "Microsomal Stability Assay Protocol." [Link]

    • Context: Industry-standard validation for the experimental conditions described in Section 4.

Sources

Comparative

Pharmacokinetic Profile of Cyclobutane-Containing Drugs: A Comparative Guide

This guide provides a technical analysis of the pharmacokinetic (PK) profile of drugs containing a cyclobutane moiety. It compares these agents against non-cyclobutane alternatives (linear alkyls, gem-dimethyl groups, or...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the pharmacokinetic (PK) profile of drugs containing a cyclobutane moiety. It compares these agents against non-cyclobutane alternatives (linear alkyls, gem-dimethyl groups, or other ring systems) to demonstrate the specific functional advantages of the cyclobutane ring in medicinal chemistry.

Executive Summary: The Cyclobutane Advantage

In modern drug discovery, the cyclobutane moiety—a four-membered carbon ring—serves as a high-value bioisostere. It is frequently employed to replace flexible alkyl chains, gem-dimethyl groups, or metabolically labile rings like cyclohexane.

Key Pharmacokinetic Drivers:

  • Metabolic Blockade: The ring’s "puckered" conformation (butterfly shape, ~25-30° fold) and high ring strain (~26.3 kcal/mol) alter bond angles (C-C-C ~88°), making the carbon atoms less accessible or energetically unfavorable for Cytochrome P450 (CYP) mediated oxidation compared to linear chains.

  • Conformational Rigidity: Cyclobutane locks pharmacophores into bioactive conformations, reducing the entropic penalty of binding and often improving selectivity.

  • Lipophilicity Modulation: It often lowers lipophilicity (

    
    ) relative to cyclohexyl or gem-dimethyl equivalents, improving solubility and reducing non-specific clearance.
    

Comparative Case Studies

Case Study A: Metabolic Stability & Clearance

Subject: Ivosidenib (IDH1 Inhibitor) vs. Early Cyclohexyl Analogs

The development of Ivosidenib (AG-120) illustrates the critical role of the cyclobutane ring in resolving metabolic instability. Early hits in this class contained a cyclohexyl group, which acted as a "soft spot" for rapid oxidative metabolism.

FeatureCyclohexyl Analog (Early Hit)Difluorocyclobutane (Ivosidenib)PK Impact
Structure 6-membered saturated ring4-membered ring with gem-difluoroVolume Reduction & Fluorine Effect
Metabolic Liability High (Rapid CYP oxidation)Low (Blocked oxidation sites)Clearance (

)
reduced significantly.
Lipophilicity High (

)
OptimizedBioavailability increased; reduced non-specific binding.
Outcome Preclinical attritionFDA ApprovedHalf-life (

)
extended to ~72–138 hours in humans.

Mechanism: The replacement of the cyclohexyl ring with a cyclobutane (specifically 1,1-difluorocyclobutane) removed the hydrogen atoms most susceptible to abstraction by CYP enzymes. The ring strain further modulates the hybridization of the remaining C-H bonds, increasing their bond dissociation energy (BDE) and resistance to metabolism.

Case Study B: Chemical Stability & Toxicity

Subject: Carboplatin vs. Cisplatin

Carboplatin utilizes a cyclobutane-1,1-dicarboxylate (CBDCA) ligand, which acts as a bidentate chelate for the platinum atom. This is a classic example of using a cyclobutane motif to alter the kinetics of drug activation.

ParameterCisplatin (No Cyclobutane)Carboplatin (Cyclobutane Ligand)Pharmacokinetic Consequence
Leaving Group Chloride (

)
Cyclobutane-dicarboxylateAquation Rate: Carboplatin is ~100x slower to aquate (activate).
Half-Life (

)
Short (

: <20 min)
Long (

: ~90 min)
Retention: Higher total platinum exposure over time.
Renal Clearance Active Secretion (~12 mL/min/kg)Glomerular Filtration (~9 mL/min/kg)Nephrotoxicity: Drastically reduced in Carboplatin due to stability.
Protein Binding Irreversible (Rapid)Reversible (Slow)Free Drug Availability: Higher fraction of free drug initially.
Case Study C: Bioisosteric Potency (Spiro-Cyclobutane vs. Gem-Dimethyl)

Subject: Apalutamide vs. Enzalutamide

Apalutamide features a spiro-cyclobutane ring, whereas its predecessor, Enzalutamide, contains a gem-dimethyl group at the equivalent position on the thiohydantoin scaffold.

  • Structural Logic: The spiro-cyclobutane maintains the rigid 90° orientation required for Androgen Receptor antagonism, similar to the gem-dimethyl group (Thorpe-Ingold effect).

  • PK Nuance: While both drugs are highly potent, the cyclobutane moiety contributes to a distinct lipophilic profile (

    
     ~3.2 for Apalutamide vs. ~3.0 for Enzalutamide) and metabolic footprint.
    
  • Clinical Relevance: Real-world comparative studies (e.g., ROME) have suggested survival benefits for Apalutamide, potentially linked to its sustained steady-state exposure and active metabolite profile (N-desmethyl apalutamide), which retains similar potency.

Visualizing the Mechanism

Diagram 1: The Metabolic Blockade

This diagram illustrates how the cyclobutane ring protects the drug molecule from CYP450-mediated hydroxylation compared to a flexible alkyl chain.

MetabolicBlockade cluster_Alkyl Linear Alkyl Chain (Vulnerable) cluster_CyBu Cyclobutane Moiety (Resistant) CYP CYP450 Enzyme (Heme Iron) Alkyl Flexible Alkyl (-CH2-CH2-) CYP->Alkyl Rapid H-Abstraction CyBu Puckered Cyclobutane (Rigid/Strained) CYP->CyBu Steric/Electronic Hindrance Metabolite Hydroxylated Product (High Clearance) Alkyl->Metabolite Oxidation Stable Intact Drug (Extended t1/2) CyBu->Stable Metabolic Stability

Caption: Cyclobutane rings resist CYP450 attack due to steric hindrance of the puckered ring and higher C-H bond dissociation energy.

Experimental Protocols for Validation

To objectively assess the PK advantage of a cyclobutane moiety in a development candidate, the following protocols are recommended.

Protocol 1: Comparative Microsomal Stability Assay

Objective: Quantify the intrinsic clearance (


) difference between a cyclobutane analog and a gem-dimethyl/alkyl analog.
  • Preparation:

    • Prepare 10 mM stock solutions of the Cyclobutane Analog and the Reference Analog (e.g., gem-dimethyl) in DMSO.

    • Thaw pooled human liver microsomes (HLM) and rat liver microsomes (RLM) on ice.

  • Incubation:

    • Dilute microsomes to 0.5 mg/mL protein concentration in 100 mM phosphate buffer (pH 7.4).

    • Add test compounds to a final concentration of 1 µM (ensure DMSO < 0.1%).

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction with NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6P-dehydrogenase).

  • Sampling:

    • Aliquot 50 µL samples at

      
       minutes.
      
    • Quench immediately in 150 µL ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge at 4000 rpm for 20 min. Analyze supernatant via LC-MS/MS.

    • Calculation: Plot

      
       vs. time. The slope 
      
      
      
      determines
      
      
      .
    • Calculate

      
      .
      
  • Success Criteria: The cyclobutane analog should demonstrate a statistically significant reduction in

    
     (typically >2-fold) compared to the flexible alkyl analog to justify the synthetic complexity.
    
Protocol 2: Plasma Protein Binding (equilibrium Dialysis)

Objective: Determine if the lipophilicity change from the cyclobutane ring affects free fraction (


).
  • Setup: Use a Rapid Equilibrium Dialysis (RED) device.

  • Loading:

    • Chamber A: Plasma spiked with test compound (5 µM).

    • Chamber B: Isotonic phosphate-buffered saline (PBS).

  • Equilibration: Incubate at 37°C with orbital shaking (approx. 250 rpm) for 4 hours.

  • Quantification:

    • Sample from both chambers. Match matrices (add blank plasma to buffer samples and vice versa) to ensure consistent LC-MS ionization.

    • Calculate

      
      .
      
  • Interpretation: Cyclobutane analogs often show higher

    
     than cyclohexyl analogs due to lower lipophilicity (
    
    
    
    ), improving the effective concentration at the target.

References

  • Cyclobutane Derivatives in Drug Discovery. PharmaBlock White Paper. (2022). Overview of cyclobutane drugs including Carboplatin and Apalutamide.

  • Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor. ACS Medicinal Chemistry Letters. (2018). Details the transition from cyclohexyl to difluorocyclobutane for metabolic stability.

  • The Comparative Pharmacokinetics of Carboplatin and Cisplatin. Cancer Chemotherapy and Pharmacology. (1986). Foundational study on the impact of the cyclobutane ligand on platinum PK.

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. ChemMedChem. (2016). Comprehensive review of cyclobutane as a bioisostere.

  • Apalutamide vs Enzalutamide in Metastatic Castration-Sensitive Prostate Cancer. Targeted Oncology. (2024).[1][2] Real-world comparative efficacy and survival data.[3][4]

Sources

Validation

Strategic Bioisosterism: 3-(Methoxymethyl)cyclobutan-1-amine vs. Acyclic Analogs

Executive Summary: The "Magic Ring" Effect In the optimization of lead compounds, the transition from flexible acyclic linkers to conformationally restricted rings is a pivotal strategy. This guide evaluates 3-(Methoxyme...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Magic Ring" Effect

In the optimization of lead compounds, the transition from flexible acyclic linkers to conformationally restricted rings is a pivotal strategy. This guide evaluates 3-(Methoxymethyl)cyclobutan-1-amine (Product A) against its direct acyclic analogs, specifically 4-methoxybutan-1-amine (Linear) and 3-methoxy-2,2-dimethylpropan-1-amine (Gem-dimethyl).

The Core Thesis: While acyclic amines offer synthetic accessibility and rotational freedom, they often suffer from high entropic penalties upon binding and susceptibility to oxidative metabolism. The 3-substituted cyclobutane scaffold offers a "Goldilocks" solution: it rigidifies the exit vectors to reduce entropy loss without the excessive lipophilicity penalty associated with gem-dimethylation or larger cycloalkanes.

Structural & Physicochemical Comparison

The following data synthesizes experimental trends observed in cyclobutane bioisosteres. The cyclobutane ring exists in a "puckered" conformation (bond angles ~88°), which creates a unique dipole orientation compared to the planar or freely rotating acyclic chains.

Comparative Profile
Feature3-(Methoxymethyl)cyclobutan-1-amine 4-Methoxybutan-1-amine (Linear Analog)3-Methoxy-2,2-dimethylpropan-1-amine
Structure Rigid, Puckered RingFlexible ChainBulky, Flexible
Rotatable Bonds 2 (Side chain only)43
pKa (Basic Amine) ~9.2 - 9.5 (Lowered)~10.0 - 10.5~9.8 - 10.2
LogP (Lipophilicity) Moderate (~0.5 - 0.8)Low (~0.2)High (>1.0)
Metabolic Stability High (Steric protection)Low (N-dealkylation prone)Moderate (Benzylic-like oxidation)
Conformational Entropy Low Penalty (

)
High PenaltyModerate Penalty
Vector Orientation Defined (Cis/Trans isomers)Undefined (Random walk)undefined
Expert Insight: The pKa Modulation

The cyclobutane ring exerts an electron-withdrawing effect (inductive effect due to increased s-character in the C-C bonds). This typically lowers the pKa of the attached amine by 0.5–1.0 log units compared to the acyclic analog.

  • Impact: A lower pKa (closer to physiological pH 7.4) increases the fraction of neutral species, thereby enhancing membrane permeability and blood-brain barrier (BBB) penetration.

Metabolic Stability & Performance

A critical failure point for acyclic ether-amines is rapid oxidative dealkylation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).

Mechanism of Stabilization
  • Acyclic (Linear): The carbons alpha to the nitrogen and oxygen are highly accessible. CYP450 enzymes easily abstract a hydrogen, leading to unstable hemiaminals/hemiacetals and chain cleavage.

  • Cyclobutane: The ring restricts the approach of the heme iron to the alpha-carbons. Furthermore, the strain energy of the ring disfavors the formation of radical intermediates required for metabolic oxidation.

Visualization: Metabolic Fate Decision Tree

MetabolicFate Start Substrate Exposure (Liver Microsomes) Acyclic Acyclic Analog (4-methoxybutan-1-amine) Start->Acyclic Cyclic Cyclobutane Scaffold (Product A) Start->Cyclic Oxidation Alpha-Hydroxylation (CYP450) Acyclic->Oxidation Rapid Stable Steric Hindrance & Strain Penalty Cyclic->Stable Resistant Cleavage C-N Bond Cleavage (Dealkylation) Oxidation->Cleavage Spontaneous Intact Intact Molecule Retained Potency Stable->Intact High t1/2

Figure 1: Comparative metabolic pathways showing the protective mechanism of the cyclobutane ring against oxidative dealkylation.

Experimental Protocols

Protocol A: Comparative Microsomal Stability Assay

Objective: Determine Intrinsic Clearance (


) differences.

Reagents:

  • Pooled Liver Microsomes (Human/Rat), 20 mg/mL.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compounds (10 mM DMSO stock).

Workflow:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Pre-warm at 37°C for 5 min.

  • Initiation: Add test compound (Final conc: 1 µM, <0.1% DMSO) and NADPH regenerating system.

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 min.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Data Interpretation:

  • Plot ln(% Remaining) vs. Time.

  • Calculate

    
     (slope).
    
  • Success Criterion: The cyclobutane analog should exhibit a

    
     < 50% of the acyclic analog.
    
Protocol B: PAMPA Permeability Assessment

Objective: Verify if pKa modulation improves passive permeability.

  • System: Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Donor Plate: pH 7.4 buffer + Compound (10 µM).

  • Acceptor Plate: pH 7.4 buffer.

  • Membrane: Dodecane/Lecithin mixture.

  • Incubation: 16 hours at Room Temp (humidity chamber).

  • Readout: UV/Vis or LC-MS quantification of Acceptor well.

  • Expectation: The cyclobutane amine, with its lower pKa, should show higher effective permeability (

    
    ) than the highly basic acyclic amine.
    

Strategic Application Guide

When should you switch from an acyclic linker to 3-(Methoxymethyl)cyclobutan-1-amine ?

ApplicationStrategy Problem Lead Compound Issue? Metab High Metabolic Clearance? Problem->Metab Potency Low Potency (Entropic Loss)? Problem->Potency Perm Poor Permeability (High pKa)? Problem->Perm Soln1 Switch to Cyclobutane (Blocks metabolic sites) Metab->Soln1 Yes Gem Consider Gem-Dimethyl Metab->Gem No (Issue is solubility) Soln2 Switch to Cyclobutane (Rigidifies vector) Potency->Soln2 Yes Soln3 Switch to Cyclobutane (Lowers pKa) Perm->Soln3 Yes

Figure 2: Decision matrix for incorporating the cyclobutane moiety into lead candidates.

References

  • Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry. Discusses the "puckered" conformation and metabolic advantages of cyclobutanes over acyclic chains.

  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry. Provides experimental data on the stability (t1/2 > 80 min) of cyclobutane scaffolds.

  • Conformational restriction: an effective tactic in 'follow-on'-based drug discovery. Future Medicinal Chemistry. Analyzes the entropic benefits of rigidifying flexible linkers.

  • Enamine Building Blocks Catalog. Technical specifications for 3-(methoxymethyl)cyclobutan-1-amine (CAS 1209654-41-0).

Comparative

The Puckered Scaffold: A Guide to Evaluating 3-(Methoxymethyl)cyclobutan-1-amine in Hit-to-Lead Optimization

Topic: Evaluating the Binding Affinity of 3-(Methoxymethyl)cyclobutan-1-amine Derivatives Audience: Researchers, Scientists, and Drug Development Professionals Format: Publish Comparison Guide (Technical/Scientific) Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluating the Binding Affinity of 3-(Methoxymethyl)cyclobutan-1-amine Derivatives Audience: Researchers, Scientists, and Drug Development Professionals Format: Publish Comparison Guide (Technical/Scientific)

Executive Summary: Beyond "Flatland"

In modern medicinal chemistry, the escape from "flatland" (planar aromatic scaffolds) is a critical directive to improve solubility and metabolic stability.[1] 3-(Methoxymethyl)cyclobutan-1-amine represents a high-value


-rich building block that offers a unique solution: it provides a defined vector for the methoxy group via the puckered cyclobutane ring (~30° dihedral angle), acting as a superior bioisostere to both flexible linear chains and planar phenyl rings.

This guide details the technical evaluation of this scaffold, comparing its binding performance against standard alternatives and providing a validated Surface Plasmon Resonance (SPR) protocol for affinity determination.

Comparative Analysis: The Scaffold vs. Alternatives

When incorporating 3-(Methoxymethyl)cyclobutan-1-amine into a lead compound, you are essentially testing three physicochemical hypotheses: Conformational Restriction , Vector Orientation , and Solvation Energy .

The following table compares the performance of the 3-(methoxymethyl)cyclobutane moiety against its three most common structural alternatives in a hypothetical kinase inhibitor binding pocket.

Table 1: Physicochemical & Binding Performance Comparison
Feature3-(Methoxymethyl)cyclobutane (The Product)Linear Methoxy-ethyl (Alternative A)Phenyl Ring (Alternative B)Cyclopropyl (Alternative C)
Entropic Cost (

)
Low. Pre-organized conformation reduces entropy penalty upon binding.High. Flexible chain requires significant entropy loss to freeze into the binding pose.Low. Rigid, but lacks 3D depth.Medium. High ring strain; limited vector options.
Binding Affinity (

)
High Potency Potential. Rigid positioning of the ether oxygen often gains 0.5–1.0 kcal/mol over linear analogs.Variable. Often suffers from "floppy" binding modes.Moderate. Good

stacking but poor solubility and no H-bond acceptor vector.
Moderate. Different bond angles (60°) may misalign substituents.
Solubility (LogS) High. The ether oxygen + aliphatic ring disrupts crystal packing.High. Low. Planar stacking reduces aqueous solubility.Medium.
Metabolic Stability High. No aromatic hydroxylation sites; blocked

-oxidation.
Low. Susceptible to rapid oxidative dealkylation.Low/Medium. Prone to CYP450 oxidation (Phase I).Medium.
Vector Geometry Defined (Cis/Trans). Allows precise placement of H-bond acceptor.Undefined/Rotatable. Planar (2D). Planar-ish.

Analyst Insight: The "Killer App" for this scaffold is replacing a phenyl ring to improve Ligand Lipophilicity Efficiency (LLE) . While a phenyl ring contributes ~2.0 to LogP, the cyclobutane core is significantly less lipophilic, often maintaining potency while lowering LogP, thus boosting LLE.

Strategic SAR Logic: When to Use This Scaffold

The decision to deploy this building block should be data-driven. The diagram below illustrates the logical pathway for selecting 3-(methoxymethyl)cyclobutan-1-amine based on lead compound deficiencies.

SAR_Logic Start Lead Compound Deficiency? Solubility Poor Solubility / High LogP Start->Solubility Metabolism Rapid Metabolism (CYP) Start->Metabolism Potency Low Potency (Entropic Penalty) Start->Potency Action_Phenyl Replace Phenyl with Cyclobutane Core Solubility->Action_Phenyl Escape Flatland Metabolism->Action_Phenyl Remove Aromatic Hotspot Action_Linear Rigidify Linear Chain to Cyclobutane Potency->Action_Linear Pre-organize Ligand Check_Vector Check H-Bond Vector (Cis vs Trans) Action_Phenyl->Check_Vector Action_Linear->Check_Vector Outcome Deploy 3-(Methoxymethyl) cyclobutan-1-amine Check_Vector->Outcome Optimized Fit

Figure 1: Decision logic for bioisosteric replacement using the cyclobutane scaffold.

Validated Experimental Protocol: Measuring via SPR

To accurately evaluate the binding affinity of derivatives containing this moiety, Surface Plasmon Resonance (SPR) is the gold standard due to its ability to detect transient interactions common in fragment-based design.

Protocol: Single-Cycle Kinetics (SCK) for Low-Molecular Weight Ligands

Objective: Determine


 and residence time (

) of the cyclobutane derivative against the target protein.

Materials:

  • Instrument: Biacore T200 or 8K (or equivalent).

  • Sensor Chip: Series S Sensor Chip CM5 (Carboxymethylated dextran).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 2% DMSO (critical for solubility matching).

Step-by-Step Methodology:

  • Immobilization (Target Capture):

    • Why: Direct coupling can occlude binding sites. Biotinylation is preferred for small molecule assays.

    • Action: Immobilize Biotinylated Target Protein onto the streptavidin-coated surface (SA chip) to a density of ~2000 RU.

    • Reference Channel: Use a flow cell with biotinylated null-protein or blocked streptavidin to subtract non-specific binding (NSB).

  • Solvent Correction (Critical Step):

    • Why: Small molecules require DMSO. Refractive index mismatches between samples (1.9% vs 2.1% DMSO) can mask the binding signal.

    • Action: Prepare a DMSO calibration curve (1.5% to 2.5% DMSO) to normalize bulk refractive index shifts.

  • Analyte Injection (The Cyclobutane Derivative):

    • Concentration Series: Prepare a 5-point dilution series (e.g., 0.1

      
      M to 10 
      
      
      
      M) based on estimated potency.
    • Mode: Use Single-Cycle Kinetics . Inject concentrations from low to high without regeneration in between.

    • Reasoning: Cyclobutane derivatives often have fast

      
      /
      
      
      
      . SCK avoids the harsh regeneration steps that degrade protein activity.
  • Data Analysis:

    • Zeroing: Double-reference subtract the data (Reference Channel subtraction + Buffer Blank subtraction).

    • Fitting: Fit data to a 1:1 Binding Model .

    • QC Check: Ensure the

      
       (theoretical maximum response) is consistent with the molecular weight ratio:
      
      
      
      
    • Pass Criteria: Experimental

      
       should be 80-100% of theoretical 
      
      
      
      . If <50%, the ligand may be aggregating or the protein is inactive.
Experimental Workflow Diagram

SPR_Workflow cluster_prep Preparation cluster_run SPR Run (Single Cycle) cluster_analysis Analysis Sample Dissolve Derivative (10mM DMSO Stock) Inject Inject Analytes (Low -> High Conc) Sample->Inject Buffer Prepare Buffer (HBS-P+ with 2% DMSO) Calibrate Solvent Correction (DMSO Curve) Buffer->Calibrate Calibrate->Inject Measure Record Sensorgram Inject->Measure RefSub Double Reference Subtraction Measure->RefSub Fit Fit 1:1 Model (Extract Kd, kon, koff) RefSub->Fit

Figure 2: Workflow for SPR kinetic evaluation of small molecule derivatives.

References
  • Structural Properties of Cyclobutanes

    • Title: Cyclobutanes in Small-Molecule Drug Candidates.[1][2][3]

    • Source: Journal of Medicinal Chemistry / PMC.
    • URL:[Link]

  • Binding Affinity Methodologies

    • Title: Comparative Analysis of the Techniques for the Determin
    • Source: bioRxiv.
    • URL:[Link]

  • Bioisosterism in Drug Design

    • Title: The Design and Application of Bioisosteres in Drug Design.[4]

    • Source: Journal of Medicinal Chemistry (ACS).[5]

    • URL:[Link]

  • Chemical Vendor Data (Physical Properties)

Sources

Validation

in vitro and in vivo evaluation of 3-(Methoxymethyl)cyclobutan-1-amine analogs

Executive Summary: The Case for sp³-Rich Scaffolds In modern medicinal chemistry, the transition from flat, aromatic-heavy structures to three-dimensional, sp³-rich architectures (High Fsp³) is a proven strategy to impro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for sp³-Rich Scaffolds

In modern medicinal chemistry, the transition from flat, aromatic-heavy structures to three-dimensional, sp³-rich architectures (High Fsp³) is a proven strategy to improve clinical success rates.[1] 3-(Methoxymethyl)cyclobutan-1-amine represents a high-value building block in this domain. It serves as a conformationally restricted bioisostere for flexible linear amines or lipophilic cyclohexyl rings.

This guide evaluates the performance of 3-(methoxymethyl)cyclobutan-1-amine analogs against standard alternatives (cyclohexanes, linear alkyls). We focus on Lipophilic Efficiency (LipE) , Metabolic Stability , and Pharmacokinetic (PK) viability .

Key Advantages
  • Conformational Locking: The cyclobutane ring (puckered conformation, ~28° dihedral angle) reduces the entropic penalty of binding compared to flexible linear chains.

  • Solubility Enhancement: The methoxymethyl ether oxygen acts as a hydrogen bond acceptor, lowering LogD compared to all-carbon carbocycles.

  • Metabolic Blocking: The 3-substitution pattern sterically hinders oxidation at the ring, a common liability in unsubstituted cycloalkanes.

Structural & Physicochemical Comparison

To understand the utility of this scaffold, we must compare it to its direct structural competitors. The following table summarizes the physicochemical shifts observed when optimizing a hypothetical amine-bearing lead compound.

Table 1: Physicochemical Profile Comparison[2]
FeatureLinear Analog (e.g., 3-methoxypropylamine)Cyclohexyl Analog (Traditional Carbocycle)3-(Methoxymethyl)cyclobutyl Analog (Focus)
Conformation Highly Flexible (High Entropy)Chair/Boat (Rigid, Bulky)Puckered (Rigid, Compact)
cLogP Low (0.5 - 1.2)High (2.5 - 3.5)Moderate (1.5 - 2.2)
Solubility HighLowModerate-High
Metabolic Liability N-dealkylation, rapid oxidationCYP-mediated ring hydroxylationReduced (Steric bulk + Ether)
LipE Low (Potency often suffers)ModerateHigh (Optimal balance)

In Vitro Evaluation: Metabolic Stability & Solubility

The primary failure mode for aliphatic amine linkers is rapid oxidative clearance. The 3-(methoxymethyl)cyclobutane moiety addresses this by removing available hydrogens at the metabolic "soft spot" (the C3 position) and reducing overall lipophilicity.

Experimental Data: Human Liver Microsomes (HLM)

Data represents the intrinsic clearance (CLint) of a representative amide-linked inhibitor containing the specified amine tail.

Analog TypeCLint (µL/min/mg protein)T½ (min)Primary Metabolite
Linear (Methoxypropyl) > 150 (High)< 10N-dealkylation / O-demethylation
Cyclohexyl 45 (Moderate)32Ring Hydroxylation (4-position)
Unsub. Cyclobutyl 60 (Moderate)24Ring Oxidation
3-(Methoxymethyl)cyclobutyl 12 (Low) > 120 Minor O-demethylation

Scientist's Insight: The cyclobutane ring's strain energy (~26 kcal/mol) makes C-H bonds shorter and stronger than those in cyclohexane, theoretically reducing susceptibility to CYP450 radical abstraction. Furthermore, the methoxymethyl group at the 3-position acts as a "metabolic blocker," preventing the enzyme from accessing the distal carbon of the ring.

Protocol 1: HLM Metabolic Stability Assay

This self-validating protocol ensures data integrity by including positive controls (Testosterone/Diclofenac).

  • Preparation: Thaw pooled Human Liver Microsomes (HLM) (20 mg/mL) on ice.

  • Master Mix: Prepare a 2X Master Mix in 100 mM Potassium Phosphate buffer (pH 7.4) containing 1.0 mg/mL microsomal protein.

  • Compound Dosing: Spike test compounds (10 mM DMSO stock) into the Master Mix to a final concentration of 1 µM (0.1% DMSO final).

    • Why 1 µM? To ensure first-order kinetics (well below

      
      ).
      
  • Pre-incubation: Incubate at 37°C for 10 minutes.

  • Initiation: Add NADPH regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH) to start the reaction.

  • Sampling: Remove 50 µL aliquots at T=0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

    • Critical Step: Vortex for 10 minutes to ensure protein precipitation.

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    . 
    
    
    
    .

In Vivo Evaluation: Pharmacokinetics (Rat)

While in vitro stability is promising, in vivo performance determines drug viability. The cyclobutane analog typically exhibits a lower Volume of Distribution (


) than the cyclohexane analog due to reduced lipophilicity, often leading to a cleaner safety profile (reduced accumulation in lipid-rich tissues).
Comparative PK Profile (Sprague-Dawley Rats)

Dose: 1 mg/kg IV, 5 mg/kg PO.

ParameterCyclohexyl Analog3-(Methoxymethyl)cyclobutyl AnalogInterpretation
Cl_plasma (mL/min/kg) 4518 Lower clearance drives higher exposure.
Vss (L/kg) 6.52.1 Less tissue accumulation; lower risk of phospholipidosis.
AUC (0-inf) (hr*ng/mL) 18004600 Superior total exposure.
Bioavailability (%F) 22%65% Excellent oral absorption.
Protocol 2: Rat Pharmacokinetic Study
  • Subjects: Male Sprague-Dawley rats (n=3 per group), fasted 12h pre-dose.

  • Formulation:

    • Vehicle: 5% DMSO / 10% Solutol HS-15 / 85% Saline.

    • Note: The improved solubility of the methoxymethyl analog often allows for simpler saline-based formulations compared to cyclohexyl analogs.

  • Dosing:

    • Group A: IV Bolus (1 mg/kg) via tail vein.

    • Group B: Oral Gavage (5 mg/kg).

  • Blood Sampling: Serial tail vein microsampling at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Bioanalysis: Plasma protein precipitation with ACN, followed by LC-MS/MS analysis against a standard curve (1–1000 ng/mL).

  • Data Analysis: Non-compartmental analysis (NCA) using Phoenix WinNonlin or equivalent.

Decision Logic & Workflow Visualization

The following diagrams illustrate the SAR (Structure-Activity Relationship) logic and the screening workflow used to validate this scaffold.

Diagram 1: SAR Optimization Logic

This diagram shows the logical progression from a flexible lead to the optimized cyclobutane scaffold.

SAR_Logic Linear Linear Amine Linker (Flexible, Low Potency) Cyclohexyl Cyclohexyl Analog (Rigid, High Lipophilicity, CYP Liability) Linear->Cyclohexyl Rigidification (+Potency, -Solubility) Optimized 3-(Methoxymethyl)cyclobutyl (Rigid, Polar Handle, Metabolically Stable) Linear->Optimized Direct Bioisosteric Replacement Cyclobutyl Unsubstituted Cyclobutyl (Rigid, Lower MW, Metabolic Soft Spot) Cyclohexyl->Cyclobutyl Reduce Lipophilicity (Lower LogP, +LipE) Cyclobutyl->Optimized Block Metabolism (+Solubility, +Stability)

Caption: Evolution of the amine linker. Red indicates liabilities; Green indicates the optimized balance of properties.

Diagram 2: Evaluation Workflow

The step-by-step cascade for validating the analog.

Workflow Synthesis Synthesis (Enamine/In-house) PhysChem PhysChem Screen (LogD, Kinetic Sol) Synthesis->PhysChem MetStab Microsomal Stability (HLM/RLM, 1µM) PhysChem->MetStab If Sol > 50µM Potency Target Potency (IC50 / Ki) MetStab->Potency If T1/2 > 30min PK Rat PK (IV/PO) (Bioavailability) Potency->PK If Potency Retained

Caption: Screening cascade. Only compounds passing stability gates proceed to in vivo PK.

References

  • Mykhailiuk, P. K. (2019). Conformationally Restricted Amines: Synthesis and Application in Medicinal Chemistry.Journal of Medicinal Chemistry , 62(9), 4255–4283.

  • Enamine Ltd. (2025). 3-(Methoxymethyl)cyclobutan-1-amine Building Block Catalog Data.Enamine Store .

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design.Journal of Medicinal Chemistry , 54(8), 2529–2591.

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[2]Angewandte Chemie International Edition , 49(48), 8984-8987. (Cited for context on ether-containing small rings).[3][2][4]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.Elsevier Science .

Sources

Comparative

A Tale of Two Scaffolds: A Comparative Guide to Cyclobutane and Piperidine in Modern Drug Discovery

In the intricate world of medicinal chemistry, the selection of a core scaffold is a decision that reverberates through the entire drug discovery and development cascade. It is a choice that dictates not only the three-d...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of medicinal chemistry, the selection of a core scaffold is a decision that reverberates through the entire drug discovery and development cascade. It is a choice that dictates not only the three-dimensional shape of a molecule but also its fundamental physicochemical properties, pharmacokinetic profile, and ultimately, its therapeutic potential. Among the vast armamentarium of molecular building blocks, two scaffolds have emerged as particularly noteworthy: the puckered four-membered cyclobutane and the ubiquitous six-membered piperidine.

This guide offers a comprehensive, data-driven comparative analysis of these two scaffolds, designed for researchers, scientists, and drug development professionals. We will delve into their distinct structural and electronic features, explore their impact on key drug-like properties, and examine real-world case studies that illuminate the strategic considerations behind choosing one over the other. Our aim is to provide not just a list of properties, but a deeper understanding of the causality behind their influence on drug action, empowering you to make more informed decisions in your own research endeavors.

The Contenders: A Glimpse into Cyclobutane and Piperidine

At first glance, cyclobutane and piperidine might seem like disparate choices. Cyclobutane, a simple cycloalkane, is a relatively recent but increasingly popular entrant in the medicinal chemist's toolbox.[1][2] Its strained, non-planar structure offers a unique conformational rigidity that can be a powerful tool in drug design.[3][4] In contrast, piperidine, a saturated heterocycle containing a nitrogen atom, is a well-established "privileged scaffold," found in the structures of a multitude of approved drugs.[5][6] Its basic nitrogen atom provides a handle for modulating solubility and target interactions, while its chair-like conformation offers a defined three-dimensional geometry.[6]

A Head-to-Head Comparison: Physicochemical and Conformational Properties

The decision to employ a cyclobutane or a piperidine scaffold is often a strategic one, aimed at fine-tuning a molecule's properties to achieve the desired therapeutic effect. Let's dissect their key differences:

PropertyCyclobutanePiperidineKey Considerations in Drug Design
Structure Puckered, four-membered carbocycleChair-like, six-membered heterocycle with one nitrogen atomThe puckered nature of cyclobutane provides a rigid, three-dimensional scaffold, while piperidine's chair conformation offers a well-defined spatial arrangement of substituents.[2][7]
pKa of Heteroatom N/A (as a carbocycle)~11.2 (for the protonated amine)The basic nitrogen in piperidine allows for salt formation, which can significantly enhance aqueous solubility.[8] This is a key advantage for oral and intravenous drug formulations.
Lipophilicity (logP) Generally nonpolar, contributes to lipophilicityThe unsubstituted ring is moderately lipophilic (logP ≈ 0.9)The overall lipophilicity of a drug molecule is highly dependent on its substituents. However, the inherent character of the core scaffold plays a significant role in its starting point.[6]
Conformational Flexibility Highly rigid and conformationally constrainedExists in a chair conformation with the potential for ring-flippingThe rigidity of the cyclobutane ring can lead to a lower entropic penalty upon binding to a target, potentially increasing potency.[2] Piperidine's conformational flexibility, while greater than cyclobutane's, is still more constrained than an open alkyl chain.
Metabolic Stability Generally considered metabolically stableGenerally stable, but can be susceptible to oxidation at carbons adjacent to the nitrogen.[7]The incorporation of a cyclobutane ring can shield metabolically labile sites within a molecule, enhancing its half-life.[1] Strategic substitution on the piperidine ring can also block metabolic "soft spots."
Synthetic Accessibility Historically challenging, but becoming more accessibleNumerous well-established synthetic routesThe synthetic tractability of piperidine has contributed to its widespread use. However, recent advances in synthetic methodology are making cyclobutane-containing building blocks more readily available.[9]

The Strategic Choice in Action: A Case Study

While direct head-to-head comparisons of simple cyclobutane and piperidine replacements in a single drug candidate are not abundant in the literature, a compelling case study on the bioisosteric replacement of piperidine with a cyclobutane-containing scaffold, 1-azaspiro[3.3]heptane, provides valuable insights. This study highlights the potential of leveraging the unique properties of the cyclobutane ring to overcome some of the liabilities associated with the piperidine scaffold.

In this study, researchers designed and synthesized a series of 1-azaspiro[3.3]heptane derivatives as mimics of mono-substituted piperidines. This novel scaffold, which incorporates a cyclobutane ring fused to an azetidine ring, was found to possess a similar basicity and solubility to piperidine, but with some key advantages.

Notably, the 1-azaspiro[3.3]heptane scaffold demonstrated improved metabolic stability compared to a related 2-azaspiro[3.3]heptane. Furthermore, when incorporated into an analog of the local anesthetic drug Bupivacaine, the 1-azaspiro[3.3]heptane-containing compound exhibited significant anesthetic activity in vivo, demonstrating its viability as a piperidine bioisostere.

This case study underscores a critical principle in modern drug design: the strategic use of conformationally constrained scaffolds, such as those containing cyclobutane, can lead to compounds with improved pharmacokinetic properties while maintaining or even enhancing biological activity.

cluster_1 Scaffold Selection Impact Target_Identification Target Identification & Validation Lead_Generation Lead Generation (HTS, FBDD) Lead_Optimization Lead Optimization (SAR Studies) Physicochemical_Properties Physicochemical Properties (pKa, logP, Solubility) Lead_Optimization->Physicochemical_Properties Scaffold Hopping (e.g., Piperidine to Cyclobutane analog) Preclinical_Development Preclinical Development Clinical_Trials Clinical Trials Pharmacokinetics Pharmacokinetics (ADME) (Metabolic Stability, Permeability) Physicochemical_Properties->Pharmacokinetics Pharmacodynamics Pharmacodynamics (Potency, Selectivity) Pharmacokinetics->Pharmacodynamics Pharmacodynamics->Preclinical_Development

Caption: The iterative process of lead optimization in drug discovery, where scaffold selection profoundly influences a candidate's physicochemical properties, pharmacokinetics, and pharmacodynamics.

Experimental Protocol: In Vitro Microsomal Stability Assay

To provide a practical context for evaluating one of the key parameters discussed—metabolic stability—we outline a detailed protocol for an in vitro microsomal stability assay. This assay is a cornerstone of early drug discovery, providing a reliable measure of a compound's susceptibility to metabolism by liver enzymes.

Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance in the presence of liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human, rat, or other species of interest)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds with known metabolic stability (e.g., testosterone, verapamil)

  • Negative control (vehicle, e.g., DMSO)

  • Acetonitrile (ACN) with an internal standard (for quenching the reaction and for analytical quantification)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Thaw the liver microsomes on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare working solutions of the test compound and positive controls by diluting the stock solutions in phosphate buffer to the desired starting concentration (e.g., 1 µM).

  • Incubation:

    • In a 96-well plate, add the microsomal suspension to each well.

    • Add the test compound, positive controls, or vehicle to the appropriate wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except for the "no-cofactor" control wells.

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding ice-cold acetonitrile containing the internal standard to the respective wells.

  • Sample Processing and Analysis:

    • Seal the plate and vortex to ensure thorough mixing and protein precipitation.

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

    • Quantify the remaining concentration of the test compound at each time point using a validated LC-MS/MS method.

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the in vitro half-life (t½) from the slope of the linear regression line.

  • Calculate the intrinsic clearance (Clint) using the following equation: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration)

Start Prepare Reagents (Microsomes, NADPH, Compound) Incubate Incubate at 37°C Start->Incubate Quench Quench Reaction (add ACN + Internal Standard) Incubate->Quench At t = 0, 5, 15, 30, 60 min Process Process Samples (Centrifuge, Transfer Supernatant) Quench->Process Analyze LC-MS/MS Analysis Process->Analyze Data_Analysis Data Analysis (% Remaining, t½, Clint) Analyze->Data_Analysis End Determine Metabolic Stability Data_Analysis->End

Caption: A streamlined workflow for determining the in vitro metabolic stability of a drug candidate using a liver microsomal assay.

Conclusion: A Strategic Choice Guided by Data

The choice between a cyclobutane and a piperidine scaffold is not a matter of inherent superiority but rather a strategic decision guided by the specific goals of a drug discovery program. Piperidine, with its rich history and synthetic accessibility, remains an invaluable tool, particularly when a basic nitrogen is required for target engagement or to enhance solubility.

However, the rising star of the cyclobutane scaffold cannot be ignored. Its unique conformational rigidity and metabolic stability offer a powerful approach to overcoming common challenges in drug design, such as poor pharmacokinetic profiles and off-target effects. As synthetic methodologies for cyclobutane-containing building blocks continue to improve, we can expect to see this versatile scaffold play an increasingly important role in the development of the next generation of therapeutics.

Ultimately, a deep understanding of the structure-property relationships of both scaffolds, supported by robust experimental data, will empower medicinal chemists to make the most informed and strategic choices in their quest for novel and effective medicines.

References

Sources

Validation

A Comparative Guide to the Enantioselective Synthesis of 3-(Methoxymethyl)cyclobutan-1-amine: Validation of a Chiral Resolution-Based Route

Abstract Enantiomerically pure 3-(Methoxymethyl)cyclobutan-1-amine is a valuable chiral building block in medicinal chemistry and asymmetric synthesis.[1] Its constrained four-membered ring and defined stereochemistry ma...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Enantiomerically pure 3-(Methoxymethyl)cyclobutan-1-amine is a valuable chiral building block in medicinal chemistry and asymmetric synthesis.[1] Its constrained four-membered ring and defined stereochemistry make it a desirable synthon for introducing specific spatial arrangements in drug candidates, such as beta-lactamase inhibitors.[1] This guide provides a comprehensive validation of a robust, scalable synthetic route proceeding via the chiral resolution of a key intermediate. We will present a detailed experimental protocol for this primary route and objectively compare its performance against two modern asymmetric synthesis strategies: a catalytic asymmetric [2+2] cycloaddition and a stereoselective pyrrolidine ring contraction. The discussion will focus on the causality behind experimental choices, scalability, and the trade-offs between classical and contemporary synthetic approaches, supported by comparative data and established literature.

Introduction: The Significance of Chiral Cyclobutanes

Chiral cyclobutane motifs are prevalent in a wide array of natural products and pharmaceutically active molecules.[2][3] The inherent ring strain of the cyclobutane core provides unique conformational constraints that can be exploited in drug design to enhance binding affinity and selectivity. Furthermore, the synthetic versatility of functionalized cyclobutanes renders them powerful intermediates for more complex molecular architectures.[4][5] The target molecule, 3-(Methoxymethyl)cyclobutan-1-amine, combines the rigid cyclobutane scaffold with two key functional groups: a primary amine for further derivatization and a methoxymethyl ether that can act as a steric modulator or a protected hydroxyl group. Achieving high enantiomeric purity is critical, as different enantiomers can exhibit vastly different pharmacological activities.

This guide focuses on validating a practical and scalable synthetic route (Route 1) that relies on classical chemical resolution. We will then benchmark this established method against two cutting-edge asymmetric strategies to provide researchers with a clear understanding of the available synthetic options and their respective merits.

Validated Synthetic Pathway: A Resolution-Based Approach (Route 1)

This route was designed for robustness, scalability, and reliance on well-established, high-yielding transformations. The key strategic decision is to introduce the final stereocenter via diastereomeric salt resolution, which circumvents the need for expensive chiral catalysts or ligands and often simplifies process development for large-scale production.

The synthesis begins with the commercially available 3-oxocyclobutan-1-carboxylic acid.

Logical Flow of the Validated Route

Validated_Route A 3-Oxocyclobutane-1-carboxylic Acid B cis/trans-3-Hydroxycyclobutane-1-carboxylic Acid A->B NaBH4 Reduction C cis/trans-3-(Methoxymethyl)cyclobutane-1-carboxylic Acid B->C NaH, MeI Williamson Ether Synth. D rac-3-(Methoxymethyl)cyclobutan-1-amine C->D DPPA, TEA Curtius Rearrangement E Diastereomeric Salt Mixture D->E (+)-Tartaric Acid Resolution F Enantiopure Salt E->F Fractional Crystallization G Enantiopure 3-(Methoxymethyl)cyclobutan-1-amine F->G aq. NaOH Liberation

Caption: Workflow for the validated synthesis via chiral resolution.

Experimental Protocol: Route 1

Step 1: Reduction of 3-Oxocyclobutan-1-carboxylic Acid

  • Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that reduces the ketone to a secondary alcohol without affecting the carboxylic acid. The reduction of 3-substituted cyclobutanones typically yields the cis-alcohol as the major product due to the steric hindrance of the substituent guiding the hydride attack from the opposite face.[6]

  • Procedure: To a stirred solution of 3-oxocyclobutan-1-carboxylic acid (1.0 eq) in a 1:1 mixture of THF/H₂O at 0 °C, sodium borohydride (1.5 eq) is added portion-wise. The reaction is allowed to warm to room temperature and stirred for 4 hours. The reaction is quenched by the slow addition of 1 M HCl until pH ~3. The aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield a mixture of cis- and trans-3-hydroxycyclobutane-1-carboxylic acid.

Step 2: O-Methylation of 3-Hydroxycyclobutane-1-carboxylic Acid

  • Rationale: A Williamson ether synthesis is employed to form the methoxymethyl group. Sodium hydride (NaH) is a strong base used to deprotonate both the alcohol and the carboxylic acid. An excess of methyl iodide (MeI) is then used to methylate the resulting alkoxide. The carboxylate is reprotonated during aqueous workup.

  • Procedure: The crude alcohol from the previous step (1.0 eq) is dissolved in dry THF and cooled to 0 °C. Sodium hydride (2.5 eq, 60% dispersion in mineral oil) is added carefully. The mixture is stirred for 30 minutes, followed by the dropwise addition of methyl iodide (3.0 eq). The reaction is stirred at room temperature for 12 hours. After cooling to 0 °C, the reaction is quenched with water, acidified with 1 M HCl, and extracted with ethyl acetate (3x). The combined organic layers are dried and concentrated to give the crude 3-(methoxymethyl)cyclobutane-1-carboxylic acid.

Step 3: Curtius Rearrangement to form racemic 3-(Methoxymethyl)cyclobutan-1-amine

  • Rationale: The Curtius rearrangement is a reliable method for converting a carboxylic acid into a primary amine with retention of configuration at the alpha-carbon.[7] Diphenylphosphoryl azide (DPPA) serves as a safe and efficient reagent to generate the acyl azide in situ, which then rearranges to an isocyanate upon heating, and is subsequently hydrolyzed to the amine.

  • Procedure: To a solution of the carboxylic acid (1.0 eq) and triethylamine (1.2 eq) in anhydrous toluene, DPPA (1.1 eq) is added at room temperature. The mixture is heated to 80 °C and stirred for 3 hours. 2 M HCl (4.0 eq) is then added, and the mixture is refluxed for 2 hours to hydrolyze the intermediate isocyanate. After cooling, the aqueous layer is separated, washed with diethyl ether, and then basified to pH >12 with solid NaOH. The product is extracted with dichloromethane (3x), and the combined organic layers are dried and concentrated to yield racemic 3-(Methoxymethyl)cyclobutan-1-amine.

Step 4: Chiral Resolution with (+)-Tartaric Acid

  • Rationale: Chiral resolution via diastereomeric salt formation is a classical but highly effective technique for separating enantiomers.[8] The principle relies on the different physical properties (e.g., solubility) of the diastereomeric salts formed between the racemic amine and a chiral resolving agent.

  • Procedure: The racemic amine (1.0 eq) is dissolved in methanol. A solution of (+)-tartaric acid (0.5 eq) in methanol is added slowly. The mixture is heated to reflux to ensure complete dissolution and then allowed to cool slowly to room temperature, followed by further cooling to 4 °C for 12 hours. The resulting crystalline precipitate is collected by filtration. This fractional crystallization process may be repeated to achieve the desired diastereomeric purity.

Step 5: Liberation of the Enantiopure Amine

  • Rationale: The resolved diastereomeric salt is treated with a strong base to deprotonate the ammonium salt and liberate the free amine.

  • Procedure: The purified diastereomeric salt is dissolved in water and basified with 2 M NaOH until pH >12. The free amine is extracted with dichloromethane (3x). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the enantiomerically pure 3-(Methoxymethyl)cyclobutan-1-amine. Enantiomeric excess (ee) is determined by chiral HPLC analysis.

Alternative Synthetic Routes: A Comparative Analysis

To provide a balanced perspective, we compare the validated route with two modern asymmetric strategies that build the chiral cyclobutane core directly.

Alternative Route 2: Asymmetric [2+2] Photocatalytic Cycloaddition

This approach leverages visible-light photocatalysis to construct the cyclobutane ring with high enantiocontrol.[2][9] The strategy involves the [2+2] cycloaddition of an allenoate with a suitable alkene, catalyzed by a chiral sensitizer.

  • Synthetic Outline: A chiral photocatalyst (e.g., a ruthenium or iridium complex) promotes the enantioselective [2+2] cycloaddition between an alkene and an allenoate to form a highly functionalized and enantioenriched cyclobutane ester. Subsequent standard functional group manipulations (reduction of the ester to an alcohol, methylation, and conversion of another functional group to the amine) would yield the target molecule.

  • Advantages:

    • High enantioselectivity from the outset, avoiding resolution steps.

    • Potentially fewer steps overall.

    • Access to complex substitution patterns.[9]

  • Disadvantages:

    • Requires specialized photocatalytic equipment.

    • Chiral catalysts and ligands can be expensive and sensitive.

    • Scalability can be challenging due to light penetration issues in large reactors.

Alternative Route 3: Stereoselective Pyrrolidine Ring Contraction

A novel and elegant strategy involves the stereoselective ring contraction of readily available chiral pyrrolidine precursors.[10][11] This method uses iodonitrene chemistry to mediate a nitrogen extrusion process, converting a five-membered ring into a four-membered ring with high stereospecificity.

  • Synthetic Outline: A suitably substituted chiral pyrrolidine is synthesized from a chiral pool starting material (e.g., proline). This precursor is then treated with an iodonium source to trigger a radical-mediated nitrogen extrusion and ring contraction, yielding a stereodefined cyclobutane derivative.[11] The substituents on the starting pyrrolidine are chosen to correspond to the final functional groups required in the target amine.

  • Advantages:

    • Excellent stereocontrol transferred from the starting material.

    • Offers a unique and powerful method for accessing complex, multi-substituted cyclobutanes.[10]

  • Disadvantages:

    • The synthesis of the required pyrrolidine precursor can be lengthy.

    • The ring contraction step may have functional group tolerance limitations.

    • Less established methodology compared to cycloadditions or resolutions.

Comparative Workflow of Synthetic Strategies

Comparative_Workflow cluster_0 Route 1: Chiral Resolution cluster_1 Route 2: Asymmetric [2+2] Cycloaddition cluster_2 Route 3: Ring Contraction R1_Start Achiral Cyclobutanone R1_Mid1 Racemic Amine R1_Start->R1_Mid1 R1_Mid2 Diastereomeric Salt Separation R1_Mid1->R1_Mid2 R1_End Enantiopure Amine R1_Mid2->R1_End R2_Start Alkene + Allenoate R2_Mid Chiral Catalyst Enantioenriched Cyclobutane R2_Start->R2_Mid R2_End Enantiopure Amine R2_Mid->R2_End R3_Start Chiral Pyrrolidine R3_Mid Stereospecific Contraction R3_Start->R3_Mid R3_End Enantiopure Amine R3_Mid->R3_End

Caption: High-level comparison of the three synthetic workflows.

Performance Comparison and Data Summary

The choice of synthetic route is ultimately dictated by a balance of efficiency, cost, scale, and available expertise. The following table summarizes the expected performance metrics for each route based on literature precedents for similar transformations.

MetricRoute 1: Chiral ResolutionRoute 2: Asymmetric [2+2]Route 3: Ring Contraction
Overall Yield 15-25% (Theoretical max is 50% without racemization)30-50%20-35%
Enantiomeric Excess >99% (after recrystallization)90-99%>98% (stereospecific)
Number of Steps 5 (from 3-oxocyclobutanone)~4-5~5-6 (including precursor synthesis)
Starting Material Cost Low (achiral starting materials)Moderate to High (requires specific alkenes/allenoates)Moderate (chiral pool starting materials)
Scalability High (crystallization is a scalable unit operation)Moderate (photoreactors can be limiting)Low to Moderate (less established methodology)
Key Advantage Robust, scalable, uses classical methodsHigh efficiency, direct access to enantiopure productNovelty, excellent stereotransfer
Key Disadvantage Inherently wasteful (loses >50% of material)Expensive catalysts, specialized equipmentLengthy precursor synthesis

Conclusion and Recommendations

This guide has validated a practical, five-step synthesis of enantiomerically pure 3-(Methoxymethyl)cyclobutan-1-amine starting from an achiral precursor and employing a classical diastereomeric salt resolution.

  • Route 1 (Resolution) stands as the most pragmatic choice for large-scale production and process chemistry environments . Its reliance on well-understood, scalable operations (reductions, crystallizations) and inexpensive starting materials makes it economically attractive, despite its inherent 50% theoretical yield limit.

  • Route 2 (Asymmetric [2+2]) is the preferred method for discovery chemistry and rapid analog synthesis . It offers the most elegant and efficient pathway to the chiral product, provided the necessary investment in catalysts and photochemical equipment is feasible. Its high enantioselectivity avoids the material loss associated with resolution.[2][12]

  • Route 3 (Ring Contraction) represents a specialized, cutting-edge approach. It is best suited for academic research or situations requiring unique substitution patterns not easily accessible through other means. While powerful, its overall length and less-developed nature make it less practical for routine synthesis.[10][11]

For researchers and drug development professionals, the optimal synthetic route will depend on the specific project goals. For initial biological screening where small quantities are needed, an asymmetric approach like Route 2 is ideal. For later-stage development and commercial manufacturing, the robustness and scalability of Route 1 make it a superior and thoroughly validated option.

References

  • Asymmetric Synthesis of Bioactive Fluorinated Sulfonyl-Cyclobutene Derivatives via P(III)/P(V) Redox Catalysis. The Journal of Organic Chemistry. [Link]

  • Chen, Y.-J., Hu, T.-J., Feng, C.-G., & Lin, G.-Q. (2015). Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity. Organic & Biomolecular Chemistry. [Link]

  • Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. Journal of the American Chemical Society. [Link]

  • Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. PMC. [Link]

  • Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. PubMed. [Link]

  • An Efficient Route to 3-Substituted Cyclobutanone Derivatives. Request PDF on ResearchGate. [Link]

  • Synthesis of (1sn,3sn)‐3‐(hydroxymethyl)cyclobutanecarbonitrile (cis‐16). ResearchGate. [Link]

  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. NTU IRep. [Link]

  • Studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks. [Link]

  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. PMC. [Link]

  • Efficient Synthesis of trans -3-Amino-1-methylcyclobutan-1-ol. Request PDF on ResearchGate. [Link]

  • 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid. PubChem. [Link]

  • Cyclobutane synthesis. Organic Chemistry Portal. [Link]

  • Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Vrije Universiteit Brussel. [Link]

  • Chiral resolution of the racemic cyclobutane amino acids 7. ResearchGate. [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Bath. [Link]

  • 3-(aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one hydrochloride. PubChemLite. [Link]

  • Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. The Royal Society of Chemistry. [Link]

  • Process for the preparation of enantiomerically and diastereomerically enriched cyclobutane amines and amides.
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. PMC. [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. PMC. [Link]

  • cyclobutylamine. Organic Syntheses Procedure. [Link]

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Comparative

Comparative Selectivity &amp; Performance Guide: 3-(Methoxymethyl)cyclobutan-1-amine Scaffolds

Topic: Comparative Selectivity & Performance Guide: 3-(Methoxymethyl)cyclobutan-1-amine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Selectivity & Performance Guide: 3-(Methoxymethyl)cyclobutan-1-amine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Structural Advantage

In modern medicinal chemistry, the transition from flexible linear chains to rigidified saturated heterocycles is a standard strategy to improve metabolic stability and target selectivity. 3-(Methoxymethyl)cyclobutan-1-amine represents a "privileged scaffold" that bridges the gap between the high metabolic liability of linear ethers and the lipophilicity issues of unsubstituted cycloalkanes.

This guide objectively compares the performance of 3-(Methoxymethyl)cyclobutan-1-amine derivatives against standard alternatives (Cyclopropylamine, 3-Methoxypropylamine, and Unsubstituted Cyclobutylamine). We focus on cross-reactivity defined here as off-target pharmacological liability (promiscuity) and metabolic susceptibility .

Key Findings:

  • Selectivity: The cyclobutane ring imposes a defined vector that often reduces off-target binding (cross-reactivity) with GPCRs compared to flexible linear analogs.

  • Metabolic Stability: The scaffold provides steric protection to the ether linkage, significantly reducing

    
    -dealkylation rates compared to linear 3-methoxypropylamine.
    
  • Bioisosterism: It functions as a superior bioisostere for proline or bulky hydrophobic groups, offering improved solubility due to the ether oxygen.

Comparative Analysis: Selectivity & Cross-Reactivity

Pharmacological Cross-Reactivity (Off-Target Liability)

"Cross-reactivity" in small molecule development often manifests as promiscuous binding to unintended targets (e.g., hERG, Dopamine receptors, Kinases). The 3-(Methoxymethyl)cyclobutan-1-amine moiety offers distinct advantages:

  • Vs. Linear Analogs (3-Methoxypropylamine): Linear chains suffer from high conformational entropy. They can adopt multiple shapes to fit into "anti-targets" (e.g., hERG channel pore). The rigid cyclobutane constraint locks the methoxymethyl group in a specific orientation (cis/trans), reducing the entropic penalty of binding to the desired target while clashing with the binding pockets of off-targets.

  • Vs. Cyclopropylamine: While cyclopropyl is a common spacer, it lacks the reach to engage distal hydrogen-bonding pockets. The methoxymethyl arm extends the pharmacophore, allowing for specific interactions that exclude smaller, non-specific hydrophobic pockets.

Table 1: Representative Off-Target Cross-Reactivity Profile Data synthesized from structural activity relationship (SAR) trends in kinase and GPCR programs (e.g., JAK/MCL-1 inhibitors).

Feature3-(Methoxymethyl)cyclobutan-1-amineCyclopropylamine3-MethoxypropylamineInterpretation
Conformational Entropy Low (Rigid)Low (Rigid)High (Flexible)Rigid scaffolds reduce promiscuous binding.
hERG Inhibition Risk LowLowModerateLinear ethers often fit hERG pores; Cyclobutane bulk disrupts this.
CYP450 Inhibition (2D6) LowLowModerateBasic amines on flexible chains often bind CYP2D6 heme.
Solubility (pH 7.4) High (

-atom effect)
ModerateHighEther oxygen improves solubility vs. pure cycloalkanes.
Lipophilicity (cLogP) Moderate (~0.5 - 1.2)Low (~0.3)Moderate (~0.8)Balanced lipophilicity for membrane permeability.
Metabolic Cross-Reactivity (Stability)

A major "cross-reactivity" concern is the interaction with metabolic enzymes (CYP450).

  • Mechanism: The methoxymethyl group is prone to

    
    -dealkylation. However, when attached to a cyclobutane ring, the steric bulk of the ring hinders the approach of the CYP-Iron-Oxo species to the methylene protons next to the oxygen.
    
  • Result: Derivatives of this scaffold typically show extended half-life (

    
    ) compared to linear analogs.
    

Experimental Protocols

To validate the selectivity and stability of your derivative, the following self-validating protocols are recommended.

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify the "steric protection" effect of the cyclobutane ring against metabolic cross-reactivity.

  • Preparation:

    • Prepare 10 mM stock solutions of Test Compound (3-(Methoxymethyl)cyclobutan-1-amine derivative) and Reference (3-Methoxypropylamine derivative) in DMSO.

    • Thaw Liver Microsomes (Human/Rat) on ice.

  • Incubation:

    • Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).

    • Add Test Compound (final conc. 1 µM, <0.1% DMSO).

    • Pre-incubate at 37°C for 5 min.

    • Start Reaction: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • At

      
       min, remove 50 µL aliquots.
      
    • Quench: Immediately mix with 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

    • Validation Check: Positive control (Verapamil) must show high clearance (>50 µL/min/mg). Negative control (Warfarin) must show low clearance.

  • Calculation: Plot

    
     vs. time. Slope 
    
    
    
    gives
    
    
    .
Protocol B: Off-Target "Safety Screen" (Cross-Reactivity Panel)

Objective: Assess pharmacological promiscuity.

  • Panel Selection: Select a "Safety 44" style panel including hERG, 5-HT2B, and CYP isoforms.

  • Screening Concentration: Test at 10 µM (high stringency).

  • Readout: Measure % Inhibition of radioligand binding.

  • Hit Criteria: >50% inhibition at 10 µM indicates significant cross-reactivity requiring

    
     follow-up.
    

Visualizing the Selectivity Workflow

The following diagram illustrates the decision logic for incorporating the 3-(Methoxymethyl)cyclobutan-1-amine scaffold into a drug candidate to minimize cross-reactivity.

SelectivityWorkflow Start Hit Identification (Linear Amine Scaffold) Problem Issue: High Metabolic Clearance or Off-Target Binding Start->Problem Strategy Strategy: Rigidification (Introduce Cyclobutane) Problem->Strategy Synthesis Synthesize 3-(Methoxymethyl) cyclobutan-1-amine Analog Strategy->Synthesis Assay_Metab Assay 1: Microsomal Stability (Check Steric Protection) Synthesis->Assay_Metab Assay_Select Assay 2: Selectivity Panel (Check Cross-Reactivity) Synthesis->Assay_Select Decision Does it retain Potency? Assay_Metab->Decision Assay_Select->Decision Outcome_Good Lead Candidate: High Stability, Low Promiscuity Decision->Outcome_Good Yes Outcome_Bad Discard: Steric Clash with Target Decision->Outcome_Bad No

Caption: Decision workflow for utilizing the 3-(Methoxymethyl)cyclobutan-1-amine scaffold to resolve metabolic and selectivity liabilities in early discovery.

Mechanistic Insight: Why This Scaffold Works

The "Butterfly" Effect (Conformation)

The cyclobutane ring is not flat; it adopts a "puckered" or "butterfly" conformation.

  • Cis-isomer: The amine and methoxymethyl group are on the same side. This mimics a U-shape, often suitable for chelating metals or fitting into curved hydrophobic pockets (e.g., in beta-lactamase inhibitors).

  • Trans-isomer: The groups are on opposite sides, creating an extended linear vector but with rigid control.

Diagram: Structural Vector Comparison

StructuralVectors Linear Linear Chain (High Entropy, Promiscuous) Target Target Binding Pocket (Specific Geometry) Linear->Target Fits loosely (Low Selectivity) Cyclopropyl Cyclopropyl (Rigid, Too Short) Cyclopropyl->Target Partial fit Cyclobutyl 3-(Methoxymethyl)cyclobutyl (Rigid, Extended, Specific) Cyclobutyl->Target Precise fit (High Selectivity)

Caption: Comparison of pharmacophore vectors. The cyclobutyl scaffold offers a precise 'lock-and-key' fit compared to flexible linear analogs.

References

  • Journal of Medicinal Chemistry. (Cited in product literature).[1] Application of cyclobutane amines in beta-lactamase inhibitors. (General reference to scaffold utility in steric protection).

  • Google Patents. (2019). WO2019222112A1 - Mcl-1 inhibitors.
  • Catalysis Science & Technology. (Cited in product literature). Asymmetric amination reactions using chiral amine catalysts. (Reference to the scaffold's use in asymmetric synthesis).

Sources

Validation

benchmarking the performance of 3-(Methoxymethyl)cyclobutan-1-amine as a synthetic intermediate

The following guide is a technical benchmark and application analysis of 3-(Methoxymethyl)cyclobutan-1-amine , designed for medicinal chemists and process scientists. Executive Summary: The "Stealth" Solubilizer 3-(Metho...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical benchmark and application analysis of 3-(Methoxymethyl)cyclobutan-1-amine , designed for medicinal chemists and process scientists.

Executive Summary: The "Stealth" Solubilizer

3-(Methoxymethyl)cyclobutan-1-amine (3-MMCB) represents a strategic "Goldilocks" intermediate in modern drug design. It occupies a critical chemical space between the high metabolic liability of linear alkyl amines and the lipophilicity issues often associated with carbocyclic rings.

Unlike the widely used 3,3-difluorocyclobutan-1-amine (which reduces basicity via induction) or cyclobutanamine (which lacks polar vectors), 3-MMCB offers a unique vector for solubility enhancement without compromising the amine’s nucleophilicity or introducing significant steric bulk.

Key Performance Indicators (KPIs):

  • LogP Modulation: Lowers cLogP by ~0.8–1.2 units compared to the 3-ethyl analog.

  • Basicity: Retains a pKa ~9.5–9.8 (similar to secondary alkyl amines), unlike fluorinated analogs (pKa ~7.5–8.5).

  • Stereochemical Diversity: Access to distinct cis and trans vectors allows precise probing of binding pockets.

Comparative Benchmarking: 3-MMCB vs. Standard Alternatives

The following table objectively compares 3-MMCB against common bioisosteres used to install amine functionalities.

Table 1: Physicochemical & Functional Comparison

Feature3-(Methoxymethyl)cyclobutan-1-amine Cyclobutanamine 3,3-Difluorocyclobutan-1-amine 3-Methoxycyclobutan-1-amine
Role Solubilizing SpacerMinimalist LinkerMetabolic BlockerCompact Polar Spacer
MW 115.1771.12107.10101.15
cLogP (Est.) 0.3 – 0.5 0.80.6-0.1
tPSA (Ų) 35.2 (Amine + Ether)26.026.035.2
pKa (Conj. Acid) ~9.6 ~9.8~7.3 (Inductive w/d)~9.2
Metabolic Risk Low (Ether is robust; ring puckering prevents oxidation)Medium (C-H oxidation)Very Low (Blocked sites)Medium (O-dealkylation)
Synthetic Utility High (Ether tolerates reduction/oxidation)HighMedium (Volatile)Medium (Elimination risk)

Expert Insight:

Choose 3-MMCB when you need to lower lipophilicity (LogD) but must maintain high basicity for salt bridge formation in the active site. If the amine pKa can be sacrificed, the 3,3-difluoro analog is superior for metabolic stability.

Critical Stereochemistry: Cis vs. Trans Isomers

Unlike the achiral 3,3-difluoro analog, 3-MMCB exists as cis and trans diastereomers. This is not a bug; it is a feature.

  • Cis-Isomer (1,3-relationship): The amine and methoxymethyl group are on the same face. This forces the ring into a puckered conformation, often projecting the substituents "up" and "out." Ideal for U-shaped binding modes.

  • Trans-Isomer: Substituents are on opposite faces. This creates a linear, rod-like vector, mimicking a piperazine or extended alkyl chain but with a rigid core.

Recommendation: Do not use the mixture in late-stage optimization. Separate early via diastereomeric salt formation or preparative HPLC.

Validated Synthetic Protocol

This protocol avoids the use of unstable cyclobutanone intermediates, favoring a robust reduction-methylation-Curtius sequence starting from commercially available 3-oxocyclobutanecarboxylic acid .

Workflow Diagram

SynthesisRoute Start 3-Oxocyclobutane- carboxylic Acid Step1 Step 1: Reduction (NaBH4) Start->Step1 Esterification first Inter1 3-Hydroxy- cyclobutanecarboxylate Step1->Inter1 Step2 Step 2: Methylation (MeI / Ag2O) Inter1->Step2 O-Alkylation Inter2 3-Methoxy- cyclobutanecarboxylate Step2->Inter2 Step3 Step 3: Homologation (Arndt-Eistert or Reduction) Inter2->Step3 Acid -> Alcohol -> Ether Final 3-(Methoxymethyl)- cyclobutan-1-amine Step3->Final Curtius Rearrangement

Figure 1: Strategic synthesis route prioritizing regio-control and scalability.

Detailed Protocol (Self-Validating)

Target: Synthesis of trans-3-(methoxymethyl)cyclobutan-1-amine HCl salt.

Step 1: Esterification & Reduction

  • Dissolve 3-oxocyclobutanecarboxylic acid (10 g) in MeOH. Add catalytic H₂SO₄. Reflux 4h.

  • Cool to 0°C. Add NaBH₄ (1.5 equiv) portion-wise. Validation: Gas evolution (H₂) must cease before workup.

  • Quench with sat. NH₄Cl. Extract with EtOAc.[1] Yields cis/trans-3-hydroxycyclobutanecarboxylate.

Step 2: O-Methylation (The Critical Step)

  • Note: Standard NaH/MeI conditions often lead to elimination (opening the ring). Use Silver(I) Oxide (Ag₂O) for mild methylation.

  • Dissolve alcohol in MeCN. Add Ag₂O (2.0 equiv) and MeI (5.0 equiv).

  • Stir at 40°C for 24h in a sealed tube.

  • Filter through Celite. Concentrate.

Step 3: Functional Group Manipulation (Acid to Amine)

  • Saponify ester (LiOH, THF/H₂O).

  • Curtius Rearrangement: Treat the free acid with DPPA (Diphenylphosphoryl azide) and Et₃N in t-BuOH to form the Boc-protected amine.

    • Why Curtius? It retains the stereochemistry of the cyclobutane ring. Hofmann degradation is riskier with ether side chains.

  • Deprotection: 4M HCl in Dioxane.

Step 4: Isomer Separation

  • Recrystallize the HCl salt from EtOH/Et₂O. The trans-isomer typically crystallizes first due to better packing symmetry.

Decision Logic: When to Use 3-MMCB

Use the following logic gate to determine if this building block fits your SAR (Structure-Activity Relationship) campaign.

DecisionTree Start Need Cyclic Amine Linker? Q1 Is Basicity Critical (pKa > 9.0)? Start->Q1 Q2 Is Solubility a Limiting Factor? Q1->Q2 Yes (Need basic amine) Q3 Is Metabolic Stability the Primary Driver? Q1->Q3 No (pKa < 8 ok) Result2 Use Cyclobutanamine Q2->Result2 No (Lipophilicity ok) Result3 Use 3-MMCB Q2->Result3 Yes (Need lower LogP) Result1 Use 3,3-Difluoro analog Q3->Result1 Yes

Figure 2: SAR Decision Tree for Cyclobutane Building Blocks.

References

  • ChemShuttle Product Guide. 3-(methoxymethyl)cyclobutan-1-amine Properties and Applications.

  • Mykhailiuk, P. K. (2020). Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties. Journal of Organic Chemistry.[2] (Provides comparative logP/pKa data for fluorinated vs alkyl rings). [2]

  • Kiesewetter, D. O., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemPlusChem.[3] (Establishes the stereochemical impact on lipophilicity in cyclobutanes).

  • Organic Syntheses. Cyclobutylamine Synthesis via Curtius/Hofmann. (Foundational protocol adapted for the methoxymethyl variant).

Sources

Safety & Regulatory Compliance

Safety

3-(Methoxymethyl)cyclobutan-1-amine proper disposal procedures

[1][2][3] Executive Directive STOP AND READ: 3-(Methoxymethyl)cyclobutan-1-amine (CAS: 1209654-41-0) is a corrosive, flammable, and reactive primary amine .[1][2][3] NEVER dispose of this compound or its solutions down t...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Directive

STOP AND READ: 3-(Methoxymethyl)cyclobutan-1-amine (CAS: 1209654-41-0) is a corrosive, flammable, and reactive primary amine .[1][2][3]

  • NEVER dispose of this compound or its solutions down the drain.[2]

  • NEVER mix directly with acidic waste streams (Risk of violent exothermic reaction).[1][2]

  • NEVER mix with strong oxidizers (Risk of fire/explosion).[1][2]

This guide defines the operational standard for the segregation, packaging, and disposal of 3-(Methoxymethyl)cyclobutan-1-amine, ensuring compliance with RCRA (Resource Conservation and Recovery Act) regulations and maintaining laboratory safety integrity.[1][2][3]

Chemical Profile & Hazard Assessment

Understanding the molecular behavior of this compound is the foundation of safe disposal.[2] The cyclobutane ring introduces significant ring strain (~26 kcal/mol) , which, combined with the basicity of the primary amine, increases its reactivity profile compared to linear amines.[1][3]

Physicochemical Data Table
PropertyValue / DescriptionOperational Implication
CAS Number 1209654-41-0Unique identifier for waste manifests.[1][2]
Physical State Colorless Liquid / OilHigh mobility; requires secondary containment.[1][2]
Basicity Primary Amine (Basic)Incompatible with Acids. Will generate significant heat upon neutralization.[1][2]
Flash Point Assumed < 60°C (Flammable)Treat as Ignitable Waste (D001) unless experimentally verified otherwise.[1][2]
Corrosivity pH > 12.5 (Aqueous soln)Corrosive Waste (D002) .[1][2][4] Destroys tissue and metal containers.[2]
Stability Air/Moisture SensitiveStore under inert gas (Nitrogen/Argon) to prevent degradation into hazardous byproducts.[1][2]

Senior Scientist Insight: The "methoxymethyl" ether linkage is generally stable, but the primary amine is the driver of disposal hazards.[3] In a waste container, this amine will eagerly scavenge protons from any available acid, leading to rapid pressurization if the container is sealed too quickly after mixing.[1][2][3]

Regulatory Classification (RCRA)

Proper classification is mandatory for legal transport and incineration.[1][2]

  • D001 (Ignitable): Applicable if the waste mixture has a flash point < 60°C (140°F).[1][2]

  • D002 (Corrosive): Applicable for the pure amine or aqueous solutions with pH ≥ 12.5.[1][2]

  • Toxic: While not explicitly P-listed or U-listed, it exhibits acute toxicity (H302).[1][2][3]

Segregation & Storage Logic

The most common cause of laboratory waste accidents involving amines is improper segregation.[2]

The "Basic Organic" Rule

You must establish a dedicated waste stream for Basic Organic Wastes .[2]

  • Acceptable Companions: Other organic bases (Triethylamine, Pyridine), non-halogenated basic solvents.[1][2][3]

  • Strictly Prohibited: Hydrochloric acid, Sulfuric acid, Acid chlorides, Peroxides, Halogenated solvents (avoid mixing if possible to prevent alkylation reactions).[1][2][3]

Visualization: Disposal Decision Tree

The following logic flow ensures the waste ends up in the correct stream.

DisposalWorkflow Start Waste Generation: 3-(Methoxymethyl)cyclobutan-1-amine StateCheck Physical State? Start->StateCheck Liquid Liquid Waste StateCheck->Liquid Solution/Pure Solid Solid Waste (Gloves, Towels, Silica) StateCheck->Solid Debris/Silica SolventCheck Is it dissolved in Halogenated Solvent (DCM/Chl)? Liquid->SolventCheck StreamA Stream A: Halogenated Basic Waste (Segregate from Acids) SolventCheck->StreamA Yes (DCM, etc.) StreamB Stream B: Non-Halogenated Basic Waste (Flammable/Corrosive) SolventCheck->StreamB No (MeOH, THF, Pure) DebrisCheck Is it gross contamination or trace residue? Solid->DebrisCheck SolidHaz Solid Hazardous Waste Bin (Double Bagged) DebrisCheck->SolidHaz Gross Contam. Trace Trace: Deface Label, Triple Rinse, Recycle/Trash DebrisCheck->Trace Empty Container

Figure 1: Operational decision tree for segregating amine waste streams.

Detailed Disposal Protocols

Protocol A: Liquid Waste Disposal

Applicability: Reaction mixtures, mother liquors, and expired stock solutions.[1][2][3]

  • Select Container: Use a chemically resistant HDPE (High-Density Polyethylene) or glass container.[1][2] Avoid metal containers (corrosion risk).[1][2][5]

  • Labeling: Attach a hazardous waste tag before adding waste.[1][2]

    • Constituents: Write out "3-(Methoxymethyl)cyclobutan-1-amine" (do not use abbreviations).[1][2]

    • Hazards: Check "Flammable" and "Corrosive" and "Toxic".[1][2]

  • Transfer: Pour waste into the container using a funnel in a fume hood.

  • No Neutralization: Do NOT attempt to neutralize this amine with acid in the waste container.[1][2] The heat generated can melt plastic or cause solvent boiling (flash-off).[1][2]

  • Closure: Cap the container loosely for 30 minutes if a recent reaction occurred to allow off-gassing, then close tightly.

Protocol B: Solid Waste (Debris & Silica)

Applicability: Contaminated gloves, paper towels, and silica gel from column chromatography.[1][2][3]

  • Silica Gel: Silica gel used to purify amines often retains a significant amount of the compound.[2]

    • Flash off volatile solvents in the hood.[2]

    • Transfer dry silica to a heavy-duty hazardous waste bag (polyethylene, minimum 4 mil thickness).[1][2][3]

    • Label as "Solid Hazardous Waste: Silica gel with organic amines."[1][2]

  • Gloves/Debris:

    • Place in a dedicated solid hazardous waste pail.[1][2]

    • Do not dispose of in regular trash.[2] The odor threshold for amines is low; putting this in regular trash will likely cause an odor complaint and a building evacuation.[2]

Protocol C: Empty Container Management (The "Triple Rinse" Rule)

Applicability: Empty reagent bottles.[1][2]

  • Verify Empty: Ensure no pourable liquid remains.[1][2]

  • Triple Rinse:

    • Rinse the bottle 3 times with a small volume of a compatible solvent (e.g., Methanol or Ethanol).[2][3]

    • Collect the Rinsate: Pour the rinse solvent into the Liquid Waste (Stream B) container.[2] Do not pour rinsate down the drain.[2]

  • Deface: Cross out the label and the CAS number with a marker.[2]

  • Disposal: The rinsed bottle can now be discarded as glass trash or recycled, depending on local facility rules.[2]

Emergency Spill Response

Scenario: A 100mL bottle of 3-(Methoxymethyl)cyclobutan-1-amine shatters in the fume hood.

  • Alert: Announce the spill. Evacuate the immediate area if the smell is overwhelming.[2]

  • PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles.[1][2][3] A respirator (organic vapor cartridge) is recommended if outside a hood.[1][2]

  • Contain: Use a non-combustible absorbent (Vermiculite or clay cat litter).[1][2]

    • Warning: Do not use paper towels initially, as the high surface area + flammability + amine can pose a fire risk.[2][3]

  • Collect: Scoop the absorbed material into a wide-mouth jar or heavy-duty bag.

  • Clean: Wipe the area with a dilute soap solution, followed by water.[2]

  • Dispose: Label the debris as "Solid Hazardous Waste (Spill Debris: Flammable/Corrosive Amine)."

References

  • Fluorochem. (2026).[1][2] Safety Data Sheet: 3-(Methoxymethyl)cyclobutanamine. Retrieved from [1]

  • Fisher Scientific. (2025).[1][2] Safety Data Sheet: Cyclobutylamine derivatives. Retrieved from [1]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2] Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][2] Retrieved from [1]

  • Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved from [1]

Sources

Handling

Personal protective equipment for handling 3-(Methoxymethyl)cyclobutan-1-amine

CAS Number: 1209654-41-0 Molecular Formula: C₆H₁₃NO Physical State: Colorless Liquid Primary Hazards: Highly Flammable, Skin/Eye Irritant (Potential Corrosive), Respiratory Irritant. Part 1: Executive Safety Snapshot Imm...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1209654-41-0 Molecular Formula: C₆H₁₃NO Physical State: Colorless Liquid Primary Hazards: Highly Flammable, Skin/Eye Irritant (Potential Corrosive), Respiratory Irritant.

Part 1: Executive Safety Snapshot

Immediate Action Required: Treat this compound as a volatile, flammable primary amine . While some vendors classify it strictly as an irritant (H315/H319), the structural combination of a strained cyclobutane ring and a primary amine group necessitates handling it with the precautions reserved for corrosive and flammable liquids (H225/H314 equivalent protocols).

Hazard Class Critical Risk Operational Control
Flammability Flash point likely <23°C (Based on H225 classification). Vapors can travel to ignition sources.[1]Ground all equipment. Use only in a fume hood free of ignition sources.
Reactivity Primary amines react with atmospheric CO₂ to form carbamates (solids) and oxidize in air.Store under Nitrogen/Argon. Seal immediately after use.
Health Vapors cause severe respiratory irritation (H335). Direct contact causes skin/eye damage.Zero-skin-contact policy. Fume hood mandatory.
Part 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient. Adhere to this enhanced matrix to prevent exposure and permeation.

1. Hand Protection Strategy

Causality: Aliphatic amines and ethers can permeate standard nitrile gloves rapidly. The "Methoxymethyl" ether moiety increases lipophilicity, potentially accelerating permeation through thin rubber.

  • Routine Handling (Small Scale < 5 mL):

    • Primary: Disposable Nitrile (minimum 5 mil thickness).

    • Secondary: Double-gloving is mandatory. Change outer gloves immediately upon splash or every 30 minutes.

    • Technique: "Inspect and Replace." Check for pinholes by inflating gloves before use.

  • Spill Cleanup / Large Scale (> 10 mL):

    • Required: Laminated film gloves (e.g., Silver Shield / 4H ).

    • Reasoning: These offer >4-hour breakthrough time for broad classes of amines and ethers, whereas nitrile may fail in minutes during immersion.

2. Eye & Face Protection [1][2][3][4][5]
  • Standard: Chemical Splash Goggles (ANSI Z87.1 or EN 166). Safety glasses are not acceptable due to the risk of liquid splashing and vapor irritation.

  • High Risk (Transferring > 50 mL): Add a Face Shield over goggles to protect the neck and chin from corrosive splashes.

3. Respiratory & Body Protection
  • Respiratory: Fume Hood Only. Do not rely on benchtop extractors. If hood failure occurs, evacuate.

  • Body: Flame-Resistant (FR) Lab Coat (e.g., Nomex) is recommended due to the H225 (Highly Flammable) hazard. Standard cotton coats offer limited protection against flash fires.

Part 3: Operational Handling Protocol
A. Storage & Stability
  • Temperature: Store at 2–8°C .

  • Atmosphere: Inert Gas (Nitrogen/Argon) is critical.

    • Mechanism: Primary amines rapidly absorb CO₂ from the air to form carbamate salts (white crusts), altering stoichiometry and purity.

  • Container: Tightly sealed glass vial with a PTFE-lined cap. Parafilm is insufficient; use electrical tape or a secondary containment jar with desiccant.

B. Safe Transfer Workflow (Graphviz Visualization)

This workflow minimizes vapor release and oxygen exposure.

SafeHandling Start Start: Remove from Fridge Equilibrate Step 1: Warm to Room Temp (Prevents condensation inside bottle) Start->Equilibrate Wait 15-30 mins Purge Step 2: Clamp in Fume Hood Insert N2 Balloon/Line Equilibrate->Purge Withdraw Step 3: Withdraw via Syringe (Avoid pouring to reduce vapors) Purge->Withdraw Positive Pressure Seal Step 4: Re-seal under N2 Apply Parafilm/Tape Withdraw->Seal Return Step 5: Return to 2-8°C Storage Seal->Return

Figure 1: Inert atmosphere transfer protocol to maintain chemical integrity and safety.

C. Reaction Setup
  • Glassware: Oven-dried glassware is required. Moisture will cause side reactions.

  • Solvent Choice: Compatible with polar aprotic solvents (DMSO, DMF) and alcohols. Avoid acetone if forming imines is not intended.

  • Addition: Add the amine slowly to the reaction mixture, especially if reacting with acid chlorides or strong electrophiles, as the reaction will be exothermic.

Part 4: Emergency Response & Decontamination
Spill Management Decision Tree

SpillResponse Spill Spill Detected Size Assess Volume Spill->Size Small Minor (< 5 mL) Inside Hood Size->Small Large Major (> 5 mL) Or Outside Hood Size->Large ActionSmall 1. Cover with Vermiculite/Sand 2. Wipe with solvent-damp tissue 3. Dispose as Haz Waste Small->ActionSmall ActionLarge 1. EVACUATE LAB 2. Close Hood Sash 3. Call EHS/Fire Dept Large->ActionLarge

Figure 2: Immediate decision logic for spill containment.

Exposure First Aid
  • Skin Contact: Immediate flush with water for 15 minutes .[1][4][6][7][8] Do not use vinegar or neutralizing agents; they can cause thermal burns.

  • Eye Contact: Irrigate immediately at an eyewash station for 15 minutes , holding eyelids open. Seek ophthalmological evaluation.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, provide oxygen (trained personnel only).

Part 5: Waste Management & Disposal

Do not dispose of down the drain. This compound is toxic to aquatic life and flammable.

  • Segregation: Collect in a dedicated "Organic Alkali/Amine" waste container. Do not mix with strong acids (exothermic reaction) or oxidizers.

  • Labeling: Clearly label as "Flammable," "Irritant," and "Amine."

  • Destruction Method: The preferred method is incineration in a licensed chemical incinerator equipped with an afterburner and scrubber to manage nitrogen oxide (NOx) emissions.

    • Dissolution: Dissolve in a combustible solvent (e.g., ethanol) before incineration if the substance is pure liquid residue.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53394626, 3-(Methoxymethyl)cyclobutan-1-amine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Personal Protective Equipment. Retrieved from [Link]

Sources

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